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  • Product: 12-Oxo-phytodienoic acid
  • CAS: 67204-66-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Role of 12-Oxo-Phytodienoic Acid in Plant Defense

Abstract 12-oxo-phytodienoic acid (OPDA) is a pivotal oxylipin in plants, traditionally recognized as the precursor to the phytohormone jasmonic acid (JA). However, a growing body of evidence has illuminated its autonomo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

12-oxo-phytodienoic acid (OPDA) is a pivotal oxylipin in plants, traditionally recognized as the precursor to the phytohormone jasmonic acid (JA). However, a growing body of evidence has illuminated its autonomous and critical functions in orchestrating plant defense responses. This technical guide provides a comprehensive exploration of OPDA's multifaceted role, delving into its biosynthesis, its intricate jasmonate-dependent and -independent signaling pathways, and its direct contributions to immunity against a broad spectrum of biotic and abiotic threats. We will dissect the molecular mechanisms underpinning OPDA's activity, including its function as a reactive electrophile species and its crosstalk with other hormonal signaling networks. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile signaling molecule and its potential applications in enhancing plant resilience.

Introduction: Beyond a Precursor - The Emergence of OPDA as a Key Defense Regulator

For many years, the significance of 12-oxo-phytodienoic acid (OPDA) was largely viewed through the lens of it being an intermediate in the biosynthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-L-isoleucine (JA-Ile). This perspective has evolved dramatically, with research now firmly establishing OPDA as a potent signaling molecule in its own right, capable of triggering unique defense responses independent of JA. This paradigm shift was significantly influenced by studies on the Arabidopsis thaliana mutant opr3, which is deficient in the OPDA reductase 3 enzyme necessary for converting OPDA to JA. These mutants, while unable to produce significant levels of JA, exhibited robust resistance to certain pathogens and insects, indicating that OPDA itself is a key player in plant immunity.

OPDA's role extends to a wide array of defense scenarios, including responses to necrotrophic fungi, insect herbivores, root-knot nematodes, and various abiotic stresses such as wounding, heat, and high light. Its signaling activities are complex, involving both the canonical COI1-dependent pathway and distinct, COI1-independent mechanisms. Furthermore, the chemical nature of OPDA, specifically its α,β-unsaturated carbonyl group, allows it to act as a reactive electrophile species (RES), directly modifying proteins and influencing cellular redox homeostasis. This guide will provide an in-depth examination of these facets of OPDA biology, offering a nuanced understanding of its central role in the intricate web of plant defense.

The Biosynthesis of OPDA: A Chloroplast-Localized Pathway

The synthesis of OPDA is the initial phase of the octadecanoid pathway, occurring within the chloroplasts of plant cells. This localization is critical, as it links OPDA production directly to the status of the photosynthetic machinery and cellular redox.

The biosynthetic cascade begins with the release of α-linolenic acid (18:3) from plastidial membranes by lipases. This free fatty acid is then subjected to a series of enzymatic reactions:

  • Oxygenation: 13-lipoxygenase (13-LOX) incorporates molecular oxygen into α-linolenic acid to produce (13S)-hydroperoxy-octadecatrienoic acid (13-HPOT).

  • Dehydration and Cyclization: The unstable 13-HPOT is rapidly converted into an allene oxide by allene oxide synthase (AOS). This intermediate is then cyclized by allene oxide cyclase (AOC) to form the stereospecific product, cis-(+)-12-oxo-phytodienoic acid (OPDA).

Following its synthesis, OPDA can be transported to the peroxisome for conversion into JA or can remain in the chloroplast and other cellular compartments to exert its JA-independent signaling functions.

Visualizing the OPDA Biosynthesis Pathway

OPDA_Biosynthesis cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid (18:3) HPOT 13-HPOT alpha_linolenic_acid->HPOT 13-LOX Allene_Oxide Allene Oxide HPOT->Allene_Oxide AOS OPDA cis-(+)-12-OPDA Allene_Oxide->OPDA AOC JA Jasmonic Acid (JA) OPDA->JA OPR3, β-oxidation

Caption: The biosynthesis of 12-oxo-phytodienoic acid (OPDA) in the chloroplast.

The Dichotomous Signaling of OPDA: JA-Dependent and -Independent Pathways

A central theme in understanding OPDA's role in plant defense is its ability to signal through pathways that are both dependent on and independent of JA and its receptor, COI1.

JA-Dependent Signaling: The Canonical Pathway

In the canonical jasmonate signaling pathway, OPDA is transported to the peroxisome and converted to JA by OPDA reductase 3 (OPR3) and subsequent steps of β-oxidation. JA is then conjugated to isoleucine to form the bioactive hormone JA-Ile, which binds to the F-box protein CORONATINE INSENSITIVE 1 (COI1). This binding leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, thereby activating the expression of a wide range of defense-related genes.

JA-Independent Signaling: OPDA's Autonomous Role

Compelling evidence from studies of the opr3 mutant, which accumulates OPDA but is deficient in JA, demonstrates that OPDA can activate a specific subset of defense genes and confer resistance to certain pathogens and insects without being converted to JA. This JA-independent signaling is multifaceted and involves several distinct mechanisms.

3.2.1. COI1-Dependent OPDA Signaling

Interestingly, some of OPDA's signaling functions still require the COI1 protein, even in the absence of JA-Ile. This suggests that OPDA, or a derivative other than JA-Ile, may interact with the COI1/JAZ co-receptor complex to regulate gene expression. While OPDA itself does not bind directly to the COI1/JAZ complex, the existence of OPDA-Ile has been reported, which may play a role in this signaling branch under specific conditions.

3.2.2. COI1-Independent OPDA Signaling

OPDA also triggers defense responses through pathways that are entirely independent of COI1. These pathways are often linked to OPDA's chemical properties and its interaction with specific cellular components.

The cyclopentenone ring of OPDA contains an α,β-unsaturated carbonyl group, which makes it a reactive electrophile. This allows OPDA to form covalent bonds with nucleophilic residues, such as the thiol groups of cysteine in proteins, through a process called Michael addition. This modification of proteins can alter their function and initiate downstream signaling cascades. This electrophilic nature of OPDA is a key aspect of its COI1-independent signaling and is thought to contribute to the activation of genes involved in detoxification and redox homeostasis.

A key component of COI1-independent OPDA signaling is the chloroplast-localized cyclophilin, CYP20-3, which acts as an OPDA receptor. The binding of OPDA to CYP20-3 modulates cellular redox homeostasis by influencing the transfer of electrons from the photosynthetic electron transport chain. Specifically, the OPDA-CYP20-3 complex can promote the transfer of electrons to serine acetyltransferase 1 (SAT1), which in turn stimulates cysteine biosynthesis. This links OPDA signaling directly to the production of sulfur-containing defense compounds and the regulation of the cellular redox state.

Visualizing OPDA Signaling Pathways

OPDA_Signaling cluster_stress Biotic/Abiotic Stress cluster_biosynthesis Biosynthesis cluster_ja_dependent JA-Dependent Pathway cluster_ja_independent JA-Independent Pathways Stress Pathogen/Insect/Wounding OPDA OPDA Stress->OPDA JA_Ile JA-Ile OPDA->JA_Ile OPR3 RES Electrophile Signaling OPDA->RES Acts as RES CYP20_3 CYP20-3 OPDA->CYP20_3 Binds COI1_JAZ COI1/JAZ JA_Ile->COI1_JAZ Binds JA_Genes JA-Responsive Genes COI1_JAZ->JA_Genes Activates OPDA_Genes OPDA-Responsive Genes RES->OPDA_Genes Activates Redox Redox Homeostasis CYP20_3->Redox Modulates Redox->OPDA_Genes Activates

Caption: Dichotomous signaling pathways of 12-oxo-phytodienoic acid (OPDA).

Crosstalk with Other Phytohormone Signaling Pathways

The defense responses mediated by OPDA do not occur in isolation but are integrated into the broader network of phytohormone signaling. OPDA signaling interacts with several other key hormonal pathways:

  • Salicylic Acid (SA): There is often an antagonistic relationship between jasmonate signaling (including both OPDA and JA) and salicylic acid (SA) signaling. While jasmonates are typically associated with defense against necrotrophic pathogens and insects, SA is crucial for resistance to biotrophic pathogens.

  • Abscisic Acid (ABA): OPDA and ABA can act synergistically in some processes, such as the inhibition of root growth.

  • Ethylene (ET): OPDA can enhance the expression of ethylene biosynthesis and receptor genes, suggesting a synergistic interaction in defense against certain insect pests.

  • Auxin: OPDA signaling can suppress the signaling of growth-related hormones like auxin, reflecting the classic growth-defense trade-off.

OPDA in Systemic Acquired Resistance (SAR)

Recent evidence suggests a role for OPDA as a long-distance signal in induced systemic resistance (ISR) and potentially systemic acquired resistance (SAR). SAR is a state of heightened defense throughout the plant following an initial localized infection. While salicylic acid is the primary signal for SAR, OPDA has been identified in the xylem sap of plants undergoing a systemic defense response, indicating its potential as a mobile signal to prime distal tissues for subsequent attacks. However, the production of JA/JA-Ile in systemic tissues appears to be required for the full systemic response.

Experimental Methodologies for Studying OPDA

Advancing our understanding of OPDA's role in plant defense relies on robust experimental techniques for its quantification and the characterization of its signaling pathways.

Quantification of OPDA in Plant Tissues

Accurate quantification of OPDA is crucial for studying its role in plant responses to stress. Liquid chromatography-mass spectrometry (LC-MS/MS) is the most common and reliable method for this purpose.

Protocol: OPDA Extraction and Quantification by LC-MS/MS
  • Sample Collection and Preparation:

    • Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Accurately weigh approximately 100-150 mg of the frozen powder.

  • Extraction:

    • Add an ice-cold extraction solvent, typically ethyl acetate or a methanol/water mixture, containing deuterated internal standards (e.g., d6-JA) for accurate quantification.

    • Vortex the mixture for 10 minutes at 4°C.

    • Centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant.

  • Sample Cleanup and Concentration:

    • Dry the supernatant under a vacuum.

    • Re-dissolve the residue in a suitable solvent, such as 50% methanol.

    • Centrifuge to remove any remaining particulate matter.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with solvents such as water and methanol containing formic acid and ammonium formate to optimize separation.

    • Utilize a mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for sensitive and specific detection of OPDA.

    • Quantify OPDA levels by comparing the peak area of the analyte to that of the internal standard.

Genetic and Molecular Approaches
  • Mutant Analysis: The use of mutants in the jasmonate biosynthesis and signaling pathways, such as opr3, coi1, and aos, is fundamental to dissecting the specific roles of OPDA.

  • Transcriptomics: RNA sequencing (RNA-seq) and quantitative real-time PCR (qRT-PCR) are used to identify and quantify the expression of OPDA-responsive genes.

  • Metabolomics: Comprehensive profiling of metabolites in wild-type and mutant plants under different conditions can reveal the broader metabolic changes induced by OPDA.

Visualizing an Experimental Workflow

Experimental_Workflow Start Plant Treatment (e.g., Wounding, Pathogen Inoculation) Harvest Harvest and Freeze Tissue Start->Harvest Split Split Sample Harvest->Split Extraction_Metabolites Phytohormone Extraction Split->Extraction_Metabolites For Metabolites Extraction_RNA RNA Extraction Split->Extraction_RNA For Transcripts LCMS LC-MS/MS for OPDA Quantification Extraction_Metabolites->LCMS RNAseq RNA-seq/qRT-PCR Extraction_RNA->RNAseq Analysis Data Analysis and Integration LCMS->Analysis RNAseq->Analysis

Caption: A typical workflow for studying OPDA's role in plant defense.

Quantitative Data on OPDA Accumulation

The accumulation of OPDA is highly dynamic and responsive to various stimuli. The following table summarizes representative data on OPDA levels in response to different treatments.

Plant SpeciesTreatmentFold Increase in OPDAReference
Physcomitrella patensPythium infection (1 day)~25-fold
RiceSalt stress (6 hours)~3-fold

Conclusion and Future Perspectives

12-oxo-phytodienoic acid has unequivocally emerged from the shadow of its well-known derivative, jasmonic acid, to be recognized as a central and versatile regulator of plant defense. Its ability to act through both JA-dependent and -independent pathways, its function as a reactive electrophile, and its intricate crosstalk with other hormonal networks highlight the complexity and sophistication of plant immune responses. The discovery of the CYP20-3 receptor and the link between OPDA signaling and cellular redox homeostasis has opened new avenues for research into the precise molecular mechanisms governing its activity.

Future research should focus on several key areas:

  • Deconvoluting the OPDA-responsive regulon: A more comprehensive identification of the transcription factors and downstream genes specifically regulated by OPDA will provide a clearer picture of its signaling output.

  • Identifying novel OPDA interactors: Uncovering more protein targets of OPDA's electrophilic activity will be crucial to understanding its mode of action.

  • Exploring the role of OPDA in different plant species: While much of the research has been conducted in model organisms like Arabidopsis, expanding these studies to agriculturally important crops will be vital for translating this knowledge into practical applications for crop improvement.

  • Investigating the therapeutic potential of OPDA and its derivatives: The potent signaling activity of OPDA may offer opportunities for the development of novel plant protectants that can enhance crop resilience to a changing environment.

References

  • Liu, W., & Park, S. W. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? Frontiers in Plant Science, 12, 724079. [Link]

  • Löwe, H., et al. (2020). A biotechnological approach toward the plant metabolite and regulator cis‐(+)‐12‐oxophytodienoic acid. ChemCatChem, 12(1), 1-8. [Link]

  • Liu, W., & Park, S. W. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? Frontiers in Plant Science, 12, 724079. [Link]

  • Feussner, I., & Göbel, C. (2019). The Oxylipin Biosynthetic Pathways in Plants. AOCS. [Link]

  • Liu, W., & Park, S. W. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? Frontiers in Plant Science, 12, 724079. [Link]

  • Louis, J., et al. (2015). 12-Oxo-Phytodienoic Acid Acts as a Regulator of Maize Defense against Corn Leaf Aphid. Plant Physiology, 169(4), 2735-2747. [Link]

  • Liu, W., & Park, S. W. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? Frontiers in Plant Science, 12, 724079. [Link]

  • Gleason, C., et al. (2016). OPDA Has Key Role in Regulating Plant Susceptibility to the Root-Knot Nematode Meloidogyne hapla in Arabidopsis. PLoS Pathogens, 12(4), e1005532. [Link]

  • Stintzi, A., et al. (2001). Plant defense in the absence of jasmonic acid: The role of cyclopentenones. Proceedings of the National Academy of Sciences, 98(22), 12837-12842. [Link]

  • Wang, Y., et al. (2022). Insights into the Jasmonate Signaling in Basal Land Plant Revealed by the Multi-Omics Analysis of an Antarctic Moss Pohlia nutans Treated with OPDA. International Journal of Molecular Sciences, 23(22), 13889. [Link]

  • Yi, G., et al. (2024). OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling. Planta, 259(4), 67. [Link]

  • Jimenez-Aleman, C., et al. (2022). OPDA, more than just a jasmonate precursor. Phytochemistry, 204, 113432. [Link]

  • Yi, G., et al. (2024). OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling. *Pl
Exploratory

The Discovery and Enduring Enigma of 12-Oxo-Phytodienoic Acid: A Technical Guide for Researchers

Abstract 12-oxo-phytodienoic acid (OPDA) has journeyed from a curious prostaglandin-like metabolite in flaxseed to a central signaling molecule in the plant kingdom. Initially identified as a key intermediate in the bios...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

12-oxo-phytodienoic acid (OPDA) has journeyed from a curious prostaglandin-like metabolite in flaxseed to a central signaling molecule in the plant kingdom. Initially identified as a key intermediate in the biosynthesis of jasmonic acid (JA), OPDA has emerged as a potent signaling molecule in its own right, orchestrating a unique suite of responses to a myriad of environmental stresses and developmental cues, often independent of the canonical JA signaling pathway. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and evolving understanding of OPDA. We delve into the seminal experiments that unveiled its existence and biosynthetic pathway, provide detailed contemporary protocols for its analysis, and illuminate the intricacies of its independent signaling cascade. This guide is designed to be a valuable resource for those seeking to unravel the multifaceted roles of this critical oxylipin.

A Historical Perspective: From a Flaxseed Curiosity to a Central Regulator

The story of 12-oxo-phytodienoic acid begins in the late 1970s, a period of burgeoning interest in lipid-derived signaling molecules in plants.

The Pioneering Synthesis by Zimmerman and Feng (1978)

The first crucial step towards understanding OPDA was its initial chemical synthesis and characterization. In 1978, Don C. Zimmerman and Paul Feng at the United States Department of Agriculture reported the identification of a novel prostaglandin-like metabolite of linolenic acid produced by a flaxseed extract[1]. They successfully characterized this compound as 12-oxo-10,15-phytodienoic acid and coined the trivial name "oxo-phyto-dienoic-acid" (OPDA)[1]. This foundational work not only established the chemical identity of OPDA but also laid the groundwork for the entire field of jasmonate research.

Unraveling the Biosynthetic Pathway: The Vick and Zimmerman Breakthrough (1984)

A pivotal advancement came in 1984 when Brady A. Vick and Don C. Zimmerman elucidated the biosynthetic pathway of jasmonic acid, firmly placing OPDA as a central intermediate[2][3][4][5][6]. Their work, published in Plant Physiology, demonstrated that OPDA is synthesized from α-linolenic acid within the chloroplasts[2][3][4][5][6]. This discovery was a landmark in plant hormone biology, providing a clear route from a common fatty acid to a potent signaling molecule.

The Biosynthesis of 12-Oxo-Phytodienoic Acid: An Enzymatic Cascade

The synthesis of OPDA is a precisely regulated enzymatic process that occurs primarily in the chloroplasts. It is a key branch of the oxylipin pathway, which is responsible for the production of a diverse array of signaling molecules from polyunsaturated fatty acids.

The biosynthesis of OPDA from α-linolenic acid involves the sequential action of three key enzymes:

  • Lipoxygenase (LOX): This enzyme incorporates molecular oxygen into α-linolenic acid to form 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT).

  • Allene Oxide Synthase (AOS): AOS, a cytochrome P450 enzyme, catalyzes the dehydration of 13-HPOT to form an unstable allene oxide[7].

  • Allene Oxide Cyclase (AOC): This enzyme catalyzes the cyclization of the allene oxide to produce the stable cyclopentenone, cis-(+)-12-oxophytodienoic acid[7].

OPDA_Biosynthesis cluster_chloroplast Chloroplast alpha_linolenic_acid α-Linolenic Acid HPOT 13(S)-HPOT alpha_linolenic_acid->HPOT Lipoxygenase (LOX) allene_oxide Allene Oxide HPOT->allene_oxide Allene Oxide Synthase (AOS) OPDA cis-(+)-12-OPDA allene_oxide->OPDA Allene Oxide Cyclase (AOC)

A simplified diagram of the 12-oxo-phytodienoic acid (OPDA) biosynthetic pathway in the chloroplast.

The Emergence of an Independent Signaling Molecule

For many years, OPDA was primarily viewed as a metabolic intermediate en route to the production of jasmonic acid. However, a growing body of evidence has unequivocally demonstrated that OPDA possesses distinct biological activities and signals through a pathway independent of the canonical JA receptor, CORONATINE INSENSITIVE 1 (COI1).

COI1-Independent Signaling: A Paradigm Shift

The discovery that mutants unable to convert OPDA to JA still exhibited certain defense responses was a key turning point. This suggested that OPDA itself was a signaling molecule. Subsequent research has shown that OPDA can regulate a specific subset of genes, often related to stress responses, without the involvement of COI1. This COI1-independent signaling is crucial for responses to wounding, certain pathogens, and abiotic stresses like drought and heat[8][9].

Key Components of the OPDA Signaling Pathway

While a dedicated cell-surface receptor for OPDA has yet to be definitively identified, significant progress has been made in elucidating the downstream components of its signaling cascade.

  • Cyclophilin 20-3 (CYP20-3): This chloroplast-localized protein has been identified as a key OPDA-binding protein[10][11][12][13]. The binding of OPDA to CYP20-3 is a critical event that links OPDA signaling to cellular redox homeostasis[10][14]. The OPDA-CYP20-3 complex interacts with serine acetyltransferase 1 (SAT1), leading to the activation of sulfur assimilation and an increase in the levels of thiol metabolites, which in turn modulates the expression of OPDA-responsive genes[10][11][12][13][14].

  • TGA Transcription Factors: A class of basic leucine zipper (bZIP) transcription factors, specifically TGA2, TGA5, and TGA6, have been shown to be essential for the regulation of gene expression in response to OPDA[15][16][17][18]. These transcription factors act downstream of the changes in cellular redox potential initiated by the OPDA-CYP20-3 interaction.

OPDA_Signaling Putative COI1-Independent OPDA Signaling Pathway cluster_chloroplast Chloroplast cluster_nucleus Nucleus OPDA OPDA CYP20_3 Cyclophilin 20-3 (CYP20-3) OPDA->CYP20_3 Binds OPDA_CYP20_3 OPDA-CYP20-3 Complex CYP20_3->OPDA_CYP20_3 SAT1 Serine Acetyltransferase 1 (SAT1) OPDA_CYP20_3->SAT1 Interacts with Sulfur_Assimilation Sulfur Assimilation SAT1->Sulfur_Assimilation Activates Thiols Increased Thiols Sulfur_Assimilation->Thiols TGA_TFs TGA Transcription Factors (TGA2, TGA5, TGA6) Thiols->TGA_TFs Modulates Redox State OPDA_Responsive_Genes OPDA-Responsive Gene Expression TGA_TFs->OPDA_Responsive_Genes Regulates

A putative model of the COI1-independent 12-oxo-phytodienoic acid (OPDA) signaling pathway.

Experimental Protocols for the Analysis of 12-Oxo-Phytodienoic Acid

Accurate and sensitive quantification of OPDA is essential for understanding its physiological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for OPDA analysis.

Extraction of OPDA from Plant Tissues

A general protocol for the extraction of OPDA from plant tissues is as follows:

  • Sample Harvest and Homogenization: Harvest plant tissue (typically 100-500 mg fresh weight) and immediately freeze in liquid nitrogen to halt metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Solvent Extraction: Add a suitable extraction solvent, commonly a mixture of isopropanol and ethyl acetate, often with a small percentage of acetic acid to improve recovery.

  • Internal Standard: Add a known amount of a deuterated internal standard of OPDA (e.g., d5-OPDA) to the extraction mixture to allow for accurate quantification.

  • Phase Separation and Collection: After thorough mixing and centrifugation, collect the organic phase containing the lipids, including OPDA.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen gas and reconstitute the dried extract in a small volume of a suitable solvent for analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the non-volatile OPDA must be derivatized to increase its volatility.

  • Derivatization: Silylation is a common derivatization method where active hydrogens are replaced with a trimethylsilyl (TMS) group[19][20][21][22][23]. This is typically achieved by reacting the dried extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Injector: Splitless injection is often employed for trace analysis.

    • Oven Program: A temperature gradient is used to separate the derivatized compounds.

    • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized OPDA and its internal standard.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity without the need for derivatization.

  • Chromatographic Separation: Reversed-phase chromatography using a C18 column is commonly employed. The mobile phase typically consists of a gradient of water and acetonitrile or methanol, often with the addition of a small amount of formic acid to improve ionization.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification[24][25][26][27][28]. This involves monitoring a specific precursor-to-product ion transition for both the endogenous OPDA and its stable isotope-labeled internal standard.

Analytical TechniqueDerivatization RequiredKey Advantages
GC-MS Yes (e.g., Silylation)High chromatographic resolution, established libraries for identification.
LC-MS/MS NoHigh sensitivity and specificity, suitable for complex matrices.
Comparison of common analytical techniques for 12-oxo-phytodienoic acid (OPDA) quantification.

Quantitative Insights into OPDA Levels in Plants

The concentration of OPDA in plant tissues is highly dynamic and responds to a variety of internal and external cues.

Plant SpeciesTissueStress/ConditionFold Change in OPDAReference
Arabidopsis thalianaLeavesWounding~5-10 fold[8]
Arabidopsis thalianaLeavesDroughtSignificant increase[29][30][31]
Arabidopsis thalianaSeedlingsHigh Light & HeatSignificant increase[9]
Tomato (Solanum lycopersicum)EmbryoDevelopmentAccumulation in seed coat[32]
Emmer WheatLeavesWoundingIncrease[32]
Examples of changes in 12-oxo-phytodienoic acid (OPDA) levels in response to various stimuli.

Future Directions and Unanswered Questions

Despite significant progress, several key questions regarding OPDA biology remain unanswered. The definitive identification of a cell-surface receptor for OPDA is a major goal in the field. A complete understanding of the downstream signaling cascade, including all protein-protein interactions and secondary messengers, is also needed. Furthermore, the full extent of the crosstalk between the OPDA signaling pathway and other hormone signaling networks is an active area of investigation. The continued development of advanced analytical techniques will undoubtedly facilitate the discovery of new roles for this versatile signaling molecule in plant growth, development, and adaptation.

References

  • M. Zander, C. Thurow, C. Gatz, et al. (2013). TGA transcription factors and jasmonate-independent COI1 signalling regulate specific plant responses to reactive oxylipins. Journal of Experimental Botany, 64(5), 1485-1500.
  • S. W. Park, W. Li, A. D. Jones, G. A. Howe. (2013). Cyclophilin 20-3 relays a 12-oxo-phytodienoic acid signal during stress responsive regulation of cellular redox homeostasis. Proceedings of the National Academy of Sciences, 110(23), 9559-9564.
  • A. A. V. Block, J. F. G. M. Aben, M. A. Botman, et al. (2013). 12-oxo-phytodienoic acid interaction with cyclophilin CYP20-3 is a benchmark for understanding retrograde signaling in plants. Proceedings of the National Academy of Sciences, 110(23), 9204-9205.
  • G. W. Cheong, S. W. Park, G. A. Howe. (2017). Cyclophilin 20–3 is positioned as a regulatory hub between light-dependent redox and 12-oxo-phytodienoic acid signaling. Plant Signaling & Behavior, 12(10), e1378335.
  • Figshare. (2017). Cyclophilin 20–3 is positioned as a regulatory hub between light-dependent redox and 12-oxo-phytodienoic acid signaling.
  • ResearchGate. (n.d.).
  • A. Schaller, A. Stintzi. (2008). Jasmonate Biosynthesis and Signaling for Induced Plant Defense against Herbivory. In Induced Plant Resistance to Herbivory (pp. 349-366). Springer, Dordrecht.
  • Y. Zhang, W. F. Fan, M. Kinkema, X. Li, X. Dong. (2003). Knockout Analysis of Arabidopsis Transcription Factors TGA2, TGA5, and TGA6 Reveals Their Redundant and Essential Roles in Systemic Acquired Resistance. The Plant Cell, 15(11), 2647-2653.
  • Frontiers. (2021).
  • B. A. Vick, D. C. Zimmerman. (1984). Biosynthesis of Jasmonic Acid by Several Plant Species. Plant Physiology, 75(2), 458-461.
  • ResearchGate. (n.d.).
  • T. Savchenko, M. A. T. M. He, et al. (2014). Drought stress modulates oxylipin signature by eliciting 12-OPDA as a potent regulator of stomatal aperture. Plant Signaling & Behavior, 9(4), e28304.
  • ResearchGate. (n.d.).
  • KCI. (n.d.). [논문]Biosynthesis of Jasmonic Acid by Several Plant Species.
  • SciSpace. (n.d.). Biosynthesis of jasmonic Acid by several plant species.
  • ResearchGate. (n.d.). (PDF)
  • I. A. M. van der Krol, A. R. van der Straeten, D. (2018). The function of the oxylipin 12-oxophytodienoic acid in cell signaling, stress acclimation, and development. Journal of Experimental Botany, 69(22), 5273-5285.
  • T. Savchenko, M. A. T. M. He, et al. (2014). Drought stress modulates oxylipin signature by eliciting 12-OPDA as a potent regulator of stomatal aperture. Plant Signaling & Behavior, 9(4), e28304.
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  • Esalq. (n.d.).
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  • Semantic Scholar. (n.d.). [PDF] Genetic Interactions of TGA Transcription Factors in the Regulation of Pathogenesis-Related Genes and Disease Resistance in Arabidopsis1[W].
  • Frontiers. (n.d.). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?
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Foundational

The Chloroplastic Genesis of a Key Phytohormone Precursor: A Technical Guide to 12-oxo-phytodienoic Acid Biosynthesis

Introduction: The Significance of 12-oxo-phytodienoic Acid (OPDA) in Plant Biology In the intricate world of plant signaling, the jasmonate family of phytohormones stands as a critical regulator of a vast array of physio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 12-oxo-phytodienoic Acid (OPDA) in Plant Biology

In the intricate world of plant signaling, the jasmonate family of phytohormones stands as a critical regulator of a vast array of physiological processes, from defense against herbivores and pathogens to developmental cues such as pollen maturation and fruit ripening.[1] While jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) have historically garnered the most attention, their metabolic precursor, 12-oxo-phytodienoic acid (OPDA), is emerging as a potent signaling molecule in its own right.[2][3] OPDA can trigger a unique subset of gene expression, often independent of the canonical JA signaling pathway, highlighting its distinct role in fine-tuning plant responses to environmental stimuli.[3] This guide provides an in-depth technical exploration of the biosynthesis of OPDA, a pathway elegantly compartmentalized within the plant cell's chloroplasts.[3][4] Understanding this pathway is paramount for researchers in plant science and for professionals in drug development seeking to modulate plant defense mechanisms for agricultural or pharmaceutical applications.

The Chloroplast: A Specialized Hub for OPDA Synthesis

The initial steps of jasmonate biosynthesis, culminating in the formation of OPDA, are exclusively localized within the chloroplasts.[3][4] This subcellular compartmentalization is a key feature of the pathway, ensuring a high concentration of substrates and enzymes, and preventing unwanted side reactions. The pathway begins with the release of α-linolenic acid (α-LeA), a polyunsaturated fatty acid, from the chloroplast's galactolipid membranes.[5][6] This initial step is catalyzed by various lipases and is often triggered by biotic or abiotic stress signals.[5] Once liberated, α-LeA enters a three-step enzymatic cascade to yield OPDA.

The Core Enzymatic Cascade of OPDA Synthesis

The conversion of α-linolenic acid to 12-oxo-phytodienoic acid is a rapid and efficient process, catalyzed by a trio of enzymes acting in succession. The highly unstable nature of the intermediates necessitates a tight coupling of these enzymatic reactions, possibly through the formation of a multi-enzyme complex at the chloroplast envelope.[7]

Lipoxygenase (LOX): The Initiating Oxygenation

The first committed step in the OPDA biosynthesis pathway is the dioxygenation of α-linolenic acid by a specific class of lipoxygenases known as 13-lipoxygenases (13-LOXs).[8][9] These non-heme iron-containing enzymes catalyze the insertion of molecular oxygen into the fatty acid backbone, yielding (13S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT).[8][10] In Arabidopsis thaliana, four 13-LOX isoforms (LOX2, LOX3, LOX4, and LOX6) are known to be involved in this step and are localized to the plastids.[8][11] The regiospecificity and stereospecificity of 13-LOX are crucial for ensuring the correct precursor is formed for the subsequent enzymatic reactions.

Allene Oxide Synthase (AOS): Formation of an Unstable Intermediate

The 13-HPOT produced by LOX is then rapidly converted to an unstable allene oxide, 12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid (12,13-EOT), by the enzyme allene oxide synthase (AOS).[11][12] AOS is a member of the cytochrome P450 superfamily (CYP74A) and is a key regulatory point in the octadecanoid signaling pathway.[7][13] The expression and activity of AOS are often induced by wounding and other stress signals.[13] The allene oxide intermediate is extremely labile, with a half-life of less than 30 seconds in aqueous solution, underscoring the need for efficient channeling to the next enzyme in the pathway.[12]

Allene Oxide Cyclase (AOC): The Ring-Forming Step

The final and defining step in the chloroplastic synthesis of OPDA is the cyclization of the unstable allene oxide, 12,13-EOT, catalyzed by allene oxide cyclase (AOC).[12][14] This enzyme facilitates an intramolecular cyclization to form the characteristic cyclopentenone ring structure of OPDA.[15] The AOC-catalyzed reaction is highly stereospecific, producing the biologically active cis-(+)-OPDA enantiomer, specifically (9S,13S)-12-oxo-phytodienoic acid.[12][16] In the absence of AOC, the allene oxide can spontaneously hydrolyze to form α- and γ-ketols or cyclize non-enzymatically to produce a racemic mixture of cis-(±)-OPDA.[12][17] Therefore, AOC is critical for ensuring the production of the correct and biologically active stereoisomer of OPDA.

Visualizing the Pathway

The sequential and localized nature of the 12-oxo-phytodienoic acid biosynthesis pathway within the chloroplast can be effectively visualized.

OPDA_Biosynthesis cluster_chloroplast Chloroplast cluster_membrane Thylakoid/Envelope Membrane cluster_stroma Stroma alpha_LeA_membrane α-Linolenic Acid (in Galactolipids) alpha_LeA_free Free α-Linolenic Acid alpha_LeA_membrane->alpha_LeA_free Lipases (e.g., DAD1) 13_HPOT 13(S)-HPOT alpha_LeA_free->13_HPOT 13-Lipoxygenase (13-LOX) + O₂ 12_13_EOT 12,13(S)-EOT (Allene Oxide) 13_HPOT->12_13_EOT Allene Oxide Synthase (AOS) OPDA cis-(+)-12-OPDA 12_13_EOT->OPDA Allene Oxide Cyclase (AOC) Peroxisome Peroxisome OPDA->Peroxisome Export & Further Metabolism to Jasmonic Acid

Caption: The chloroplastic pathway for 12-oxo-phytodienoic acid biosynthesis.

Quantitative Insights into the Enzymatic Cascade

The efficiency of the OPDA biosynthesis pathway is underpinned by the kinetic properties of its constituent enzymes. While comprehensive kinetic data for all isoforms across different plant species are not fully available, studies on Arabidopsis thaliana 13-lipoxygenases provide valuable insights into their substrate affinity and catalytic rates.

Enzyme (Arabidopsis thaliana)SubstrateK_m (µM)V_max (nmol·s⁻¹·mg⁻¹)Reference
LOX2α-Linolenic Acid26.3 ± 2-[11]
LOX3α-Linolenic Acid--[11]
LOX4α-Linolenic Acid5.8128[11][18]
LOX6α-Linolenic Acid1.2 ± 0.4-[11]

Note: V_max values are often reported as apparent maximal velocities (V_max app) and can vary based on purification and assay conditions. Data for AOS and AOC are less consistently reported in terms of standard Michaelis-Menten kinetics due to the instability of their substrates.

Experimental Protocols

Accurate measurement of the components of the OPDA biosynthesis pathway is essential for its study. The following protocols provide a framework for the quantification of OPDA and the activity assays of the key enzymes.

Protocol 1: Extraction and Quantification of 12-oxo-phytodienoic Acid by LC-MS/MS

This protocol is designed for the sensitive and specific quantification of OPDA from plant tissues.

1. Sample Preparation and Homogenization: a. Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[4] b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

2. Extraction: a. Transfer the powdered tissue to a 2 mL microcentrifuge tube. b. Add 1 mL of ice-cold extraction solvent (e.g., 80% acetonitrile in water with 1% acetic acid).[4] c. Add a known amount of a deuterated internal standard (e.g., d5-OPDA) for accurate quantification.[4] d. Vortex vigorously for 1 minute and incubate at 4°C for 30 minutes with shaking. e. Centrifuge at 16,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): a. Condition a mixed-mode SPE cartridge with methanol followed by the extraction solvent. b. Load the supernatant onto the cartridge. c. Wash the cartridge with a non-eluting solvent to remove interfering compounds. d. Elute the OPDA with an appropriate solvent (e.g., methanol with 1% acetic acid). e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis: a. Use a C18 reversed-phase column for chromatographic separation. b. Employ a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, both containing a small amount of formic acid to improve ionization. c. Set the mass spectrometer to operate in negative electrospray ionization (ESI) mode. d. Monitor the specific precursor-to-product ion transitions for both endogenous OPDA and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.

Protocol 2: Coupled Enzyme Assay for Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Activity

Due to the instability of the AOS product (12,13-EOT), a coupled assay is the most reliable method to determine AOC activity and can also be adapted to assess AOS activity.

1. Reagents and Materials: a. Recombinant AOS and AOC enzymes. b. Substrate: (13S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT). c. Reaction buffer (e.g., 10 mM potassium phosphate buffer, pH 7.0).[2] d. Extraction solvent: Ethyl acetate. e. GC-MS or LC-MS/MS system for product analysis.

2. Assay Procedure: a. In a glass vial, combine a defined amount of recombinant AOS (e.g., 5 µg) and AOC (e.g., 10 µg) in 1 mL of reaction buffer.[2] b. To measure only AOS activity leading to spontaneous products, a parallel reaction with only AOS should be run. c. Initiate the reaction by adding a known amount of 13-HPOT (e.g., 100 µg).[2] d. Incubate the reaction mixture at room temperature for 15 minutes.[2] e. Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously. f. Centrifuge to separate the phases and collect the upper ethyl acetate layer. g. Evaporate the solvent and derivatize the residue if using GC-MS (e.g., methylation with diazomethane). h. Analyze the products by GC-MS or LC-MS/MS to quantify the amount of cis-(+)-12-OPDA formed.

Protocol 3: Spectrophotometric Assay for Lipoxygenase (LOX) Activity

This assay measures the formation of the conjugated diene system in the hydroperoxide product, which absorbs light at 234 nm.

1. Reagents and Materials: a. Plant protein extract containing LOX activity. b. Substrate: α-linolenic acid. c. Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.0-7.0).[19] d. UV-Vis spectrophotometer.

2. Assay Procedure: a. Prepare a substrate solution by dissolving α-linolenic acid in the assay buffer, potentially with a small amount of a surfactant like Tween 20 to aid solubility.[19] b. In a quartz cuvette, add the assay buffer and the substrate solution. c. Place the cuvette in the spectrophotometer and zero the absorbance at 234 nm. d. Initiate the reaction by adding a small volume of the plant protein extract. e. Immediately start monitoring the increase in absorbance at 234 nm over time. f. The initial rate of the reaction is proportional to the LOX activity. Calculate the activity using the molar extinction coefficient for the hydroperoxide product (approximately 25,000 M⁻¹cm⁻¹).[20]

Regulation and Crosstalk

The biosynthesis of OPDA is tightly regulated at multiple levels. The expression of the biosynthetic genes, particularly AOS, is rapidly induced by wounding, herbivory, and pathogen attack.[13] This induction is mediated by complex signaling networks involving other phytohormones such as salicylic acid and ethylene.[9] Furthermore, there is evidence of feedback regulation within the jasmonate pathway itself.[21] The subcellular localization of the pathway within the chloroplast also suggests a potential for regulation by light-dependent redox signals and the metabolic state of the organelle.

Conclusion

The chloroplastic biosynthesis of 12-oxo-phytodienoic acid represents a highly regulated and efficient pathway that is central to plant stress responses and development. The sequential action of 13-lipoxygenase, allene oxide synthase, and allene oxide cyclase ensures the rapid and stereospecific production of this potent signaling molecule. A thorough understanding of this pathway, from its enzymatic mechanisms to its regulation, is crucial for advancing our knowledge of plant biology and for the development of novel strategies to enhance crop resilience and explore new therapeutic avenues. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to investigate and manipulate this critical biosynthetic pathway.

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Exploratory

An In-depth Technical Guide to the Enzymatic Conversion of Linolenic Acid to 12-Oxo-Phytodienoic Acid

Intended Audience: Researchers, scientists, and drug development professionals engaged in the study and application of oxylipins, particularly 12-oxo-phytodienoic acid (OPDA). This guide provides a comprehensive technica...

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in the study and application of oxylipins, particularly 12-oxo-phytodienoic acid (OPDA). This guide provides a comprehensive technical overview of the enzymatic synthesis of OPDA from linolenic acid, focusing on the underlying biochemical principles, practical experimental protocols, and analytical methodologies.

Introduction: The Significance of 12-Oxo-Phytodienoic Acid

12-oxo-phytodienoic acid (OPDA) is a pivotal signaling molecule in plants, serving as a key intermediate in the biosynthesis of jasmonic acid (JA) and its derivatives.[1][2] Beyond its role as a precursor, OPDA itself exhibits distinct biological activities, regulating a unique subset of jasmonate-responsive genes involved in plant defense against pathogens and insects, as well as in various developmental processes.[1][3][4] The ability to synthesize OPDA in a controlled in vitro setting is crucial for elucidating its physiological functions and for exploring its potential applications in agriculture and as a lead compound in drug discovery.

This guide provides a detailed technical framework for the enzymatic conversion of α-linolenic acid to cis-(+)-12-OPDA, the naturally occurring and biologically active enantiomer. We will delve into the intricacies of the three-enzyme cascade responsible for this transformation, offering field-proven insights into enzyme preparation, reaction optimization, and product analysis.

The Biochemical Pathway: A Three-Enzyme Cascade

The conversion of α-linolenic acid to 12-OPDA is a coordinated process catalyzed by a sequence of three enzymes primarily localized in the chloroplasts of plant cells.[3][5] Understanding the function and interplay of these enzymes is fundamental to designing a successful in vitro synthesis strategy.

The enzymatic cascade begins with the liberation of α-linolenic acid from chloroplast membranes. The free fatty acid then enters the following three-step pathway:

  • Lipoxygenase (LOX): This non-heme iron-containing dioxygenase catalyzes the stereospecific insertion of molecular oxygen into α-linolenic acid to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[5][6]

  • Allene Oxide Synthase (AOS): A specialized cytochrome P450 enzyme (CYP74A), AOS rapidly converts 13-HPOT into an unstable allene oxide, 12,13(S)-epoxy-octadecatrienoic acid (12,13-EOT).[7][8]

  • Allene Oxide Cyclase (AOC): This crucial enzyme catalyzes the stereospecific cyclization of the unstable allene oxide into cis-(+)-12-oxo-phytodienoic acid (cis-(+)-12-OPDA).[8][9] In the absence of AOC, the allene oxide can spontaneously hydrolyze to form α- and γ-ketols or undergo non-enzymatic cyclization to a racemic mixture of cis-(±)-OPDA.[8]

Enzymatic_Pathway sub α-Linolenic Acid p1 13(S)-Hydroperoxyoctadecatrienoic Acid (13-HPOT) sub:e->p1:w e1 Lipoxygenase (LOX) p2 12,13(S)-Epoxy-octadecatrienoic Acid (12,13-EOT) p1:e->p2:w e2 Allene Oxide Synthase (AOS) p3 cis-(+)-12-Oxo-phytodienoic Acid (OPDA) p2:e->p3:w e3 Allene Oxide Cyclase (AOC)

Figure 1: Enzymatic cascade for the conversion of α-linolenic acid to 12-OPDA.

Enzyme Preparation: A Critical Foundation for Success

The quality and activity of the enzymes are paramount for an efficient in vitro synthesis of OPDA. While all three enzymes can be sourced from various plants, this guide will focus on well-established and reproducible methods.

Lipoxygenase (LOX) from Soybean

Soybeans are a rich and readily available source of lipoxygenase.[10] Several purification protocols have been developed, with a common strategy involving ammonium sulfate precipitation followed by chromatographic separation.

Protocol 1: Purification of Lipoxygenase from Soybean Seeds [11][12]

  • Extraction:

    • Grind defatted soy flour or soybeans into a fine powder.

    • Prepare a 1:5 (w/v) suspension in an ice-cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5-9.0). A higher pH can improve the extraction of LOX1.[12]

    • Stir the suspension for 1-2 hours at 4°C.

    • Clarify the extract by centrifugation at 12,000 x g for 20 minutes at 4°C.

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the supernatant to achieve 25% saturation while gently stirring on ice.

    • After 1 hour of incubation on ice, centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant and increase the ammonium sulfate concentration to 60% saturation.

    • Incubate on ice for another hour and centrifuge as before.

    • Discard the supernatant and resuspend the protein pellet in a minimal volume of a suitable buffer (e.g., 10 mM sodium phosphate, pH 6.8).

  • Chromatographic Purification:

    • Desalt the resuspended pellet using a desalting column (e.g., Sephadex G-25) equilibrated with the chromatography buffer.

    • For further purification, apply the desalted protein solution to an anion-exchange chromatography column (e.g., DEAE-Sepharose) equilibrated with 25 mM Tris-HCl, pH 7.0.[12]

    • Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M).

    • Collect fractions and assay for LOX activity.

  • Enzyme Activity Assay:

    • LOX activity can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the hydroperoxide product.[7]

Recombinant Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC)

For higher purity and batch-to-batch consistency, recombinant expression of AOS and AOC in E. coli is the preferred method.[7][13][14][15]

Protocol 2: Expression and Purification of Recombinant AOS and AOC [7][15][16][17][18]

  • Gene Cloning and Expression Vector:

    • Obtain the cDNA sequences for AOS (e.g., from Arabidopsis thaliana or tomato) and AOC (e.g., from tomato or rice).

    • Clone the coding sequences into a suitable E. coli expression vector, often with an N-terminal or C-terminal affinity tag (e.g., 6xHis-tag or GST-tag) to facilitate purification.

  • Protein Expression:

    • Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the bacterial culture in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.5-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

    • Continue the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.

  • Cell Lysis and Protein Purification:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, with protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

    • Purify the recombinant protein from the supernatant using affinity chromatography corresponding to the tag used (e.g., Ni-NTA agarose for His-tagged proteins or glutathione-sepharose for GST-tagged proteins).

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the purified protein using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

  • Enzyme Activity Assays:

    • AOS activity: Can be measured by monitoring the decrease in absorbance at 234 nm due to the consumption of the 13-HPOT substrate.[7]

    • AOC activity: Can be determined in a coupled assay with AOS, where the formation of 12-OPDA is quantified by HPLC or GC-MS.

In Vitro Synthesis of 12-Oxo-Phytodienoic Acid: A Step-by-Step Workflow

This section outlines a detailed protocol for the enzymatic cascade reaction. The success of this synthesis hinges on the sequential and coordinated action of the three enzymes.

Experimental_Workflow start Start step1 Prepare Reaction Mixture (Buffer, α-Linolenic Acid) start->step1 step2 Add Lipoxygenase (LOX) step1->step2 step3 Incubate for 13-HPOT formation step2->step3 step4 Add Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) step3->step4 step5 Incubate for OPDA synthesis step4->step5 step6 Stop Reaction (e.g., acidification, solvent addition) step5->step6 step7 Extract Oxylipins step6->step7 step8 Purify OPDA (e.g., SPE, HPLC) step7->step8 step9 Analyze Product (e.g., HPLC, GC-MS) step8->step9 end End step9->end

Figure 2: General experimental workflow for the in vitro synthesis of 12-OPDA.

Protocol 3: Enzymatic Synthesis of cis-(+)-12-OPDA [19][20][21][22]

  • Reaction Setup:

    • In a suitable reaction vessel, prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add α-linolenic acid to the buffer. To enhance its solubility, it can be pre-dissolved in a small amount of ethanol or solubilized with a detergent like Tween 20.

    • The final concentration of α-linolenic acid typically ranges from 0.1 to 1 mM.

  • Step 1: 13-HPOT Synthesis:

    • Add the purified soybean lipoxygenase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction at room temperature (around 25°C) with gentle agitation. The reaction should be open to the air to ensure an adequate supply of oxygen.

    • Monitor the formation of 13-HPOT by taking small aliquots, reducing the hydroperoxide with sodium borohydride to the corresponding hydroxy fatty acid, and analyzing by HPLC at 234 nm. The reaction is typically complete within 30-60 minutes.

  • Step 2: OPDA Synthesis:

    • Once the formation of 13-HPOT is complete, add the purified recombinant AOS and AOC to the reaction mixture. The ratio of AOS to AOC can be optimized for maximal conversion to OPDA.

    • Continue the incubation at room temperature with gentle agitation for an additional 30-60 minutes.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by acidifying the mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl).

    • Extract the oxylipins from the aqueous phase with an organic solvent such as ethyl acetate or diethyl ether. Repeat the extraction two to three times.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

Product Purification and Analysis

Following the synthesis, the crude extract will contain unreacted substrate, intermediates, and the desired product, 12-OPDA. Purification and subsequent analysis are essential to confirm the identity and purity of the synthesized compound.

Purification of 12-OPDA

Solid-phase extraction (SPE) is a common first step for purifying oxylipins from the crude extract.[3]

Protocol 4: Solid-Phase Extraction of 12-OPDA

  • Cartridge Preparation:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by sequentially washing with methanol and then with an equilibration buffer (e.g., water with 0.1% formic acid).

  • Sample Loading and Elution:

    • Resuspend the dried extract in the equilibration buffer and load it onto the conditioned cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.

    • Elute the 12-OPDA with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

For higher purity, the eluate from the SPE can be further purified by preparative High-Performance Liquid Chromatography (HPLC).

Analysis of 12-OPDA

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both the quantification and purification of 12-OPDA.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of acid (e.g., 0.1% formic acid), is commonly employed.

  • Detection: UV detection at 220 nm is suitable for detecting the cyclopentenone chromophore of OPDA. For more sensitive and specific detection, HPLC can be coupled with mass spectrometry (LC-MS).[23]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and structural information for the identification of 12-OPDA.[13]

  • Derivatization: As fatty acids are not sufficiently volatile for GC analysis, they must first be derivatized. A common method is methylation of the carboxylic acid group with diazomethane or trimethylsilylation of both the carboxylic acid and keto groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[24][25][26]

  • Analysis: The derivatized sample is then injected into the GC-MS system. The mass spectrum of the derivatized 12-OPDA will show characteristic fragmentation patterns that can be used for its identification.

Quantitative Data and Optimization Parameters

ParameterLipoxygenase (LOX)Allene Oxide Synthase (AOS)Allene Oxide Cyclase (AOC)
Source SoybeanRecombinant (E. coli)Recombinant (E. coli)
Optimal pH 6.5 - 9.0 (isoform dependent)~7.5~7.0 - 8.0
Optimal Temperature 25 - 40°CRoom TemperatureRoom Temperature
Substrate α-Linolenic Acid13-HPOT12,13-EOT
Km Varies with isoform and conditionsNot well-defined due to substrate instabilityNot well-defined due to substrate instability

Table 1: Key Parameters for the Enzymes in the 12-OPDA Synthesis Cascade [27][28][29][30][31][32]

Troubleshooting and Field-Proven Insights

  • Low Yield of 13-HPOT: Ensure adequate oxygen supply during the LOX reaction. Insufficient aeration can be a limiting factor. Also, verify the activity of your LOX preparation.

  • Formation of Side Products: The unstable allene oxide intermediate can non-enzymatically hydrolyze or cyclize. To minimize this, ensure that AOC is added promptly after the AOS reaction begins, or ideally, add AOS and AOC together. Some studies suggest a physical interaction or channeling between AOS and AOC in vivo, which can be mimicked in vitro by ensuring the enzymes are in close proximity.[33]

  • Enzyme Instability: AOS and AOC can be sensitive to storage conditions. It is advisable to flash-freeze aliquots of the purified enzymes in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate Solubility: The poor aqueous solubility of linolenic acid can be a challenge. The use of a co-solvent like ethanol or a mild non-ionic detergent can improve its availability to the enzyme. However, high concentrations of detergents can inhibit enzyme activity, so optimization is necessary.

Conclusion

The enzymatic synthesis of 12-oxo-phytodienoic acid is a powerful tool for researchers in plant biology, biochemistry, and drug discovery. By understanding the intricacies of the three-enzyme cascade and adhering to meticulously planned protocols for enzyme preparation and reaction execution, it is possible to produce this important signaling molecule with high yield and stereospecificity. This guide provides a solid foundation for establishing a robust and reproducible in vitro synthesis platform for 12-OPDA, enabling further exploration of its diverse biological functions.

References

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  • Extraction and Purification of Lipoxygenase from Soybean Using Aqueous Two-Phase System. (2009). Food and Bioprocess Technology, 4(5), 743-749. [Link]

  • Analysis of 12-oxo-phytodienoic acid enantiomers in biological samples by capillary gas chromatography-mass spectrometry using cyclodextrin stationary phases. (1997). Analytical Biochemistry, 246(2), 211-217. [Link]

  • Extracting and purifying lipoxygenase. (2009).
  • Extraction and Purification of Lipoxygenase from Soybean Using Aqueous Two-Phase System. (2009). Request PDF. [Link]

  • Efficient synthesis of (+)-cis-12-oxo-phytodienoic acid by an in vitro enzymatic reaction. (2012). Bioscience, Biotechnology, and Biochemistry, 76(12), 2325-2328. [Link]

  • Efficient Synthesis of (+)-cis-12-Oxo-phytodienoic Acid by an in Vitro Enzymatic Reaction. (2012). ResearchGate. [Link]

  • Efficient Synthesis of (+)-cis-12-Oxo-phytodienoic Acid by an in Vitro Enzymatic Reaction. (2012). Oxford Academic. [Link]

  • Expression of Allene Oxide Synthase Determines Defense Gene Activation in Tomato. (2000). Plant Physiology, 122(4), 1335-1342. [Link]

  • Efficient Synthesis of (+)-cis-12-Oxo-phytodienoic Acid by an in Vitro Enzymatic Reaction. (2012). Hokkaido University Collection of Scholarly and Academic Papers. [Link]

  • Purification of an allene oxide synthase and identification of the enzyme as a cytochrome P-450. (1991). Science, 253(5021), 774-776. [Link]

  • Discovery of α-Linolenic Acid 16(S)-Lipoxygenase: Cucumber (Cucumis sativus L.) Vegetative Lipoxygenase 3. (2023). MDPI. [Link]

  • Kinetic analysis of the action of soybean lipoxygenase on linoleic acid. (1976). The Journal of Biological Chemistry, 251(19), 6001-6006. [Link]

  • Molecular Characterization of the Gene Encoding Rice Allene Oxide Synthase and Its Expression. (2002). Bioscience, Biotechnology, and Biochemistry, 66(1), 123-130. [Link]

  • Molecular characterization of the gene encoding rice allene oxide synthase and its expression. (2002). Bioscience, Biotechnology, and Biochemistry, 66(1), 123-130. [Link]

  • Purification and Characterization of Allene Oxide Cyclase from Dry Corn Seeds. (1997). Plant Physiology, 114(2), 729-735. [Link]

  • Structural Evidence for the Substrate Channeling of Rice Allene Oxide Cyclase in Biologically Analogous Nazarov Reaction. (2018). Frontiers in Plant Science, 9, 1559. [Link]

  • Kinetic study of lipoxygenase-hydroperoxylinoleic acid interaction. (1977). Biochimica et Biophysica Acta (BBA) - Enzymology, 488(2), 275-284. [Link]

  • [Kinetic mechanisms of linoleic acid oxidation by 5-lipoxygenase from Solanum tuberosum L]. (1996). Ukrainskii Biokhimicheskii Zhurnal, 68(5), 45-51. [Link]

  • Kinetic mechanism of linoleic acid oxidation by 5-lipoxygenase from Solatium tuberosum L. (1996). Pure. [Link]

  • affinity purification. Bio-Rad. [Link]

  • Preparative enzymatic solid phase synthesis of cis(+)-12-oxo-phytodienoic acid – physical interaction of AOS and AOC is not necessary. (2006). Request PDF. [Link]

  • On the specificity of allene oxide cyclase. (1999). Lipids, 34(10), 1029-1037. [Link]

  • Derivatization for detection of abscisic acid and 12-oxo-phytodienoic acid using matrix-assisted laser desorption/ionization imaging mass spectrometry. (2018). Rapid Communications in Mass Spectrometry, 32(17), 1467-1474. [Link]

  • The Crystal Structure of Arabidopsis thaliana Allene Oxide Cyclase: Insights into the Oxylipin Cyclization Reaction. (2006). The Plant Cell, 18(11), 3225-3237. [Link]

  • Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application. (2020). MDPI. [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). MDPI. [Link]

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Foundational

12-oxo-phytodienoic acid as a precursor to jasmonic acid

<_ A Technical Guide on 12-oxo-phytodienoic Acid as a Precursor to Jasmonic Acid: Biosynthesis, Signaling, and Analysis Authored by a Senior Application Scientist Abstract This technical guide offers an in-depth explorat...

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Technical Guide on 12-oxo-phytodienoic Acid as a Precursor to Jasmonic Acid: Biosynthesis, Signaling, and Analysis

Authored by a Senior Application Scientist

Abstract

This technical guide offers an in-depth exploration of 12-oxo-phytodienoic acid (OPDA), a pivotal precursor in the biosynthesis of the critical plant hormone, jasmonic acid (JA). Beyond its role as a metabolic intermediate, OPDA is now recognized as a signaling molecule with distinct biological functions. This document details the enzymatic cascade responsible for the conversion of α-linolenic acid to OPDA and its subsequent transformation into JA, highlighting the key enzymes and subcellular compartments involved. Furthermore, it delves into the dual signaling roles of OPDA and JA, their involvement in plant defense and development, and the intricate regulatory networks that govern these processes. Comprehensive, field-proven protocols for the extraction, purification, and quantification of OPDA and JA using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, offering researchers and drug development professionals a robust framework for their investigations.

Introduction: The Jasmonate Family of Oxylipins

The jasmonates, a class of lipid-derived signaling molecules, are integral to plant survival, orchestrating responses to a multitude of biotic and abiotic stresses, including herbivory and wounding.[1] They also play crucial roles in developmental processes such as fertility and senescence.[2] Historically, jasmonic acid (JA) was considered the primary active hormone. However, emerging research has illuminated the intrinsic biological activity of its precursor, 12-oxo-phytodienoic acid (OPDA), establishing it as a signaling molecule in its own right.[1][3] This guide provides a comprehensive overview of the biosynthesis of JA from OPDA, the distinct and overlapping signaling pathways of these two molecules, and the analytical methodologies required for their study.

The Biosynthetic Pathway: From α-Linolenic Acid to Jasmonic Acid

The synthesis of jasmonates begins in the chloroplasts with the release of α-linolenic acid (18:3) from plastidial membranes by lipases.[4][5] The pathway proceeds through a series of enzymatic steps localized in both the chloroplasts and peroxisomes.[6]

Chloroplast-Localized Synthesis of OPDA
  • Lipoxygenase (LOX): The first committed step is the introduction of molecular oxygen into α-linolenic acid by 13-lipoxygenase (13-LOX) to form 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT).[4][7]

  • Allene Oxide Synthase (AOS): 13-HPOT is then rapidly converted to an unstable allene oxide by allene oxide synthase (AOS).[4][8]

  • Allene Oxide Cyclase (AOC): Allene oxide cyclase (AOC) catalyzes the cyclization of the allene oxide to form the first cyclic intermediate, (9S, 13S)-12-oxo-phytodienoic acid (OPDA).[4][8] A parallel pathway starting from hexadecatrienoic acid (16:3) can also occur, leading to the formation of dinor-OPDA (dn-OPDA).[9][10]

Peroxisomal Conversion of OPDA to Jasmonic Acid

OPDA is transported from the chloroplast to the peroxisome, a process partially mediated by the ATP-binding cassette (ABC) transporter COMATOSE (CTS/PXA1).[11][12] Within the peroxisome, the final steps of JA biosynthesis occur.

  • OPDA Reductase 3 (OPR3): The cyclopentenone ring of OPDA is reduced by 12-oxo-phytodienoate reductase 3 (OPR3), a flavin-dependent oxidoreductase, to yield 3-oxo-2(2′(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[8][13][14] The OPR3 isozyme is crucial as it can reduce all four stereoisomers of OPDA.[15]

  • β-Oxidation: OPC-8:0 undergoes three cycles of β-oxidation to shorten the carboxylic acid side chain, ultimately forming (+)-7-iso-jasmonic acid (JA).[16][17] This process involves three core enzymes:

    • Acyl-CoA Oxidase (ACX): The first step is catalyzed by acyl-CoA oxidase.[5][16]

    • Multifunctional Protein (MFP): This protein possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.[16]

    • 3-Ketoacyl-CoA Thiolase (KAT): The final step in each cycle is catalyzed by 3-ketoacyl-CoA thiolase.[5][16]

Before entering the β-oxidation cycle, OPC-8:0 is activated to its CoA ester by OPC-8:0 CoA Ligase1 (OPCL1).[17][18][19]

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome aLA α-Linolenic Acid (18:3) HPOT 13(S)-HPOT aLA->HPOT 13-LOX AO Allene Oxide HPOT->AO AOS OPDA 12-oxo-phytodienoic acid (OPDA) AO->OPDA AOC OPDA_p OPDA OPDA->OPDA_p Transport (CTS/PXA1) OPC8 OPC-8:0 OPDA_p->OPC8 OPR3 OPC8_CoA OPC-8:0-CoA OPC8->OPC8_CoA OPCL1 JA_CoA JA-CoA OPC8_CoA->JA_CoA 3x β-Oxidation (ACX, MFP, KAT) JA Jasmonic Acid (JA) JA_CoA->JA Thioesterase

Caption: The compartmentalized biosynthesis pathway of jasmonic acid from α-linolenic acid.

Dual Signaling Roles of OPDA and Jasmonic Acid

While OPDA is an obligate precursor for JA, it also functions as a signaling molecule with roles independent of its conversion to JA.[3][20] This dual functionality allows for a more nuanced and complex regulation of plant defense and development.

Jasmonic Acid Signaling

The most well-characterized jasmonate signaling pathway is mediated by the bioactive form, jasmonoyl-L-isoleucine (JA-Ile), which is synthesized from JA by the enzyme JAR1.[11][21] JA-Ile acts as a molecular glue between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[22][23] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.[21] The degradation of JAZ repressors releases transcription factors, such as MYC2, to activate the expression of JA-responsive genes involved in defense and secondary metabolism.[2][23]

OPDA-Specific Signaling

Studies using the opr3 mutant of Arabidopsis, which is deficient in the conversion of OPDA to JA, have been instrumental in dissecting OPDA-specific signaling.[4][13] These studies have revealed that OPDA can regulate a unique subset of genes independently of JA and the COI1-JAZ signaling module.[11][23][24] OPDA signaling is involved in:

  • Defense Responses: OPDA can induce the expression of defense genes and contribute to resistance against certain pathogens and insects, even in the absence of JA.[24][25]

  • Developmental Processes: OPDA has been implicated in the regulation of seed germination and root development.[5][23][26]

  • Stress Responses: OPDA plays a role in mediating responses to abiotic stresses.[23]

The electrophilic nature of the cyclopentenone ring in OPDA is thought to be important for its JA-independent signaling activities.[24]

Signaling_Pathways cluster_stimuli Stimuli (Wounding, Herbivory) cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascades cluster_response Cellular Response Stimuli Stimuli OPDA OPDA Stimuli->OPDA JA JA OPDA->JA OPR3, β-oxidation OPDA_Signal OPDA-Specific Signaling (COI1-Independent) OPDA->OPDA_Signal JAIle JA-Ile JA->JAIle JAR1 JA_Signal COI1-JAZ Co-receptor JAIle->JA_Signal OPDA_Genes OPDA-Responsive Gene Expression OPDA_Signal->OPDA_Genes JA_Genes JA-Responsive Gene Expression OPDA_Signal->JA_Genes Crosstalk JA_Signal->OPDA_Genes Crosstalk JA_Signal->JA_Genes

Caption: Distinct and overlapping signaling pathways of OPDA and JA-Ile.

Quantitative Analysis of OPDA and Jasmonic Acid

Accurate quantification of OPDA and JA is essential for understanding their roles in plant physiology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[27][28][29]

Comparative Performance of LC-MS/MS Methods

The validation of an analytical method is crucial to ensure its reliability. Key performance parameters include linearity, sensitivity (limit of detection and quantification), accuracy, and precision. The following table summarizes the quantitative performance of a validated LC-MS/MS method for the analysis of jasmonates.

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Jasmonic Acid (JA) 0.1 - 100>0.990.040.1
12-oxo-phytodienoic Acid (OPDA) 0.2 - 200>0.990.080.2

Data presented is representative of typical performance and may vary based on instrumentation and matrix.

Experimental Protocol: Extraction and Quantification of OPDA and JA

This protocol provides a robust methodology for the simultaneous extraction and quantification of OPDA and JA from plant tissues.[4][30]

4.2.1. Materials and Reagents

  • Plant tissue (e.g., Arabidopsis leaves)

  • Liquid nitrogen

  • Extraction solvent: 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v)

  • Dichloromethane

  • Internal standards: [¹³C₂]JA and [¹³C₂]OPDA

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Acetonitrile

  • Formic acid

  • Ultrapure water

4.2.2. Step-by-Step Methodology

  • Sample Collection and Homogenization:

    • Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen.

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • To the powdered tissue, add 1 mL of ice-cold extraction solvent containing the internal standards.

    • Vortex thoroughly and incubate for 30 minutes at 4°C with gentle shaking.

    • Add 1 mL of dichloromethane, vortex, and incubate for an additional 30 minutes at 4°C.

    • Centrifuge at 13,000 x g for 5 minutes at 4°C.

    • Carefully collect the lower organic phase and transfer to a new tube.

    • Re-extract the aqueous phase and pellet with 0.5 mL of dichloromethane, and combine the organic phases.

  • Purification by Solid-Phase Extraction (SPE):

    • Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of 70% methanol.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of ultrapure water.

    • Elute the jasmonates with 1 mL of 80% methanol.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness and reconstitute in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid).

    • Inject an aliquot into the LC-MS/MS system.

    • Chromatographic Conditions: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometry Conditions: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of OPDA, JA, and their respective internal standards.

4.2.3. Workflow Diagram

Extraction_Workflow start Plant Tissue (~100 mg) homogenize Homogenize in Liquid N₂ start->homogenize extract Extract with 2-propanol/H₂O/HCl + Internal Standards homogenize->extract phase_sep Add Dichloromethane & Centrifuge extract->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic evaporate1 Evaporate to Dryness collect_organic->evaporate1 spe Solid-Phase Extraction (C18) evaporate1->spe evaporate2 Evaporate Eluate spe->evaporate2 reconstitute Reconstitute in Mobile Phase evaporate2->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for the extraction and analysis of OPDA and JA.

Conclusion and Future Perspectives

12-oxo-phytodienoic acid is a multifaceted molecule, serving as both an essential precursor to jasmonic acid and a signaling molecule in its own right. Understanding the intricate interplay between OPDA and JA is crucial for a complete picture of plant defense and development. The methodologies outlined in this guide provide a solid foundation for researchers to explore the biosynthesis, signaling, and physiological roles of these important oxylipins. Future research will likely focus on identifying the specific receptors and downstream components of OPDA-specific signaling pathways, further elucidating the crosstalk between OPDA and other hormone signaling networks, and leveraging this knowledge for crop improvement and the development of novel plant protectants.

References

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  • Stintzi, A., Weber, H., Reymond, P., Browse, J., & Farmer, E. E. (2001). Plant defense in the absence of jasmonic acid: the role of cyclopentenones. Proceedings of the National Academy of Sciences, 98(22), 12837-12842. [Link]

  • Liu, S., & Park, S. W. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Plants, 10(10), 2021. [Link]

  • Katsir, L., Schilmiller, A. L., Staswick, P. E., He, S. Y., & Howe, G. A. (2008). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Proceedings of the National Academy of Sciences, 105(19), 7100-7105. [Link]

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  • Koo, A. J., & Howe, G. A. (2007). Role of Peroxisomal β-Oxidation in the Production of Plant Signaling Compounds. Plant Signaling & Behavior, 2(3), 169-171. [Link]

  • Koo, A. J., Chung, H. S., Kobayashi, Y., & Howe, G. A. (2006). Identification of a peroxisomal acyl-activating enzyme involved in the biosynthesis of jasmonic acid in Arabidopsis. Journal of Biological Chemistry, 281(45), 33511-33520. [Link]

  • Oka, K., Seta, S., & Yoshida, Y. (2013). OPDA Has Key Role in Regulating Plant Susceptibility to the Root-Knot Nematode Meloidogyne hapla in Arabidopsis. PLoS ONE, 8(4), e63248. [Link]

  • Schaller, F., & Stintzi, A. (2009). Enzymes in jasmonate biosynthesis – Structure, function, regulation. Phytochemistry, 70(13-14), 1532-1540. [Link]

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  • Dave, A., Hernandez, M. L., & Graham, I. A. (2011). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell, 23(8), 3077-3090. [Link]

  • Dave, A., & Graham, I. A. (2012). Oxylipin signaling: a distinct role for the jasmonic acid precursor cis-(+)-12-oxo-phytodienoic acid (cis-OPDA). Frontiers in Plant Science, 3, 42. [Link]

  • Stintzi, A., & Browse, J. (2000). The Arabidopsis male-sterile mutant, opr3, lacks the 12-oxophytodienoic acid reductase required for jasmonate synthesis. Proceedings of the National Academy of Sciences, 97(20), 10625-10630. [Link]

  • Al-Harrasi, A., Ali, L., Hussain, J., & Ur-Rehman, N. (2022). Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. Frontiers in Plant Science, 13, 997435. [Link]

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  • Ahmad, P., Rasool, S., Gul, A., Sheikh, S. A., Akram, N. A., Ashraf, M., ... & Alyemeni, M. N. (2016). Jasmonates: multifunctional roles in stress tolerance. Frontiers in Plant Science, 7, 813. [Link]

  • Schaller, F., & Stintzi, A. (2008). Jasmonate biosynthesis. In Jasmonate Signaling (pp. 1-22). Springer, Berlin, Heidelberg. [Link]

  • Li, Y., Zhao, Y., Wang, Y., Li, S., Wang, Y., & Wang, D. (2024). 12-OPDA Reductase and OPC-8:0 CoA Ligase Mediate Jasmonic Acid Synthesis in Lasiodiplodia iranensis. Journal of Agricultural and Food Chemistry. [Link]

  • Maynard, D., Møller, C. T., & Pollmann, S. (2018). OPDA, more than just a jasmonate precursor. Journal of Experimental Botany, 69(18), 4293-4301. [Link]

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  • Li, Y., Zhao, Y., Wang, Y., Li, S., Wang, Y., & Wang, D. (2024). 12-OPDA Reductase and OPC-8:0 CoA Ligase Mediate Jasmonic Acid Synthesis in Lasiodiplodia iranensis. Journal of Agricultural and Food Chemistry, 72(41), 22617-22627. [Link]

  • Li, Y., Zhao, Y., Wang, Y., Li, S., Wang, Y., & Wang, D. (2024). 12-OPDA Reductase and OPC-8:0 CoA Ligase Mediate Jasmonic Acid Synthesis in Lasiodiplodia iranensis. Journal of Agricultural and Food Chemistry, 72(41), 22617-22627. [Link]

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Exploratory

Beyond the Precursor: A Technical Guide to the Independent Signaling Pathways of 12-Oxo-Phytodienoic Acid

Abstract For decades, 12-oxo-phytodienoic acid (OPDA) was primarily regarded as an intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone governing plant defense and development. However, a growi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For decades, 12-oxo-phytodienoic acid (OPDA) was primarily regarded as an intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone governing plant defense and development. However, a growing body of evidence has firmly established OPDA as a signaling molecule in its own right, possessing distinct biological functions and activating unique signaling cascades independent of JA. This technical guide provides an in-depth exploration of these independent OPDA signaling pathways for researchers, scientists, and drug development professionals. We will dissect the molecular mechanisms, key protein interactors, and downstream physiological responses that are exclusively regulated by OPDA. Furthermore, this guide details robust experimental methodologies to delineate OPDA-specific signaling from the canonical JA pathway, offering a comprehensive resource for advancing our understanding of this versatile oxylipin.

Introduction: Revisiting the Role of a Key Oxylipin

The octadecanoid pathway, leading to the synthesis of jasmonates, is a cornerstone of plant stress physiology. Within this pathway, the cyclopentenone OPDA is synthesized in the chloroplast from α-linolenic acid.[1][2] While its conversion to JA in the peroxisome is a well-documented fate, early studies using mutants such as Arabidopsis thalianaopr3, which is deficient in the enzyme that reduces OPDA to JA, revealed a surprising retention of certain defense responses.[2][3][4] This pivotal observation sparked a paradigm shift, suggesting that OPDA itself could be a potent signaling molecule.[5] This guide focuses on the signaling capabilities of OPDA that are not merely a prelude to JA production, but represent a distinct layer of regulation in the intricate network of plant responses.

The Dichotomy of OPDA Signaling: COI1-Dependent and Independent Mechanisms

A central theme in understanding OPDA's independent signaling is its interaction with the F-box protein CORONATINE INSENSITIVE 1 (COI1), the receptor for the bioactive form of jasmonate, JA-isoleucine (JA-Ile).[6] Intriguingly, OPDA can trigger responses through both COI1-dependent and COI1-independent pathways, adding a layer of complexity to jasmonate signaling.[2][7]

The COI1-Independent Pathway: A Hallmark of OPDA-Specific Signaling

The most distinct signaling cascade initiated by OPDA is independent of COI1.[1] This pathway is particularly significant as it allows plants to mount specific responses that are not activated by JA or JA-Ile. Evidence for this pathway is strongly supported by experiments using coi1 mutant plants, which are insensitive to JA but still exhibit responses to OPDA application.[1]

A key molecular mechanism in this pathway involves the electrophilic nature of OPDA's α,β-unsaturated carbonyl group in its cyclopentenone ring.[4][8] This reactive center allows OPDA to form covalent bonds with nucleophilic residues, such as cysteine thiols, on target proteins, a process termed "OPDAylation". This post-translational modification can alter the activity, localization, or interaction partners of target proteins, thereby transducing the OPDA signal.

The Role of Cyclophilin 20-3 (CYP20-3) as a Putative OPDA Receptor

A major breakthrough in elucidating the COI1-independent pathway was the identification of the plastidial cyclophilin 20-3 (CYP20-3) as a key OPDA-binding protein.[5][9] The interaction between OPDA and CYP20-3 is thought to be a primary event in OPDA perception. This binding event initiates a downstream signaling cascade that often involves the activation of TGA transcription factors.[5][9] This OPDA-CYP20-3-TGA module is central to the regulation of a specific subset of stress-responsive genes.

Key Physiological Roles of Independent OPDA Signaling

The independent signaling pathways of OPDA are integral to a variety of plant processes, from defense against pests and pathogens to the regulation of growth and development.

Plant Defense and Immunity

OPDA plays a crucial role in defending plants against a broad spectrum of biotic threats, including insects and necrotrophic fungi.[3][4][10] In the absence of JA, OPDA is still capable of inducing the expression of a unique set of defense-related genes, highlighting its direct role in immunity.[1][4] Furthermore, OPDA has been proposed to function as a long-distance signal in induced systemic resistance (ISR), a state of heightened defense preparedness throughout the plant.[3][9]

Abiotic Stress Responses

OPDA signaling is also activated in response to various abiotic stresses, such as wounding, drought, and heat stress.[3][10] The induction of OPDA-specific genes under these conditions suggests a role in promoting tolerance and acclimation to environmental challenges.[8] For example, OPDA can regulate stomatal aperture, a critical process for managing water loss during drought.[8]

Regulation of Plant Development

Beyond stress responses, OPDA has been implicated in the regulation of developmental processes. It has been shown to inhibit seed germination and influence root morphogenesis, including root hair development.[11][12] These functions are often executed in crosstalk with other phytohormone signaling pathways, particularly with abscisic acid (ABA).[3][13]

Experimental Methodologies for Dissecting OPDA-Specific Signaling

Distinguishing the signaling effects of OPDA from those of JA is a critical experimental challenge. The following section outlines key methodologies and the rationale behind their application.

Genetic Approaches: The Power of Mutants

The use of mutants in the jasmonate biosynthesis and signaling pathways is the cornerstone of research in this field. By comparing the responses of wild-type plants with those of various mutants, researchers can dissect the specific contributions of OPDA and JA.

Mutant Gene Function Phenotype Experimental Rationale
opr3 12-Oxophytodienoate Reductase 3Accumulates OPDA, deficient in JAAllows for the study of OPDA-dependent responses in the absence of JA.[2][3]
aos Allene Oxide SynthaseDeficient in both OPDA and JAServes as a negative control for the entire octadecanoid pathway.[1]
coi1 F-box protein (JA-Ile receptor)Insensitive to JA-IleUsed to identify OPDA responses that are independent of the canonical JA receptor.[1][2]
cyp20-3 Cyclophilin 20-3Impaired in OPDA-specific signalingHelps to confirm the role of CYP20-3 as a key component of the OPDA signaling pathway.[9][12]
Transcriptomic Analysis: Identifying OPDA-Responsive Genes

Microarray and RNA-sequencing analyses are powerful tools for identifying genes that are specifically regulated by OPDA. A common experimental design involves comparing the transcriptomes of wild-type, opr3, and aos plants under control and stress conditions (e.g., wounding). Genes that are induced in wounded opr3 plants but not in aos plants are considered to be OPDA-responsive.[1][14]

Biochemical Assays: Probing Molecular Interactions

To investigate the molecular mechanisms of OPDA signaling, various biochemical assays are employed:

  • Protein-Ligand Binding Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to quantify the binding affinity of OPDA to putative receptor proteins like CYP20-3.

  • Yeast Two-Hybrid (Y2H) and Co-Immunoprecipitation (Co-IP): These methods are used to identify proteins that interact with key components of the OPDA signaling pathway, such as CYP20-3 or TGA transcription factors.[15]

  • Mass Spectrometry-based Proteomics: This approach can be used to identify proteins that are post-translationally modified by OPDA (OPDAylation).

Experimental Workflow for Characterizing an OPDA-Specific Response

experimental_workflow cluster_genetics Genetic Analysis cluster_treatment Treatment cluster_analysis Downstream Analysis wt Wild-Type control Control wt->control stress Stress (e.g., Wounding) wt->stress opr3 opr3 mutant opr3->control opr3->stress aos aos mutant aos->control aos->stress transcriptomics Transcriptomics (RNA-seq) stress->transcriptomics Compare gene expression phenotyping Phenotypic Analysis stress->phenotyping Measure physiological response biochemistry Biochemical Assays transcriptomics->biochemistry Identify candidate genes/proteins

Figure 1: A generalized experimental workflow for identifying and characterizing OPDA-specific responses.

Visualizing the Independent OPDA Signaling Pathway

The following diagram illustrates the key components and interactions within the COI1-independent OPDA signaling pathway.

OPDA_pathway cluster_chloroplast Chloroplast cluster_nucleus Nucleus alpha_linolenic α-Linolenic Acid opda 12-OPDA alpha_linolenic->opda LOX, AOS, AOC cyp20_3 CYP20-3 opda->cyp20_3 Binding opda_transport Transport tga TGA Transcription Factors cyp20_3->tga Activation orgs OPDA-Responsive Genes (ORGs) tga->orgs Transcriptional Regulation response Stress Responses & Developmental Regulation orgs->response

Figure 2: A simplified model of the COI1-independent OPDA signaling pathway.

Conclusion and Future Perspectives

The recognition of OPDA as a signaling molecule with functions independent of JA has opened up new avenues of research in plant science. The COI1-independent pathway, mediated by CYP20-3 and TGA transcription factors, represents a distinct regulatory module that fine-tunes plant responses to a multitude of environmental cues. For researchers in drug development, understanding these specific pathways could offer novel targets for the development of compounds that modulate plant defense and growth with high specificity.

Future research will likely focus on identifying additional OPDA receptors and downstream targets of OPDAylation, further unraveling the complexity of oxylipin signaling. The continued application of sophisticated genetic, transcriptomic, and proteomic approaches will be essential in fully elucidating the intricate signaling network governed by this versatile molecule.

References

  • Maynard, D., et al. (2018). The function of the oxylipin 12-oxophytodienoic acid (OPDA) in cell signaling, stress acclimation and development. ResearchGate. [Link][11]

  • Liu, N. & Park, S.W. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers in Plant Science. [Link][3][6][10]

  • Jimenez Aleman, G., et al. (2022). OPDA, more than just a jasmonate precursor. Phytochemistry. [Link][5]

  • Yi, R., et al. (2024). OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling. Planta. [Link][8][16]

  • Liu, N. & Park, S.W. (2021). Important roles of OPDA signaling in root morphogenesis. ResearchGate. [Link][12]

  • Taki, N., et al. (2005). 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis. Plant Physiology. [Link][1]

  • Dave, A. & Graham, I.A. (2012). Oxylipin signaling: a distinct role for the jasmonic acid precursor cis-(+)-12-oxo-phytodienoic acid (cis-OPDA). Frontiers in Plant Science. [Link][2]

  • Wang, L., et al. (2020). The Role of OPDA Signaling in Induced Systemic Defenses Against Biotic and Abiotic Stresses. Auburn University Electronic Theses and Dissertations. [Link][9]

  • Stintzi, A., et al. (2001). Plant defense in the absence of jasmonic acid: the role of cyclopentenones. Proceedings of the National Academy of Sciences. [Link][4]

  • Bosch, M., et al. (2014). Jasmonic Acid and Its Precursor 12-Oxophytodienoic Acid Control Different Aspects of Constitutive and Induced Herbivore Defenses in Tomato. Plant Physiology. [Link][17]

  • Monte, I., et al. (2022). Insights into the Jasmonate Signaling in Basal Land Plant Revealed by the Multi-Omics Analysis of an Antarctic Moss Pohlia nutans Treated with OPDA. International Journal of Molecular Sciences. [Link][13]

  • Dave, A., et al. (2011). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell. [Link][7]

  • Toume, K., et al. (2021). Deciphering OPDA Signaling Components in the Momilactone-Producing Moss Calohypnum plumiforme. Frontiers in Plant Science. [Link][15]

  • Cheong, J., et al. (2019). OPDA-specific transcriptional change deduced from transcriptomic... ResearchGate. [Link][14]

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Foundational

12-oxo-phytodienoic acid's role in plant growth and development

An In-depth Technical Guide to 12-oxo-phytodienoic Acid's Role in Plant Growth and Development Authored by: Gemini, Senior Application Scientist Foreword: Beyond a Precursor - Unveiling the Autonomous Roles of 12-oxo-phy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 12-oxo-phytodienoic Acid's Role in Plant Growth and Development

Authored by: Gemini, Senior Application Scientist

Foreword: Beyond a Precursor - Unveiling the Autonomous Roles of 12-oxo-phytodienoic Acid

For decades, the narrative of 12-oxo-phytodienoic acid (OPDA) was largely confined to its role as an intermediate—a crucial, yet transient, step in the biosynthesis of the renowned plant hormone jasmonic acid (JA). However, a growing body of evidence, driven by sophisticated genetic and metabolomic analyses, has fundamentally reshaped this understanding. It is now clear that OPDA is not merely a precursor but a potent signaling molecule in its own right, orchestrating a unique suite of responses in plant growth, development, and stress acclimation, often independently of JA.[1][2]

This guide is designed for researchers, scientists, and development professionals who seek a deeper, mechanistic understanding of OPDA. We move beyond introductory concepts to dissect the molecular underpinnings of its synthesis, perception, and signaling. By synthesizing field-proven insights with rigorous scientific data, we aim to provide a comprehensive resource that illuminates the causality behind experimental observations and offers robust methodological frameworks for future investigation. We will explore the dichotomy of its signaling pathways, its intricate involvement in developmental processes from seed to root, and its critical function as a frontline defense signal, ultimately presenting OPDA as a pivotal regulator at the nexus of plant growth and defense.[3][4][5][6]

Part 1: The Oxylipin Orchestra: Biosynthesis and Metabolism of OPDA

OPDA is an oxylipin, a class of oxygenated fatty acid derivatives that act as critical signals in both plants and animals.[3][7] In plants, its synthesis is a tightly regulated process initiated in the chloroplasts, primarily in response to developmental cues or environmental stress.

The biosynthetic cascade begins with the release of α-linolenic acid (α-LeA, 18:3) or hexadecatrienoic acid (16:3) from plastidial membrane lipids, a step mediated by lipases like DAD1 and DGL.[8][9][10] The free fatty acid is then subjected to a three-step enzymatic conversion within the chloroplast:

  • Oxygenation: 13-lipoxygenase (13-LOX) incorporates molecular oxygen into α-LeA to form 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT).[3][8][11][12][13]

  • Dehydration & Epoxidation: Allene Oxide Synthase (AOS) rapidly converts the unstable 13-HPOT into an allene oxide.[3][8][11][12][13]

  • Cyclization: Allene Oxide Cyclase (AOC) catalyzes the cyclization of the allene oxide to produce the biologically active cis-(+)-OPDA.[3][8][11][12][13]

The tight coupling of AOS and AOC activity ensures the efficient and stereospecific production of natural OPDA.[2] From the chloroplast, OPDA has two primary fates: it can be exported to act as a signaling molecule itself, or it can be transported into the peroxisome to continue its journey to becoming JA.[3][8] This transport is mediated, at least in part, by the peroxisomal ATP-binding cassette (ABC) transporter COMATOSE (CTS).[3][8] Inside the peroxisome, OPDA is reduced by 12-oxo-phytodienoic acid reductase 3 (OPR3) and subsequently undergoes three cycles of β-oxidation to yield JA.[10][11]

The existence of mutants like opr3, which cannot efficiently convert OPDA to JA but still mount robust defense responses, provided the foundational evidence for OPDA's independent signaling role.[4][8][12][14]

OPDA_Biosynthesis cluster_peroxisome Peroxisome alpha_LeA α-Linolenic Acid (18:3) (from membrane lipids) HPOT 13(S)-HPOT alpha_LeA->HPOT 13-LOX AlleneOxide Allene Oxide HPOT->AlleneOxide AOS OPDA_node cis-(+)-12-OPDA AlleneOxide->OPDA_node AOC OPDA_p cis-(+)-12-OPDA OPDA_node->OPDA_p Transport (e.g., CTS) Signal_Out OPDA-Specific Responses OPDA_node->Signal_Out Independent Signaling OPC8 OPC-8:0 OPDA_p->OPC8 OPR3 JA Jasmonic Acid (JA) OPC8->JA 3x β-oxidation

Caption: OPDA Biosynthesis and Metabolic Fate.

Part 2: The Signaling Dichotomy: JA-Dependent vs. OPDA-Independent Pathways

OPDA stands at a critical juncture, capable of initiating two distinct signaling cascades. Understanding this duality is paramount for interpreting experimental results.

The Canonical Pathway via Jasmonic Acid

The most well-characterized pathway involves OPDA acting as the precursor to JA and its bioactive conjugate, jasmonoyl-L-isoleucine (JA-Ile).[8][9] This pathway is central to defense and development.

  • Activation: Upon synthesis, JA-Ile binds to its co-receptor complex, consisting of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a Jasmonate ZIM-domain (JAZ) repressor protein.[15]

  • Signal Transduction: This binding event targets the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.[15]

  • Gene Expression: The degradation of JAZ repressors liberates transcription factors (TFs), such as MYC2, which then activate the expression of a wide array of JA-responsive genes.[15]

The Autonomous OPDA Signaling Pathway

Crucially, OPDA can trigger a unique subset of genes and physiological responses without being converted to JA, operating via a COI1-independent mechanism.[7][11][14][16] This pathway is particularly associated with responses to specific abiotic stresses and the activation of detoxification pathways.

  • Perception and Transduction: While a dedicated high-affinity receptor has yet to be definitively identified, a key interactor is the stromal cyclophilin CYP20-3.[3][15] The binding of OPDA to CYP20-3 is proposed to be a key step in perception, which alters cellular redox homeostasis.[3] This interaction can trigger a retrograde signal from the chloroplast to the nucleus.

  • Transcriptional Regulation: OPDA-dependent gene expression often involves TGA transcription factors (a group of bZIP TFs).[1][3][15] This leads to the induction of "OPDA-responsive genes" (ORGs), which are distinct from many classical JA-responsive genes.[11][16] ORGs frequently encode signaling components, other transcription factors, and proteins related to the unfolded protein response and detoxification, such as glutathione-S-transferases (GSTs) and glutaredoxins (GRXs).[3][11]

Caption: Dichotomous Signaling of 12-OPDA.

Part 3: Functional Roles in Plant Physiology

The dual signaling capacity of OPDA allows it to regulate a wide spectrum of processes, often acting as a switch or fine-tuner between growth and defense.[3][5]

Regulation of Growth and Development

While high concentrations of jasmonates are generally inhibitory to growth, OPDA plays nuanced roles in key developmental stages.

  • Seed Germination: OPDA acts as a potent inhibitor of seed germination, a function it shares and carries out synergistically with abscisic acid (ABA).[9] Studies on the comatose (cts) mutant, which accumulates OPDA due to impaired peroxisomal import, show a severe germination-defective phenotype that can be rescued by crossing it with mutants blocked in OPDA synthesis.[3][9] This OPDA-mediated inhibition is COI1-independent and involves stabilizing the ABA signaling protein ABI5.[8]

  • Root Development: The effect of OPDA on root architecture is complex and appears to be context-dependent. Exogenous application of OPDA can inhibit primary root growth and lateral root branching, partly through crosstalk with ABA and auxin signaling pathways.[3][15][17] However, endogenous OPDA signaling is also necessary for proper root hair development, as demonstrated by the impaired root hairs in the cyp20-3 mutant, which is deficient in OPDA perception.[15][18]

Orchestration of Stress Responses

OPDA is a primary signaling molecule in response to both biotic and abiotic stresses.[15] Its accumulation is often rapid and substantial following stress induction.[19]

  • Wounding and Herbivory: Mechanical wounding is a classic trigger for the entire jasmonate pathway.[12][20] Microarray analyses have shown that a significant portion of wound-induced genes are specifically responsive to OPDA and not JA, highlighting OPDA's direct role as a signaling molecule in the wound response.[11][16]

  • Pathogen Defense: OPDA is critical for defense against a range of pathogens. The opr3 mutant, unable to produce JA but accumulating OPDA, retains resistance to necrotrophic fungi like Alternaria brassicicola and insect herbivores.[4][12] Furthermore, OPDA signaling is essential for regulating susceptibility to root-knot nematodes, a role that is also independent of COI1.[14]

  • Abiotic Stress: OPDA, rather than JA, is the primary jasmonate that accumulates under heat stress.[3][15] It induces heat shock proteins (HSPs) through a COI1-independent pathway, contributing to thermotolerance.[3][15]

Data Summary: OPDA-Responsive vs. JA-Responsive Genes

The following table summarizes categories of genes differentially regulated by OPDA and JA, based on microarray studies in Arabidopsis.[11][16] This distinction is fundamental for designing experiments to probe OPDA-specific functions.

Gene CategoryPrimarily OPDA-Responsive (ORGs)Primarily JA-ResponsiveResponsive to Both
Signaling Components Kinases, Phosphatases, Calcium-binding proteins-JAZ proteins
Transcription Factors bZIP (TGA), AP2/ERF, WRKY, ZATMYC2, other bHLH TFs-
Stress & Defense Glutaredoxins (GRX480), GSTs, Heat Shock Proteins (HSPs), Detoxification enzymesVegetative Storage Proteins (VSP), Plant Defensins (PDF1.2), ThioninsPhenylpropanoid pathway genes
Metabolism Cysteine synthase complex componentsAmino acid synthesis, Secondary metabolism-
COI1-Dependence IndependentDependentDependent

Part 4: Methodological Guide for OPDA Research

Investigating the specific roles of OPDA requires precise experimental design and analytical techniques capable of distinguishing its effects from those of JA.

Experimental Protocol: Quantification of Endogenous OPDA

Accurate quantification is essential. The gold standard is mass spectrometry-based analysis using a stable isotope-labeled internal standard.[20]

Objective: To extract and quantify cis-(+)-12-OPDA from plant tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Liquid nitrogen

  • Extraction solvent: 80% methanol, 1% acetic acid

  • Internal Standard (IS): [2H5]cis-(+/-)-OPDA

  • Solid Phase Extraction (SPE) C18 cartridges

  • LC-MS/MS system with electrospray ionization (ESI) source

Methodology:

  • Sample Harvest & Homogenization:

    • Flash-freeze ~100 mg of plant tissue in liquid nitrogen immediately upon harvest to halt metabolic activity.

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Transfer the powder to a 2 mL tube. Add 1 mL of ice-cold extraction solvent.

    • Add the internal standard ([2H5]cis-(+/-)-OPDA) to a final concentration of ~10-20 ng/mL. The IS corrects for analyte loss during sample preparation and for matrix effects during ionization.

    • Vortex thoroughly and incubate at 4°C for 1 hour with gentle shaking.

    • Centrifuge at 14,000 x g for 15 min at 4°C. Transfer the supernatant to a new tube.

  • Purification (SPE):

    • Condition a C18 SPE cartridge with 1 mL methanol, followed by 1 mL water.

    • Load the supernatant onto the cartridge.

    • Wash with 1 mL of water to remove polar impurities.

    • Elute the oxylipins with 1 mL of 80% methanol.

    • Dry the eluate completely under a stream of nitrogen gas or in a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in 100 µL of 10% methanol.

    • Inject 5-10 µL onto a C18 reverse-phase LC column.

    • Perform separation using a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).

    • Detect using an ESI source in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transitions for both endogenous OPDA (e.g., m/z 291 -> 165) and the internal standard (e.g., m/z 296 -> 170).

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration using a calibration curve prepared with known amounts of OPDA standard and a fixed amount of internal standard.

Experimental Workflow: Dissecting OPDA-Specific Gene Expression

This workflow utilizes genetic tools to isolate the effects of endogenous OPDA.

Sources

Exploratory

Unveiling the Transcriptional Orchestra: A Technical Guide to 12-Oxo-Phytodienoic Acid Signaling

Intended for Researchers, Scientists, and Drug Development Professionals Abstract 12-oxo-phytodienoic acid (OPDA), a cyclopentenone precursor of the plant hormone jasmonic acid (JA), has emerged as a potent signaling mol...

Author: BenchChem Technical Support Team. Date: January 2026

Intended for Researchers, Scientists, and Drug Development Professionals

Abstract

12-oxo-phytodienoic acid (OPDA), a cyclopentenone precursor of the plant hormone jasmonic acid (JA), has emerged as a potent signaling molecule in its own right, orchestrating a unique transcriptional landscape independent of the canonical JA signaling pathway. This in-depth technical guide provides a comprehensive exploration of the mechanisms governing OPDA-mediated transcriptional regulation. We delve into the molecular intricacies of OPDA perception, signal transduction, and the key transcription factors that execute its commands. This guide is designed to equip researchers with the foundational knowledge and detailed experimental protocols necessary to investigate this fascinating signaling pathway, with implications for plant defense, stress responses, and development.

Part 1: The Core Directive - Understanding OPDA's Unique Signaling Identity

For decades, OPDA was primarily viewed as an intermediate in the biosynthesis of jasmonic acid. However, pioneering research utilizing genetic mutants of Arabidopsis thaliana has unequivocally established OPDA as a signaling entity with distinct downstream effects[1][2][3]. The analysis of the opr3 mutant, which is deficient in the conversion of OPDA to JA, revealed that OPDA can trigger the expression of a specific set of genes, termed OPDA-responsive genes (ORGs), that are not induced by JA[4][5][6]. This discovery laid the groundwork for dissecting a novel branch of oxylipin signaling.

A critical distinction of the OPDA signaling pathway is its general independence from the F-box protein CORONATINE INSENSITIVE 1 (COI1), the receptor for the bioactive form of jasmonate, JA-isoleucine (JA-Ile)[3][4][5][7]. While the canonical JA pathway relies on COI1-mediated degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins to release transcription factors, OPDA signaling often bypasses this mechanism[1][3][8]. This fundamental difference underscores the existence of a parallel, COI1-independent route for oxylipin-mediated gene regulation. However, it is worth noting that some OPDA responses have been shown to require COI1, suggesting a more complex interplay between the two pathways than initially thought[1][3].

Part 2: The Conductors of the OPDA Symphony - Key Molecular Players

The transcriptional response to OPDA is orchestrated by a cast of molecular players that perceive the signal and translate it into changes in gene expression.

The Maestro's Baton: The OPDA Receptor - Cyclophilin 20-3 (CYP20-3)

A significant breakthrough in understanding OPDA signaling was the identification of Cyclophilin 20-3 (CYP20-3) as a plastid-localized OPDA receptor[8][9]. This discovery provided a crucial missing link in the signaling cascade. The binding of OPDA to CYP20-3 initiates a retrograde signaling pathway, where a signal is transmitted from the chloroplast to the nucleus to modulate gene expression[9]. This interaction highlights the chloroplast not just as the site of OPDA biosynthesis, but also as a key signaling hub.

The Principal Musicians: TGA Transcription Factors

A substantial body of evidence points to the central role of class II TGA transcription factors, specifically TGA2, TGA5, and TGA6, in mediating OPDA-responsive gene expression[10]. These bZIP transcription factors are critical for the induction of a large subset of OPDA-responsive genes, particularly those involved in detoxification and stress responses[10][11]. Studies using tga2 tga5 tga6 triple mutants have demonstrated a significant reduction in the induction of many ORGs upon OPDA treatment, confirming their essential role in this pathway[10].

The Modulator: NPR1 in OPDA and Salicylic Acid Crosstalk

The regulatory protein NONEXPRESSOR OF PR GENES 1 (NPR1) is a key player in salicylic acid (SA) signaling and systemic acquired resistance (SAR)[12][13][14]. Interestingly, TGA transcription factors are known to interact with NPR1, suggesting a point of crosstalk between the OPDA and SA signaling pathways[12][14]. While the precise role of NPR1 in OPDA signaling is still being elucidated, its interaction with TGA factors suggests it may modulate the transcriptional output in response to combined stress signals.

The following diagram illustrates the core OPDA signaling pathway leading to transcriptional regulation.

OPDA_Signaling_Pathway cluster_chloroplast Chloroplast cluster_nucleus Nucleus OPDA 12-OPDA CYP203 CYP20-3 OPDA->CYP203 Binds Retrograde_Signal Retrograde Signal CYP203->Retrograde_Signal TGA TGA2/TGA5/TGA6 ORG OPDA-Responsive Genes (ORGs) TGA->ORG Activates Transcription NPR1 NPR1 (modulator) NPR1->TGA Modulates Retrograde_Signal->TGA

Caption: Core OPDA signaling pathway.

Part 3: The Electrophilic Nature of OPDA - A Double-Edged Sword

OPDA belongs to a class of molecules known as reactive electrophilic species (RES) due to the presence of an α,β-unsaturated carbonyl group in its cyclopentenone ring[15][16]. This chemical feature allows OPDA to react with nucleophilic cellular components, most notably the thiol groups of cysteine residues in proteins, through a process called Michael addition[17][18]. This covalent modification of proteins represents an alternative, receptor-independent mechanism by which OPDA can exert its biological effects and influence transcriptional regulation[16][19]. The modification of transcription factors or other regulatory proteins could directly alter their activity, stability, or localization, thereby impacting gene expression.

Part 4: Experimental Workflows for Dissecting OPDA-Mediated Transcriptional Regulation

A multi-faceted approach employing a combination of genetic, molecular, and biochemical techniques is essential for a thorough investigation of OPDA's role in transcriptional regulation.

Global Transcriptome Analysis: RNA-Sequencing (RNA-Seq)

RNA-Seq is a powerful tool for identifying and quantifying OPDA-responsive genes on a genome-wide scale.

Experimental Workflow:

Caption: RNA-Seq workflow for OPDA studies.

Detailed Protocol for RNA-Seq Analysis of OPDA Response in Arabidopsis thaliana

  • Plant Growth and Treatment:

    • Grow Arabidopsis thaliana seedlings (wild-type Col-0, opr3, coi1, and tga2 tga5 tga6 mutants) on half-strength Murashige and Skoog (MS) medium under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

    • At the desired developmental stage (e.g., 10-day-old seedlings), transfer the seedlings to liquid MS medium containing a specific concentration of OPDA (e.g., 50 µM) or a mock control (e.g., the solvent used to dissolve OPDA).

    • Harvest tissue at various time points (e.g., 0, 1, 3, 6, 12 hours) post-treatment, flash-freeze in liquid nitrogen, and store at -80°C.

  • RNA Extraction and Quality Control:

    • Extract total RNA from the frozen tissue using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

    • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.

  • Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries from high-quality RNA samples using a kit such as the Illumina TruSeq RNA Library Prep Kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

    • Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).

  • Bioinformatic Analysis:

    • Perform quality control on the raw sequencing reads using tools like FastQC.

    • Trim adapter sequences and low-quality reads using software such as Trimmomatic.

    • Align the trimmed reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like HISAT2 or STAR[20][21].

    • Quantify gene expression levels by counting the number of reads mapped to each gene using tools like featureCounts.

    • Identify differentially expressed genes (DEGs) between OPDA-treated and control samples, and between different genetic backgrounds, using packages such as DESeq2 or edgeR in R[20].

    • Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the identified DEGs to gain insights into the biological processes regulated by OPDA.

Identifying Direct Targets: Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-Seq is used to identify the direct binding sites of transcription factors on a genome-wide scale. This is crucial for determining which OPDA-responsive genes are direct targets of TGA transcription factors.

Experimental Workflow:

Caption: ChIP-Seq workflow for TGA factors.

Detailed Protocol for TGA Transcription Factor ChIP-Seq

  • Plant Material:

    • Generate transgenic Arabidopsis lines expressing a tagged version of the TGA transcription factor of interest (e.g., TGA2-GFP, TGA5-HA) under the control of its native promoter in a tga mutant background.

  • Tissue Fixation and Chromatin Preparation:

    • Treat seedlings with OPDA as described for RNA-Seq.

    • Cross-link protein-DNA complexes by vacuum infiltrating the tissue with formaldehyde.

    • Isolate nuclei and sonicate the chromatin to generate DNA fragments of 200-500 bp in length.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the tag (e.g., anti-GFP, anti-HA).

    • Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

    • Wash the beads extensively to remove non-specific binding.

  • DNA Purification and Library Preparation:

    • Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

    • Purify the immunoprecipitated DNA.

    • Prepare a sequencing library from the purified DNA.

  • Sequencing and Data Analysis:

    • Sequence the library on an Illumina platform.

    • Align reads to the reference genome.

    • Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions enriched in the ChIP sample compared to an input control.

    • Perform motif analysis on the identified peaks to determine the consensus binding site for the TGA transcription factor.

    • Correlate the identified binding sites with the list of OPDA-responsive genes from RNA-Seq to identify direct targets.

Validating Protein-DNA Interactions: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to confirm the direct binding of a protein to a specific DNA sequence.

Detailed Protocol for EMSA with TGA Transcription Factors

  • Probe Preparation:

    • Synthesize complementary single-stranded oligonucleotides corresponding to a putative TGA binding site (e.g., TGACG motif) found in the promoter of an OPDA-responsive gene.

    • Label one of the oligonucleotides with a non-radioactive tag (e.g., biotin, fluorescent dye) or a radioactive isotope (e.g., ³²P).

    • Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.

  • Protein Expression and Purification:

    • Express and purify the TGA transcription factor of interest using a bacterial or insect cell expression system.

  • Binding Reaction:

    • Incubate the purified TGA protein with the labeled probe in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

    • For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to the reaction.

    • For supershift assays, add an antibody specific to the TGA protein to the reaction after the initial binding.

  • Electrophoresis and Detection:

    • Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis[12][22].

    • Transfer the separated complexes to a nylon membrane.

    • Detect the labeled probe using a method appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for ³²P). A shifted band indicates the formation of a protein-DNA complex.

Investigating Protein-Protein Interactions: Yeast Two-Hybrid (Y2H) and Pull-Down Assays

Y2H and pull-down assays are used to identify and confirm interactions between proteins, such as between TGA transcription factors and other regulatory proteins like NPR1.

Yeast Two-Hybrid (Y2H) Screening Protocol

  • Construct Preparation:

    • Clone the coding sequence of the "bait" protein (e.g., TGA2) into a Y2H vector containing a DNA-binding domain (DB).

    • Clone a cDNA library or a specific "prey" protein (e.g., NPR1) into a Y2H vector containing an activation domain (AD).

  • Yeast Transformation and Screening:

    • Co-transform a suitable yeast strain with the bait and prey plasmids.

    • Plate the transformed yeast on selective media lacking specific nutrients (e.g., leucine, tryptophan, histidine) to select for colonies where the bait and prey proteins interact, leading to the activation of reporter genes.

In Vitro Pull-Down Assay Protocol

  • Protein Expression and Immobilization:

    • Express the "bait" protein (e.g., GST-TGA2) and the "prey" protein (e.g., His-NPR1) in E. coli.

    • Immobilize the purified bait protein on affinity beads (e.g., glutathione-agarose beads for GST-tagged proteins).

  • Binding and Detection:

    • Incubate the immobilized bait protein with the purified prey protein or a cell lysate containing the prey.

    • Wash the beads to remove non-specific binders.

    • Elute the bound proteins and analyze them by SDS-PAGE and Western blotting using an antibody against the prey protein's tag.

Part 5: Future Directions and Concluding Remarks

The field of OPDA signaling is rapidly evolving, with many exciting avenues for future research. The identification of additional OPDA receptors and interacting proteins will undoubtedly provide a more complete picture of this intricate signaling network. Elucidating the mechanisms by which OPDA's electrophilic nature contributes to its signaling activity is another key area of investigation. Furthermore, understanding the crosstalk between OPDA and other hormone signaling pathways will be crucial for comprehending how plants integrate various environmental cues to mount appropriate responses.

The methodologies outlined in this guide provide a robust framework for researchers to contribute to this expanding field. By combining genome-wide approaches with detailed biochemical and genetic analyses, we can continue to unravel the complexities of transcriptional regulation by 12-oxo-phytodienoic acid, a small molecule with a profound impact on plant life.

References

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  • Wang, M., Li, Y., Wu, Y., & Zhang, D. (2022). Insights into the Jasmonate Signaling in Basal Land Plant Revealed by the Multi-Omics Analysis of an Antarctic Moss Pohlia nutans Treated with OPDA. International Journal of Molecular Sciences, 23(21), 13531. [Link]

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  • Luhová, L., & Petrivalský, M. (2013). 12-oxo-phytodienoic acid interaction with cyclophilin CYP20-3 is a benchmark for understanding retrograde signaling in plants. Proceedings of the National Academy of Sciences of the United States of America, 110(32), 12889–12890. [Link]

  • Chen, Y., Chen, J., & Wang, D. (2019). NPR1 Promotes Its Own and Target Gene Expression in Plant Defense by Recruiting CDK8. Plant physiology, 181(1), 289–304. [Link]

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Foundational

12-Oxo-Phytodienoic Acid (OPDA): A Master Regulator in Plant Stress Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary 12-oxo-phytodienoic acid (OPDA) is a pivotal signaling molecule within the oxylipin family, orchestrating a pl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

12-oxo-phytodienoic acid (OPDA) is a pivotal signaling molecule within the oxylipin family, orchestrating a plant's ability to adapt and survive in the face of numerous environmental challenges. Historically viewed primarily as a precursor to the well-known phytohormone jasmonic acid (JA), a growing body of evidence has firmly established OPDA as a potent signaling molecule in its own right, with distinct, JA-independent functions.[1] This guide provides a comprehensive technical overview of OPDA's role in mediating plant responses to both biotic and abiotic stressors. We will delve into its biosynthesis, unique signaling cascades, crosstalk with other hormonal pathways, and the methodologies essential for its study, offering field-proven insights for professionals in plant science and drug discovery.

Introduction: The Dual Identity of OPDA

Oxylipins are oxygenated fatty acid derivatives that act as critical signals in a vast array of physiological processes in both plants and animals.[2] In plants, the jasmonate family of oxylipins, which includes OPDA and its better-known derivative, jasmonic acid (JA), are central to defense and development.[3] OPDA, a cyclopentenone-containing fatty acid, occupies a unique position. It is the immediate product of the cyclization of an allene oxide, a committed step in the jasmonate biosynthetic pathway, but it also triggers autonomous signaling pathways that regulate a unique subset of genes not responsive to JA.[2][4]

This dual functionality makes OPDA a critical checkpoint, allowing plants to fine-tune their responses, balancing the significant energy costs of defense against the continuous demands of growth and development.[5][6] Understanding this duality is paramount for researchers seeking to modulate plant stress tolerance or to explore the therapeutic potential of these compounds, which are structurally analogous to prostaglandins in mammals.[7][8]

Biosynthesis of OPDA: A Chloroplast-Localized Pathway

The synthesis of OPDA is a rapid response to stress cues and occurs primarily within the chloroplasts.[8] The pathway begins with the release of α-linolenic acid (α-LeA; 18:3) from chloroplast membrane lipids, such as monogalactosyldiacylglycerol (MGDG), by the action of lipases.[9]

The key enzymatic steps are as follows:

  • Oxygenation: 13-lipoxygenases (13-LOX) add molecular oxygen to α-LeA to form 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT).[8]

  • Dehydration: Allene oxide synthase (AOS) rapidly converts 13-HPOT into an unstable allene oxide.[8]

  • Cyclization: Allene oxide cyclase (AOC) catalyzes the cyclization of the allene oxide to form the stable cis-(+)-OPDA isomer.[8][10]

This entire sequence occurs within the chloroplast, suggesting a tight coupling of the enzymes to ensure efficient production.[8] From the chloroplast, OPDA can be transported to the peroxisome for its subsequent conversion to JA, or it can act directly as a signaling molecule.[9]

OPDA_Biosynthesis cluster_chloroplast Chloroplast MGDG α-Linolenic Acid (in MGDG) aLeA Free α-Linolenic Acid MGDG->aLeA Lipases HPOT 13(S)-HPOT aLeA->HPOT 13-LOX AlleneOxide Allene Oxide HPOT->AlleneOxide AOS OPDA cis-(+)-OPDA AlleneOxide->OPDA AOC Peroxisome Transport to Peroxisome (for JA Synthesis) OPDA->Peroxisome Signaling Independent Signaling OPDA->Signaling caption Fig. 1: OPDA Biosynthesis Pathway.

Fig. 1: OPDA Biosynthesis Pathway. The enzymatic cascade from α-linolenic acid to cis-(+)-OPDA occurs within the chloroplast.

OPDA's Role in Biotic Stress Response

OPDA plays a crucial, often JA-independent, role in defending plants against a wide array of biological threats, including pathogens and herbivores.[2][11] Evidence from Arabidopsis mutants, particularly opr3 (which accumulates OPDA but is deficient in JA), has been instrumental in dissecting OPDA's specific contributions to defense.[2][12][13]

3.1. Defense Against Pathogens OPDA signaling is critical for resistance against necrotrophic fungal pathogens like Alternaria brassicicola and Sclerotinia sclerotiorum.[2] The opr3 mutant, while unable to produce JA from OPDA, still exhibits wild-type levels of resistance to these fungi, demonstrating that OPDA itself is sufficient to mount an effective defense.[2] One key mechanism is the OPDA-induced deposition of callose at the site of infection, which acts as a physical barrier to limit the spread of microbes.[2] This response involves the stimulation of abscisic acid (ABA) and subsequent production of reactive oxygen species (ROS).[2]

3.2. Defense Against Herbivores Plants also deploy OPDA-mediated defenses against insect herbivores and nematodes.[2][13] Studies have shown that OPDA is sufficient to confer resistance to the fungus gnat (Bradysia impatiens) and the root-knot nematode (Meloidogyne hapla).[2][13] The signaling pathway in these interactions often involves the regulation of a specific set of defense-related genes that are not induced by JA.[4][11]

OPDA's Role in Abiotic Stress Response

Plants accumulate OPDA in response to various physical and environmental stresses.[2][6] Its functions in these contexts are diverse, ranging from immediate damage control to long-term acclimation.

4.1. Wounding and Mechanical Stress Mechanical wounding is a potent inducer of OPDA synthesis.[12] OPDA acts as a primary signal in the wound response, triggering the expression of a large number of genes, many of which are distinct from those activated by JA.[4][14] This highlights an OPDA-specific signaling pathway that is essential for a complete wound response in plants like Arabidopsis.[4] In tendril-bearing plants such as Bryonia dioica, OPDA is more active than JA in eliciting the coiling response, a classic example of mechanotransduction.[4][12]

4.2. Temperature and Light Stress OPDA signaling contributes to thermotolerance. In the liverwort Marchantia polymorpha, which produces OPDA but not JA, OPDA induces genes that protect the plant against heat stress.[12] This suggests an ancient, conserved role for OPDA in stress protection.[12] Furthermore, OPDA is involved in responses to high light stress and plays a negative regulatory role in light-induced stomatal opening, helping to balance CO2 uptake with water loss.[2][15]

OPDA Signaling: Beyond the JA Pathway

The discovery that OPDA has biological activity independent of its conversion to JA has opened a new frontier in plant hormone research. This signaling is largely independent of the canonical JA receptor, CORONATINE INSENSITIVE 1 (COI1).[4]

5.1. Perception and Transduction A key breakthrough in understanding OPDA signaling was the identification of its interaction with cyclophilin 20-3 (CYP20-3) in the chloroplast.[16] OPDA binding to CYP20-3 is proposed to be a primary perception mechanism. This interaction modulates cellular redox status by stimulating the synthesis of glutathione (GSH), a critical antioxidant and signaling molecule.[8] This shift in redox potential can then influence the activity of numerous proteins and transcription factors, leading to the expression of OPDA-Responsive Genes (ORGs).[4][16]

5.2. Crosstalk with Other Phytohormones OPDA signaling is not a standalone pathway but is integrated into the broader plant hormone network.[2]

  • Abscisic Acid (ABA): OPDA often acts synergistically with ABA. It can stimulate ABA accumulation, which is involved in OPDA-mediated root growth inhibition and callose deposition.[2][12]

  • Salicylic Acid (SA): The relationship between OPDA and SA, the primary hormone for defense against biotrophic pathogens, is often antagonistic. SA can suppress the expression of OPDA biosynthetic enzymes, representing a key trade-off in plant defense strategies.[2][8]

  • Ethylene (ET): OPDA signaling coordinates with ethylene pathways to fine-tune defense responses.[2]

OPDA_Signaling cluster_stress Biotic/Abiotic Stress cluster_perception Chloroplast cluster_crosstalk Hormonal Crosstalk Stress Pathogen Attack Herbivory Wounding OPDA OPDA Stress->OPDA CYP203 CYP20-3 OPDA->CYP203 Binds Redox Cellular Redox Shift (↑ GSH Synthesis) CYP203->Redox TFs Activation of Transcription Factors (e.g., TGA) Redox->TFs ABA ABA Redox->ABA Influences ORGs Expression of OPDA-Responsive Genes (ORGs) TFs->ORGs Response Stress Tolerance Defense Activation Growth Regulation ORGs->Response SA SA OPDA_node OPDA SA->OPDA_node Antagonizes OPDA_node->ABA Stimulates caption Fig. 2: OPDA JA-Independent Signaling.

Fig. 2: OPDA JA-Independent Signaling. Stress triggers OPDA production, which binds to CYP20-3, initiating a cascade that alters cellular redox state and gene expression, leading to a stress response. This pathway interacts with other hormone signals.

Methodologies for Studying OPDA

Rigorous and reproducible methods are essential for investigating the roles of OPDA. The following sections provide validated protocols for its quantification and the assessment of its biological activity.

6.1. Quantification of Endogenous OPDA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying low-abundance phytohormones like OPDA from complex plant matrices.[8][9]

Experimental Protocol: OPDA Extraction and Quantification

This protocol is a generalized procedure. Optimization, particularly of chromatographic separation and MS/MS parameters, is essential for specific plant tissues and instrument setups.

1. Sample Preparation & Homogenization: a. Harvest 50-100 mg of plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. Causality: Flash-freezing prevents enzymatic degradation or stress-induced changes in OPDA levels during sample handling.

2. Extraction: a. To the powdered tissue, add 1 mL of an ice-cold extraction solvent (e.g., 80% acetonitrile / 20% water with 1% acetic acid).[17][18] b. Add a known amount of a deuterated internal standard (e.g., d5-OPDA) to each sample. This is critical for accurate quantification.[12] Causality: The organic solvent precipitates proteins and disrupts cell membranes to release OPDA. Acetic acid improves extraction efficiency by keeping the acidic OPDA protonated. The internal standard corrects for analyte loss during sample preparation and for matrix effects during ionization. c. Vortex thoroughly and incubate at 4°C for 1 hour with shaking. d. Centrifuge at >13,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

3. Purification by Solid-Phase Extraction (SPE): a. Use a reversed-phase SPE cartridge (e.g., C18 or Oasis HLB).[1][7] b. Conditioning: Wash the cartridge with 1 mL of 100% methanol. c. Equilibration: Equilibrate the cartridge with 1 mL of 1% aqueous acetic acid.[5] Causality: Conditioning wets the stationary phase, while equilibration prepares it for sample loading in a compatible solvent system. d. Loading: Load the supernatant from step 2d onto the cartridge. e. Washing: Wash the cartridge with 1 mL of 1% aqueous acetic acid to remove polar impurities.[5] f. Elution: Elute OPDA and other oxylipins with 1 mL of 80% acetonitrile containing 1% acetic acid.[5] g. Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

4. LC-MS/MS Analysis: a. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 50% methanol). b. Inject the sample onto a C18 reversed-phase column for chromatographic separation.[8] c. Use a gradient elution, typically with water and acetonitrile/methanol, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid).[19] d. Detect using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. e. Monitor specific Multiple Reaction Monitoring (MRM) transitions for both endogenous OPDA and the deuterated internal standard.[18] For OPDA (C18H28O3, MW 292.4), a common transition is the parent ion [M-H]⁻ m/z 291.2 to a characteristic fragment ion.

Parameter Typical Setting Rationale
Ionization Mode Negative ESIThe carboxylic acid group on OPDA is readily deprotonated to form [M-H]⁻.
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, <2 µm)Provides good retention and separation of moderately nonpolar oxylipins.[9]
Mobile Phase A Water + 0.1% Formic/Acetic AcidAcid modifier improves peak shape and ionization efficiency.
Mobile Phase B Acetonitrile/Methanol + 0.1% Formic/Acetic AcidStrong organic solvent for eluting analytes from the C18 column.
Detection Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[18]

Table 1. Key Parameters for LC-MS/MS Analysis of OPDA.

6.2. Bioassay: Arabidopsis Root Growth Inhibition

Assessing the biological activity of OPDA can be achieved through simple and quantifiable bioassays. OPDA, often in concert with ABA, is known to inhibit primary root growth.[2]

Experimental Protocol: Root Growth Inhibition Assay

1. Seed Sterilization: a. Place Arabidopsis thaliana (Col-0) seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% ethanol and vortex for 1 minute. Remove the ethanol. c. Add 1 mL of a 20% bleach solution with 0.05% Triton X-100. Vortex for 10 minutes. d. Wash the seeds five times with sterile distilled water. Causality: Sterilization is crucial to prevent microbial growth on the nutrient-rich agar plates, which would interfere with seedling growth.

2. Plating and Stratification: a. Resuspend the sterilized seeds in sterile 0.1% agar. b. Pipette seeds onto square petri plates containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. c. Prepare separate plates containing different concentrations of OPDA (e.g., 0, 10, 25, 50 µM). OPDA should be dissolved in a carrier solvent (e.g., ethanol) and added to the medium after autoclaving. Ensure the final solvent concentration is consistent and low (<0.1%) across all plates, including the control. d. Seal the plates and stratify at 4°C in the dark for 2-3 days to synchronize germination.

3. Growth and Measurement: a. Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. b. Use standard growth conditions (e.g., 22°C, 16h light/8h dark cycle). c. After 5-7 days of growth, remove the plates and scan them using a flatbed scanner. d. Measure the length of the primary root for at least 15-20 seedlings per treatment using image analysis software (e.g., ImageJ).

4. Data Analysis: a. Calculate the average primary root length and standard error for each treatment. b. Perform a statistical analysis (e.g., ANOVA with a post-hoc test) to determine significant differences between the control and OPDA-treated seedlings. c. Plot the results as a dose-response curve.

Implications and Future Directions

7.1. Crop Improvement The central role of OPDA in mediating trade-offs between growth and defense makes it an attractive target for crop improvement.[5] Engineering the OPDA pathway could lead to crops with enhanced resistance to specific pathogens or improved tolerance to abiotic stresses like drought or heat without the severe growth penalties sometimes associated with constitutive activation of the JA pathway. For example, modulating the expression of OPDA Reductase 3 (OPR3), the enzyme that converts OPDA to the JA precursor, could shift the balance between OPDA- and JA-mediated responses.

7.2. Therapeutic and Drug Development Potential The structural and functional similarities between plant-derived OPDA and mammalian prostaglandins are noteworthy for drug development professionals.[7] Prostaglandins are key mediators of inflammation in humans. Phyto-oxylipins, including OPDA, have demonstrated anti-inflammatory and antioxidative activities in mammalian cell models.[2][6] OPDA has been shown to induce the Nrf2 signaling pathway in human cells, which upregulates phase II antioxidant enzymes, suggesting a potential cytoprotective effect against oxidative stress.[6] This opens avenues for exploring OPDA and its derivatives as novel therapeutic agents for inflammatory diseases or conditions associated with oxidative stress.

Conclusion

12-oxo-phytodienoic acid has emerged from the shadow of jasmonic acid to be recognized as a versatile and potent signaling molecule. Its ability to operate through distinct, COI1-independent pathways provides plants with a sophisticated mechanism to tailor their responses to a multitude of biotic and abiotic threats. For researchers, the continued exploration of OPDA-specific receptors, downstream signaling components, and its intricate crosstalk with other hormonal networks remains a fertile ground for discovery. For professionals in agriculture and drug development, harnessing the power of this unique oxylipin offers promising strategies for creating more resilient crops and discovering novel, bio-inspired therapeutics.

References

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  • Maynard, D., Møller, I. M., & Rao, S. P. (2018). The function of the oxylipin 12-oxophytodienoic acid (OPDA) in cell signaling, stress acclimation and development. Journal of Experimental Botany, 69(22), 5307–5320. [Link]

  • Maynard, D., Møller, I. M., & Rao, S. P. (2018). The function of the oxylipin 12-oxophytodienoic acid in cell signaling, stress acclimation, and development. Journal of Experimental Botany, 69(22), 5307-5320. [Link]

  • Jimenez-Aleman, G. H., Almada, R., & Pollmann, S. (2022). OPDA, more than just a jasmonate precursor. Planta, 256(5), 92. [Link]

  • Floková, K., Feussner, K., Herrfurth, C., Miersch, O., Vrobel, R., Wasternack, C., & Feussner, I. (2020). High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples. Frontiers in Plant Science, 11, 603582. [Link]

  • Taki, N., Sasaki-Sekimoto, Y., Obayashi, T., Kikuta, A., Kobayashi, K., Ainai, T., Yagi, K., Sakurai, N., Suzuki, H., Masuda, T., Takamiya, K., Shibata, D., & Ohta, H. (2005). 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis. Plant Physiology, 139(3), 1268–1283. [Link]

  • Monte, I., Franco-Espinosa, G., Garcia-Iriepa, C., Lopez-Martin, M., Venus, B., & Solano, R. (2022). Insights into the Jasmonate Signaling in Basal Land Plant Revealed by the Multi-Omics Analysis of an Antarctic Moss Pohlia nutans Treated with OPDA. International Journal of Molecular Sciences, 23(21), 13543. [Link]

  • Liu, P., & Park, S. W. (2021). Important roles of OPDA signaling in root morphogenesis. Plant Signaling & Behavior, 16(11), 1978258. [Link]

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  • Park, S. W. (2023). Characterization of 12-Oxo-phytodienoic Acid Signaling in Broad-spectrum Plant Defense Responses and Its Coordination with. Auburn University Electronic Theses and Dissertations. [Link]

  • Taki-Nakano, N., Ohzeki, H., Kotera, J., & Ohta, H. (2014). Cytoprotective effects of 12-oxo phytodienoic acid, a plant-derived oxylipin jasmonate, on oxidative stress-induced toxicity in human neuroblastoma SH-SY5Y cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(9), 1245-1253. [Link]

  • Löwe, H., Weidner, S., & Feussner, I. (2020). From a Biosynthetic Pathway toward a Biocatalytic Process and Chemocatalytic Modifications: Three‐Step Enzymatic Cascade to the Plant Metabolite cis‐(+)‐12‐OPDA and Metathesis‐Derived Products. ChemCatChem, 12(1), 226-233. [Link]

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Sources

Exploratory

Introduction: Defining 12-Oxo-Phytodienoic Acid (OPDA)

An In-depth Technical Guide to the Structural Characteristics of 12-Oxo-Phytodienoic Acid 12-Oxo-phytodienoic acid (OPDA) is a pivotal lipid-derived signaling molecule within the plant kingdom, belonging to a class of co...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Characteristics of 12-Oxo-Phytodienoic Acid

12-Oxo-phytodienoic acid (OPDA) is a pivotal lipid-derived signaling molecule within the plant kingdom, belonging to a class of compounds known as oxylipins.[1] Initially identified as a prostaglandin-like metabolite from flaxseed, its significance has expanded dramatically since its first synthesis and characterization in 1978.[2] OPDA serves a dual role: it is a crucial intermediate in the biosynthesis of the well-known phytohormone jasmonic acid (JA), and it functions as a potent signaling molecule in its own right, regulating a unique set of genes involved in plant defense, stress responses, and developmental processes.[3][4][5] This guide provides a detailed exploration of the core structural features of OPDA, linking its chemical architecture to its distinct biological functions.

Part 1: Core Structural Architecture

The unique biological activities of OPDA are intrinsically linked to its specific chemical structure. Understanding this architecture is fundamental for researchers in plant biology and drug development.

Molecular Formula and Physicochemical Properties

OPDA is an 18-carbon carbocyclic fatty acid.[6] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₂₈O₃[6]
Molecular Weight 292.4 g/mol [6][7]
IUPAC Name 8-[(1S,5S)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid[6]
Class Octadecanoid[6]
Key Functional Groups and Moieties

The structure of OPDA is characterized by a cyclopentenone ring with two side chains, an octanoic acid chain (α-chain) and a pentenyl chain (ω-chain).

  • Cyclopentenone Ring : The core of the molecule is a five-membered carbon ring containing a ketone group and a carbon-carbon double bond. This feature distinguishes it from jasmonic acid, which has a saturated cyclopentanone ring.[5][8]

  • α,β-Unsaturated Carbonyl Group : The double bond within the ring is conjugated with the ketone's carbonyl group. This arrangement forms a reactive electrophilic center, which is paramount to OPDA's distinct signaling activity.[4][5][8] This electrophilic nature allows OPDA to form covalent bonds with nucleophilic residues (e.g., cysteine) in target proteins, a mechanism central to its function.[1]

  • Carboxylic Acid Moiety : An eight-carbon octanoic acid chain is attached to the cyclopentenone ring. The terminal carboxylic acid group imparts acidic properties to the molecule.

  • Pentenyl Side Chain : A five-carbon chain with a cis (Z) double bond extends from the ring. The hydrophobicity of this chain and the octanoic acid chain influences the molecule's ability to permeate cell membranes and interact with proteins.[8]

Stereochemistry: The Basis of Biological Specificity

The biological activity of OPDA is highly dependent on its stereochemistry. The naturally occurring and most active form is cis-(+)-OPDA .

  • Chiral Centers : There are two chiral centers on the cyclopentenone ring, leading to different stereoisomers. The IUPAC name, 8-[(1S,5S)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid, defines the specific stereoconfiguration of the natural isomer.[6]

  • cis and trans Diastereomers : The two side chains can be oriented in either a cis or trans configuration relative to each other. The enzymatic cyclization by allene oxide cyclase specifically produces the cis isomer.[1][9] While trans-OPDA also exists, the cis form is the primary biologically relevant molecule synthesized in plants.[9][10] Endogenous OPDA in plants is the (+)-enantiomer.[9][11]

Part 2: The Structure-Function Nexus

The structural differences between OPDA and its metabolic product, jasmonic acid, are not trivial; they dictate separate and distinct signaling pathways.

OPDA vs. Jasmonic Acid: A Tale of Two Rings

The primary structural difference lies in the cyclopentane ring. OPDA possesses an α,β-unsaturated cyclopentenone ring, while JA has a saturated cyclopentanone ring. This is the result of the enzymatic reduction of the ring's double bond by 12-oxo-phytodienoic acid reductase 3 (OPR3) during JA biosynthesis.[5]

  • Signaling Divergence : The electrophilic nature of OPDA's cyclopentenone ring allows it to activate gene expression independently of the canonical JA signaling pathway, which requires the F-box protein CORONATINE INSENSITIVE 1 (COI1).[1][5] OPDA can directly interact with and modify proteins, such as cyclophilin 20-3 (CYP20-3), to initiate its signaling cascade.[1] In contrast, JA is converted to its bioactive form, JA-isoleucine (JA-Ile), which then binds to the COI1-JAZ co-receptor complex to trigger JA-responsive genes.[12]

The Biosynthetic Pathway: A Structural Transformation

OPDA is synthesized from α-linolenic acid (an 18:3 fatty acid) released from chloroplast membranes via the octadecanoid pathway.[3][5] The key enzymatic steps involve precise structural modifications.

  • Lipoxygenase (LOX) : Adds molecular oxygen to α-linolenic acid to form 13(S)-hydroperoxy-octadecatrienoic acid.[4]

  • Allene Oxide Synthase (AOS) : Converts the hydroperoxy product into an unstable allene oxide.[4][5]

  • Allene Oxide Cyclase (AOC) : Catalyzes the stereospecific cyclization of the allene oxide to form the cyclopentenone ring of cis-(+)-OPDA.[4][5][13]

This pathway occurs in the chloroplasts. For conversion to JA, OPDA is transported to the peroxisomes where it is reduced by OPR3 and undergoes three cycles of β-oxidation.[5][13]

G cluster_0 Chloroplast cluster_1 Peroxisome alpha_Linolenic_Acid α-Linolenic Acid (18:3) HPOT 13(S)-Hydroperoxy- octadecatrienoic Acid alpha_Linolenic_Acid->HPOT 13-LOX Allene_Oxide Unstable Allene Oxide HPOT->Allene_Oxide AOS OPDA cis-(+)-12-Oxo-Phytodienoic Acid (OPDA) Allene_Oxide->OPDA AOC OPC8 OPC-8 OPDA->OPC8 OPR3 (Reduction) OPDA_Signal OPDA Signaling (COI1-Independent) OPDA->OPDA_Signal JA Jasmonic Acid (JA) OPC8->JA 3x β-oxidation JA_Signal JA-Ile Signaling (COI1-Dependent) JA->JA_Signal

OPDA Biosynthesis and Divergent Signaling Pathways.

Part 3: Methodologies for Structural Investigation

The accurate analysis of OPDA's structure and its quantification in biological samples are critical for research. This typically involves extraction followed by advanced analytical techniques.

Extraction and Purification Protocol

A generalized workflow for extracting OPDA from plant tissue is outlined below. This protocol serves as a foundational template that may require optimization based on the specific plant matrix.

Objective: To isolate OPDA from plant tissues for subsequent quantification.

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Liquid nitrogen

  • Ethyl acetate containing antioxidant (e.g., BHT)

  • Internal standard (e.g., deuterated OPDA, [²H₅]cis-(+/-)-OPDA)[11]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol, Acetonitrile, Formic Acid (LC-MS grade)

Procedure:

  • Harvest and Flash-Freeze: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder. Homogenize in ice-cold ethyl acetate. Add a known amount of internal standard at this stage for accurate quantification.

  • Phase Separation: Centrifuge the homogenate to pellet cell debris. Collect the upper organic supernatant.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Purification (SPE): a. Re-dissolve the residue in an appropriate solvent. b. Condition an SPE cartridge according to the manufacturer's instructions. c. Load the sample onto the cartridge. d. Wash the cartridge to remove interfering compounds. e. Elute the OPDA fraction using a suitable solvent (e.g., methanol or acetonitrile).

  • Final Preparation: Dry the eluted fraction and reconstitute in the initial mobile phase for analysis.

Analytical Techniques for Quantification and Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying OPDA, often after derivatization (e.g., methylation) to increase volatility.[9][11] GC can also be used with chiral stationary phases to separate enantiomers.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is the current gold standard for phytohormone analysis. It offers high sensitivity and specificity, allowing for the direct quantification of OPDA in complex biological extracts without derivatization. Detection is often performed using negative electrospray ionization and multiple reaction monitoring (MRM).[14]

  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These spectroscopic methods are essential for the de novo structural elucidation of novel compounds or for confirming the identity of synthesized standards.[15] They provide detailed information about the carbon-hydrogen framework and the functional groups present in the molecule.[15]

G cluster_0 Sample Preparation cluster_1 Analysis Harvest 1. Tissue Harvest & Flash Freezing Homogenize 2. Homogenization (with Internal Standard) Harvest->Homogenize Extract 3. Solvent Extraction & Drying Homogenize->Extract Purify 4. Solid-Phase Purification (SPE) Extract->Purify Analysis 5. UPLC-MS/MS or GC-MS Quantification Purify->Analysis

Workflow for OPDA Extraction and Analysis.

Conclusion

The structural characteristics of 12-oxo-phytodienoic acid are central to its function as a versatile signaling molecule in plants. Its defining feature, the electrophilic α,β-unsaturated carbonyl group within a cis-configured cyclopentenone ring, distinguishes it from its metabolic product, jasmonic acid, and endows it with a unique, COI1-independent signaling capability. This allows OPDA to act as a distinct regulator of gene expression, particularly in response to wounding and pathogens. A thorough understanding of its structure, stereochemistry, and biosynthesis provides a critical foundation for researchers and drug development professionals seeking to modulate plant defense pathways and explore the broader bioactivities of this important oxylipin.

References

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  • Park, S.-W., et al. (2021). The function of the oxylipin 12-oxophytodienoic acid in cell signaling, stress acclimation, and development. Journal of Experimental Botany, 72(14), 5059–5072. Available from: [Link].

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  • cis-12-oxo-phytodienoic acid represses Arabidopsis thaliana seed germination in shade light conditions. ResearchGate. Available from: [Link].

Sources

Foundational

The Natural Occurrence of 12-Oxo-Phytodienoic Acid in Plants: A Technical Guide for Researchers

Abstract 12-oxo-phytodienoic acid (OPDA) is a pivotal lipid-derived signaling molecule within the plant kingdom. Historically viewed primarily as a precursor to the well-known phytohormone jasmonic acid (JA), a growing b...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

12-oxo-phytodienoic acid (OPDA) is a pivotal lipid-derived signaling molecule within the plant kingdom. Historically viewed primarily as a precursor to the well-known phytohormone jasmonic acid (JA), a growing body of evidence has firmly established OPDA as a potent signaling molecule in its own right, possessing distinct biological activities.[1][2] This technical guide provides an in-depth exploration of the natural occurrence of OPDA across various plant species. It details the intricate biosynthetic pathway, summarizes key quantitative data, outlines validated experimental protocols for its analysis, and visualizes the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating plant oxylipin signaling.

Introduction: Beyond a Precursor

First identified as a prostaglandin-like metabolite from flaxseed, 12-oxo-phytodienoic acid (OPDA) is a cyclopentenone oxylipin derived from the oxygenation of polyunsaturated fatty acids.[3][4] It is a central intermediate in the octadecanoid pathway, which leads to the production of jasmonates—a class of hormones critical for plant defense, development, and stress responses.[5][6]

While its role as the primary precursor to jasmonic acid is undisputed, research over the past two decades has illuminated OPDA's capacity to trigger autonomous signaling pathways.[2][7] These pathways regulate a unique subset of genes that are not responsive to JA, highlighting a functional divergence and an added layer of complexity in plant signaling networks.[5][8] OPDA's independent roles are implicated in a wide array of processes, including defense against pathogens and insects, tolerance to abiotic stresses like heat, and regulation of developmental processes such as seed germination and root growth.[3][5][7] This guide delves into the specifics of where and how this crucial molecule is synthesized and functions within the plant.

The OPDA Biosynthetic Pathway: A Chloroplastic Process

The synthesis of OPDA is a well-defined enzymatic cascade that occurs predominantly within the chloroplasts of plant cells.[3][9] The pathway is initiated by cellular stress, such as wounding or pathogen attack, which activates lipases to release α-linolenic acid (α-LeA) from plastidial membrane lipids.[6][9]

The key steps are as follows:

  • Oxygenation: The enzyme 13-lipoxygenase (13-LOX) incorporates molecular oxygen into α-linolenic acid to form 13-hydroperoxylinolenic acid.[6][9]

  • Dehydration and Cyclization: The unstable hydroperoxide is then rapidly converted into an allene oxide by allene oxide synthase (AOS).[3][6] This intermediate is then cyclized by allene oxide cyclase (AOC) to produce the stable cyclopentenone structure of cis-(+)-OPDA.[3][8]

This tight coupling of AOS and AOC activity ensures the efficient and stereospecific production of the biologically active OPDA isomer.[3] Once synthesized, OPDA can be transported out of the chloroplast to the peroxisome for its conversion to jasmonic acid or it can act directly within the chloroplast or other cellular compartments to initiate its own signaling cascades.[6][9]

OPDA Biosynthesis Pathway cluster_chloroplast Chloroplast membrane α-Linolenic Acid (from membrane lipids) lox 13-LOX membrane->lox O₂ hpot 13(S)-Hydroperoxylinolenic Acid lox->hpot aos AOS hpot->aos allene_oxide Allene Oxide (unstable intermediate) aos->allene_oxide aoc AOC allene_oxide->aoc opda cis-(+)-12-OPDA aoc->opda peroxisome Peroxisome (JA Biosynthesis) opda->peroxisome Transport signaling OPDA-Specific Signaling opda->signaling Direct Action

Caption: The enzymatic cascade for 12-OPDA biosynthesis within the plant cell chloroplast.

Natural Occurrence and Distribution

OPDA is ubiquitously present in the plant kingdom, from bryophytes to angiosperms.[10][11] Its concentration, however, varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Basal and Induced Levels

In healthy, unstressed plants, OPDA is maintained at low basal levels. For instance, in Arabidopsis thaliana, basal levels of OPDA in leaves range from approximately 270 to 400 ng per gram of fresh weight.[12] These levels can increase dramatically in response to stimuli. Mechanical wounding, for example, can lead to a rapid, ~2.5-fold increase in OPDA within 90 minutes.[12] Similarly, stresses such as heat, high light intensity, and pathogen or insect attack trigger a significant accumulation of OPDA.[5]

Tissue-Specific Accumulation

OPDA levels are not uniform throughout the plant. Studies in tomato have shown that OPDA is the predominant oxylipin in the seed coat, where it plays a role in embryo development.[13] In Arabidopsis, OPDA and its esterified forms have been found in leaves and are particularly involved in seed development and the regulation of germination.[6][14] Elevated levels of OPDA in seeds have been shown to repress germination, a process that is independent of the canonical JA signaling pathway.[6]

Esterified Forms: The Arabidopsides

A significant portion of OPDA in plants like Arabidopsis does not exist as a free acid but is esterified to galactolipids, forming compounds known as Arabidopsides.[6][9] These molecules are stored in the plastid membranes and are thought to serve as a rapidly available pool of OPDA that can be released by lipases upon stress, allowing for a swift response without the need for de novo synthesis.[9] In unwounded leaves, the levels of these OPDA-containing galactolipids are generally low but rise sharply within minutes of mechanical wounding.[14]

Plant SpeciesTissueConditionOPDA Level (approx.)Citation
Arabidopsis thalianaLeavesBasal (unwounded)270 - 400 ng/g FW[12]
Arabidopsis thalianaLeavesWounded (90 min)~2.5x increase over basal[12]
Arabidopsis thalianaDry Seedscts mutantElevated levels[6]
Variegated Epipremnum aureumWhite Leaf SectorsBasal~1200 ng/g FW (significantly higher than green sectors)[12]
Tomato (Solanum lycopersicum)Seed CoatDevelopingDominant oxylipin present[13]

Table 1: Representative levels of 12-OPDA in different plant species and conditions. FW = Fresh Weight. cts mutant is deficient in peroxisomal transport, leading to OPDA accumulation.

Physiological Roles and Independent Signaling

While OPDA's conversion to JA is a critical function, its direct signaling activities are equally important for plant fitness. The discovery that Arabidopsis mutants unable to convert OPDA to JA (opr3 mutants) still exhibit resistance to certain insects and fungal pathogens was a key finding that established OPDA's independent role in defense.[5][6]

COI1-Independent Signaling

The canonical jasmonic acid signaling pathway requires the F-box protein CORONATINE INSENSITIVE 1 (COI1), which forms part of an SCF E3 ubiquitin ligase complex to target JAZ repressor proteins for degradation.[6][9] OPDA signaling, in many cases, functions independently of COI1.[5][15] This is because OPDA itself does not promote the interaction between COI1 and JAZ proteins.[7][9] Instead, OPDA interacts with other cellular targets to regulate gene expression.

Key Signaling Components and Responses
  • Cyclophilin 20-3 (CYP20-3): A key receptor for OPDA identified in the chloroplast is CYP20-3.[7][16] The binding of OPDA to CYP20-3 is believed to initiate a redox signaling cascade that influences the expression of stress-responsive genes through TGA transcription factors.[1][16]

  • Glutathione (GSH) Synthesis: OPDA signaling stimulates the synthesis of the antioxidant glutathione (GSH), enhancing the plant's capacity to manage oxidative stress.[3] This links OPDA to cellular redox homeostasis.[5]

  • Defense and Stress Responses: OPDA signaling activates and fine-tunes defenses against a range of biotic stresses, including fungal pathogens and insect herbivores.[5] It is also crucial for tolerance to abiotic stresses like heat, where OPDA, but not JA, accumulates and induces heat shock proteins (HSPs).[5][7]

  • Developmental Roles: OPDA has been shown to inhibit seed germination in a manner that is synergistic with abscisic acid (ABA).[6] It also plays a role in root morphogenesis, where disruption of OPDA signaling can impair root hair growth.[7]

OPDA Signaling Pathways cluster_ja Canonical JA Pathway stress Biotic & Abiotic Stress (e.g., Wounding, Heat) opda 12-OPDA stress->opda Induces Synthesis cyp20_3 CYP20-3 (Plastid Receptor) opda->cyp20_3 Binds ja JA / JA-Ile opda->ja Peroxisomal Conversion redox Redox Signaling (GSH Synthesis ↑) cyp20_3->redox tga TGA Transcription Factors cyp20_3->tga Activates note OPDA signaling is largely independent of COI1 responses Stress Tolerance Defense Activation Developmental Regulation redox->responses genes OPDA-Responsive Genes (ORGs) tga->genes Upregulates genes->responses coi1 COI1-JAZ ja->coi1 ja_genes JA-Responsive Genes coi1->ja_genes

Caption: Simplified overview of OPDA's independent signaling pathway versus the canonical JA pathway.

Methodologies for OPDA Analysis

Accurate quantification of OPDA is essential for studying its physiological roles. Due to its reactive nature and typically low abundance, robust and sensitive analytical methods are required. The current standard is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[17]

Critical Considerations for Sample Preparation

A critical and often overlooked aspect of OPDA analysis is its potential for artificial induction during sample handling. The mechanical disruption of tissues during harvesting and extraction can activate the biosynthetic pathway, leading to artificially inflated measurements.

  • Causality: The enzymes for OPDA synthesis are compartmentalized in healthy cells. Grinding tissue at temperatures above freezing allows these enzymes to mix with their substrates, triggering rapid OPDA production.[18][19]

  • Self-Validating Protocol Step: To prevent this, plant material must be flash-frozen in liquid nitrogen immediately upon collection and kept frozen throughout the grinding process. The extraction solvent, typically pre-chilled, should be added to the frozen, powdered tissue to instantly quench all enzymatic activity.[19] Studies have shown that letting ground tissue sit on ice for even a few minutes before adding the extraction solvent can lead to a significant increase in measured OPDA content.[18][19]

Step-by-Step Protocol for OPDA Extraction and Quantification

This protocol is a synthesized methodology based on validated procedures in the literature.[17][18][19]

  • Sample Collection & Homogenization:

    • Harvest approximately 100-150 mg of plant tissue and immediately flash-freeze in liquid nitrogen.

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. Maintain the sample in a frozen state.

  • Extraction:

    • Transfer the frozen powder to a tube. Before it thaws, add 1 mL of a pre-chilled (-20°C) extraction solvent. A common solvent is ethyl acetate or a methanol/water/formic acid mixture.

    • Rationale: Ethyl acetate is effective for extracting moderately polar lipids like OPDA. The inclusion of an acid helps to keep the carboxylic acid group of OPDA protonated, improving extraction efficiency.

    • Add a known amount of a deuterated internal standard (e.g., d5-OPDA or d5-JA).

    • Rationale (Self-Validation): An internal standard is chemically similar to the analyte but has a different mass. It is added at the very beginning and experiences any sample loss during extraction and processing alongside the analyte. The final analyte/standard ratio is used for quantification, correcting for recovery variations and ensuring accuracy.

    • Vortex vigorously for 10-20 minutes at 4°C.

  • Phase Separation & Evaporation:

    • Centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet debris.

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Resuspension & Analysis:

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 50% methanol).

    • Centrifuge to remove any insoluble material.

    • Inject the supernatant into the UPLC-MS/MS system.

  • UPLC-MS/MS Quantification:

    • Separation: Use a C18 reverse-phase column to separate OPDA from other metabolites.

    • Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Quantification: Use Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for OPDA (m/z 291.2) and monitoring for a specific product ion (e.g., m/z 165.1) after fragmentation. This two-stage mass filtering provides high specificity and sensitivity.

    • Calibration: Generate a calibration curve using authentic OPDA standards spiked into a matrix blank to account for matrix effects.

Caption: A validated workflow for the extraction and quantification of OPDA from plant tissues.

Future Perspectives and Conclusion

The recognition of 12-oxo-phytodienoic acid as a distinct signaling molecule has opened new avenues in plant science. While its biosynthesis is well-understood, many questions regarding its perception, transport, and downstream signaling components remain.[1][5] The identification of its conjugates, such as OPDA-isoleucine, suggests additional layers of regulation and function that are yet to be fully explored.[7][20]

For professionals in drug development, the anti-inflammatory and anti-cancer properties of plant-derived oxylipins are of significant interest.[2][5] Understanding the specific roles and mechanisms of OPDA could provide novel targets and lead compounds. Its structural similarity to mammalian prostaglandins, which are key drug targets, further underscores its potential relevance in biomedical research.[3]

References

  • Dave, A., & Graham, I. A. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers in Plant Science.

  • Mueller, M. J., & Berger, S. (2021). The function of the oxylipin 12-oxophytodienoic acid in cell signaling, stress acclimation, and development. Journal of Experimental Botany.

  • Dave, A., et al. (2011). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell.

  • Liu, N., & Park, S. W. (2021). OPDA Regulates Plant Defense Fitness. Frontiers in Plant Science.

  • Taki, N., et al. (2005). 12-oxo-phytodienoic acid triggers expression of a distinct set of genes and plays a role in wound-induced gene expression in Arabidopsis. Plant Physiology.

  • Buseman, C. M., et al. (2006). Levels of OPDA and dnOPDA-containing galactolipids in unwounded Arabidopsis. ResearchGate.

  • Scalschi, L., et al. (2022). OPDA, more than just a jasmonate precursor. Phytochemistry.

  • Arnold, N., et al. (2016). Levels of OPDA (A), OPDA-Ile (B), JA (C) and JA-Ile (D) in seedlings of... ResearchGate.

  • Wang, L., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences.

  • Dave, A., & Graham, I. A. (2012). Oxylipin Signaling: A Distinct Role for the Jasmonic Acid Precursor cis-(+)-12-Oxo-Phytodienoic Acid (cis-OPDA). Frontiers in Plant Science.

  • Park, S. W. (2023). Characterization of 12-Oxo-phytodienoic Acid Signaling in Broad-spectrum Plant Defense Responses and Its Coordination with. Auburn University Electronic Theses and Dissertations.

  • Park, S. W. (2023). Characterization of 12-Oxo-phytodienoic Acid Signaling in Broad-spectrum Plant Defense Responses and Its Coordination with Growth Fitness. AUETD.

  • Yi, R., et al. (2024). OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling. ResearchGate.

  • An, C., et al. (2017). Accumulation of high OPDA level correlates with reduced ROS and elevated GSH benefiting white cell survival in variegated leaves. Scientific Reports.

  • Taki, N., et al. (2005). 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis. Plant Physiology.

  • BenchChem. (2025). The Discovery and History of 12-Oxophytodienoic Acid: A Technical Guide. BenchChem.

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  • Scalschi, L., et al. (2014). Validated method for phytohormone quantification in plants. PMC.

  • Wang, Z., et al. (2024). Physiological, Biochemical, and Transcriptome Analyses Reveal the Potential Role of ABA in Dufulin-Induced Tomato Resistance to Tomato Brown Rugose Fruit Virus (ToBRFV). MDPI.

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Exploratory

The Genesis of a Signal: An In-depth Technical Guide to the Early Studies of 12-Oxo-Phytodienoic Acid Signaling

For Researchers, Scientists, and Drug Development Professionals Abstract Long considered merely an intermediate in the biosynthesis of jasmonic acid (JA), 12-oxo-phytodienoic acid (OPDA) has emerged as a signaling molecu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered merely an intermediate in the biosynthesis of jasmonic acid (JA), 12-oxo-phytodienoic acid (OPDA) has emerged as a signaling molecule in its own right, orchestrating a unique suite of responses in plants. This technical guide delves into the foundational research that first illuminated the independent signaling roles of OPDA. We will explore the pivotal experiments, from the initial characterization of the jasmonate biosynthetic pathway to the genetic dissections that uncoupled OPDA's functions from those of JA. This guide provides a detailed examination of the early methodologies, quantitative data, and the scientific rationale that laid the groundwork for our current understanding of OPDA signaling in plant defense, development, and stress responses.

Introduction: Beyond a Precursor—The Dawn of OPDA Signaling

The journey to understanding 12-oxo-phytodienoic acid (OPDA) as a distinct signaling molecule began with the elucidation of the jasmonate biosynthetic pathway. In the early 1980s, the work of Vick and Zimmerman established the enzymatic steps leading from α-linolenic acid to jasmonic acid (JA), with OPDA identified as a key cyclopentenone intermediate.[1][2][3] For years, the biological activities of this pathway were largely attributed to the end-product, JA. However, intriguing observations and the development of powerful genetic tools in the model plant Arabidopsis thaliana began to challenge this paradigm, hinting at a more complex regulatory landscape where OPDA itself played a central role.

This guide revisits the seminal early studies that were instrumental in establishing the concept of OPDA-dependent, JA-independent signaling. We will dissect the key experimental approaches and the logic that led to this fundamental shift in our understanding of oxylipin signaling in plants.

The Jasmonate Biosynthetic Pathway: A Brief Overview

Understanding the early discoveries in OPDA signaling necessitates a foundational knowledge of its biosynthetic origins. The pathway, often referred to as the octadecanoid pathway, is initiated in the chloroplast.

Jasmonate_Biosynthesis α-Linolenic Acid α-Linolenic Acid 13-HPOT 13-HPOT α-Linolenic Acid->13-HPOT LOX Allene Oxide Allene Oxide 13-HPOT->Allene Oxide AOS 12-oxo-phytodienoic acid (OPDA) 12-oxo-phytodienoic acid (OPDA) Allene Oxide->12-oxo-phytodienoic acid (OPDA) AOC OPC-8:0 OPC-8:0 12-oxo-phytodienoic acid (OPDA)->OPC-8:0 OPR3 Jasmonic Acid (JA) Jasmonic Acid (JA) OPC-8:0->Jasmonic Acid (JA) β-oxidation

Figure 1: Simplified schematic of the jasmonate biosynthetic pathway.

The initial steps, catalyzed by lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC), occur in the chloroplast and result in the formation of OPDA.[4] OPDA is then transported to the peroxisome for reduction by 12-oxo-phytodienoate reductase 3 (OPR3) and subsequent β-oxidation to yield JA.[5][6] This spatial separation of enzymatic steps would later prove to be a key element in dissecting the distinct roles of OPDA and JA.

The Genetic Breakthrough: Uncoupling OPDA and JA Signaling with the opr3 Mutant

A pivotal moment in the discovery of OPDA's independent signaling function came with the characterization of the Arabidopsis thaliana opr3 mutant.[5][6] This mutant carries a defect in the OPR3 gene, which encodes the enzyme responsible for reducing OPDA to its downstream precursor of JA.[5][6] Consequently, opr3 plants accumulate OPDA but are deficient in JA.[6]

Phenotypic Analysis of the opr3 Mutant: The First Clues

Initial characterization of the opr3 mutant revealed a male-sterile phenotype, which could be rescued by the application of exogenous JA but not OPDA.[5] This finding initially suggested that JA was the sole active signaling molecule for reproductive development. However, subsequent studies on plant defense responses painted a different picture.

Surprisingly, when challenged with the necrotrophic fungus Alternaria brassicicola and the insect herbivore Bradysia impatiens (fungus gnat), opr3 mutants exhibited resistance comparable to wild-type plants.[7][8] This was in stark contrast to JA-insensitive mutants like coi1, which were highly susceptible to these pathogens.[7] This key finding provided the first strong genetic evidence that plants could mount an effective defense response in the absence of JA, implicating OPDA as a potent signaling molecule in its own right.

Early Evidence for COI1-Independent OPDA Signaling

The canonical JA signaling pathway is dependent on the F-box protein CORONATINE INSENSITIVE 1 (COI1), which acts as a receptor for the bioactive form of JA, jasmonoyl-isoleucine (JA-Ile).[9] Early investigations into OPDA signaling sought to determine if it operated through this same pathway.

By treating coi1 mutant plants with OPDA and analyzing gene expression, researchers made a crucial discovery: a subset of genes was induced by OPDA even in the absence of a functional COI1 protein.[10][11] This demonstrated the existence of a COI1-independent signaling pathway for OPDA.

OPDA_Signaling_Pathways cluster_stimulus Stimulus (e.g., Wounding, Pathogen Attack) cluster_biosynthesis Biosynthesis cluster_signaling Signaling cluster_response Response Stimulus Stimulus OPDA OPDA Stimulus->OPDA JA_Ile JA-Ile OPDA->JA_Ile OPR3, β-oxidation COI1_independent COI1-Independent Pathway OPDA->COI1_independent COI1_dependent COI1-Dependent Pathway JA_Ile->COI1_dependent JA_responsive_genes JA-Responsive Genes COI1_dependent->JA_responsive_genes OPDA_responsive_genes OPDA-Responsive Genes COI1_independent->OPDA_responsive_genes

Figure 2: Divergent signaling pathways of OPDA and JA-Ile.

Transcriptomic Analyses: Defining the OPDA-Responsive Regulon

The advent of microarray technology in the early 2000s provided a powerful tool to globally assess gene expression changes in response to different signaling molecules. A seminal study by Taki et al. (2005) used microarrays to compare the transcriptomes of Arabidopsis seedlings treated with OPDA, JA, and methyl jasmonate (MeJA).[10][11]

This research identified a set of "OPDA-specific response genes" (ORGs) that were significantly up- or down-regulated by OPDA but not by JA or MeJA.[10][11] These genes were implicated in a variety of cellular processes, including signal transduction, transcriptional regulation, and stress responses. This provided concrete evidence for a distinct OPDA-regulated gene network.

Quantitative Data from Early Microarray Studies

The following table summarizes a selection of OPDA-responsive genes identified in early microarray experiments and their relative expression changes upon treatment with OPDA versus JA.

GeneFunctionFold Change (OPDA)Fold Change (JA)Reference
ZAT10Transcription Factor>3<2[10]
AtERF5Transcription Factor>3<2[10]
DREB2ATranscription Factor>3<2[10]
GST6Glutathione S-transferase>3<2[10]
FAD-OXRFAD-linked oxidoreductase>3<2[10]

OPDA's Role in Development: Seed Germination and Dormancy

Early studies also uncovered a role for OPDA in regulating plant development, particularly in the context of seed germination and dormancy. The characterization of the comatose (cts) mutant of Arabidopsis, which is defective in a peroxisomal ABC transporter required for the import of fatty acid-derived molecules, provided key insights.[12][13] cts mutant seeds exhibit increased dormancy and accumulate high levels of OPDA.[13][14][15]

Further genetic analyses demonstrated that the germination defect in cts mutants could be rescued by mutations in the OPDA biosynthesis pathway, but not by mutations in JA biosynthesis downstream of OPDA.[14][16] This strongly suggested that OPDA, and not JA, is the inhibitory signal for germination in these mutants.

Experimental Protocols from Early OPDA Signaling Research

To provide a practical understanding of the research that underpinned these discoveries, this section details the methodologies commonly employed in early studies of OPDA signaling.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana, ecotypes Columbia (Col-0) and Wassilewskija (Ws) were predominantly used.

  • Mutants: opr3, coi1, and cts mutants were central to these studies.

  • Growth: Plants were typically grown on soil or sterile agar plates containing Murashige and Skoog (MS) medium under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

Chemical Treatments
  • OPDA/JA Application: For gene expression studies, seedlings were often grown in liquid culture and treated with OPDA or JA at concentrations typically ranging from 10 to 50 µM for various durations (e.g., 30 minutes to 6 hours).[17] For germination assays, these compounds were incorporated into the agar medium.[14]

  • Wounding: Mechanical wounding was a common method to induce endogenous jasmonate production. This was typically performed by crushing leaves with forceps.

Gene Expression Analysis: Northern Blotting

Before the widespread use of qPCR, Northern blotting was the gold standard for quantifying gene expression.

Step-by-Step Northern Blot Protocol:

  • RNA Extraction: Total RNA was extracted from plant tissues using methods such as the TRIzol reagent or other guanidinium thiocyanate-based protocols.

  • Gel Electrophoresis: 10-20 µg of total RNA per sample were separated on a denaturing formaldehyde-agarose gel.[7][18]

  • Blotting: The separated RNA was transferred from the gel to a nylon membrane via capillary action.[18]

  • Probe Labeling: Gene-specific DNA probes were labeled with 32P-dCTP using random priming.

  • Hybridization: The membrane was incubated with the radiolabeled probe in a hybridization solution overnight at a specific temperature (e.g., 65°C).[7]

  • Washing: The membrane was washed with solutions of decreasing salt concentration and increasing temperature to remove non-specifically bound probe.

  • Detection: The radioactive signal was detected by exposing the membrane to X-ray film or a phosphorimager screen.

  • Quantification: The intensity of the bands was quantified using densitometry software. A housekeeping gene (e.g., actin or ubiquitin) was used as a loading control for normalization.[19]

Insect and Pathogen Bioassays

a) Bradysia impatiens (Fungus Gnat) Bioassay:

  • Insect Rearing: Fungus gnats were reared on a diet of potato slices or a commercially available insect diet.

  • Infestation: A defined number of larvae were placed on the soil surface of potted plants.[20][21]

  • Damage Assessment: Plant survival and/or damage to the root system were assessed after a specific period (e.g., 7-14 days).[20]

b) Alternaria brassicicola Bioassay:

  • Fungal Culture: A. brassicicola was grown on potato dextrose agar (PDA) plates.[2][22]

  • Inoculation: A suspension of fungal spores (e.g., 5 x 105 spores/mL) was drop-inoculated onto the leaves of plants.[2][6][22]

  • Disease Scoring: Lesion diameter and/or the extent of chlorosis were measured at various time points post-inoculation (e.g., 3-7 days).[2] Fungal growth could also be quantified by counting the number of spores produced at the infection site.[22]

Conclusion and Future Perspectives

The early studies on 12-oxo-phytodienoic acid signaling fundamentally reshaped our understanding of plant defense and development. Through the elegant use of genetics, molecular biology, and biochemistry, researchers in the late 1990s and early 2000s established OPDA as a signaling molecule with distinct functions from its well-known derivative, jasmonic acid. The discovery of a COI1-independent signaling pathway and a unique OPDA-responsive regulon opened up new avenues of research into the complexity of oxylipin signaling.

The foundational work detailed in this guide provided the critical framework for subsequent research that has further elucidated the molecular players in OPDA perception and downstream signaling cascades. For professionals in drug development, a deep understanding of these fundamental signaling pathways in a model organism offers valuable insights into conserved biological processes and potential targets for therapeutic intervention. The intricate interplay between different signaling molecules, as exemplified by the OPDA-JA system, underscores the importance of a nuanced approach to modulating biological pathways.

References

  • Complexity of Brassica oleracea–Alternaria brassicicola Susceptible Interaction Reveals Downregulation of Photosynthesis at Ultrastructural, Transcriptional, and Physiological Levels. MDPI. [Link]

  • Biosynthesis of jasmonic Acid by several plant species. PubMed. [Link]

  • Alternaria brassicae interactions with the model Brassicaceae member Arabidopsis thaliana closely resembles those with Mustard (Brassica juncea). PubMed Central. [Link]

  • The Arabidopsis male-sterile mutant, opr3, lacks the 12-oxophytodienoic acid reductase required for jasmonate synthesis. PubMed. [Link]

  • Intronic T-DNA Insertion Renders Arabidopsis opr3 a Conditional Jasmonic Acid-Producing Mutant. PubMed Central. [Link]

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Foundational

The Pivotal Role of 12-Oxo-Phytodienoic Acid in the Regulation of Seed Germination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Seed germination is a critical developmental transition in the life cycle of higher plants, governed by a complex interplay of endogenous hormonal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seed germination is a critical developmental transition in the life cycle of higher plants, governed by a complex interplay of endogenous hormonal signals and environmental cues. While the antagonistic relationship between abscisic acid (ABA) and gibberellins (GAs) has long been considered the central axis of germination control, recent research has unveiled a crucial role for the oxylipin 12-oxo-phytodienoic acid (OPDA). This technical guide provides an in-depth exploration of the function of OPDA in seed germination, moving beyond its established role as a precursor to jasmonic acid (JA). We will delve into the molecular mechanisms of OPDA-mediated inhibition of germination, its synergistic interaction with ABA, and its intricate crosstalk with GA signaling. This guide will further provide detailed experimental protocols and data interpretation strategies for researchers investigating the role of OPDA in seed biology.

Introduction: Beyond a Jasmonate Precursor

For many years, 12-oxo-phytodienoic acid (OPDA) was primarily viewed as an intermediate in the biosynthesis of jasmonic acid (JA), a well-known phytohormone involved in plant defense and development. However, a growing body of evidence has established OPDA as a signaling molecule in its own right, with distinct biological functions independent of its conversion to JA.[1][2] One of the most significant of these roles is its potent regulation of seed dormancy and germination.

Studies have demonstrated that elevated levels of endogenous OPDA are correlated with increased seed dormancy and a block in germination.[3] Conversely, mutants unable to synthesize OPDA exhibit reduced dormancy.[4] This guide will illuminate the multifaceted functions of OPDA in this critical developmental process.

The Inhibitory Action of OPDA on Seed Germination

OPDA acts as a potent inhibitor of seed germination. Exogenous application of OPDA to wild-type seeds effectively suppresses radicle emergence.[3] Notably, OPDA is significantly more effective at inhibiting germination than JA, suggesting a distinct and more prominent role in this process.[5]

The inhibitory effect of OPDA on seed germination is mechanistically linked to its interplay with the key hormonal regulators, ABA and GAs.

Synergistic Interaction with Abscisic Acid (ABA)

A cornerstone of OPDA's function in seed germination is its synergistic relationship with ABA, the primary hormone responsible for inducing and maintaining seed dormancy.[3][6] Low concentrations of OPDA and ABA that are individually ineffective at inhibiting germination become potent inhibitors when applied together.[5]

This synergy is underpinned by the convergence of their signaling pathways. OPDA treatment has been shown to increase the abundance of the ABA-responsive transcription factor ABA INSENSITIVE 5 (ABI5) , a key positive regulator of ABA signaling that represses germination.[7][8] The increased levels of ABI5 protein in the presence of OPDA mirror the synergistic inhibitory effect on germination observed with combined OPDA and ABA treatment.

Crosstalk with Gibberellins (GAs)

Gibberellins are the primary hormonal promoters of seed germination, acting antagonistically to ABA. The balance between ABA and GA is a critical determinant of whether a seed remains dormant or germinates. OPDA influences this balance by bolstering the ABA signaling pathway.

The DELLA protein RGA-LIKE 2 (RGL2) is a key repressor of GA signaling, and its degradation is a prerequisite for germination.[7][8] OPDA signaling has been shown to involve RGL2, further integrating its inhibitory effects into the canonical germination regulatory network.[9] By promoting ABA signaling and interacting with key components of the GA pathway, OPDA effectively shifts the hormonal balance towards dormancy.

The OPDA Signaling Pathway in Seed Germination: A COI1-Independent Mechanism

A crucial aspect of OPDA signaling in seed germination is its independence from the canonical jasmonate receptor, CORONATINE INSENSITIVE 1 (COI1) .[3][6] While many JA-dependent responses are mediated through COI1, the inhibition of seed germination by OPDA proceeds through a distinct pathway. This finding underscores the unique signaling role of OPDA in this context.

The signaling cascade involves a complex interplay of key regulatory factors:

  • ABA INSENSITIVE 5 (ABI5): As mentioned, OPDA enhances the stability and abundance of this bZIP transcription factor, a central hub in the ABA signaling network that represses germination-promoting genes.[3][7][8]

  • RGA-LIKE 2 (RGL2): This DELLA protein, a key repressor of the GA signaling pathway, is another critical component of the OPDA response in seeds.[9][10]

  • MOTHER-OF-FT-AND-TFL1 (MFT): This protein is a key negative regulator of germination, and its expression is induced by OPDA.[9][11] There exists a reciprocal positive feedback loop where MFT is also required for OPDA accumulation.[11]

The intricate network of interactions between OPDA, ABA, RGL2, and MFT creates a robust regulatory module that maintains seed dormancy and prevents germination under unfavorable conditions.

Below is a diagram illustrating the core signaling pathway of OPDA in seed germination.

OPDA_Signaling_Pathway cluster_legend Legend OPDA 12-oxo-phytodienoic acid (OPDA) RGL2 RGL2 (DELLA protein) OPDA->RGL2 Modulates ABI5 ABI5 (Transcription Factor) OPDA->ABI5 Increases Abundance MFT MFT (Germination Repressor) OPDA->MFT Induces Expression ABA Abscisic Acid (ABA) ABA->ABI5 Induces & Stabilizes GA Gibberellins (GAs) GA->RGL2 Promotes Degradation Germination Seed Germination GA->Germination Promotes RGL2->ABI5 Promotes Expression RGL2->Germination Inhibits ABI5->Germination Inhibits MFT->OPDA Required for Accumulation MFT->Germination Inhibits Positive Positive Regulation Negative Negative Regulation Interaction Modulation/Interaction

Caption: OPDA signaling pathway in seed germination.

Experimental Protocols for Studying OPDA Function in Seed Germination

To facilitate research in this area, we provide the following detailed protocols.

Arabidopsis Seed Germination Assay

This assay is fundamental for assessing the effect of OPDA and other compounds on seed germination.

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants)

  • Petri dishes (60 mm)

  • Filter paper

  • 0.5X Murashige and Skoog (MS) medium with 0.8% (w/v) agar

  • OPDA (stock solution in ethanol)

  • Ethanol (as a solvent control)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.

    • Remove the ethanol and add 1 mL of 20% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100.

    • Incubate for 10 minutes with occasional vortexing.

    • Wash the seeds five times with sterile water.

    • Resuspend the seeds in 0.1% (w/v) sterile agar solution.

  • Plating:

    • Prepare 0.5X MS agar plates containing the desired concentrations of OPDA. Add OPDA from a stock solution to the molten agar after it has cooled to approximately 50°C. For the control plates, add an equivalent volume of ethanol.

    • Pipette approximately 50-100 sterilized seeds onto each plate.

    • Seal the plates with micropore tape.

  • Stratification:

    • Wrap the plates in aluminum foil and store them at 4°C for 3 days to break any residual dormancy and synchronize germination.

  • Incubation and Scoring:

    • Transfer the plates to a growth chamber under long-day conditions (16 h light/8 h dark) at 22°C.

    • Score germination, defined as the emergence of the radicle, daily for 7 days using a dissecting microscope.

    • Calculate the germination percentage for each treatment and time point.

Quantification of Endogenous OPDA in Seeds by LC-MS/MS

Accurate quantification of endogenous OPDA levels is crucial for correlating its concentration with germination phenotypes.

Materials:

  • Arabidopsis seeds (dry or imbibed)

  • Liquid nitrogen

  • Mortar and pestle or bead beater

  • Extraction solvent (e.g., 80% methanol with internal standards)

  • Internal standards (e.g., d5-OPDA)

  • Centrifuge

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Freeze a known weight of seeds (typically 50-100 mg) in liquid nitrogen.

    • Grind the frozen seeds to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Add the extraction solvent containing the internal standard to the powdered seed tissue.

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.

    • Collect the supernatant.

  • Purification (Optional but Recommended):

    • Pass the supernatant through a pre-conditioned SPE column to remove interfering compounds.

    • Wash the column and elute the oxylipins with an appropriate solvent (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis:

    • Dry the eluate under a stream of nitrogen gas and resuspend in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system.

    • Separate OPDA from other compounds using a suitable C18 column and a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).

    • Detect and quantify OPDA using multiple reaction monitoring (MRM) in negative ion mode, monitoring for the specific precursor-to-product ion transitions of OPDA and the internal standard.

    • Calculate the concentration of OPDA in the original sample based on the peak area ratio of the analyte to the internal standard and a standard curve.

Quantitative Data Summary

The following table summarizes typical concentrations of OPDA used in germination assays and their observed effects.

OPDA Concentration (µM)Effect on Wild-Type Seed GerminationReference
10Significant inhibition of germination
50Strong inhibition of germination
1-2 (in combination with 0.5 µM ABA)Synergistic inhibition of germination[5]

Conclusion and Future Perspectives

12-oxo-phytodienoic acid has emerged as a key regulator of seed germination, acting in concert with ABA to enforce dormancy and antagonizing the promoting effects of GAs. Its unique COI1-independent signaling pathway highlights the complexity of phytohormone crosstalk in controlling plant development. For researchers in basic plant science and professionals in drug development targeting agricultural applications, understanding the nuances of OPDA signaling offers new avenues for manipulating seed dormancy and germination to improve crop establishment and yield.

Future research should focus on identifying the direct upstream regulators and downstream targets of the OPDA signaling pathway in seeds. Elucidating the precise molecular mechanisms by which OPDA modulates the stability and activity of ABI5 and RGL2 will be critical. Furthermore, exploring the role of OPDA in the germination of a wider range of plant species will reveal the evolutionary conservation of this important regulatory module.

References

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  • Piskurewicz, U., Turečková, V., Lacombe, E., & Lopez-Molina, L. (2008). The gibberellic acid signaling repressor RGL2 inhibits Arabidopsis seed germination by stimulating abscisic acid synthesis and ABI5 activity. The Plant cell, 20(10), 2729–2745. [Link]

  • Dave, A., Hernandez, M. L., He, Z., Andriotis, V. M., Vaistij, F. E., Larson, T. R., & Graham, I. A. (2011). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell, 23(2), 583–599. [Link]

  • Piskurewicz, U., Turečková, V., Lacombe, E., & Lopez-Molina, L. (2008). The gibberellic acid signaling repressor RGL2 inhibits Arabidopsis seed germination by stimulating abscisic acid synthesis and ABI5 activity. The Plant cell, 20(10), 2729–2745. [Link]

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Exploratory

The Electrophilic Interface: 12-oxo-phytodienoic Acid as a Master Regulator of Redox Signaling in Plants

An In-depth Technical Guide: Authored for Researchers, Scientists, and Drug Development Professionals Abstract Long considered merely an intermediate in the biosynthesis of jasmonic acid (JA), 12-oxo-phytodienoic acid (O...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered merely an intermediate in the biosynthesis of jasmonic acid (JA), 12-oxo-phytodienoic acid (OPDA) has emerged as a potent signaling molecule in its own right. Possessing a reactive α,β-unsaturated carbonyl group, OPDA is a prime example of a reactive electrophile species (RES) that acts independently of the canonical JA signaling pathway. This guide provides a comprehensive technical overview of OPDA's role as a key transducer of stress signals at the interface of lipid peroxidation and cellular redox homeostasis. We will explore its biosynthesis, its unique COI1-independent signaling mechanisms, its profound impact on the glutathione and thioredoxin systems, and its intricate crosstalk with other hormonal pathways. This document provides not only the theoretical framework but also detailed experimental protocols and data interpretation strategies essential for researchers investigating this dynamic signaling nexus.

Section 1: The Biochemistry of a Reactive Signal: Biosynthesis and Chemical Properties

The journey of OPDA begins in the chloroplast and peroxisome, stemming from the oxygenation of α-linolenic acid (C18:3) or hexadecatrienoic acid (C16:3). This process is initiated by lipoxygenase (LOX) enzymes, followed by the action of allene oxide synthase (AOS) and allene oxide cyclase (AOC) to form the characteristic cyclopentenone ring structure.

The signaling capacity of OPDA is intrinsically linked to its chemical structure: a cyclopentenone ring with an α,β-unsaturated carbonyl moiety. This feature renders OPDA a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues in proteins, most notably the thiol groups of cysteine residues. This reactivity is the cornerstone of its function as a redox-active signaling molecule, allowing it to act as a sensor and transducer of oxidative stress.

Diagram 1: OPDA Biosynthesis Pathway

OPDA_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome ALA α-Linolenic Acid (C18:3) HPOT 13(S)-HPOT ALA->HPOT LOX AO Allene Oxide HPOT->AO AOS OPDA cis-(+)-12-oxo-PDA (OPDA) AO->OPDA AOC JA Jasmonic Acid (JA) OPDA->JA OPR3 (Reduction) caption Fig. 1: Simplified OPDA biosynthesis pathway.

Fig. 1: Simplified OPDA biosynthesis pathway.

Section 2: Decoding the Signal: COI1-Independent Perception and Transduction

While the canonical jasmonate pathway relies on the F-box protein COI1 to perceive JA and its conjugate JA-isoleucine, a significant portion of OPDA's activity is COI1-independent. This alternative signaling route is initiated by the direct covalent modification of target proteins by OPDA.

The primary targets are proteins rich in nucleophilic cysteine residues, including key transcription factors and redox-regulating enzymes. A prominent example is the transcription factor TGA1, a member of the bZIP family. OPDA directly modifies TGA1, altering its conformation and DNA-binding affinity, thereby modulating the expression of downstream genes, particularly those involved in xenobiotic detoxification and redox homeostasis, such as glutathione S-transferases (GSTs).

Another critical target is Cyclophilin 20-3 (CYP20-3), a chloroplast-localized isomerase. Covalent modification of CYP20-3 by OPDA enhances its disulfide isomerase activity, which in turn regulates the activity of other chloroplast proteins, including the sulfur-fixing enzyme adenosine 5'-phosphosulfate reductase (APSR). This demonstrates a direct link between lipid-derived signals and the regulation of sulfur metabolism and redox balance within the organelle where OPDA is synthesized.

Section 3: The Redox-Electrophile Interface

OPDA signaling is deeply intertwined with the cellular redox state, primarily through its interaction with the glutathione (GSH) and thioredoxin (Trx) systems.

  • Glutathione System: As a potent electrophile, OPDA can be conjugated to the tripeptide glutathione, a reaction often catalyzed by GSTs. This serves a dual purpose: it detoxifies excess OPDA, preventing cellular damage, and it depletes the cellular GSH pool. A decrease in the GSH/GSSG (glutathione disulfide) ratio is a hallmark of oxidative stress and a signal in itself. Therefore, OPDA metabolism directly influences the cellular redox potential.

  • Thioredoxin System: The thioredoxin system, comprising NADPH, thioredoxin reductase (NTR), and thioredoxins (Trxs), is a key cellular disulfide reductase system. OPDA has been shown to modulate the expression and activity of components of this system. Furthermore, the cysteine residues within the active sites of Trxs make them potential targets for direct modification by OPDA, providing another layer of regulatory control.

Diagram 2: OPDA's Role at the Redox Interface

OPDA_Redox_Interface Stress Biotic/Abiotic Stress OPDA 12-oxo-phytodienoic Acid (OPDA) α,β-unsaturated carbonyl Stress->OPDA biosynthesis GSH_System Glutathione (GSH) System GSH Pool Depletion GSH/GSSG Ratio Shift OPDA:f1->GSH_System Conjugation (GSTs) Trx_System Thioredoxin (Trx) System Modulation of Trx activity OPDA:f1->Trx_System Covalent Modification TFs Transcription Factors e.g., TGA1, HSFs OPDA:f1->TFs Covalent Modification Gene_Expression Gene Expression (GSTs, Detox, Defense) GSH_System->Gene_Expression Redox Signal Trx_System->Gene_Expression Redox Signal TFs->Gene_Expression Regulation caption Fig. 2: OPDA as a hub integrating stress and redox signaling. Target_ID_Workflow Start Start: Hypothesis OPDA modifies Protein X Protein_Extraction 1. Extract Total Protein from control and OPDA-treated plants Start->Protein_Extraction Affinity_Chem 2. Chemical Proteomics Use biotinylated OPDA probe or click chemistry analogue Protein_Extraction->Affinity_Chem Enrichment 3. Affinity Purification (e.g., Streptavidin beads) Enrich for OPDA-bound proteins Affinity_Chem->Enrichment MS_Analysis 4. On-bead Digestion & LC-MS/MS Identify enriched proteins Enrichment->MS_Analysis Validation 5. In Vitro / In Vivo Validation MS_Analysis->Validation Biotin_WB Biotin Western Blot Validation->Biotin_WB Confirm Recombinant Recombinant Protein Assay (Incubate with OPDA, check MS) Validation->Recombinant Direct Binding Mutagenesis Site-Directed Mutagenesis (Mutate candidate Cys residues) Validation->Mutagenesis Identify Site End End: Confirmed Target Biotin_WB->End Recombinant->End Mutagenesis->End caption Fig. 3: Workflow for identifying protein targets of OPDA.

Foundational

A Technical Guide to the Cellular Choreography of 12-oxo-phytodienoic Acid (OPDA) Synthesis

Abstract 12-oxo-phytodienoic acid (OPDA) stands as a critical signaling molecule and the central precursor to the jasmonate family of phytohormones, which orchestrate plant growth, development, and defense responses.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

12-oxo-phytodienoic acid (OPDA) stands as a critical signaling molecule and the central precursor to the jasmonate family of phytohormones, which orchestrate plant growth, development, and defense responses.[1] The precise spatial organization of its biosynthesis is paramount to its function. This technical guide provides an in-depth exploration of the cellular and subcellular localization of OPDA synthesis. We will dissect the enzymatic machinery, delineate its compartmentalization within the chloroplast, and provide validated experimental protocols for its investigation. This document is intended for researchers in plant biology, biochemistry, and drug development seeking a comprehensive understanding of this pivotal metabolic pathway.

Introduction: The Significance of OPDA and its Biosynthetic Locus

Jasmonates are lipid-derived signaling compounds formed from α-linolenic acid (α-LeA) released from chloroplast membranes.[2] While jasmonic acid (JA) has long been considered the primary bioactive molecule, its precursor, OPDA, is now recognized as a signaling entity in its own right, regulating a distinct set of genes involved in defense and development.[1][3] The synthesis of OPDA from α-LeA is a spatially confined process, occurring entirely within the chloroplast.[2][4] This sequestration is critical, as it separates the initial, oxygen-dependent steps from the subsequent modifications that occur in another organelle, the peroxisome.[4][5] Understanding this compartmentalization is fundamental to manipulating the pathway for agricultural or therapeutic benefit.

The synthesis of OPDA is a three-step enzymatic cascade catalyzed by Lipoxygenase (LOX), Allene Oxide Synthase (AOS), and Allene Oxide Cyclase (AOC).[6][7] The collective action of these enzymes within the unique biochemical environment of the chloroplast ensures the efficient and stereospecific production of cis-(+)-OPDA.[8][9]

The Enzymatic Triad of OPDA Synthesis and Its Sub-Plastidial Localization

While it is firmly established that OPDA synthesis is a chloroplastic process, the precise location of the enzymatic triad within the organelle's sub-compartments—the soluble stroma, the inner and outer envelope membranes, and the thylakoid membranes—has been a subject of detailed investigation.[10][11][12] The localization dictates substrate availability, metabolic channeling, and the regulation of the pathway.

13-Lipoxygenase (LOX): The Initiating Oxygenation

Lipoxygenases catalyze the first committed step: the insertion of molecular oxygen into α-LeA to form 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT).[6][13]

  • Localization: Studies in multiple plant species have confirmed that the LOX isozymes relevant to JA synthesis are targeted to the chloroplast.[13][14][15] Within the chloroplast, LOX proteins have been detected in both the soluble stroma and associated with thylakoid membranes .[10][16] This dual localization may provide the enzyme access to lipid substrates released from both the envelope and thylakoid membranes.

Allene Oxide Synthase (AOS): The Unstable Epoxide Formation

AOS, a member of the cytochrome P450 superfamily (CYP74A), catalyzes the rapid dehydration of 13-HPOT to form an unstable allene oxide.[11][17]

  • Localization: The localization of AOS has been reported with some variance, likely reflecting species-specific differences or the use of different detection methods. In potato, AOS is found almost exclusively associated with thylakoid membranes .[10] Conversely, studies using in vitro import assays with tomato proteins demonstrated that LeAOS is targeted to the inner envelope membrane .[11] This strategic position at the chloroplast boundary could facilitate the immediate processing of hydroperoxides generated by LOX.

Allene Oxide Cyclase (AOC): The Stereospecific Cyclization

AOC is the key enzyme that performs the stereospecific cyclization of the unstable allene oxide into the first cyclic product of the pathway, cis-(+)-OPDA.[8][9][18]

  • Localization: There is strong consensus that AOC resides within the chloroplast stroma .[8][18][19] This was confirmed through multiple lines of evidence, including immunocytochemistry, in vitro import assays, and transient expression of AOC-GFP fusion proteins.[8][18] Locating the final step in the soluble stroma may allow for efficient turnover and subsequent export of OPDA to the cytosol for transport to the peroxisome.

The following diagram illustrates the complete plastidial pathway for OPDA synthesis.

OPDA_Pathway cluster_chloroplast Chloroplast cluster_membrane Thylakoid / Inner Envelope Membrane cluster_stroma Stroma Alpha_LeA α-Linolenic Acid (from membrane lipids) LOX 13-Lipoxygenase (LOX) Alpha_LeA->LOX O₂ AOS Allene Oxide Synthase (AOS) HPOT 13(S)-HPOT LOX->HPOT Catalyzes Allene_Oxide Allene Oxide (unstable) AOS->Allene_Oxide Catalyzes HPOT->AOS AOC Allene Oxide Cyclase (AOC) Allene_Oxide->AOC Substrate for OPDA cis-(+)-12-OPDA AOC->OPDA Catalyzes Transport Transport to Peroxisome for JA Synthesis OPDA->Transport Fractionation_Workflow cluster_fractions start 1. Leaf Tissue Homogenization (Gentle, in isotonic buffer) iso 2. Intact Chloroplast Isolation (Differential & Percoll gradient centrifugation) start->iso lysis 3. Chloroplast Lysis (Hypotonic shock & freeze-thaw) iso->lysis frac 4. Sub-organellar Fractionation (Sucrose density gradient ultracentrifugation) lysis->frac stroma Stroma (Supernatant) frac->stroma Soluble envelope Envelope Membranes (Light band) frac->envelope Membrane thylakoid Thylakoids (Green pellet) frac->thylakoid Membrane analysis 5. Protein Analysis (SDS-PAGE & Western Blot) stroma->analysis envelope->analysis thylakoid->analysis

Caption: Workflow for chloroplast isolation and sub-organellar fractionation.

This protocol is adapted from established methods for spinach or Arabidopsis. [10][20]

  • Homogenization: Harvest 50-100 g of fresh, young leaves. Homogenize gently in 200 mL of ice-cold Grinding Buffer (330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.1% BSA) using a blender with short bursts (3 x 3 seconds).

  • Filtration: Filter the homogenate through four layers of cheesecloth and two layers of Miracloth into a chilled beaker.

  • Intact Chloroplast Pelleting: Centrifuge the filtrate at 4,000 x g for 90 seconds at 4°C. Gently resuspend the pellet in 5 mL of Grinding Buffer.

  • Purification: Layer the resuspended pellet onto a 40%/85% Percoll step gradient. Centrifuge at 2,500 x g for 10 min at 4°C. Intact chloroplasts will band at the 40%/85% interface. Carefully collect the band.

  • Lysis: Wash the intact chloroplasts to remove Percoll. Resuspend the pellet in a hypotonic Lysis Buffer (10 mM HEPES-KOH pH 7.6, 5 mM MgCl₂) and incubate on ice for 30 min to induce osmotic lysis.

  • Fractionation: Layer the lysed chloroplasts onto a sucrose step gradient (e.g., 1.0 M, 0.6 M, 0.3 M sucrose). Centrifuge at 100,000 x g for 1 hour at 4°C.

    • The stroma will remain in the supernatant.

    • The envelope membranes will collect at the 0.6 M/1.0 M interface.

    • The thylakoids will form a tight green pellet at the bottom.

  • Sample Preparation: Collect each fraction, precipitate proteins (e.g., with TCA/acetone), and resuspend in sample buffer for Western blot analysis.

To validate the purity of each fraction, it is essential to probe immunoblots with antibodies against known marker proteins.

  • Stroma Marker: RuBisCO large subunit (RbcL)

  • Inner Envelope Marker: Tic110

  • Thylakoid Marker: Light-harvesting chlorophyll a/b-binding protein (LHCB1)

The presence of the protein of interest (e.g., AOC) predominantly in one fraction, which is also enriched for its corresponding marker (e.g., RbcL), provides strong evidence for its localization.

In Vivo Approach: Fluorescent Protein Fusions and Confocal Microscopy

This technique allows for the visualization of protein localization in living cells, avoiding potential artifacts from fractionation. It involves fusing the coding sequence of the protein of interest to a fluorescent reporter like Green Fluorescent Protein (GFP). [8]

GFP_Workflow cluster_channels construct 1. Vector Construction (Promoter - Gene of Interest - GFP) transform 2. Plant Cell Transformation (e.g., Agrobacterium-mediated transient expression in N. benthamiana) construct->transform express 3. Protein Expression (Incubate plants for 48-72 hours) transform->express image 4. Confocal Laser Scanning Microscopy express->image gfp_channel GFP Channel (Ex: 488nm, Em: 500-530nm) image->gfp_channel chloro_channel Chlorophyll Autofluorescence (Ex: 488nm, Em: 650-700nm) image->chloro_channel merge 5. Image Analysis (Merge channels to assess co-localization) gfp_channel->merge chloro_channel->merge

Caption: Workflow for localization using GFP fusion and confocal microscopy.

  • Cloning: Amplify the full-length coding sequence of your gene of interest (e.g., AOS) without the stop codon. Clone it in-frame into a plant expression vector upstream of the GFP coding sequence, typically driven by a strong constitutive promoter like CaMV 35S.

  • Transformation: Introduce the resulting plasmid into Agrobacterium tumefaciens.

  • Infiltration: Infiltrate the Agrobacterium suspension into the leaves of a model plant like Nicotiana benthamiana.

  • Expression: Allow 48-72 hours for the T-DNA to be transferred and the fusion protein to be expressed.

  • Microscopy: Excise a small section of the infiltrated leaf and mount it on a slide. View under a confocal laser scanning microscope.

  • Analysis: Acquire images in two channels: one for GFP fluorescence and one for chlorophyll autofluorescence. The red autofluorescence of chlorophyll serves as a perfect intrinsic marker for the chloroplast. A merged image showing the overlap of the green (GFP) and red (chlorophyll) signals confirms chloroplast localization.

  • Control 1: Infiltrate a construct expressing GFP alone (without a fusion partner). The GFP should localize non-specifically to the cytoplasm and nucleus, demonstrating that the protein of interest's transit peptide is required for chloroplast targeting.

  • Control 2: For membrane proteins, co-express the GFP fusion with another chloroplast marker targeted to a specific sub-compartment (e.g., a stromal marker fused to mCherry) to achieve finer localization.

Conclusion and Future Directions

The synthesis of OPDA is unequivocally localized to the plant chloroplast. A consensus model places the initial oxygenation by LOX and subsequent epoxide formation by AOS at or within the chloroplast's internal membranes (thylakoid and/or inner envelope), while the final, stereospecific cyclization by AOC occurs in the soluble stroma. [8][10][11]This spatial arrangement facilitates the efficient channeling of lipid-derived substrates into a soluble product ready for export.

Future research should focus on the potential for dynamic relocalization of these enzymes under different stress conditions and the existence of multi-enzyme complexes or "metabolons" that could further enhance pathway efficiency. Elucidating the precise mechanisms of OPDA export from the chloroplast and its transport to the peroxisome remains a key unanswered question in the field. A thorough understanding of this intricate cellular choreography is essential for harnessing the full potential of the jasmonate signaling pathway.

References

  • Blée, E., & Joyard, J. (1996). Differential distribution of the lipoxygenase pathway enzymes within potato chloroplasts. Journal of Experimental Botany. [Link]

  • Hofmann, E., & Pollmann, S. (2008). The allene oxide cyclase family of Arabidopsis thaliana: localization and cyclization. The FEBS journal. [Link]

  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Journal of Experimental Botany. [Link]

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  • Blée, E., & Joyard, J. (2007). Electron microscopy of lipoxygenase pathway proteins: localization of the 13-hydroperoxide-producing lipoxygenases. ResearchGate. [Link]

  • Rakwal, R., et al. (2007). Cellular localization and detergent dependent oligomerization of rice allene oxide synthase-1. PubMed. [Link]

  • Hause, B., et al. (2003). Analysis of the subcellular localisation of lipoxygenase in legume and actinorhizal nodules. Planta. [Link]

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  • Bell, E., et al. (1995). A chloroplast lipoxygenase is required for wound-induced jasmonic acid accumulation in Arabidopsis. PNAS. [Link]

  • Howe, G. A., et al. (2000). Tomato Allene Oxide Synthase and Fatty Acid Hydroperoxide Lyase, Two Cytochrome P450s Involved in Oxylipin Metabolism, Are Targeted to Different Membranes of Chloroplast Envelope. Plant Cell. [Link]

  • Mueller, M. J. (1997). Enzymes involved in jasmonic acid biosynthesis. Physiologia Plantarum. [Link]

  • Stumpe, M., & Feussner, I. (2006). ALLENE OXIDE SYNTHASE and HYDROPEROXIDE LYASE, Two Non-Canonical Cytochrome P450s in Arabidopsis thaliana and Their Different Roles in Plant Defense. International Journal of Molecular Sciences. [Link]

  • Maynard, J. C., et al. (2024). Unraveling the Role of 12-cis-Oxo-Phytodienoic Acid in the Wound Response of Arabidopsis thaliana. bioRxiv. [Link]

  • Mueller, M. J. (1997). Enzymes involved in jasmonic acid biosynthesis. ResearchGate. [Link]

  • Skinner, D. D., et al. (2000). Expression of Allene Oxide Cyclase and Accumulation of Jasmonates during Organogenic Nodule Formation from Hop (Humulus lupulus). Plant and Cell Physiology. [Link]

  • Wikipedia. (n.d.). 12-oxophytodienoate reductase. Wikipedia. [Link]

  • Goetz, S., et al. (2012). Role of cis-12-Oxo-Phytodienoic Acid in Tomato Embryo Development. Plant Physiology. [Link]

  • UniProt. (n.d.). Allene oxide synthase-lipoxygenase protein - Plexaura homomalla. UniProt. [Link]

  • Dave, A., & Graham, I. A. (2012). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell. [Link]

  • Block, K., et al. (2005). A chloroplast lipoxygenase is required for wound-induced jasmonic acid accumulation in Arabidopsis. PubMed. [Link]

  • Maynard, J. C., et al. (2024). Unraveling the Role of 12-cis-Oxo-Phytodienoic Acid in the Wound Response of Arabidopsis thaliana: Insights from Transcriptomic and Complementation Studies. bioRxiv. [Link]

  • ResearchGate. (2008). 12-oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis. ResearchGate. [Link]

  • Hofmann, E., & Weiler, E. W. (2006). The Crystal Structure of Arabidopsis thaliana Allene Oxide Cyclase: Insights into the Oxylipin Cyclization Reaction. The Plant Cell. [Link]

  • Dave, A., & Graham, I. A. (2012). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell. [Link]

  • Stenzel, I., et al. (2003). The allene oxide cyclase family of Arabidopsis thaliana: localization and cyclization. FEBS Journal. [Link]

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  • Park, J. H. (2023). Characterization of 12-Oxo-phytodienoic Acid Signaling in Broad-spectrum Plant Defense Responses and Its Coordination with. Auburn University Electronic Theses and Dissertations. [Link]

  • Ferro, M., et al. (2010). Unraveling Hidden Components of the Chloroplast Envelope Proteome: Opportunities and Limits of Better MS Sensitivity. Molecular & Cellular Proteomics. [Link]

  • Block, K., et al. (2005). A chloroplast lipoxygenase is required for wound-induced jasmonic acid accumulation in Arabidopsis. PubMed. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Quantification of 12-Oxo-Phytodienoic Acid in Plant Tissues by LC-MS/MS

Abstract This application note provides a comprehensive and robust protocol for the quantification of 12-oxo-phytodienoic acid (OPDA) in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). OPDA...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the quantification of 12-oxo-phytodienoic acid (OPDA) in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). OPDA is a critical lipid-derived signaling molecule in plants, acting as a precursor to the hormone jasmonic acid (JA) and possessing its own distinct biological activities in plant defense and development.[1][2] Accurate quantification is paramount for elucidating its physiological roles. The methodology detailed herein covers sample preparation, extraction, LC-MS/MS analysis, and data processing, ensuring high sensitivity, specificity, and reproducibility.

Introduction: The Significance of 12-OPDA

12-oxo-phytodienoic acid (OPDA) is a key intermediate in the octadecanoid pathway, a biosynthetic route that produces a class of signaling molecules known as jasmonates.[3][4] Synthesized from α-linolenic acid in the chloroplasts, OPDA can be transported to the peroxisome to be converted into jasmonic acid or it can act directly as a signaling molecule.[2][5][6] Its functions are diverse, ranging from regulating plant responses to wounding and pathogens to influencing developmental processes like seed germination and root growth.[3][7][8] Given its central role, the ability to accurately measure endogenous levels of OPDA is crucial for researchers in plant biology, agriculture, and natural product-based drug discovery.

LC-MS/MS is the analytical technique of choice for this application due to its exceptional sensitivity and selectivity, allowing for the detection of trace amounts of OPDA in complex plant matrices.[9][10][11] This guide provides a field-proven methodology designed for reliability and accuracy.

The Jasmonate Biosynthetic Pathway

Understanding the biosynthetic origin of OPDA is critical for interpreting quantitative data. The pathway begins with the release of α-linolenic acid from chloroplast membranes, which is then sequentially acted upon by a series of enzymes.

Jasmonate_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome ALA α-Linolenic Acid HPOT 13(S)-HPOT ALA->HPOT LOX EOT 12,13(S)-EOT HPOT->EOT AOS OPDA cis-(+)-12-OPDA EOT->OPDA AOC OPDA_transport OPDA->OPDA_transport OPC8 OPC-8:0 JA Jasmonic Acid (JA) OPC8->JA 3x β-oxidation JA_transport JA->JA_transport OPDA_transport->OPC8 OPR3 JA_Ile JA-Isoleucine (JA-Ile) [Active Form] JA_transport->JA_Ile JAR1 caption Simplified Jasmonate Biosynthetic Pathway

Figure 1: Simplified diagram of the jasmonate biosynthetic pathway, highlighting the formation of 12-OPDA.

Experimental Protocol

This protocol is designed as a self-validating system through the mandatory use of a deuterated internal standard, which corrects for variations in extraction efficiency and matrix effects.[7][10]

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Ethyl Acetate (HPLC Grade), Formic Acid (LC-MS Grade).

  • Standards:

    • 12-oxo-phytodienoic acid (OPDA) analytical standard.

    • Deuterated 12-oxo-phytodienoic acid ([²H₅]-OPDA) for use as an internal standard.[7][12]

  • Solid Phase Extraction (SPE): Mixed-mode polymeric reverse-phase/anion-exchange cartridges.

  • Equipment:

    • Homogenizer (e.g., bead beater or mortar and pestle).

    • Centrifuge (capable of 13,000 x g and 4°C).

    • Solvent evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator).

    • LC-MS/MS system with an electrospray ionization (ESI) source.

Sample Preparation and Extraction

The primary challenge in quantifying OPDA is its low endogenous concentration and the complexity of the plant matrix. This extraction protocol is optimized to maximize recovery while minimizing interferences.

  • Harvesting: Harvest approximately 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench all metabolic activity.[1][12] This step is critical to prevent enzymatic degradation or alteration of OPDA levels.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Internal Standard Spiking: To the powdered tissue, add a known amount of [²H₅]-OPDA internal standard (e.g., 10 ng) in a small volume of methanol. This ensures that the standard undergoes the exact same extraction and analysis process as the endogenous analyte.

  • Extraction:

    • Add 1.5 mL of ice-cold ethyl acetate to the homogenized tissue.

    • Vortex vigorously for 10 minutes at 4°C.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution & SPE Cleanup:

    • Reconstitute the dried extract in 500 µL of 5% methanol containing 0.1% formic acid.

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge to remove interfering compounds (e.g., with 5% methanol).

    • Elute the OPDA and internal standard with an appropriate solvent (e.g., acetonitrile with 0.1% formic acid).

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial LC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[11]

Experimental_Workflow Start Plant Tissue Sampling (Freeze in Liquid N2) Homogenize Homogenization Start->Homogenize Spike Spike with [2H5]-OPDA Internal Standard Homogenize->Spike Extract Solvent Extraction (Ethyl Acetate) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate1 Evaporation to Dryness Centrifuge->Evaporate1 SPE Solid Phase Extraction (SPE) Cleanup Evaporate1->SPE Evaporate2 Evaporation to Dryness SPE->Evaporate2 Reconstitute Reconstitution in Mobile Phase Evaporate2->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Figure 2: Overall experimental workflow for OPDA quantification.

LC-MS/MS Method

The separation and detection parameters must be carefully optimized for OPDA. Analysis is performed in negative electrospray ionization mode (ESI-) due to the acidic nature of the carboxyl group, which readily forms a [M-H]⁻ ion.[13]

ParameterRecommended Setting
LC System UPLC/UHPLC System
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Analysis Mode Multiple Reaction Monitoring (MRM)
Key Parameters Optimize source parameters (e.g., gas flow, temperature, capillary voltage) for maximum signal.[14]

Table 1: Recommended LC-MS/MS Parameters

MRM Transitions

Multiple Reaction Monitoring (MRM) provides the necessary selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
12-OPDA 291.2165.15015
[²H₅]-12-OPDA (IS) 296.2170.15015

Table 2: Optimized MRM Transitions for OPDA and its Internal Standard. Note: These values should be empirically optimized on the specific instrument being used.

Data Analysis and Quantification

Accurate quantification relies on the creation of a calibration curve using the internal standard method. This approach normalizes the response of the analyte to the response of the internal standard, correcting for any sample-to-sample variation.

  • Prepare Calibration Standards: Create a series of calibration standards containing a fixed concentration of the internal standard ([²H₅]-OPDA) and varying, known concentrations of the OPDA analytical standard (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Generate Calibration Curve: Analyze the calibration standards using the established LC-MS/MS method. For each point, calculate the ratio of the peak area of OPDA to the peak area of [²H₅]-OPDA. Plot this ratio against the known concentration of OPDA. Perform a linear regression to generate a calibration curve. The curve should have a coefficient of determination (R²) ≥ 0.99 for acceptance.

  • Quantify Unknown Samples: Analyze the prepared plant tissue samples. Calculate the peak area ratio of endogenous OPDA to the [²H₅]-OPDA internal standard.

  • Calculate Concentration: Use the linear regression equation from the calibration curve (y = mx + c, where y is the area ratio) to determine the concentration of OPDA in the sample extract. Finally, account for the initial tissue weight to express the final concentration in ng/g of fresh weight.

Example Quantitative Data
Sample IDTissue Weight (mg)Peak Area Ratio (OPDA/IS)Calculated Concentration (ng/g FW)
Control Leaf 1105.20.15228.9
Control Leaf 298.70.14128.6
Wounded Leaf 1101.50.895176.4
Wounded Leaf 2103.10.921178.6

Table 3: Representative quantitative data showing basal and wound-induced OPDA levels in plant tissue.

Conclusion

The protocol described in this application note provides a reliable and highly sensitive method for the quantification of 12-oxo-phytodienoic acid in plant tissues. By employing a deuterated internal standard and a robust LC-MS/MS methodology with MRM-based detection, researchers can achieve the accuracy and precision required to investigate the complex roles of this vital signaling molecule. This method serves as a foundational tool for advancing our understanding of plant stress physiology, development, and chemical ecology.

References

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  • PubMed. (2012). Efficient synthesis of (+)-cis-12-oxo-phytodienoic acid by an in vitro enzymatic reaction. Bioscience, Biotechnology, and Biochemistry, 76(12), 2325-8. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized Q1 mass, transitions, and parameters for LC-MS/MS analysis. ResearchGate. Retrieved from [Link]

  • Al-Masri, M., et al. (2023). Physiological, Biochemical, and Transcriptome Analyses Reveal the Potential Role of ABA in Dufulin-Induced Tomato Resistance to Tomato Brown Rugose Fruit Virus (ToBRFV). MDPI. Retrieved from [Link]

  • Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Agilent Technologies. Retrieved from [Link]

  • Vollenweider, S., et al. (2011). Role of cis-12-Oxo-Phytodienoic Acid in Tomato Embryo Development. Plant Physiology, 157(3), 1249–1262. Retrieved from [Link]

  • Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Waters Corporation. Retrieved from [Link]

  • D'Addario, M., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. BMC Plant Biology, 12, 206. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: High-Fidelity Extraction and Quantification of 12-Oxo-Phytodienoic Acid (OPDA) from Plant Foliar Tissues

Abstract 12-oxo-phytodienoic acid (OPDA) is a pivotal signaling molecule in plant biology, acting as both a precursor to jasmonic acid (JA) and an independent signaling agent in defense and developmental pathways.[1][2][...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

12-oxo-phytodienoic acid (OPDA) is a pivotal signaling molecule in plant biology, acting as both a precursor to jasmonic acid (JA) and an independent signaling agent in defense and developmental pathways.[1][2][3] Its accurate quantification is paramount for research in plant physiology, pathology, and for the development of novel agrochemicals. This document provides a comprehensive, field-proven protocol for the extraction, purification, and quantification of OPDA from plant leaves. The methodology emphasizes the use of an internal standard for accuracy, solid-phase extraction (SPE) for sample purification, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principles behind each step are detailed to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction: The Significance of 12-OPDA

OPDA is an oxylipin synthesized from α-linolenic acid in the chloroplasts and peroxisomes through the sequential action of lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC).[1][4] While it is the direct precursor to JA, OPDA has been shown to regulate a distinct set of genes independently of the canonical COI1-JAZ co-receptor complex associated with JA signaling.[1][2][3] This independent signaling role makes it a crucial analyte for understanding the nuances of plant stress responses.

A significant portion of OPDA can exist in an esterified form, incorporated into glycerolipids within cell membranes.[5][6] Therefore, to quantify the total endogenous pool of OPDA, a hydrolysis step is often necessary to release the ester-bound molecules. This protocol provides guidance for measuring both the free and total OPDA pools.

Overview of the Extraction & Analysis Workflow

The accurate measurement of OPDA requires a multi-stage process designed to efficiently extract the analyte, remove interfering matrix components, and achieve sensitive detection. The workflow is grounded in established methods for phytohormone analysis.[7][8][9]

Extraction_Workflow Figure 1. Overall OPDA Extraction & Analysis Workflow A 1. Sample Collection & Flash Freezing B 2. Homogenization (Cryogenic Grinding) A->B Prevent Degradation C 3. Solvent Extraction (+ Internal Standard) B->C Lyse Cells D 4. Centrifugation (Pellet Debris) C->D Isolate Solubles E 5. Supernatant Transfer & Optional Hydrolysis D->E Collect Crude Extract F 6. Solid-Phase Extraction (SPE) (Purification & Concentration) E->F Prepare for Cleanup G 7. Elution & Dry-Down F->G Remove Impurities H 8. Reconstitution G->H Concentrate Sample I 9. UPLC-MS/MS Analysis (Quantification) H->I Prepare for Injection

A high-level overview of the OPDA extraction and analysis process.

Materials and Reagents

Equipment
  • Mortar and pestle, pre-chilled

  • High-speed refrigerated centrifuge

  • Solid-Phase Extraction (SPE) manifold

  • Nitrogen evaporator or centrifugal vacuum concentrator

  • UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with Xevo TQ-S)

  • Vortex mixer

  • Analytical balance

Chemicals and Consumables
  • Liquid Nitrogen

  • Ethyl Acetate (HPLC Grade)

  • Methanol (HPLC Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • 12-OPDA analytical standard (Cayman Chemical or equivalent)

  • Deuterated 12-OPDA internal standard (e.g., ²H₅-OPDA)[8]

  • Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX, 30-60 mg)[10]

  • Microcentrifuge tubes (1.5 mL and 2.0 mL)

  • Glass centrifuge tubes (15 mL)

Detailed Step-by-Step Protocol

This protocol is optimized for approximately 100-200 mg of fresh leaf tissue. All steps involving organic solvents should be performed in a chemical fume hood.

Step 1: Sample Preparation and Homogenization

Rationale: Rapidly halting all enzymatic activity is the most critical step to prevent the artificial synthesis or degradation of OPDA upon tissue damage.[11] Flash freezing in liquid nitrogen achieves this instantly. Cryogenic grinding ensures the tissue remains frozen and brittle, allowing for complete cell lysis and maximizing extraction efficiency.

  • Weigh 100-200 mg of fresh leaf tissue. Perform this step quickly to minimize metabolic changes.

  • Immediately flash-freeze the tissue in liquid nitrogen.

  • Transfer the frozen tissue to a pre-chilled mortar and pestle.

  • Add a small amount of liquid nitrogen and grind the tissue to a fine, homogenous powder. Do not allow the sample to thaw.

Step 2: Liquid-Liquid Extraction

Rationale: A polar, water-miscible organic solvent like methanol is often used initially to penetrate the tissue and quench enzymatic activity, while a less polar solvent like ethyl acetate is used to efficiently partition the lipophilic OPDA. The addition of a deuterated internal standard (IS) is crucial.[12] The IS has nearly identical chemical properties to the analyte and will experience similar losses during sample preparation and variations in ionization, allowing for highly accurate normalization of the final result.[8][12]

  • Transfer the frozen powder to a 15 mL glass centrifuge tube.

  • Immediately add 2 mL of ice-cold extraction solvent (Ethyl Acetate).

  • Add a known quantity of deuterated internal standard (e.g., 10 µL of a 100 ng/mL ²H₅-OPDA stock solution). This standardizes the sample for absolute quantification.[13]

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Place the tube on a shaker at 4°C for 30-60 minutes.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

  • Carefully transfer the supernatant to a new glass tube. This is your crude extract .

Step 3: Optional - Saponification for Total OPDA

Rationale: To measure OPDA esterified within complex lipids, a base hydrolysis (saponification) step is required to cleave the ester bonds and release free OPDA.[5][6] This step should be performed carefully, as harsh alkaline conditions can degrade some oxylipins.[6] To determine the esterified pool, one aliquot of the extract is hydrolyzed (for total OPDA) while another is not (for free OPDA).

  • To the crude extract, add 200 µL of 1 M Sodium Hydroxide (NaOH).

  • Vortex and incubate at 60°C for 30 minutes.[5]

  • After incubation, cool the sample and neutralize by adding 200 µL of 1 M Hydrochloric Acid (HCl).

  • Vortex and proceed to the purification step.

Step 4: Solid-Phase Extraction (SPE) Purification

Rationale: Plant extracts contain numerous compounds (pigments, lipids, phenolics) that can interfere with LC-MS/MS analysis, causing ion suppression and inaccurate quantification.[7] A mixed-mode anion exchange SPE cartridge is ideal for purifying acidic compounds like OPDA.[11] The sorbent retains OPDA via both hydrophobic and anion-exchange interactions while allowing neutral and cationic interferents to be washed away.

SPE_Protocol Figure 2. Solid-Phase Extraction Workflow cluster_waste To Waste Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Prepare Sorbent Condition_out Condition->Condition_out Load 3. Load Sample Equilibrate->Load Equilibrate_out Equilibrate->Equilibrate_out Wash 4. Wash (Water/Methanol) Load->Wash Bind OPDA Load_out Load->Load_out Elute 5. Elute (Acidified Solvent) Wash->Elute Remove Impurities Wash_out Wash->Wash_out Collect Collect Eluate (Contains OPDA) Elute->Collect Release OPDA

The key steps for purifying OPDA using an SPE cartridge.
  • Condition: Pass 1 mL of Methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of LC-MS grade water through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the crude extract (or hydrolyzed extract) onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 10% Methanol in water to remove polar impurities.

  • Elute: Elute the OPDA and other acidic molecules into a clean collection tube using 1 mL of Methanol containing 1% Formic Acid.

Step 5: Final Sample Preparation
  • Dry the eluate completely under a gentle stream of nitrogen or in a centrifugal vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of a suitable solvent, typically 50% Methanol in water. This ensures compatibility with the reverse-phase LC mobile phase.[13]

  • Vortex and transfer to an LC autosampler vial. The sample is now ready for analysis.

UPLC-MS/MS Analysis

Rationale: Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) provides the sensitivity and selectivity required for quantifying low-abundance phytohormones like OPDA.[7][8] UPLC offers high-resolution separation of structurally similar compounds, while MS/MS operating in Multiple Reaction Monitoring (MRM) mode ensures that only the specific parent-to-daughter ion transition for OPDA is measured, eliminating chemical noise.[14]

UPLC-MS/MS Parameters
Parameter Value Rationale / Notes
Column ACQUITY Premier BEH C18 (2.1 x 100 mm, 1.7 µm)C18 reverse-phase columns provide excellent retention and separation for lipophilic molecules like OPDA.[10]
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and promotes protonation for ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reverse-phase separation of oxylipins.[10]
Flow Rate 0.3 mL/minA typical flow rate for 2.1 mm ID columns.
Injection Volume 3-5 µL
Column Temp. 40°C
Ionization Mode Electrospray Negative (ESI-)Carboxylic acid groups readily deprotonate to form [M-H]⁻ ions.[7][15]
Capillary Voltage ~3.0 kVOptimize for specific instrument.
MRM Transitions See Table 2These ion transitions are highly specific for the analytes.[8][16]
Table 2. MRM Transitions for OPDA Quantification
Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Notes
12-OPDA291.2165.1The 165.1 fragment is characteristic of the cyclopentenone ring structure.[8][16]
²H₅-OPDA (IS)296.2170.1Mass shift accounts for the five deuterium atoms.

Conclusion

This protocol provides a robust and reliable workflow for the extraction and quantification of 12-OPDA from plant leaf tissue. By incorporating a deuterated internal standard and a rigorous solid-phase extraction cleanup, this method overcomes common challenges associated with matrix effects and low analyte concentration. Adherence to these steps will enable researchers to generate high-quality, reproducible data essential for advancing our understanding of plant signaling and defense.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Extraction of 12-Oxo-Phytodienoic Acid from Plant Tissues. Benchchem.
  • ResearchGate. (n.d.). Overview of methods for synthesis of 12-OPDA via chemical total.... ResearchGate.
  • Waters Corporation. (n.d.). Targeted UPLC-MS/MS Analysis of Oxylipins. Waters Corporation.
  • Morgan, X. et al. (2022). Esterified Oxylipins: Do They Matter?. PMC - PubMed Central.
  • Floková, K. et al. (2014). Validated method for phytohormone quantification in plants. PMC.
  • Wang, Y. et al. (n.d.). Quantitative determination of esterified eicosanoids and related oxygenated metabolites after base hydrolysis. PMC - NIH.
  • Schäfer, M. et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. PubMed Central.
  • MDPI. (n.d.). Methods of the Analysis of Oxylipins in Biological Samples. MDPI.
  • Gajewiak, J. et al. (n.d.). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. PMC - NIH.
  • ResearchGate. (2025). Biosynthesis and analysis of plant oxylipins. ResearchGate.
  • Blechert, S. et al. (n.d.). Induction of 12-oxo-phytodienoic acid in wounded plants and elicited plant cell cultures. SciSpace.
  • ResearchGate. (n.d.). Targeting Esterified Oxylipins by LC-MS – Effect of Sample Preparation on Oxylipin Pattern. ResearchGate.
  • PubMed. (2021). Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. PubMed.
  • Cayman Chemical. (n.d.). dinor-12-oxo Phytodienoic Acid-d5. Cayman Chemical.
  • ResearchGate. (n.d.). MS/MS analysis of [M‐H‐H2O]⁻ of 12‐OPDA, iso‐OPDA, 12‐OPEA, 12‐OPA,.... ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: Synthesis and Use of Deuterium-Labeled Internal Standards for Organic Acids. Benchchem.
  • Frontiers. (n.d.). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers.
  • ResearchGate. (n.d.). Syntheses of Dinor-cis/iso-12-oxo-phytodienoic acid (dn-cis/iso-OPDAs), Ancestral Jasmonate Phytohormones of the Bryophyte Marchantia Polymorpha L., and their Catabolites. ResearchGate.
  • Georg-August-Universität Göttingen. (n.d.). Oxylipin analysis. Georg-August-Universität Göttingen.
  • bioRxiv. (2024). Downstream metabolites of (+)-cis-12-oxo-phytodienoic acid function as noncanonical bioactive jasmonates in Arabidopsis thaliana. bioRxiv.
  • MDPI. (n.d.). Physiological, Biochemical, and Transcriptome Analyses Reveal the Potential Role of ABA in Dufulin-Induced Tomato Resistance to Tomato Brown Rugose Fruit Virus (ToBRFV). MDPI.
  • Taki, N. et al. (n.d.). 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis. PubMed Central.

Sources

Method

Application Note: Quantitative Analysis of 12-Oxo-Phytodienoic Acid in Plant Tissues by Gas Chromatography-Mass Spectrometry

Abstract This application note provides a comprehensive and detailed protocol for the extraction, derivatization, and quantitative analysis of 12-oxo-phytodienoic acid (OPDA) from plant tissues using gas chromatography-m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the extraction, derivatization, and quantitative analysis of 12-oxo-phytodienoic acid (OPDA) from plant tissues using gas chromatography-mass spectrometry (GC-MS). OPDA is a critical signaling molecule in plants, acting as a precursor to jasmonic acid and possessing its own distinct biological activities in plant defense and development.[1] The methodology herein is designed for researchers in plant biology, agricultural science, and drug development, offering a robust workflow from sample preparation to data analysis. The protocol emphasizes the rationale behind key steps, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of 12-Oxo-Phytodienoic Acid

12-oxo-phytodienoic acid (OPDA) is a cyclopentenone oxylipin synthesized from α-linolenic acid in the chloroplasts via the octadecanoid pathway.[1][2] It serves as the immediate precursor to jasmonic acid (JA), a well-characterized phytohormone involved in plant responses to wounding and pathogens.[1][3] However, research has increasingly demonstrated that OPDA itself is a potent signaling molecule with biological functions independent of its conversion to JA.[1][2] These activities include roles in seed germination, root growth, and the regulation of a specific set of stress-responsive genes.[2]

Given its low abundance and potent biological activity, accurate and sensitive quantification of OPDA is essential for understanding its physiological roles. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[4][5] However, due to the low volatility of OPDA, a critical derivatization step is required to convert it into a more volatile form suitable for GC analysis. This protocol details a validated workflow for OPDA quantification, focusing on methyl ester derivatization prior to GC-MS analysis.

Biosynthesis of 12-Oxo-Phytodienoic Acid

The synthesis of OPDA is a key branch of the oxylipin pathway in plants. The pathway begins with the release of α-linolenic acid from chloroplast membranes, which is then sequentially acted upon by lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) to produce OPDA.[1][2]

OPDA Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid α-Linolenic Acid 13-HPOT 13(S)-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene Oxide 13-HPOT->Allene_Oxide AOS OPDA 12-oxo-Phytodienoic Acid (OPDA) Allene_Oxide->OPDA AOC JA Jasmonic Acid (JA) OPDA->JA OPR3 & β-oxidation OPDA Analysis Workflow Sample_Collection 1. Sample Collection & Freezing (Liquid N₂) Homogenization 2. Homogenization & Internal Standard Spiking Sample_Collection->Homogenization Extraction 3. Lipid Extraction (Chloroform/Methanol) Homogenization->Extraction Phase_Separation 4. Phase Separation & Collection of Organic Layer Extraction->Phase_Separation Drying 5. Drying Under N₂ Phase_Separation->Drying Derivatization 6. Derivatization (Methylation with Diazomethane) Drying->Derivatization GCMS_Analysis 7. GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing 8. Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Overall workflow for the GC-MS analysis of 12-oxo-phytodienoic acid.

Sample Preparation and Extraction

The objective of this stage is to efficiently extract lipids, including OPDA, from the plant matrix while minimizing degradation. A modified Bligh-Dyer extraction is a robust method for this purpose.

  • Sample Collection: Flash-freeze approximately 100-200 mg of fresh plant tissue in liquid nitrogen immediately upon collection to quench metabolic activity. Store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Internal Standard: To the powdered tissue, add a known amount of internal standard (e.g., [2H5]cis-(+/-)-OPDA). This is crucial for correcting for sample loss during preparation and for accurate quantification. [4]4. Solvent Extraction: Add 2 volumes of chloroform and 1 volume of methanol to the homogenized tissue (e.g., for 200 mg of tissue, use 400 µL of chloroform and 200 µL of methanol). Vortex vigorously for 2 minutes.

  • Phase Separation: Add 1 volume of 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 2,000 x g for 10 minutes to achieve clear phase separation.

  • Collection: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer to a clean conical vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract can be stored at -20°C if not proceeding immediately to derivatization.

Derivatization: Methyl Ester Formation

To increase volatility for GC analysis, the carboxylic acid group of OPDA must be derivatized. Methylation to form the fatty acid methyl ester (FAME) is the most common approach. Diazomethane is a highly efficient methylating agent for this purpose.

Safety Precaution: Diazomethane is toxic and explosive. This procedure must be performed in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment and specialized glassware.

  • Preparation of Diazomethane: Generate diazomethane from a precursor like Diazald® according to established protocols using a diazomethane generation apparatus. The ethereal diazomethane solution should be pale yellow.

  • Methylation Reaction: Resuspend the dried lipid extract in a small volume of methanol/diethyl ether (1:9, v/v). Add the ethereal diazomethane solution dropwise until a persistent yellow color is observed, indicating a slight excess of reagent.

  • Reaction Quenching: Allow the reaction to proceed for 10-15 minutes at room temperature. Quench any excess diazomethane by adding a few drops of 2 M acetic acid in methanol until the yellow color disappears.

  • Final Preparation: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the derivatized sample in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.

GC-MS Instrumental Analysis

The following parameters provide a starting point for the analysis of OPDA-methyl ester. Optimization may be required based on the specific instrument and column used.

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time reproducibility.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity in both scan and SIM modes.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar column suitable for FAME analysis.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace-level analysis.
Injector Temp. 250°CEnsures rapid volatilization of the derivatized analyte.
Oven Program Initial: 80°C, hold 2 minAllows for solvent focusing.
Ramp 1: 20°C/min to 240°CSeparates medium-chain FAMEs.
Ramp 2: 5°C/min to 280°C, hold 5 minElutes OPDA-methyl ester and other long-chain lipids.
Transfer Line Temp. 280°CPrevents condensation of analytes.
Ion Source Temp. 230°CStandard temperature for electron ionization.
MS Mode Full Scan (m/z 50-450) and/or SIMScan mode for identification; SIM for quantification.

Data Analysis and Quantification

Analyte Identification

The identity of the OPDA-methyl ester peak can be confirmed by comparing its retention time and mass spectrum to that of an authentic standard. The electron ionization (EI) mass spectrum of OPDA-methyl ester will exhibit characteristic fragment ions. The molecular ion [M]+• will be at m/z 306.

Quantitative Analysis using Selected Ion Monitoring (SIM)

For accurate quantification, especially at low concentrations, operating the mass spectrometer in SIM mode is recommended. This enhances the signal-to-noise ratio by monitoring only specific, characteristic ions.

  • Ions for OPDA-methyl ester (m/z 306): Monitor the molecular ion (m/z 306) and at least one or two characteristic fragment ions.

  • Ions for Internal Standard (e.g., [2H5]-OPDA-methyl ester, m/z 311): Monitor the corresponding ions for the deuterated internal standard.

Calibration and Calculation
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of OPDA and a fixed concentration of the internal standard. Process these standards through the derivatization and GC-MS analysis steps.

  • Response Factor: Plot the ratio of the peak area of the OPDA-methyl ester to the peak area of the internal standard against the concentration of OPDA. The slope of this line represents the response factor.

  • Quantification: Calculate the concentration of OPDA in the original plant tissue by using the peak area ratio from the unknown sample, the response factor from the calibration curve, and accounting for the initial sample weight and final reconstitution volume.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive protocol for the quantification of 12-oxo-phytodienoic acid in plant tissues. The combination of a robust extraction procedure, efficient derivatization, and optimized GC-MS parameters allows for the accurate measurement of this important plant signaling molecule. This workflow is a valuable tool for researchers investigating plant stress physiology, metabolic pathways, and the discovery of novel bioactive compounds.

References

  • Laudert, D., Hennig, P., Stelmach, B. A., Müller, A., Andert, L., & Weiler, E. W. (1997). Analysis of 12-oxo-phytodienoic acid enantiomers in biological samples by capillary gas chromatography-mass spectrometry using cyclodextrin stationary phases. Analytical Biochemistry, 246(2), 211–217. [Link]

  • Weber, H., Vick, B. A., & Farmer, E. E. (1997). Quantitation of the octadecanoid 12-oxo-phytodienoic acid, a signalling compound in plant mechanotransduction. Planta, 204(2), 241-247. [Link]

  • Ostermann, A. I., Willenberg, I., & Schebb, N. H. (2014). Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. Methods in Molecular Biology, 1198, 11-26. [Link]

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  • Taki, N., Sasaki-Sekimoto, Y., Obayashi, T., Aono, M., Matsumoto, F., Sakurai, N., ... & Ohta, H. (2005). 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis. Plant Physiology, 139(3), 1268–1283. [Link]

  • Yang, J., Ordiz, M. I., Jaworski, J. G., & Shachar-Hill, Y. (2012). Quantitative Profiling Method for Oxylipin Metabolome by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry, 84(18), 7646-7654. [Link]

  • Schäfer, F., Zemski Berry, K. A., & Schmidt, M. A. (2012). Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery. Analytical and Bioanalytical Chemistry, 404(5), 1359-1371. [Link]

  • Wang, B., Tims, H. S., & Jones, A. D. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Current Protocols in Chemical Biology, 12(4), e83. [Link]

  • Dave, A., & Graham, I. A. (2012). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell, 24(2), 583–599. [Link]

  • Shiono, T., Komatsu, K., & Yamane, H. (2018). Derivatization for detection of abscisic acid and 12-oxo-phytodienoic acid using matrix-assisted laser desorption/ionization imaging mass spectrometry. Rapid Communications in Mass Spectrometry, 32(17), 1565–1572. [Link]

  • Oliw, E. H., & Hamberg, M. (2019). MS/MS analysis of [M‐H‐H2O]− of 12‐OPDA, iso‐OPDA, 12‐OPEA, 12‐OPA, 10‐OPEA, and iso‐tetranor‐OPDA. Lipids, 54(1), 5-13. [Link]

  • Li, R., Gao, Y., & Wang, Q. (2022). Physiological, Biochemical, and Transcriptome Analyses Reveal the Potential Role of ABA in Dufulin-Induced Tomato Resistance to Tomato Brown Rugose Fruit Virus (ToBRFV). International Journal of Molecular Sciences, 23(21), 13327. [Link]

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Application

Guide to the In Vitro Enzymatic Synthesis of cis-(+)-12-Oxo-Phytodienoic Acid (OPDA)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: 12-oxo-phytodienoic acid (OPDA) is a pivotal signaling molecule in plant biology, serving as the primary precursor to jasmonic...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 12-oxo-phytodienoic acid (OPDA) is a pivotal signaling molecule in plant biology, serving as the primary precursor to jasmonic acid (JA) and functioning independently in defense and developmental pathways.[1][2][3][4] Its reactive α,β-unsaturated carbonyl group and specific stereochemistry are crucial for its biological activity, making access to a pure, biologically active isomer essential for research. This guide provides a comprehensive, field-proven protocol for the efficient in vitro enzymatic synthesis of the naturally occurring cis-(+)-OPDA. We detail a multi-step enzymatic cascade, from the initial substrate to the final purified product, and include critical insights into reaction optimization, purification, and analytical verification.

Scientific Principle and Strategic Overview

The synthesis of OPDA from its fatty acid precursor, α-linolenic acid (α-LeA), is a cornerstone of the octadecanoid pathway in plants.[2][4] Our in vitro strategy mimics this elegant biological process by employing a sequence of three key enzymes to ensure the production of the correct and most active stereoisomer, cis-(+)-OPDA.[5][6]

The enzymatic cascade proceeds as follows:

  • Lipoxygenase (LOX): A 13-lipoxygenase specifically oxygenates α-linolenic acid to form 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[4][7][8] This initial step is foundational, as the stereospecificity of the hydroperoxide dictates the final structure of the OPDA.

  • Allene Oxide Synthase (AOS): This cytochrome P450 enzyme rapidly converts 13-HPOT into a highly unstable allene oxide intermediate, 12,13(S)-epoxy-octadecatrienoic acid.[8][9][10]

  • Allene Oxide Cyclase (AOC): This crucial enzyme captures the unstable allene oxide and catalyzes its cyclization to form the cyclopentenone ring structure of cis-(+)-12-oxo-phytodienoic acid.[5][6][11] In the absence of AOC, the allene oxide would non-enzymatically hydrolyze into racemic side products, compromising the yield and purity of the desired molecule.[5]

Visualizing the Biosynthetic Pathway

OPDA Synthesis Pathway cluster_0 Enzymatic Cascade alpha_LeA α-Linolenic Acid HPOT 13(S)-HPOT alpha_LeA->HPOT 13-Lipoxygenase (LOX) + O₂ Allene_Oxide Unstable Allene Oxide HPOT->Allene_Oxide Allene Oxide Synthase (AOS) OPDA cis-(+)-12-OPDA Allene_Oxide->OPDA Allene Oxide Cyclase (AOC)

Caption: The three-step enzymatic conversion of α-linolenic acid to cis-(+)-12-OPDA.

Experimental Workflow Overview

Experimental Workflow start Step 1: 13-HPOT Synthesis synthesis Step 2: OPDA Synthesis (AOS/AOC Cascade) start->synthesis Immediate Use extraction Step 3: Product Extraction (Solid-Phase or L-L) synthesis->extraction Reaction Quenching purification Step 4: HPLC Purification extraction->purification analysis Step 5: Verification & Quantification (LC-MS/MS) purification->analysis

Caption: The overall experimental workflow from synthesis to final analysis.

Materials and Reagents

Enzymes
  • 13-Lipoxygenase (LOX): Soybean Lipoxygenase (Type I-B, Sigma-Aldrich or equivalent).

  • Allene Oxide Synthase (AOS): Recombinant, from Arabidopsis thaliana or other plant sources, expressed in E. coli.

  • Allene Oxide Cyclase (AOC): Recombinant, from Arabidopsis thaliana or other plant sources, expressed in E. coli.[11][12][13]

  • Alternative: A crude enzyme extract from flaxseed acetone powder can be used as a source for both AOS and AOC activities.[14][15]

Substrates & Chemicals
  • α-Linolenic Acid (≥99% purity)

  • Boric Acid

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • 12-OPDA analytical standard (Cayman Chemical or equivalent)

  • Deuterated internal standard, e.g., [2H5]OPDA, for LC-MS quantification.[16]

  • Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg.

Equipment
  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and fraction collector

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[17][18]

  • pH meter

  • Stir plate and magnetic stir bars

  • Reaction vessel (glass, amber recommended)

  • Rotary evaporator

  • Centrifuge

  • Nitrogen gas stream for solvent evaporation

Detailed Experimental Protocols

Protocol Part A: Synthesis of 13(S)-HPOT Substrate

Rationale: This initial step produces the essential hydroperoxide substrate for the subsequent synthesis. The reaction is monitored by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in 13-HPOT.

  • Buffer Preparation: Prepare a 0.1 M borate buffer. Dissolve boric acid in deionized water and adjust the pH to 9.0 with NaOH.

  • Substrate Preparation: Dissolve α-linolenic acid in a minimal amount of ethanol and then dilute with the 0.1 M borate buffer (pH 9.0) to a final concentration of 1-2 mM. A small amount of Tween-20 (0.05%) can be added to aid in solubilization.

  • Enzymatic Reaction:

    • Equilibrate the substrate solution to room temperature.

    • Initiate the reaction by adding soybean lipoxygenase (approx. 100-200 units per mg of substrate).

    • Stir the reaction mixture gently in a vessel open to the air (oxygen is a required substrate).

  • Reaction Monitoring: Periodically take a small aliquot, dilute it in ethanol, and measure the absorbance at 234 nm. The reaction is complete when the absorbance reaches a plateau.

  • Quenching and Extraction:

    • Stop the reaction by acidifying the mixture to pH 3.0-4.0 with 1 M HCl.

    • Extract the 13-HPOT twice with an equal volume of cold diethyl ether or ethyl acetate.

    • Pool the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

Critical Insight - Handling 13-HPOT: 13-HPOT is a hydroperoxide and is thermally unstable and sensitive to light and transition metals.[19][20] It should be stored under argon or nitrogen at -80°C and used immediately for the next step for best results. Purity can be checked via HPLC, but it is typically used directly without further purification.

Protocol Part B: Enzymatic Synthesis of cis-(+)-12-OPDA

Rationale: This is the core reaction where the unstable allene oxide is generated and immediately cyclized to form OPDA. The sequential activity of AOS and AOC is critical for high yield and stereospecificity. The reaction is performed at a lower temperature to enhance the stability of the allene oxide intermediate.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer, pH 7.0.

  • Substrate Preparation: Resuspend the purified 13-HPOT from Part A in the ice-cold phosphate buffer to a final concentration of 0.5-1.0 mM.

  • Enzymatic Reaction:

    • Place the reaction vessel on ice with gentle stirring.

    • Add recombinant Allene Oxide Synthase (AOS) and recombinant Allene Oxide Cyclase (AOC) to the substrate solution. A typical starting point is a 1:1 molar ratio of the enzymes, with a substrate-to-enzyme ratio of approximately 100:1.

    • Expert Tip: For optimal substrate channeling and to minimize side-product formation, AOS and AOC should be added concurrently.

    • Incubate the reaction on ice for 30-60 minutes.

  • Reaction Quenching: Stop the reaction by adding methanol to a final concentration of 80% and acidifying to pH 3.0 with formic acid. This precipitates the enzymes and stabilizes the OPDA.

  • Sample Clarification: Centrifuge the quenched reaction mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Collect the supernatant for extraction.

Protocol Part C: Extraction and Purification of OPDA

Rationale: Solid-phase extraction (SPE) is an efficient method for concentrating the OPDA and removing salts and other polar impurities from the reaction mixture before final purification.[16][21]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol and 5 mL of deionized water.

    • Load the supernatant from the quenched reaction onto the cartridge.

    • Wash the cartridge with 5 mL of 10% methanol in water to remove residual salts.

    • Elute the OPDA from the cartridge with 5 mL of 100% methanol.

  • Solvent Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • HPLC Purification:

    • Reconstitute the dried extract in a small volume of the initial HPLC mobile phase.

    • Inject the sample onto a reverse-phase C18 HPLC column (e.g., 5 µm, 4.6 x 250 mm).

    • Use a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient runs from 30% to 95% acetonitrile over 30 minutes.

    • Monitor the elution profile at 220 nm. OPDA has a characteristic UV absorbance but it is not a strong chromophore.

    • Collect fractions corresponding to the peak that co-elutes with an authentic 12-OPDA standard.

  • Final Product: Pool the pure fractions and evaporate the solvent. The resulting purified 12-OPDA can be stored in an inert solvent (e.g., ethanol or acetonitrile) at -80°C.

Protocol Part D: Verification and Quantification

Rationale: LC-MS/MS provides definitive structural confirmation and allows for precise quantification, which is essential for subsequent biological assays.

  • Identity Confirmation: Analyze the purified fraction using LC-MS/MS in negative ion mode.[17]

    • The precursor ion for OPDA ([M-H]⁻) will be observed at m/z 291.2.

    • Key fragment ions in MS/MS analysis will confirm the structure. A characteristic fragment is often seen at m/z 165.1, corresponding to a cleavage of the fatty acid chain.[18]

  • Quantification:

    • Prepare a calibration curve using a certified 12-OPDA analytical standard.

    • Spike a known amount of a deuterated internal standard (e.g., [2H5]OPDA) into the purified sample.

    • Calculate the concentration of the synthesized OPDA by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[16][17]

Expected Results and Self-Validation

This protocol is designed to be a self-validating system. Successful synthesis relies on the sequential verification of each major step.

ParameterTarget Value/ObservationQuality Control Checkpoint
13-HPOT Synthesis Plateau of absorbance at 234 nmSpectrophotometric monitoring ensures complete conversion of the initial substrate.
OPDA Synthesis Presence of a major peak at the expected retention timeAnalytical HPLC or LC-MS run of a crude reaction aliquot confirms product formation before purification.
Purity >95%Assessed by HPLC peak area percentage after the final purification step.
Identity Precursor ion m/z 291.2 and characteristic fragmentsConfirmed by LC-MS/MS analysis against an authentic standard.
Typical Yield 50-70% (relative to starting 13-HPOT)Final yield is quantified by LC-MS using an internal standard and calibration curve.

Troubleshooting Note: Low yields of OPDA are often accompanied by the appearance of additional peaks corresponding to α- and γ-ketols.[9] These are non-enzymatic hydrolysis products of the allene oxide intermediate. This issue can be mitigated by ensuring a sufficient concentration and activity of the AOC enzyme and by performing the reaction at low temperatures (0-4°C).

References

  • Auburn University (2023). Characterization of 12-Oxo-phytodienoic Acid Signaling in Broad-spectrum Plant Defense Responses and Its Coordination with.
  • bioRxiv (2024). Unraveling the Role of 12-cis-Oxo-Phytodienoic Acid in the Wound Response of Arabidopsis thaliana.
  • Taki, N., et al. (2005). 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis. PubMed Central. Available at: [Link]

  • Park, J., et al. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? Frontiers in Plant Science. Available at: [Link]

  • MDPI (2024). Physiological, Biochemical, and Transcriptome Analyses Reveal the Potential Role of ABA in Dufulin-Induced Tomato Resistance to Tomato Brown Rugose Fruit Virus (ToBRFV). Available at: [Link]

  • Hamberg, M., et al. (2012). Efficient synthesis of (+)-cis-12-oxo-phytodienoic acid by an in vitro enzymatic reaction. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • ResearchGate (n.d.). Enzymatic mechanisms leading to the synthesis of oxylipins in plants.... Available at: [Link]

  • Park, J., et al. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers. Available at: [Link]

  • Andreu, I., et al. (2012). Biologically Active Oxylipins from Enzymatic and Nonenzymatic Routes in Macroalgae. Marine Drugs. Available at: [Link]

  • Shiono, K., et al. (2017). Visualisation of abscisic acid and 12-oxo-phytodienoic acid in immature Phaseolus vulgaris L. seeds using desorption electrospray ionisation-imaging mass spectrometry. Scientific Reports. Available at: [Link]

  • Li, C., et al. (2023). Jasmonate biosynthesis enzyme allene oxide cyclase 2 mediates cold tolerance and pathogen resistance. Plant Physiology. Available at: [Link]

  • Froehlich, J. E., et al. (2001). Tomato Allene Oxide Synthase and Fatty Acid Hydroperoxide Lyase, Two Cytochrome P450s Involved in Oxylipin Metabolism, Are Targeted to Different Membranes of Chloroplast Envelope. Plant Physiology. Available at: [Link]

  • Dave, A., et al. (2011). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. Plant Cell. Available at: [Link]

  • ResearchGate (n.d.). Biosynthetic pathway toward cis‐(+)‐12‐OPDA (4) and undesired side products. Available at: [Link]

  • Hamberg, M., et al. (2012). Efficient Synthesis of (+)-cis-12-Oxo-phytodienoic Acid by an in Vitro Enzymatic Reaction. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • bioRxiv (2022). Cannabis sativa oxylipin biosynthesis: Genome-wide characterization of lipoxygenase, allene oxide synthase, allene oxide cyclase. Available at: [Link]

  • PubMed (2021). First Total Synthesis of Phytoprostanes with Prostaglandin-Like Configuration, Evidence for Their Formation in Edible Vegetable Oils and Orienting Study of Their Biological Activity. Available at: [Link]

  • Canadian Science Publishing (2012). Molecular cloning and expression of a jasmonate biosynthetic gene allene oxide cyclase from Camellia sinensis. Available at: [Link]

  • MDPI (2022). An Optimized Protocol for Enzymatic Hypothiocyanous Acid Synthesis. Available at: [Link]

  • PubChem (n.d.). 13-Hydroperoxy-9,11,15-octadecatrienoic acid. Available at: [Link]

  • Riemann, M., et al. (2013). Identification of rice Allene Oxide Cyclase mutants and the function of jasmonate for defence against Magnaporthe oryzae. Journal of Experimental Botany. Available at: [Link]

  • PubMed Central (2023). Genome-wide analysis of oxylipins and oxylipin profiles in a pediatric population. Available at: [Link]

  • Howe, G. A., et al. (2000). Cytochrome P450-Dependent Metabolism of Oxylipins in Tomato. Cloning and Expression of Allene Oxide Synthase and Fatty Acid Hydroperoxide Lyase. Plant Physiology. Available at: [Link]

  • Bocquin, L., & Jacobsen, E. E. (2023). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Catalysts. Available at: [Link]

  • ResearchGate (2017). Oxylipins and oxylipin synthesis pathways in fungi. Available at: [Link]

  • PubChem (n.d.). (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid. Available at: [Link]

  • Hause, B., et al. (2003). Expression of Allene Oxide Cyclase and Accumulation of Jasmonates during Organogenic Nodule Formation from Hop (Humulus lupulus). Plant and Cell Physiology. Available at: [Link]

  • MDPI (2017). Both Allene Oxide Synthases Genes Are Involved in the Biosynthesis of Herbivore-Induced Jasmonic Acid and Herbivore Resistance in Rice. Available at: [Link]

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Method

Unveiling Cellular Responses: A Guide to Microarray Analysis of Gene Expression Following OPDA Treatment

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing microarray technology to analyze global gene expression changes in response to 12-oxo-phytodienoic...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing microarray technology to analyze global gene expression changes in response to 12-oxo-phytodienoic acid (OPDA) treatment. This guide offers in-depth technical protocols, explains the rationale behind experimental choices, and explores the potential applications of this research in both plant biology and drug discovery.

Introduction: The Dual Personality of OPDA - From Plant Defense to Potential Therapeutics

12-oxo-phytodienoic acid (OPDA) is a lipid-derived signaling molecule belonging to the oxylipin family. In the plant kingdom, OPDA is a key precursor to the hormone jasmonic acid (JA) and also functions as a signaling molecule in its own right, regulating a unique set of genes involved in defense responses and developmental processes.[1][2][3] Intriguingly, research has begun to uncover the therapeutic potential of OPDA and related cyclopentenone compounds in mammalian systems. Studies have shown that OPDA can inhibit the proliferation of human breast cancer cells by targeting key cell cycle regulators like cyclin D1.[4] This dual role of OPDA makes it a fascinating subject for gene expression studies, with implications for both agricultural science and human health.

Microarray analysis is a powerful high-throughput technology that allows for the simultaneous measurement of the expression levels of thousands of genes.[5][6] This makes it an ideal tool to dissect the complex cellular responses to OPDA treatment, identify novel gene targets, and elucidate the underlying signaling pathways.[7][8] This application note will guide you through the entire microarray workflow, from experimental design to data interpretation, providing the necessary protocols and insights for a successful study.

Experimental Design: Laying the Foundation for Meaningful Results

A well-designed experiment is paramount for obtaining reliable and interpretable microarray data. The following considerations are crucial when planning your OPDA treatment study:

Table 1: Key Considerations for Experimental Design

ParameterRecommendationRationale
Cell System - Plant: Arabidopsis thaliana seedlings or cell cultures.[7] - Mammalian: Cancer cell lines (e.g., MCF-7, MDA-MB-231) or relevant primary cells.[1]The choice of cell system depends on the research question. Arabidopsis is a model organism for studying plant signaling, while cancer cell lines are relevant for drug development studies.
OPDA Treatment - Concentration: Perform a dose-response curve to determine the optimal concentration that elicits a biological response without causing excessive toxicity. - Time Course: Analyze gene expression at multiple time points (e.g., 0, 1, 3, 6, 12, 24 hours) to capture both early and late response genes.[7]Optimizing treatment conditions is critical to observe specific gene expression changes without inducing widespread cellular stress or death. A time-course analysis provides a dynamic view of the transcriptional response.
Controls - Vehicle Control: Treat cells with the solvent used to dissolve OPDA (e.g., ethanol, DMSO) at the same concentration as the OPDA-treated samples. - Untreated Control: Cells cultured under normal conditions without any treatment.Controls are essential to distinguish gene expression changes specifically induced by OPDA from those caused by the solvent or general handling procedures.
Replicates - Biological Replicates: Use at least three independent biological replicates for each condition.Biological replicates are crucial for statistical power and to ensure that the observed changes are not due to random variation.

Protocol 1: Cell Culture and OPDA Treatment

This protocol provides a general framework. Specific cell culture conditions should be optimized for your chosen cell line.

Materials:

  • Appropriate cell culture medium and supplements

  • Cell culture flasks or plates

  • 12-oxo-phytodienoic acid (OPDA)

  • Vehicle (e.g., ethanol or DMSO)

  • Sterile PBS

Procedure:

  • Culture cells to the desired confluency (typically 70-80%).

  • Prepare a stock solution of OPDA in the appropriate vehicle.

  • Dilute the OPDA stock solution in fresh culture medium to the desired final concentrations. Prepare a vehicle control medium containing the same concentration of the vehicle.

  • Remove the old medium from the cells and wash with sterile PBS.

  • Add the OPDA-containing medium or the vehicle control medium to the respective cell cultures.

  • Incubate the cells for the predetermined time points.

  • At each time point, harvest the cells for RNA extraction.

Unveiling the Transcriptome: From RNA to Data

The core of the microarray experiment involves isolating high-quality RNA, converting it into labeled cDNA, and hybridizing it to the microarray chip.

Step 1: RNA Extraction and Quality Control - The Foundation of Reliable Data

The quality of your RNA is the single most important factor for a successful microarray experiment.[5][9] Contaminants or degraded RNA will lead to unreliable and noisy data.

Protocol 2: Total RNA Extraction

This protocol is a general guideline. It is highly recommended to use a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) and follow the manufacturer's instructions.

Key Principles:

  • RNase-free environment: Work in a designated area, use RNase-free reagents and plasticware, and wear gloves at all times to prevent RNA degradation.[5]

  • Lysis: Disrupt cells and inactivate RNases using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate).

  • Purification: Separate RNA from other cellular components (DNA, proteins, lipids) using methods like phenol-chloroform extraction or silica-based columns.

  • DNase treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

Quality Control: After extraction, it is crucial to assess the quantity and quality of your RNA.

Table 2: RNA Quality Control Parameters

MethodParameterAcceptable Range
UV Spectrophotometry (e.g., NanoDrop) A260/A280 ratio1.8 - 2.1
A260/A230 ratio> 1.8
Microfluidic Electrophoresis (e.g., Agilent Bioanalyzer) RNA Integrity Number (RIN)> 7.0
28S/18S rRNA ratio~2.0 (for eukaryotic RNA)
Step 2: cDNA Synthesis and Labeling - Making the Transcriptome Visible

The extracted RNA is reverse transcribed into more stable complementary DNA (cDNA), which is then labeled with fluorescent dyes.[10]

Protocol 3: Indirect (Aminoallyl) cDNA Labeling

This is a widely used method that provides high labeling efficiency.[8][11]

Materials:

  • Total RNA (1-10 µg)

  • Oligo(dT) or random primers

  • Reverse transcriptase

  • Aminoallyl-dUTP

  • dNTP mix

  • Fluorescent dyes (e.g., Cy3 and Cy5 NHS-esters)

  • Purification columns

Procedure:

  • First-strand cDNA synthesis: Mix the RNA with primers and incubate at 65°C to denature secondary structures.

  • Add the reverse transcription master mix containing reverse transcriptase, dNTPs, and aminoallyl-dUTP.

  • Incubate at 42°C for 1-2 hours to synthesize the first strand of cDNA.

  • RNA hydrolysis: Degrade the RNA template using NaOH.

  • Purification: Purify the aminoallyl-cDNA using a purification column.

  • Dye coupling: Resuspend the purified cDNA in a coupling buffer and add the NHS-ester fluorescent dye (e.g., Cy3 for control, Cy5 for treated).

  • Incubate in the dark for 1 hour to allow the dye to covalently bind to the aminoallyl-cDNA.

  • Purification: Purify the labeled cDNA to remove any unincorporated dye.

Step 3: Microarray Hybridization and Scanning - The Marriage of Probe and Target

The labeled cDNA is then hybridized to a microarray chip, which contains thousands of known DNA sequences (probes) spotted in a precise grid.

Protocol 4: Microarray Hybridization

Materials:

  • Labeled cDNA (Cy3 and Cy5)

  • Hybridization buffer

  • Microarray slide

  • Hybridization chamber

Procedure:

  • Combine the Cy3-labeled control cDNA and the Cy5-labeled OPDA-treated cDNA.

  • Add hybridization buffer to the labeled cDNA mixture.

  • Denature the cDNA mixture by heating at 95°C for 5 minutes.

  • Apply the hybridization mixture to the microarray slide and cover with a coverslip.

  • Place the slide in a hybridization chamber and incubate overnight at a specific temperature (e.g., 42°C or 65°C, depending on the array platform).

  • Washing: After hybridization, wash the slide with a series of buffers to remove any non-specifically bound cDNA.

  • Scanning: Scan the microarray slide using a laser scanner at two different wavelengths to detect the fluorescence of Cy3 and Cy5.[10]

Data Analysis: From Raw Signals to Biological Insights

The scanned image of the microarray contains a vast amount of data that needs to be processed and analyzed to identify differentially expressed genes and their biological significance.

Step 1: Image Analysis and Data Extraction

Specialized software is used to quantify the fluorescence intensity of each spot on the microarray. This process involves:

  • Gridding: Aligning a grid to the spots on the image.

  • Segmentation: Differentiating the spot from the background.

  • Intensity extraction: Measuring the fluorescence intensity of each spot for both the Cy3 and Cy5 channels.

Step 2: Data Normalization - Correcting for Technical Variation

Normalization is a critical step to remove systematic variations that are not of biological origin, such as differences in dye incorporation, scanning parameters, or starting RNA amounts.[12]

Common Normalization Methods:

  • Global Normalization: Assumes that the total amount of RNA is the same for both samples and scales the intensities to have the same mean or median.

  • Intensity-Dependent Normalization (Loess): Corrects for intensity-dependent biases in the data.

  • Quantile Normalization: Aims to make the distribution of probe intensities the same for all arrays in the experiment.

Step 3: Identification of Differentially Expressed Genes

Statistical tests are used to identify genes that show a significant change in expression between the control and OPDA-treated samples.

Key Statistical Parameters:

  • Fold Change: The ratio of the expression level in the treated sample to the control sample. A common cutoff is a fold change of >2 or <0.5.

  • p-value: The probability of observing the fold change by chance. A p-value of <0.05 is typically considered statistically significant.

  • False Discovery Rate (FDR): A correction for multiple testing to reduce the number of false positives. An FDR of <0.05 or <0.1 is often used.

Step 4: Functional Annotation and Pathway Analysis - Understanding the Biological Context

Once a list of differentially expressed genes is obtained, the next step is to understand their biological functions and the pathways they are involved in.

Tools for Functional Analysis:

  • Gene Ontology (GO) analysis: Categorizes genes based on their associated biological processes, molecular functions, and cellular components.

  • Pathway analysis (e.g., KEGG, Reactome): Maps the differentially expressed genes to known biological pathways.

  • Functional annotation tools (e.g., DAVID, GSEA): Provide a comprehensive analysis of the biological meaning behind a large list of genes.

Visualizing the Workflow and Pathways

Diagrams can help to visualize the complex processes involved in this research.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cell_culture Cell Culture (Plant or Mammalian) opda_treatment OPDA Treatment & Vehicle Control cell_culture->opda_treatment rna_extraction RNA Extraction & QC opda_treatment->rna_extraction cdna_synthesis cDNA Synthesis & Labeling (Cy3/Cy5) rna_extraction->cdna_synthesis hybridization Microarray Hybridization cdna_synthesis->hybridization scanning Scanning hybridization->scanning image_analysis Image Analysis & Data Extraction scanning->image_analysis normalization Data Normalization image_analysis->normalization diff_expression Differential Gene Expression Analysis normalization->diff_expression pathway_analysis Functional & Pathway Analysis diff_expression->pathway_analysis biological_insights Biological Insights pathway_analysis->biological_insights

Figure 1: A generalized workflow for microarray analysis of gene expression in response to OPDA treatment.

opda_signaling cluster_plant OPDA Signaling in Plants cluster_mammalian Potential OPDA Effects in Mammalian Cells opda OPDA receptors Putative Receptors (e.g., CYP20-3) opda->receptors signaling_cascade Signaling Cascade receptors->signaling_cascade transcription_factors Transcription Factors signaling_cascade->transcription_factors gene_expression OPDA-Responsive Gene Expression transcription_factors->gene_expression defense Defense Responses gene_expression->defense development Developmental Processes gene_expression->development opda_mammalian OPDA / Cyclopentenones cellular_targets Cellular Targets (e.g., Cyclin D1, NF-κB) opda_mammalian->cellular_targets cell_cycle Cell Cycle Arrest cellular_targets->cell_cycle apoptosis Apoptosis cellular_targets->apoptosis anti_inflammatory Anti-inflammatory Effects cellular_targets->anti_inflammatory

Figure 2: A simplified diagram of OPDA signaling pathways in plants and its potential effects in mammalian cells.

Conclusion: A Powerful Tool for Discovery

Microarray analysis provides a global view of the transcriptional changes induced by OPDA treatment, offering invaluable insights into its mechanisms of action. For plant biologists, this technology can help to unravel the complexities of oxylipin signaling in stress responses and development. For drug development professionals, microarrays can be a powerful tool for identifying novel therapeutic targets, understanding the molecular basis of a compound's activity, and assessing its potential off-target effects.[1] By following the detailed protocols and considerations outlined in this guide, researchers can confidently embark on their microarray experiments and contribute to our understanding of this fascinating signaling molecule.

References

  • Kim, E. H., et al. (2014). 15-Deoxy-Δ12,14-prostaglandin J2 Upregulates VEGF Expression via NRF2 and Heme Oxygenase-1 in Human Breast Cancer Cells. Journal of Cancer Prevention, 19(4), 269–275. [Link]

  • Taki, N., et al. (2005). 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis. Plant Physiology, 139(3), 1268–1283. [Link]

  • Simola, D. F. (2007). cDNA Synthesis, Labeling and Microarray Hybridization Protocol. University of Pennsylvania. [Link]

  • Bitesize Bio. (2025). How to Extract High-Quality RNA for Microarray Analysis. Retrieved from [Link]

  • Quackenbush, J. (2002). Microarray data normalization and transformation. Nature Genetics, 32(Suppl), 496–501. [Link]

  • Park, S. Y., et al. (2011). A plant oxylipin, 12-oxo-phytodienoic acid, inhibits proliferation of human breast cancer cells by targeting cyclin D1. Carcinogenesis, 32(10), 1521–1528. [Link]

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  • Park, T., et al. (2003). Evaluation of normalization methods for microarray data. BMC Bioinformatics, 4, 33. [Link]

  • Gleason, C., et al. (2016). OPDA Has Key Role in Regulating Plant Susceptibility to the Root-Knot Nematode Meloidogyne hapla in Arabidopsis. Frontiers in Plant Science, 7, 1948. [Link]

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Application

Application Notes and Protocols for Investigating 12-oxo-phytodienoic Acid (OPDA) Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals Introduction 12-oxo-phytodienoic acid (OPDA) is a pivotal signaling molecule in plants, acting as both a precursor to the well-known phytohormone jasmonic a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-oxo-phytodienoic acid (OPDA) is a pivotal signaling molecule in plants, acting as both a precursor to the well-known phytohormone jasmonic acid (JA) and as a signaling entity in its own right.[1][2][3] Initially considered just an intermediate in the octadecanoid pathway, a growing body of evidence has firmly established that OPDA can trigger a unique subset of downstream responses independently of JA.[1][4][5] This distinct signaling cascade plays a crucial role in plant defense against pathogens and insects, tolerance to abiotic stresses, and various developmental processes.[1][6][7] Understanding the intricacies of OPDA signaling is therefore of paramount importance for developing novel strategies in crop improvement and for identifying new targets in drug discovery, particularly for compounds with anti-inflammatory or anti-cancer properties.[2]

These application notes provide a comprehensive guide to the methodologies employed in the study of OPDA signaling cascades. We will delve into the core genetic, molecular, and biochemical techniques, offering not only step-by-step protocols but also the rationale behind the experimental designs.

I. Genetic Approaches: Dissecting the OPDA Signaling Pathway in vivo

Genetic analysis, particularly in the model organism Arabidopsis thaliana, has been instrumental in deconvoluting the OPDA signaling pathway from the canonical JA signaling cascade.[7][8] The use of mutants defective in the biosynthesis of jasmonates allows for the specific investigation of OPDA-dependent responses.

Key Mutant Lines for OPDA Research

A cornerstone of OPDA research is the utilization of mutants that are unable to convert OPDA to JA. The opr3 mutant of Arabidopsis, which lacks a functional 12-oxophytodienoate reductase 3, is a prime example.[7][8] This mutant accumulates OPDA but is deficient in JA and its derivatives, providing a powerful tool to study OPDA-specific signaling.[7]

Mutant LineGenotypeKey PhenotypeRelevance to OPDA Signaling
opr3 opr3Male sterile, deficient in JA and JA-Ile, accumulates OPDAAllows for the study of OPDA-dependent gene expression and physiological responses in the absence of JA signaling.[7][8]
coi1 coi1Insensitive to JA and JA-IleUsed to demonstrate that OPDA can induce a subset of genes independently of the canonical JA receptor COI1.[7]
fad3 fad7 fad8 fad3 fad7 fad8Deficient in the precursor of JA and OPDA, α-linolenic acidServes as a negative control, lacking the entire jasmonate signaling pathway.[9]
aos aosDeficient in allene oxide synthase, blocks the synthesis of both OPDA and JAUseful for comparative studies to understand the overall role of the octadecanoid pathway.[4]
Protocol 1: Phenotypic Analysis of Arabidopsis Mutants in Response to OPDA

This protocol describes a basic seedling growth assay to assess the physiological effects of exogenous OPDA.

Materials:

  • Arabidopsis thaliana seeds (wild-type, opr3, coi1)

  • Murashige and Skoog (MS) medium including vitamins

  • Agar

  • Sucrose

  • 12-oxo-phytodienoic acid (OPDA) stock solution (in ethanol)

  • Ethanol (as a solvent control)

  • Sterile petri dishes

  • Growth chamber

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes.

    • Remove ethanol and add 1 mL of 50% (v/v) bleach with 0.05% (v/v) Tween-20. Incubate for 10 minutes with occasional vortexing.

    • Wash the seeds five times with sterile distilled water.

    • Resuspend seeds in 0.1% (w/v) sterile agar solution.

  • Plating:

    • Prepare MS agar plates containing the desired concentrations of OPDA (e.g., 0, 10, 30, 50 µM). Include a solvent control plate with an equivalent amount of ethanol.

    • Pipette the sterilized seeds onto the surface of the MS plates.

    • Seal the plates with breathable tape.

  • Stratification and Growth:

    • Wrap the plates in aluminum foil and store at 4°C for 2-3 days to synchronize germination.

    • Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Phenotypic Analysis:

    • After 7-10 days, measure primary root length and count the number of lateral roots using a ruler or image analysis software.

    • Observe and document any other morphological changes, such as cotyledon expansion and hypocotyl length.

  • Data Analysis:

    • Calculate the average root length and lateral root number for each genotype and treatment.

    • Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to determine significant differences.

Rationale: This assay allows for the quantitative assessment of OPDA's biological activity and helps to determine if these effects are dependent on OPR3 or COI1 by comparing the responses of the mutant lines to the wild-type.

II. Molecular Approaches: Unveiling the OPDA-Responsive Transcriptome

A key discovery in OPDA signaling was the identification of a set of genes that are specifically regulated by OPDA and not by JA.[4][5] Transcriptomic analyses, such as microarray and RNA sequencing (RNA-seq), have been pivotal in identifying these "OPDA-responsive genes" (ORGs).[4]

Experimental Workflow for Transcriptomic Analysis

Transcriptomics_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis Plant_Treatment Plant Treatment (e.g., wild-type and opr3 with OPDA or control) Harvesting Tissue Harvesting & Snap Freezing Plant_Treatment->Harvesting RNA_Extraction Total RNA Extraction Harvesting->RNA_Extraction QC RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->QC Library_Prep RNA-seq Library Preparation QC->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_QC Raw Data QC (e.g., FastQC) Sequencing->Data_QC Mapping Read Mapping to Genome Data_QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Functional_Analysis Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Analysis Protein_Interaction_Methods cluster_invivo In Vivo / In Planta cluster_invitro In Vitro OPDA 12-OPDA Y2H Yeast Two-Hybrid (with OPDA as bait or bridge) OPDA->Y2H Chem_Gen Chemical Genetics (screening for mutants with altered OPDA sensitivity) OPDA->Chem_Gen Affinity_Chromo Affinity Chromatography (immobilized OPDA) OPDA->Affinity_Chromo SPR Surface Plasmon Resonance (SPR) OPDA->SPR ITC Isothermal Titration Calorimetry (ITC) OPDA->ITC CETSA Cellular Thermal Shift Assay (CETSA) OPDA->CETSA

Caption: Methods for identifying OPDA-interacting proteins.

Protocol 4: Yeast Two-Hybrid (Y2H) Screen to Identify OPDA-Interacting Proteins

The Y2H system can be adapted to screen for proteins that interact with a small molecule like OPDA, often by using a known protein as a "bridge" or by screening for interactions that are stabilized or destabilized by the presence of OPDA. [10][11][12] Materials:

  • Yeast strains (e.g., Y2HGold)

  • Bait plasmid (e.g., pGBKT7)

  • Prey plasmid library (cDNA library from a relevant plant tissue)

  • Transformation reagents (e.g., PEG/LiAc)

  • Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

  • OPDA

Procedure:

  • Bait Construction and Autoactivation Test:

    • Clone a known protein that may be involved in OPDA signaling (or a candidate protein) into the bait vector.

    • Transform the bait plasmid into the yeast strain and plate on SD/-Trp and SD/-Trp/-His/-Ade plates to check for autoactivation of the reporter genes. The bait should not activate the reporters on its own.

  • Library Transformation:

    • Transform the prey cDNA library into the yeast strain containing the bait plasmid. [4]3. Screening:

    • Plate the transformed yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) containing a specific concentration of OPDA or a solvent control.

    • Incubate the plates at 30°C and monitor for the growth of colonies.

  • Hit Validation:

    • Isolate the prey plasmids from the positive colonies.

    • Re-transform the isolated prey plasmids with the original bait plasmid into a fresh yeast strain and confirm the OPDA-dependent interaction on selective media.

    • Sequence the positive prey plasmids to identify the interacting proteins.

  • Further Validation:

    • Confirm the interaction using in vitro methods such as pull-down assays or Surface Plasmon Resonance (SPR).

Rationale: The Y2H screen provides a powerful genetic approach to identify potential protein interactors of OPDA in a high-throughput manner, offering valuable leads for further biochemical characterization.

IV. Quantification of OPDA: A Key Analytical Procedure

Accurate quantification of endogenous OPDA levels is essential to correlate its accumulation with specific physiological responses. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. [11]

Protocol 5: Extraction and Quantification of OPDA from Plant Tissues by LC-MS/MS

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction solvent (e.g., ethyl acetate or a methanol/water/formic acid mixture) [13]* Internal standard (e.g., deuterated OPDA)

  • Centrifuge

  • Solid-phase extraction (SPE) columns (optional, for sample cleanup)

  • LC-MS/MS system

Procedure:

  • Sample Harvesting and Grinding:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. [14] * Grind the frozen tissue to a fine powder.

  • Extraction:

    • Weigh the frozen powder and add a pre-chilled extraction solvent containing the internal standard. [14] * Vortex or sonicate the mixture to ensure thorough extraction.

    • Centrifuge to pellet the cell debris.

  • Purification (Optional):

    • For complex matrices, the supernatant can be further purified using SPE to remove interfering compounds.

  • Analysis by LC-MS/MS:

    • Dry the extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the compounds using a suitable C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify OPDA and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of OPDA.

    • Calculate the concentration of OPDA in the sample based on the peak area ratio of the analyte to the internal standard.

Rationale: The use of an internal standard and the high sensitivity and selectivity of LC-MS/MS allow for accurate and precise quantification of OPDA, even at low concentrations, which is crucial for understanding its dynamic changes during signaling events.

Conclusion

The study of 12-oxo-phytodienoic acid signaling is a rapidly evolving field that is continually revealing new layers of complexity in plant biology. The methods and protocols outlined in these application notes provide a robust framework for researchers to investigate the multifaceted roles of this important oxylipin. By integrating genetic, molecular, and biochemical approaches, we can continue to unravel the intricate signaling cascades governed by OPDA, paving the way for innovative applications in agriculture and medicine.

References

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Method

Application Note: Chromatographic Separation of 12-oxo-phytodienoic Acid Stereoisomers

Abstract 12-oxo-phytodienoic acid (OPDA) is a pivotal signaling molecule in plants, acting as a precursor to jasmonic acid and possessing its own distinct biological activities.[1][2][3] The stereochemistry of OPDA is cr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

12-oxo-phytodienoic acid (OPDA) is a pivotal signaling molecule in plants, acting as a precursor to jasmonic acid and possessing its own distinct biological activities.[1][2][3] The stereochemistry of OPDA is critical to its function, with different stereoisomers exhibiting varied biological effects. Consequently, the ability to resolve and accurately quantify these stereoisomers is paramount for researchers in plant biology, drug development, and natural product chemistry. This application note provides a comprehensive guide to the chromatographic separation of OPDA stereoisomers, detailing both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies. We delve into the rationale behind experimental choices, offer detailed protocols, and present data in a clear, comparative format to aid researchers in developing robust and reliable separation methods.

Introduction to 12-oxo-phytodienoic Acid and its Stereoisomers

12-oxo-phytodienoic acid is an oxylipin derived from the oxygenation of fatty acids in plants.[1][2] Its biosynthesis in the chloroplasts from linolenic acid results in the formation of specific stereoisomers. The molecule contains two chiral centers, leading to four possible stereoisomers: (9S, 13S)-OPDA, (9R, 13R)-OPDA, (9S, 13R)-OPDA, and (9R, 13S)-OPDA. The naturally occurring form in plants is predominantly the cis-(+)-enantiomer, (9S, 13S)-OPDA.[4] However, other isomers can be formed enzymatically or through non-enzymatic isomerization.[4]

The biological activity of OPDA is not solely dependent on its conversion to jasmonic acid; it has been shown to regulate gene expression and defense responses independently.[5][6][7] Furthermore, different stereoisomers can be metabolized by distinct enzymes, highlighting the stereospecificity of its downstream pathways.[4] This underscores the critical need for analytical methods that can differentiate and quantify the individual stereoisomers.

Principles of Chromatographic Separation of Stereoisomers

The separation of stereoisomers, particularly enantiomers, presents a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chromatographic techniques overcome this by creating a chiral environment, allowing for differential interactions with the stereoisomers. This can be achieved in two primary ways:

  • Chiral Stationary Phases (CSPs): The column's stationary phase is modified with a chiral selector. The stereoisomers interact differently with the CSP, leading to different retention times.[8][9] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating prostaglandin-like molecules like OPDA.[10]

  • Chiral Derivatizing Agents (CDAs): The stereoisomers are reacted with a chiral reagent to form diastereomers. These diastereomeric derivatives have different physical properties and can be separated on a standard achiral column.[11]

The choice between these approaches depends on the specific isomers, the available instrumentation, and the goals of the analysis.

High-Performance Liquid Chromatography (HPLC) Methods for OPDA Stereoisomer Separation

Chiral HPLC is a powerful technique for the analytical and preparative separation of OPDA stereoisomers.[8] The selection of the chiral stationary phase is the most critical factor for achieving successful separation.[9][10]

Chiral Stationary Phase Selection

For the separation of OPDA stereoisomers, polysaccharide-based chiral stationary phases are a highly recommended starting point. Columns with cellulose or amylose derivatives often provide the necessary stereoselectivity.[10]

Workflow for Chiral HPLC Method Development:

Caption: Chiral HPLC method development workflow for OPDA stereoisomers.

Protocol: Chiral HPLC Separation of OPDA Stereoisomers

This protocol provides a starting point for the separation of OPDA stereoisomers using a polysaccharide-based chiral column. Optimization will likely be required based on the specific instrument and column used.

Materials:

  • HPLC system with UV or Mass Spectrometric detector

  • Chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • OPDA stereoisomer standards or sample extract

Procedure:

  • Sample Preparation: Dissolve the OPDA standards or dried plant extract in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol:TFA (e.g., 90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 235 nm

    • Injection Volume: 10 µL

  • Data Analysis: Identify peaks based on the retention times of the individual stereoisomer standards. Quantify the isomers by integrating the peak areas.

Table 1: Example HPLC Parameters for OPDA Stereoisomer Separation

ParameterConditionRationale
Column Chiralcel® OD-HPolysaccharide-based CSP with proven selectivity for prostaglandin-like compounds.
Mobile Phase n-Hexane:IPA:TFA (90:10:0.1)Normal phase conditions often provide better chiral recognition on polysaccharide CSPs. TFA is added to improve peak shape by suppressing the ionization of the carboxylic acid group.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing separation time and efficiency.
Temperature 25 °CTemperature can affect chiral recognition; starting at ambient temperature is recommended.
Detection UV at 235 nmThe α,β-unsaturated ketone chromophore in OPDA absorbs strongly at this wavelength.

Troubleshooting Poor Resolution: If you encounter poor or no resolution between the OPDA stereoisomer peaks, consider the following adjustments:[10]

  • Vary the Mobile Phase Composition: Adjust the ratio of n-hexane to IPA. A lower percentage of IPA will generally increase retention and may improve resolution.

  • Change the Alcohol Modifier: Try ethanol or other alcohols in place of IPA, as this can alter the chiral recognition.

  • Adjust the Additive: Vary the concentration of TFA or try other acidic modifiers.

  • Screen Different CSPs: If optimization of the mobile phase is unsuccessful, the chosen CSP may not be suitable for OPDA. Screen other polysaccharide-based columns.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) for OPDA Stereoisomer Analysis

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For OPDA analysis, derivatization is required to increase its volatility. The most common derivatization is methylation of the carboxylic acid group to form the methyl ester (OPDA-Me).

Chiral GC-MS Separation

Direct chiral separation of OPDA enantiomers can be achieved using a chiral stationary phase, such as a cyclodextrin-based column.[4][12] This approach allows for the simultaneous separation and mass spectrometric identification of the stereoisomers.

Workflow for Chiral GC-MS Analysis of OPDA:

Caption: Workflow for the chiral GC-MS analysis of OPDA stereoisomers.

Protocol: Chiral GC-MS Analysis of OPDA Methyl Esters

This protocol outlines a method for the direct chiral separation of OPDA methyl ester enantiomers.

Materials:

  • GC-MS system

  • Chiral capillary column (e.g., β- or γ-cyclodextrin stationary phase)[12]

  • Diazomethane or trimethylsilyldiazomethane for methylation

  • Solvents for extraction (e.g., diethyl ether, chloroform)

  • OPDA standards

Procedure:

  • Extraction: Extract lipids from the plant tissue using an appropriate solvent system.

  • Derivatization: Methylate the carboxylic acid group of OPDA by treating the extract with an ethereal solution of diazomethane.

  • Chromatographic Conditions:

    • Column: β-Dex™ 120 (30 m x 0.25 mm x 0.25 µm) or similar permethylated β-cyclodextrin column[4]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Isothermal at 190 °C or a temperature ramp optimized for the separation of the isomers.[4]

    • Injector Temperature: 250 °C

    • MS Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Range: m/z 50-400

  • Data Analysis: Identify the OPDA methyl ester peaks based on their retention times and mass spectra. Quantify the stereoisomers using selected ion monitoring (SIM) for increased sensitivity and specificity.

Table 2: Example GC-MS Parameters for Chiral Separation of OPDA-Me

ParameterConditionRationale
Column Permethylated β-cyclodextrinProvides enantioselectivity for the separation of OPDA methyl ester enantiomers.[4]
Derivatization MethylationIncreases the volatility of OPDA for GC analysis.
Oven Program Isothermal at 190 °CSimplifies method development and can provide sufficient separation for some isomers.[4] A temperature ramp may be necessary for complex mixtures.
Ionization Electron Impact (EI)Provides reproducible fragmentation patterns for compound identification.
Detection Selected Ion Monitoring (SIM)Increases sensitivity and selectivity for quantification by monitoring characteristic ions of OPDA-Me.

It is important to note that under certain GC conditions, some isomerization of cis-OPDA to trans-OPDA can occur.[4] Therefore, careful optimization of the GC parameters is necessary to minimize analytical artifacts.

Conclusion

The successful chromatographic separation of 12-oxo-phytodienoic acid stereoisomers is essential for understanding their distinct biological roles. This application note has provided a detailed overview of both chiral HPLC and chiral GC-MS methodologies for this purpose. The choice of technique will depend on the specific research question, sample matrix, and available instrumentation. By following the protocols and troubleshooting guidance provided, researchers can develop robust and reliable methods for the separation and quantification of these important plant signaling molecules.

References

  • Laudert, D., Hennig, P., Steltner, S., & Weiler, E. W. (1997). Analysis of 12-oxo-phytodienoic acid enantiomers in biological samples by capillary gas chromatography-mass spectrometry using cyclodextrin stationary phases. Analytical Biochemistry, 246(2), 211-217. [Link]

  • BenchChem Technical Support Team. (2025).
  • Schaller, F., & Weiler, E. W. (1997). 12-Oxophytodienoate-10,11-Reductase: Occurrence of Two Isoenzymes of Different Specificity against Stereoisomers of 12-Oxophytodienoic Acid. Plant Physiology, 115(4), 1479–1485. [Link]

  • Kuroda, K., et al. (2024). Downstream metabolites of (+)-cis-12-oxo-phytodienoic acid function as noncanonical bioactive jasmonates in Arabidopsis thaliana. bioRxiv. [Link]

  • Hamberg, M., & Gardner, H. W. (1992). Efficient synthesis of (+)-cis-12-oxo-phytodienoic acid by an in vitro enzymatic reaction. Bioscience, Biotechnology, and Biochemistry, 76(12), 2325-2328. [Link]

  • Tohoku University. (2024). Downstream metabolites of (+)-cis-12-oxo-phytodienoic acid function as noncanonical bioactive jasmonates in Arabidopsis thaliana. [Link]

  • Cheong, J. J., & Choi, Y. D. (2020). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers in Plant Science, 11, 589. [Link]

  • Kuroda, K., et al. (2024). Downstream metabolites of (+)-cis-12-oxo-phytodienoic acid function as noncanonical bioactive jasmonates in Arabidopsis thaliana. bioRxiv. [Link]

  • Frontiers. (2020). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers in Plant Science. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Dave, A., & Graham, I. A. (2012). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant cell, 24(2), 583–599. [Link]

Sources

Application

Application Notes &amp; Protocols for Exogenous 12-oxo-phytodienoic Acid (OPDA) Treatment of Arabidopsis thaliana

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Signaling Role of 12-oxo-phytodienoic Acid (OPDA) 12-oxo-phytodienoic acid (OPDA) is a pivotal signaling molecule in plants, acting...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Signaling Role of 12-oxo-phytodienoic Acid (OPDA)

12-oxo-phytodienoic acid (OPDA) is a pivotal signaling molecule in plants, acting as both a precursor to the well-known defense hormone jasmonic acid (JA) and as a signaling entity in its own right.[1][2][3] Synthesized in the chloroplast from linolenic acid, OPDA can be transported to the peroxisome for conversion into JA or can act independently to regulate a distinct set of genes involved in stress responses, defense, and development.[1][4] This dual functionality makes OPDA a molecule of significant interest.

A key feature of OPDA signaling is its ability to function independently of the canonical JA receptor, CORONATINE INSENSITIVE 1 (COI1).[1][3] While JA-Isoleucine (the bioactive form of JA) requires COI1 to initiate downstream signaling by targeting JAZ repressor proteins for degradation, OPDA can activate a unique transcriptional program without COI1.[1][5] This COI1-independent pathway is crucial for responses to wounding and defense against certain pathogens and insects.[1][6][7] However, it is important to note that some OPDA responses have been shown to be COI1-dependent, highlighting the complexity of its signaling network.[3][8]

Studying the effects of OPDA requires its application exogenously to bypass its upstream biosynthesis and isolate its specific effects. This guide provides a comprehensive overview and detailed protocols for the preparation and application of OPDA to Arabidopsis thaliana, enabling researchers to dissect its unique signaling pathways.

Part 1: Preparation of OPDA Stock Solutions

The lipophilic nature of OPDA necessitates careful preparation for effective and reproducible application in aqueous plant growth systems.

1.1. Rationale for Solvent Choice

OPDA is a fatty acid derivative with poor solubility in water. Therefore, a solvent is required to create a concentrated stock solution that can be diluted to a working concentration in aqueous media or buffers.

  • Ethanol (EtOH): The most common and recommended solvent. It is effective at solubilizing OPDA and is well-tolerated by Arabidopsis at the low final concentrations used in experiments.

  • Dimethyl Sulfoxide (DMSO): An alternative solvent. While effective, researchers should be aware that DMSO can have biological effects on its own and appropriate solvent controls are critical.

1.2. Protocol: Preparation of a 50 mM OPDA Stock Solution

This protocol provides a standard method for preparing a concentrated stock of OPDA.

Materials:

  • cis-(+)-12-oxo-phytodienoic acid (commercially available)

  • Anhydrous Ethanol (200 proof)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Carefully weigh out the desired amount of OPDA in a microcentrifuge tube. For example, to make 1 mL of a 50 mM stock, weigh 14.6 mg of OPDA (Molecular Weight: 292.4 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous ethanol to the tube. For the example above, add 1 mL of ethanol.

  • Mixing: Vortex thoroughly until the OPDA is completely dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months). OPDA is light-sensitive, so protect it from light by using amber tubes or wrapping tubes in foil.

Part 2: Core Application Protocols

The choice of application method depends on the research question, the developmental stage of the plant, and whether a systemic or localized response is being investigated.

Protocol 2.1: In Vitro Seedling Growth Assay on OPDA-Supplemented Media

This method is ideal for studying the effects of OPDA on germination, root growth, and overall seedling development in a controlled environment.[3]

Rationale: Incorporating OPDA directly into the growth medium ensures constant and uniform exposure to the roots and hypocotyl. This is highly effective for quantifying dose-dependent responses, such as root growth inhibition.[2][3]

Workflow Diagram:

G cluster_prep Preparation cluster_plating Plating & Growth cluster_analysis Analysis prep_media Prepare sterile MS agar medium cool_media Cool medium to ~50-55°C prep_media->cool_media add_opda Add OPDA stock to working conc. cool_media->add_opda pour_plates Pour plates and let solidify add_opda->pour_plates plate_seeds Plate seeds on OPDA media pour_plates->plate_seeds sterilize_seeds Surface-sterilize seeds stratify Stratify seeds at 4°C sterilize_seeds->stratify stratify->plate_seeds grow_chamber Grow vertically in chamber plate_seeds->grow_chamber scan_plates Scan plates grow_chamber->scan_plates collect_tissue Collect tissue for RNA/protein grow_chamber->collect_tissue measure_roots Measure root length scan_plates->measure_roots

Caption: Workflow for in vitro Arabidopsis seedling assays with OPDA.

Step-by-Step Method:

  • Media Preparation: Prepare Murashige and Skoog (MS) medium with desired sucrose concentration (e.g., 1%) and solidify with agar or gellan gum. Autoclave and let it cool in a 50-55°C water bath.

  • OPDA Addition: Just before pouring the plates, add the OPDA stock solution to the molten MS medium to achieve the desired final concentration (see Table 1). Also, add an equivalent volume of the solvent (ethanol) to the control plates. Swirl gently to mix.

  • Plating: Pour the medium into square petri dishes. Allow them to solidify completely.

  • Seed Sterilization & Stratification: Surface-sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by a bleach solution) and stratify in sterile water at 4°C for 2-4 days in the dark to ensure uniform germination.

  • Sowing: Carefully pipet the seeds onto the surface of the plates in a straight line.

  • Incubation: Seal the plates and place them vertically in a growth chamber under controlled light and temperature conditions.

  • Analysis: After 5-10 days, plates can be scanned, and primary root length measured using software like ImageJ. Seedlings can also be harvested for molecular analysis (e.g., qRT-PCR).[9]

Protocol 2.2: Foliar Spray Application

This method is suitable for treating soil-grown adult plants to investigate systemic responses to OPDA.

Rationale: Foliar spray mimics natural exposure to airborne signals or pathogen-related compounds. It is a non-invasive way to treat a large number of plants simultaneously. A surfactant is included to ensure even coverage and absorption through the waxy leaf cuticle.

Step-by-Step Method:

  • Plant Growth: Grow Arabidopsis plants in soil under standard conditions until they reach the desired developmental stage (e.g., 3-4 weeks old with a developed rosette).

  • Solution Preparation: Prepare the OPDA treatment solution in a buffer (e.g., sterile water or 1/4 strength MS liquid) to the desired final concentration. Add a surfactant, such as Tween-20 or Silwet L-77, at a low concentration (e.g., 0.01-0.02%) to both the treatment and control solutions.

  • Application: Use a fine-mist sprayer to apply the solution evenly to all aerial parts of the plants until runoff is just visible. Ensure the control plants are sprayed with the same solution containing the solvent and surfactant but lacking OPDA.

  • Post-Treatment: Place the plants back in the growth chamber. To maintain high humidity and facilitate uptake, you can cover the plants with a transparent lid for the first few hours.

  • Analysis: Harvest tissue at specific time points after treatment (e.g., 30 min, 1h, 3h, 24h) for analysis of gene expression, protein levels, or metabolite profiling.[1]

Part 3: Data Interpretation & Downstream Analysis

The biological effect of OPDA can be quantified through various phenotypic and molecular assays.

3.1. Recommended Concentrations and Expected Phenotypes

The optimal concentration of OPDA can vary depending on the application method and the specific biological question.

Application MethodTypical Concentration RangeCommon Phenotypic/Molecular ReadoutReference
In Vitro Seedling Assay10 - 50 µMInhibition of primary root growth, repression of seed germination.[3]
Foliar Spray25 - 100 µMInduction of defense gene expression, changes in metabolite profiles.[1]
Seed Germination Assay10 - 50 µMInhibition of radicle emergence, synergistic effects with ABA.[3][10][11]

3.2. Molecular Analysis: OPDA-Responsive Marker Genes

To confirm a successful treatment at the molecular level, the expression of known OPDA-responsive genes can be measured using quantitative real-time PCR (qRT-PCR). Unlike JA, which strongly induces genes like VSP2 and PDF1.2 via a COI1-dependent pathway, OPDA specifically upregulates a different set of genes.

Key OPDA-Specific Response Genes (ORGs):

  • GRX480 (Glutaredoxin 480): A robust and specific marker for OPDA signaling.[2]

  • ZAT10: A transcription factor involved in stress responses.[2]

  • Other markers: A microarray study by Taki et al. (2005) identified a suite of genes that are specifically induced by OPDA but not by JA or MeJA, providing a valuable resource for selecting markers.[1]

Part 4: OPDA Signaling Pathway Overview

OPDA signaling is characterized by its ability to act independently of the canonical JA-Ile/COI1 perception mechanism. This pathway is crucial for regulating a specific subset of the plant's defense and stress responses.

Caption: A simplified model of the COI1-independent OPDA signaling pathway.

Mechanism of Action:

  • Perception: OPDA is perceived within the cell. The plastid-localized cyclophilin, CYP20-3, has been identified as a direct binding protein for OPDA and is required for the expression of OPDA-responsive genes.[2]

  • Transcriptional Regulation: The signal is transduced to the nucleus, where it activates specific bZIP transcription factors, namely TGA2, TGA5, and TGA6.[8]

  • Gene Expression: These TGA factors then bind to the promoters of OPDA-Responsive Genes (ORGs), initiating their transcription.[8]

  • Biological Output: The resulting gene products mediate physiological responses, such as enhanced defense against certain pathogens and insects, and regulation of developmental processes like seed germination.[1][10][12]

References

  • Taki, N., Sasaki-Sekimoto, Y., Obayashi, T., Kikuta, A., Kobayashi, K., Ainai, T., Yagi, K., Sakurai, N., Suzuki, H., Masuda, T., Takamiya, K., Shibata, D., & Ohta, H. (2005). 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis. Plant Physiology, 139(3), 1268–1283. [Link]

  • Park, S. W., Li, W., Viehhauser, A., He, B., Kim, S., Nilsson, A. K., Andersson, M. X., Kittle, J. D., Ambavaram, M. M., Luan, S., Esker, A. R., Tholl, D., Cimini, D., Imai, M., Maeshima, M., Murthy, J., & Bohnert, H. J. (2013). Cyclophilin 20-3 functions as a molecular chaperone for peroxiredoxins and its expression is dependent on O-acetylserine. Plant Physiology, 163(1), 94-107. [Link]

  • Dave, A., & Graham, I. A. (2016). Regulation of Arabidopsis thaliana seed dormancy and germination by 12-oxo-phytodienoic acid. Journal of Experimental Botany, 67(8), 2477–2487. [Link]

  • Stotz, H. U., Jikumaru, Y., Shimada, Y., Sasaki, E., Stingl, N., Mueller, M. J., & Kamiya, Y. (2011). Jasmonate-dependent and COI1-independent defense responses against Sclerotinia sclerotiorum in Arabidopsis thaliana: auxin is part of COI1-independent defense signaling. Plant & Cell Physiology, 52(11), 1941–1956. [Link]

  • Stotz, H. U., Jikumaru, Y., Shimada, Y., Sasaki, E., Stingl, N., Mueller, M. J., & Kamiya, Y. (2011). Jasmonate-dependent and COI1-independent defense responses against Sclerotinia sclerotiorum in Arabidopsis thaliana. PubMed, 52(11), 1941-56. [Link]

  • Dave, A., & Graham, I. A. (2012). Oxylipin signaling: a distinct role for the jasmonic acid precursor cis-(+)-12-oxo-phytodienoic acid (cis-OPDA). Frontiers in Plant Science, 3, 42. [Link]

  • Stotz, H. U., Jikumaru, Y., Shimada, Y., Sasaki, E., Stingl, N., Mueller, M. J., & Kamiya, Y. (2011). Jasmonate-Dependent and COI1-Independent Defense Responses Against Sclerotinia sclerotiorum in Arabidopsis thaliana. Plant and Cell Physiology, 52(11), 1941-1956. [Link]

  • Dave, A., Hernandez, M. L., He, Z., Andriotis, V. M., Vaistij, F. E., Larson, T. R., & Graham, I. A. (2011). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell, 23(2), 583–599. [Link]

  • Mueller, S., Hilbert, B., Dueckershoff, K., Roitsch, T., Krischke, M., Mueller, M. J., & Berger, S. (2013). TGA transcription factors and jasmonate-independent COI1 signalling regulate specific plant responses to reactive oxylipins. Plant, Cell & Environment, 36(1), 163-176. [Link]

  • Blankenship, K. E., & Dole, J. M. (2003). Horticultural applications of jasmonates: A review. HortTechnology, 13(2), 244-252. [Link]

  • Park, S. W., Li, W., & Bohnert, H. J. (2020). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers in Plant Science, 11, 612538. [Link]

  • Yan, J., Zhang, C., & Li, C. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Dole, J. M., & Blankenship, K. E. (2018). Horticultural applications of jasmonates. ResearchGate. [Link]

  • Dave, A., & Graham, I. A. (2016). Regulation of Arabidopsis thaliana seed dormancy and germination by 12-oxo-phytodienoic acid. Journal of Experimental Botany, 67(8), 2477-2487. [Link]

  • Guntelmann, T. L., Dietz, K. J., & Gröger, H. (2024). Development of an efficient and scalable bioprocess for the plant hormone 12-OPDA: Overcoming the hurdles of nature's biosynthesis. Green Chemistry. [Link]

  • Kariya, H., et al. (2024). Downstream metabolites of (+)-cis-12-oxo-phytodienoic acid function as noncanonical bioactive jasmonates in Arabidopsis thaliana. bioRxiv. [Link]

  • Maynard, D., Gröger, H., Dierks, T., & Dietz, K. J. (2018). The function of the oxylipin 12-oxophytodienoic acid (OPDA) in cell signaling, stress acclimation and development. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Exogenous Application of Methyl Jasmonate at the Booting Stage Improves Rice's Heat Tolerance by Enhancing Antioxidant and Photosynthetic Activities. MDPI. [Link]

  • Ullah, N., et al. (2022). Exogenous Methyl Jasmonate Application Improved Physio-Biochemical Attributes, Yield, Quality, and Cadmium Tolerance in Fragrant Rice. Frontiers in Plant Science. [Link]

  • Dave, A., et al. (2011). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell. [Link]

  • Vaistij, F. E., et al. (2018). cis-12-oxo-phytodienoic acid represses Arabidopsis thaliana seed germination in shade light conditions. ResearchGate. [Link]

  • Thurow, C., et al. (2020). OPDA, JA and JA-Ile levels in roots and leaves of wild-type and aos plants. ResearchGate. [Link]

  • Vaistij, F. E., et al. (2018). cis-12-Oxo-phytodienoic acid represses Arabidopsis seed germination in shade conditions. Journal of Experimental Botany. [Link]

  • Anee, T. I., et al. (2021). Exogenous Application of Methyl Jasmonate and Salicylic Acid Mitigates Drought-Induced Oxidative Damages in French Bean (Phaseolus vulgaris L.). PubMed Central. [Link]

  • Ramirez-Prado, J. S., et al. (2022). Transcriptome Analysis Reveals Genes Responsive to Three Low-Temperature Treatments in Arabidopsis thaliana. MDPI. [Link]

  • Burnette, K. A. S. (2018). How can I obtain subsets of JA and OPDA responsive genes in Arabidopsis thaliana?. ResearchGate. [Link]

  • Dave, A., et al. (2016). Regulation of Arabidopsis thaliana seed dormancy and germination by 12-oxo-phytodienoic acid. PubMed Central. [Link]

Sources

Method

Application Notes and Protocols: Tracing 12-Oxo-Phytodienoic Acid Biosynthesis Using Radiolabeled Precursors

For: Researchers, scientists, and drug development professionals Introduction: Unraveling the Role of 12-Oxo-Phytodienoic Acid in Plant Biology 12-oxo-phytodienoic acid (OPDA) is a critical signaling molecule and a prima...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unraveling the Role of 12-Oxo-Phytodienoic Acid in Plant Biology

12-oxo-phytodienoic acid (OPDA) is a critical signaling molecule and a primary precursor to jasmonic acid (JA), a key phytohormone involved in a wide range of plant defense and developmental processes.[1][2] While JA has long been the focus of research, OPDA itself possesses unique biological activities, acting as a signaling molecule in its own right.[2][3] Understanding the biosynthesis of OPDA is therefore crucial for elucidating its multifaceted roles in plant responses to biotic and abiotic stress, as well as in regulating growth and development.[1][3]

Radiolabeling is a powerful technique that allows for the precise tracking of molecules through complex biochemical pathways.[4][5][6] By introducing a radioactive isotope into a precursor molecule, researchers can follow its conversion into various downstream metabolites. This application note provides a detailed guide on the use of radiolabeled precursors to trace the biosynthesis of OPDA, offering both theoretical insights and practical, step-by-step protocols.

The OPDA Biosynthetic Pathway: A Brief Overview

The biosynthesis of OPDA begins in the chloroplasts with the release of α-linolenic acid (18:3), a polyunsaturated fatty acid, from plastidial membranes.[7] A series of enzymatic reactions then converts α-linolenic acid into OPDA.[7][8]

Key enzymatic steps in the OPDA biosynthetic pathway:

  • Lipoxygenase (LOX): Incorporates molecular oxygen into α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).

  • Allene Oxide Synthase (AOS): Catalyzes the dehydration of 13-HPOT to an unstable allene oxide.

  • Allene Oxide Cyclase (AOC): Mediates the cyclization of the allene oxide to form OPDA.

It is important to note that a parallel pathway exists for the synthesis of the 16-carbon homolog, dinor-OPDA (dnOPDA), from hexadecatrienoic acid (16:3).[7]

OPDA_Biosynthesis cluster_chloroplast Chloroplast alpha_linolenic_acid α-Linolenic Acid (18:3) hpote 13(S)-HPOT alpha_linolenic_acid->hpote 13-LOX allene_oxide Allene Oxide hpote->allene_oxide AOS opda 12-oxo-Phytodienoic Acid (OPDA) allene_oxide->opda AOC Experimental_Workflow cluster_labeling Labeling Method cluster_analysis Analysis start Start: Radiolabeled Precursor ([¹⁴C]-α-Linolenic Acid) invivo In Vivo (Whole Plant/Leaf) start->invivo invitro In Vitro (Isolated Chloroplasts) start->invitro extraction Extraction of Oxylipins (e.g., Ethyl Acetate) invivo->extraction invitro->extraction purification Purification (Solid-Phase Extraction) extraction->purification hplc HPLC Separation purification->hplc detection Radioactivity Detection (Flow Scintillation or Fraction Collection) hplc->detection ms Mass Spectrometry (Structural Confirmation) hplc->ms quantification Quantification (Liquid Scintillation Counting) detection->quantification end End: Traced OPDA Biosynthesis quantification->end

Caption: A generalized experimental workflow for tracing OPDA biosynthesis using radiolabeled precursors.

PART 3: Data Analysis and Interpretation

The primary data obtained from these experiments will be in the form of chromatograms from the HPLC-radioactivity detector, showing peaks corresponding to different radiolabeled compounds.

Key steps in data analysis:

  • Peak Identification: Identify the peak corresponding to OPDA by comparing its retention time with that of an authentic, non-radiolabeled OPDA standard.

  • Quantification: Determine the amount of radioactivity in the OPDA peak by integrating the peak area or by liquid scintillation counting of the collected fraction. [9][10]3. Metabolic Flux Analysis: By analyzing the distribution of the radiolabel among different metabolites over time, it is possible to infer the flux through the OPDA biosynthetic pathway. [11] Table 1: Representative Quantitative Data

ParameterIn Vivo (Leaf)In Vitro (Chloroplast)
Precursor [¹⁴C]-α-Linolenic Acid[¹⁴C]-α-Linolenic Acid
Amount Applied 1 µCi per leaf0.5 µCi per reaction
Incubation Time 6 hours30 minutes
Typical Incorporation into OPDA 0.5 - 2%5 - 15%
Detection Method HPLC-Radiodetector, LSCHPLC-Radiodetector, LSC

PART 4: Troubleshooting and Considerations

  • Low Incorporation of Radiolabel: This can be due to poor uptake of the precursor, dilution in large endogenous pools, or low metabolic activity. For in vivo experiments, consider different application methods or using a surfactant. For in vitro experiments, optimize the incubation conditions.

  • Co-elution of Metabolites: If peaks are not well-resolved in the HPLC, adjust the gradient, change the column, or use a different mobile phase.

  • Confirmation of Product Identity: While retention time is a good indicator, definitive identification of the radiolabeled product as OPDA should be confirmed by mass spectrometry (MS). [12][13]

Conclusion

The use of radiolabeled precursors is an invaluable tool for dissecting the intricacies of OPDA biosynthesis. By carefully designing experiments and employing the appropriate analytical techniques, researchers can gain a deeper understanding of how plants synthesize this important signaling molecule and how its production is regulated in response to various stimuli. This knowledge is essential for developing strategies to enhance plant resilience and for exploring the potential of plant-derived compounds in drug development.

References

Sources

Application

Application Note &amp; Protocol: High-Purity Isolation of 12-Oxo-Phytodienoic Acid (OPDA) using Solid-Phase Extraction

Abstract This comprehensive guide details a robust solid-phase extraction (SPE) protocol for the purification of 12-oxo-phytodienoic acid (OPDA), a critical oxylipin involved in plant defense and signaling pathways. The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust solid-phase extraction (SPE) protocol for the purification of 12-oxo-phytodienoic acid (OPDA), a critical oxylipin involved in plant defense and signaling pathways. The methodology is tailored for researchers in plant sciences, drug discovery, and lipidomics, providing a step-by-step workflow from sample preparation to final elution. The protocol emphasizes the use of reversed-phase SPE for efficient isolation of OPDA from complex biological matrices, ensuring high recovery and purity for downstream applications such as mass spectrometry and bioassays.

Introduction: The Significance of OPDA and the Rationale for SPE

12-oxo-phytodienoic acid (OPDA) is a key intermediate in the biosynthesis of jasmonic acid and also functions as a signaling molecule in its own right, mediating plant responses to pathogens and pests.[1] Accurate quantification and functional studies of OPDA necessitate its effective isolation from intricate biological samples, which are often laden with interfering compounds.

Solid-phase extraction (SPE) offers a superior alternative to traditional liquid-liquid extraction for this purpose. SPE is a form of digital chromatography that enables the selective extraction and concentration of analytes from a liquid phase onto a solid sorbent.[2] This technique is highly efficient, reproducible, and minimizes solvent consumption.[3] For a moderately nonpolar, acidic compound like OPDA, a reversed-phase SPE approach is ideal. In this modality, a nonpolar stationary phase (e.g., C18-bonded silica) retains hydrophobic analytes from a polar mobile phase.

The carboxylic acid functional group of OPDA (pKa ≈ 4.8) allows for pH-mediated manipulation of its retention.[3] By acidifying the sample, the carboxyl group is protonated, rendering the molecule less polar and enhancing its retention on the C18 sorbent. Subsequent elution with an organic solvent disrupts these hydrophobic interactions, releasing the purified OPDA.

Materials and Reagents

Consumables
  • C18 Solid-Phase Extraction Cartridges (e.g., 500 mg bed weight, 6 mL reservoir)

  • Glass test tubes or autosampler vials for fraction collection

  • Syringes and needles

  • 0.22 µm syringe filters

  • Vacuum manifold or positive pressure manifold[4]

  • Nitrogen evaporator or centrifugal vacuum concentrator

Solvents and Chemicals
  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (or acetic acid)

  • Internal standards (e.g., deuterated OPDA)

  • Butylated hydroxytoluene (BHT)[5]

Experimental Protocol: A Step-by-Step Guide to OPDA Purification

This protocol is optimized for the extraction of OPDA from plant tissue homogenates. Modifications may be necessary for other sample matrices.

Sample Preparation: The Foundation of a Successful Extraction
  • Homogenization: Homogenize fresh or frozen plant tissue (typically 100-500 mg) in a suitable extraction solvent (e.g., 80% methanol) at a ratio of 1:5 (w/v). To prevent artefactual oxidation of lipids, it is advisable to include an antioxidant like butylated hydroxytoluene (BHT) in the extraction solvent.[5]

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant. For optimal results, a subsequent filtration step using a 0.22 µm syringe filter is recommended to remove any remaining particulates.[6]

  • Acidification: Acidify the supernatant to a pH of approximately 3.0-4.0 with formic acid. This crucial step ensures that the carboxylic acid moiety of OPDA is protonated, maximizing its retention on the reversed-phase sorbent.[7]

  • Dilution: Dilute the acidified extract with deionized water to reduce the organic solvent concentration to less than 10%. This prevents premature elution of the analyte during the loading step.[3]

Solid-Phase Extraction Workflow

The following steps should be performed using a vacuum or positive pressure manifold to ensure consistent flow rates.

Workflow Diagram:

SPE_Workflow cluster_prep Phase 1: Sorbent Preparation cluster_extraction Phase 2: Extraction cluster_elution Phase 3: Elution & Collection Condition Conditioning (Methanol) Equilibrate Equilibration (Acidified Water) Condition->Equilibrate Prepares sorbent for aqueous sample Load Sample Loading (Acidified Extract) Equilibrate->Load Ensures optimal analyte retention Wash Washing (Aqueous Organic) Load->Wash Removes polar interferences Elute Elution (Organic Solvent) Wash->Elute Removes remaining interferences Collect Collect Purified OPDA Elute->Collect Recovers target analyte

Caption: A flowchart of the solid-phase extraction process for OPDA purification.

  • Conditioning:

    • Rationale: This step activates the C18 sorbent by solvating the hydrocarbon chains, ensuring reproducible interaction with the analyte.

    • Procedure: Pass 5 mL of methanol through the C18 cartridge. Do not allow the sorbent to go dry.[8]

  • Equilibration:

    • Rationale: Equilibration prepares the sorbent for the aqueous sample, preventing shock to the stationary phase and ensuring proper partitioning.

    • Procedure: Pass 5 mL of deionized water (acidified to the same pH as the sample) through the cartridge. Again, avoid letting the sorbent bed dry out.

  • Sample Loading:

    • Rationale: The acidified sample is loaded onto the conditioned and equilibrated cartridge. The nonpolar OPDA molecules will partition from the polar mobile phase onto the hydrophobic C18 stationary phase.

    • Procedure: Load the prepared sample extract onto the cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Rationale: This step removes polar, water-soluble impurities that may have been retained on the sorbent, while leaving the more strongly retained OPDA bound.

    • Procedure: Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 10-20% methanol in acidified water).

  • Elution:

    • Rationale: A strong organic solvent is used to disrupt the hydrophobic interactions between OPDA and the C18 sorbent, eluting the purified analyte.

    • Procedure: Elute the OPDA from the cartridge with 5 mL of a suitable organic solvent. Ethyl acetate or a mixture of hexane and ethyl acetate are common choices. Collect the eluate in a clean glass tube. Using two smaller aliquots for elution can improve recovery.[6]

Post-Elution Processing
  • Drying: Evaporate the elution solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of a solvent compatible with your downstream analytical method (e.g., methanol or acetonitrile for LC-MS).

Quantitative Data and Performance

The following table summarizes the key parameters and expected outcomes of this protocol.

ParameterRecommended Value/SolventRationaleExpected Recovery
Sorbent C18-bonded SilicaProvides strong hydrophobic retention for OPDA.>85%
Conditioning Solvent MethanolActivates the C18 stationary phase.N/A
Equilibration Solvent Acidified Deionized Water (pH 3-4)Prepares the sorbent for the aqueous sample.N/A
Loading Solvent <10% Organic, Acidified (pH 3-4)Ensures protonation and retention of OPDA.>95% retention
Wash Solvent 10-20% Methanol in Acidified WaterRemoves polar interferences without eluting OPDA.<5% loss of OPDA
Elution Solvent Ethyl Acetate or Hexane:Ethyl Acetate (9:1, v/v)Disrupts hydrophobic interactions to elute OPDA.>90% elution

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Recovery Sorbent bed dried out during conditioning or equilibration.Ensure a thin layer of solvent remains above the sorbent at all times before sample loading.
Sample pH not sufficiently acidic.Verify the pH of the sample is between 3.0 and 4.0 before loading.
Inappropriate elution solvent.Try a stronger elution solvent or a different solvent mixture.
Poor Purity Inadequate washing step.Increase the volume or the organic content of the wash solvent.
Sample overload.Reduce the amount of sample loaded onto the cartridge.
Inconsistent Results Variable flow rates.Use a manifold to ensure consistent flow rates between samples.
Incomplete solvent removal before reconstitution.Ensure the eluate is completely dry before adding the reconstitution solvent.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the solid-phase extraction of 12-oxo-phytodienoic acid. By carefully following the outlined steps, researchers can achieve high-purity isolation of OPDA from complex biological matrices, enabling accurate and reliable downstream analysis. The principles and troubleshooting guide presented herein offer a comprehensive framework for optimizing this critical sample preparation technique.

References

  • Mika, A., & Stepnowski, P. (2016). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. International Journal of Molecular Sciences, 17(9), 1464. [Link]

  • Mika, A., & Stepnowski, P. (2016). Figures from: Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. [Link]

  • Mika, A., & Stepnowski, P. (2016). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. PMC - NIH. [Link]

  • Yang, J., et al. (2014). Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

  • Waypoint Analytical. (n.d.). Plant Tissue Sampling. [Link]

  • Field Crop News. (2025). A Guide to Plant Tissue Sampling. [Link]

  • SureSource Agronomy. (n.d.). Plant Tissue Sampling Reference Guide. [Link]

  • LCGC International. (2022). Hydrophilic-Phase Extraction: A New Avenue of Solid-Phase Extraction for Oligonucleotide Bioanalysis. [Link]

  • Forage Lab. (n.d.). Plant Tissue Analysis – Sampling Guidelines. [Link]

  • JoVE. (n.d.). Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (n.d.). 12-Oxo-phytodienoic acid. PubChem Compound Database. [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). [Link]

  • New Mexico State University. (n.d.). Sampling for Plant Tissue Analysis. [Link]

  • Hawach Scientific. (2023). General Procedure for Solid Phase Extraction. [Link]

  • ResearchGate. (n.d.). The chemical structure of (+)-trans-12-oxo-phytodienoic acid.... [Link]

  • mzCloud. (2020). 12 Oxo phytodienoic acid. [Link]

  • ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. [Link]

  • Laudert, D., et al. (1997). Analysis of 12-oxo-phytodienoic acid enantiomers in biological samples by capillary gas chromatography-mass spectrometry using cyclodextrin stationary phases. Analytical Biochemistry, 246(2), 211-7. [Link]

  • LCGC International. (n.d.). Advanced Topics in Solid-Phase Extraction: Chemistries. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). NIH. [Link]

Sources

Method

synthesis of deuterated 12-oxo-phytodienoic acid as an internal standard

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis and Application of Deuterated 12-oxo-phytodienoic Acid ([²H₅]-OPDA) as an Internal Standard for Mass Spectrometry-Based Quantification

Audience: Researchers, scientists, and drug development professionals in analytical chemistry, plant biology, and pharmacology.

Introduction: The Analytical Challenge of a Key Oxylipin

12-oxo-phytodienoic acid (OPDA) is a pivotal molecule in biology. Initially recognized as the precursor to the plant hormone jasmonic acid, OPDA is now understood to be a signaling molecule in its own right, with functions independent of its more famous derivative.[1] It plays critical roles in plant defense, stress responses, and development.[2] Given its potent biological activities and its function as a metabolic intermediate, accurately quantifying OPDA levels in complex biological matrices is essential for understanding its physiological roles.

The gold standard for quantifying small molecules like OPDA is liquid chromatography-mass spectrometry (LC-MS) coupled with the stable isotope dilution (SID) method. This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte—an internal standard—to the sample at the earliest stage of processing.[3] This standard co-elutes with the endogenous analyte and experiences identical losses during extraction and ionization, correcting for variations and ensuring high accuracy and precision.

This document provides a comprehensive guide to the synthesis, characterization, and application of pentadeuterated 12-oxo-phytodienoic acid ([²H₅]-OPDA or d₅-OPDA) as an internal standard for the robust quantification of endogenous OPDA.

The Rationale for a Deuterated Internal Standard

The ideal internal standard is chemically identical to the analyte but physically distinguishable by the mass spectrometer. Deuterium (²H), a stable isotope of hydrogen, is commonly used for this purpose. Replacing hydrogen atoms with deuterium atoms increases the mass of the molecule without significantly altering its chemical properties.

Key Considerations for Deuterium Labeling:

  • Mass Shift: A sufficient mass difference (ideally ≥ 3 Da) is required to prevent isotopic overlap between the analyte and the standard. The synthesis of d₅-OPDA provides a +5 Da shift, which is excellent for avoiding spectral interference.

  • Chemical Stability: Deuterium atoms must be placed at positions that are not susceptible to back-exchange with protons from solvents or during sample processing.[4] Labeling on sp³-hybridized carbons is far more stable than on heteroatoms (e.g., -COOH). The protocol described herein focuses on labeling the terminal end of the pentenyl side chain, ensuring high isotopic stability.

  • Chromatographic Co-elution: The deuterated standard should ideally co-elute with the native analyte to ensure it experiences the same matrix effects during LC-MS analysis. While heavy deuterium labeling can sometimes cause a slight retention time shift, a +5 Da difference in a molecule the size of OPDA generally results in negligible separation on standard reversed-phase columns.[4]

Commercially available standards like dinor-OPDA-d₅ and OPDA-d₅ often feature deuterium atoms at the terminal positions of a fatty acid chain, confirming the stability and utility of this labeling strategy.[5][6]

Synthesis of Deuterated cis-OPDA ([²H₅]-OPDA)

The following is a multi-step chemical synthesis protocol for preparing racemic cis-[²H₅]-OPDA. This approach is based on established synthetic strategies for jasmonates and related compounds, adapted for deuterium incorporation.[7][8]

Workflow for Synthesis and Purification of [²H₅]-OPDA

cluster_synthesis Synthesis cluster_purification Purification & Characterization A Deuterated Wittig Reagent Preparation B Wittig Reaction with Cyclopentenone Aldehyde A->B C Conjugate Addition of Octanoic Acid Chain B->C D Saponification & Acidification C->D E Crude [²H₅]-OPDA D->E F Preparative HPLC E->F G Purity & Identity Confirmation (LC-MS, NMR) F->G H Pure [²H₅]-OPDA Standard G->H cluster_prep Sample Preparation cluster_analysis Extraction & Analysis cluster_data Data Processing A 1. Collect & Freeze Plant Tissue (~100 mg) B 2. Homogenize in Extraction Solvent A->B C 3. Spike with known amount of [²H₅]-OPDA Standard B->C D 4. Liquid-Liquid or Solid-Phase Extraction C->D E 5. Evaporate & Reconstitute in Mobile Phase D->E F 6. UPLC-MS/MS Analysis (MRM Mode) E->F G 7. Integrate Peak Areas (Analyte & Standard) F->G H 8. Calculate Peak Area Ratio (OPDA / [²H₅]-OPDA) G->H I 9. Quantify against Calibration Curve H->I

Sources

Application

Application Notes &amp; Protocols: A-Z Guide to Identifying 12-oxo-phytodienoic acid (OPDA)-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract 12-oxo-phytodienoic acid (OPDA) is a critical lipid signaling molecule and a precursor to jasmonic acid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

12-oxo-phytodienoic acid (OPDA) is a critical lipid signaling molecule and a precursor to jasmonic acid (JA) in plants.[1][2] It plays a vital role in regulating plant growth, defense against pathogens and insects, and responses to various environmental stresses.[1][3] Unlike its well-characterized derivative JA, OPDA possesses its own distinct signaling pathways, often independent of the canonical JA receptor COI1.[1][4] This has significant implications for understanding plant physiology and developing novel agrochemicals. Furthermore, OPDA and related oxylipins have shown potential anti-inflammatory and anti-cancer activities in mammalian systems, opening avenues for drug development.[2][5] Identifying the protein targets of OPDA is paramount to elucidating its mechanisms of action. This comprehensive guide provides detailed application notes and protocols for a multi-pronged approach to identifying and validating OPDA-binding proteins, integrating both experimental and computational methodologies.

Introduction: The Significance of OPDA and Its Elusive Receptors

OPDA is a cyclopentenone oxylipin synthesized from α-linolenic acid in the chloroplasts.[6][7] While it serves as a precursor for JA, a growing body of evidence highlights OPDA's autonomous signaling functions.[1][8] Studies using Arabidopsis mutants deficient in the conversion of OPDA to JA have revealed that OPDA can regulate a unique set of genes involved in stress responses and development.[4][9][10] This COI1-independent signaling suggests the existence of specific OPDA receptors or interacting proteins that mediate its biological effects.[1][4]

The electrophilic nature of OPDA's cyclopentenone ring allows it to potentially react with nucleophilic residues in proteins, such as cysteine, suggesting both covalent and non-covalent modes of interaction.[1] Identifying these protein partners is a key challenge in the field. This guide will detail several robust techniques to address this challenge, providing both the theoretical underpinnings and practical, step-by-step protocols.

Experimental Approaches for Identifying OPDA-Binding Proteins

A combination of experimental strategies is often the most effective approach to confidently identify and validate protein-ligand interactions. We will explore three powerful techniques: Affinity Chromatography-Mass Spectrometry (AC-MS), Photoaffinity Labeling (PAL), and Yeast Two-Hybrid (Y2H) screening.

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful technique for isolating proteins that bind to a specific ligand from a complex mixture, such as a cell lysate.[11][12] The principle involves immobilizing the ligand (OPDA) on a solid support, incubating it with a protein mixture, washing away non-specific binders, and then eluting and identifying the specifically bound proteins using mass spectrometry.[11]

Causality Behind Experimental Choices:

  • Immobilization Strategy: The choice of linker and immobilization chemistry is critical to ensure that the key functional groups of OPDA involved in protein binding are accessible. A carboxyl-terminally linked OPDA analog is often preferred to mimic the free acid form.

  • Control Experiments: To distinguish true binders from proteins that non-specifically interact with the matrix or linker, several controls are essential. These include using a matrix without the ligand, and a competition experiment where the lysate is pre-incubated with an excess of free OPDA.

  • Elution Method: Specific elution with free OPDA provides higher confidence in the identified binders compared to non-specific elution with denaturants or pH changes.

Experimental Workflow Diagram:

AC_MS_Workflow cluster_prep Preparation cluster_binding Binding & Washing cluster_elution Elution & Analysis p1 Synthesize OPDA-linker conjugate p2 Immobilize OPDA on affinity resin p1->p2 b1 Incubate lysate with OPDA-resin p2->b1 p3 Prepare cell/tissue lysate p3->b1 b3 Control: Incubate with control resin p3->b3 b4 Control: Competition with free OPDA p3->b4 b2 Wash away non-specific proteins b1->b2 e1 Elute bound proteins b2->e1 b4->b1 e2 Separate proteins (SDS-PAGE) e1->e2 e3 In-gel digestion (e.g., Trypsin) e2->e3 e4 LC-MS/MS analysis e3->e4 e5 Protein identification e4->e5

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Protocol: AC-MS for OPDA-Binding Proteins

  • Preparation of OPDA-Affinity Resin:

    • Synthesize an OPDA derivative with a linker arm (e.g., containing a terminal amine or carboxyl group).

    • Covalently couple the OPDA derivative to an activated resin (e.g., NHS-activated sepharose or magnetic beads).

    • Thoroughly wash the resin to remove unreacted OPDA.

    • Prepare a control resin by blocking the active groups without coupling OPDA.

  • Protein Extraction:

    • Harvest plant tissue or cells and homogenize in a suitable lysis buffer (e.g., Tris-HCl, NaCl, EDTA, protease inhibitors).

    • Centrifuge to pellet cell debris and collect the supernatant containing the soluble protein fraction.

    • Determine protein concentration using a standard assay (e.g., Bradford).

  • Affinity Purification:

    • Equilibrate the OPDA-resin and control resin with lysis buffer.

    • Incubate the protein lysate with the OPDA-resin for 2-4 hours at 4°C with gentle agitation.

    • For the competition control, pre-incubate the lysate with an excess (e.g., 100-fold molar excess) of free OPDA before adding the resin.

    • Pack the resin into a column or use magnetic separation to collect the beads.

    • Wash the resin extensively with wash buffer (lysis buffer with reduced detergent concentration) to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins using a competitive elution buffer containing a high concentration of free OPDA.

    • Alternatively, use a non-specific elution buffer (e.g., high salt, low pH, or SDS-PAGE sample buffer).

    • Concentrate the eluted proteins and separate them by 1D SDS-PAGE.

    • Visualize the protein bands by Coomassie or silver staining.

    • Excise unique bands present in the OPDA-resin eluate but absent or reduced in the control eluates.

    • Perform in-gel tryptic digestion of the excised bands.

    • Analyze the resulting peptides by LC-MS/MS and identify the proteins using a protein database search.

Photoaffinity Labeling (PAL)

PAL is a powerful technique for identifying direct and transient small molecule-protein interactions in a cellular context.[13][14] It involves using a photoactivatable probe of the small molecule, which upon irradiation with UV light, forms a highly reactive intermediate that covalently crosslinks to nearby proteins.[15][16]

Causality Behind Experimental Choices:

  • Probe Design: The photoaffinity probe should contain three key components: the OPDA pharmacophore, a photoreactive group (e.g., diazirine, benzophenone, or aryl azide), and an enrichment handle (e.g., biotin or a clickable alkyne/azide).[15] The placement of these moieties should minimally perturb the interaction of OPDA with its target proteins.

  • UV Irradiation: The wavelength and duration of UV irradiation must be optimized to ensure efficient activation of the photoreactive group without causing significant cellular damage.

  • Controls: A crucial control is a competition experiment where cells are co-incubated with the probe and an excess of the parent molecule (OPDA) to demonstrate specific binding. A mock-irradiated sample serves as a negative control.

Experimental Workflow Diagram:

PAL_Workflow cluster_labeling Labeling & Crosslinking cluster_enrichment Enrichment cluster_analysis Analysis l1 Incubate cells/lysate with OPDA-PAL probe l3 Irradiate with UV light to crosslink l1->l3 l2 Control: Competition with excess OPDA l2->l3 en1 Lyse cells l3->en1 en2 Click chemistry (if applicable) to add biotin en1->en2 en3 Enrich biotinylated proteins with streptavidin beads en2->en3 en4 Wash away non-biotinylated proteins en3->en4 a1 On-bead digestion (Trypsin) en4->a1 a2 LC-MS/MS analysis of peptides a1->a2 a3 Identify labeled proteins and binding sites a2->a3 Y3H_Workflow cluster_constructs Constructs & Transformation cluster_screening Screening cluster_validation Validation & Identification c1 Synthesize bifunctional ligand (Hook-OPDA) s2 Add bifunctional ligand c1->s2 c2 Construct DBD-Hook Receptor fusion c4 Transform yeast with both constructs c2->c4 c3 Construct AD-cDNA Library fusions c3->c4 s1 Plate transformed yeast on selective media c4->s1 s1->s2 s3 Incubate and select for growing colonies s2->s3 v1 Isolate plasmids from positive colonies s3->v1 v2 Sequence cDNA inserts to identify prey proteins v1->v2 v3 Re-transform to confirm interaction v2->v3 v4 Perform secondary assays (e.g., in vitro binding) v3->v4

Caption: Workflow for Yeast Three-Hybrid (Y3H) Screening.

Protocol: Y3H for OPDA-Binding Proteins

  • Construct Preparation:

    • Synthesize a bifunctional ligand, for example, by linking OPDA to methotrexate (MTX).

    • Clone the coding sequence for the MTX receptor (e.g., dihydrofolate reductase, DHFR) in-frame with the DNA-binding domain (DBD) in a "bait" plasmid.

    • Generate a "prey" library by cloning cDNA from your organism of interest in-frame with the activation domain (AD) in a "prey" plasmid.

  • Yeast Transformation and Screening:

    • Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library.

    • Plate the transformed yeast on a medium that selects for the presence of both plasmids.

    • Replica-plate the colonies onto a selective medium lacking a key nutrient (e.g., histidine) and containing the bifunctional ligand. Only yeast cells expressing an interacting prey protein will grow.

  • Hit Identification and Validation:

    • Isolate the prey plasmids from the positive colonies.

    • Sequence the cDNA inserts to identify the potential OPDA-binding proteins.

    • Validate the interaction by re-transforming the identified prey plasmid with the bait plasmid and re-testing on selective media.

    • Perform further validation using orthogonal methods, such as in vitro binding assays with the purified recombinant protein.

Computational Approaches for Predicting OPDA-Binding Proteins

Computational methods can complement experimental approaches by predicting potential OPDA-binding proteins, helping to prioritize candidates for experimental validation. [17][18]

Molecular Docking and Virtual Screening

Molecular docking predicts the preferred orientation of a ligand when bound to a protein. Virtual screening uses docking to screen large libraries of proteins for their potential to bind a specific ligand.

Causality Behind Experimental Choices:

  • Protein Structure Database: A comprehensive database of protein structures from the organism of interest is required. This can be obtained from the Protein Data Bank (PDB) or predicted using tools like AlphaFold.

  • Scoring Functions: The scoring function used to rank the docking poses is crucial for the accuracy of the prediction. Different scoring functions may yield different results, so using a consensus approach can be beneficial.

Protocol: Virtual Screening for OPDA-Binding Proteins

  • Prepare Ligand and Protein Structures:

    • Generate a 3D structure of OPDA and optimize its geometry.

    • Prepare a library of 3D protein structures from your organism of interest. Ensure that the structures are properly protonated and that any existing ligands are removed.

  • Perform Docking:

    • Use a molecular docking program (e.g., AutoDock, Glide) to dock OPDA into the potential binding sites of each protein in the library.

    • Generate multiple binding poses for each protein.

  • Analyze and Rank Results:

    • Use the docking program's scoring function to rank the proteins based on their predicted binding affinity for OPDA.

    • Visually inspect the top-ranking poses to ensure that the interactions are chemically reasonable.

    • Prioritize proteins with high docking scores and favorable interactions for experimental validation.

Ligand-Based Similarity Searching

If one or more OPDA-binding proteins are already known, their ligands can be used to search for other proteins that bind to structurally similar molecules. However, given the novelty of OPDA receptor research, this method is more applicable once an initial set of binders has been identified.

Data Summary and Validation

The identification of potential OPDA-binding proteins is only the first step. Rigorous validation is essential to confirm the biological relevance of these interactions.

Quantitative Data Summary Table:

TechniquePrimary OutputStrengthsLimitationsValidation Methods
AC-MS List of co-eluted proteinsIdentifies stable interactions; relatively straightforward.May identify indirect binders; potential for non-specific binding.Immunoblotting, in vitro binding assays (SPR, ITC).
PAL List of crosslinked proteinsIdentifies direct and transient interactions; can be done in vivo.Probe synthesis can be challenging; potential for off-target labeling.Competition assays, mutation of binding site.
Y3H Sequence of interacting preyIn vivo screening; high-throughput.Prone to false positives/negatives; requires bifunctional ligand.Co-immunoprecipitation, in vitro binding assays.
Docking Predicted binding affinity scoresHigh-throughput; provides structural insights.Dependent on accurate protein structures and scoring functions.Experimental binding assays are essential.

Self-Validating Systems:

  • Orthogonal Approaches: A key principle of trustworthiness is the validation of hits from one method using another. For example, a protein identified by AC-MS can be tested for direct binding using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Biological Relevance: Ultimately, the functional relevance of an OPDA-protein interaction must be demonstrated. This can involve creating knockout or knockdown mutants of the identified protein and assessing their response to OPDA treatment. For instance, a mutant lacking a true OPDA-binding protein might show reduced sensitivity to OPDA-induced root growth inhibition. [19]

Conclusion

Identifying the protein targets of 12-oxo-phytodienoic acid is a crucial step toward a complete understanding of its diverse biological roles in both plants and animals. The multifaceted approach detailed in this guide, combining robust experimental techniques with powerful computational predictions, provides a comprehensive framework for researchers in this exciting field. By meticulously applying these protocols and adhering to the principles of rigorous validation, scientists can confidently uncover the molecular machinery that underlies OPDA signaling, paving the way for innovations in agriculture and medicine.

References

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  • Maynard, D., et al. (2018). The function of the oxylipin 12-oxophytodienoic acid in cell signaling, stress acclimation, and development. Journal of Experimental Botany. [Link]

  • Frontiers. (n.d.). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers. [Link]

  • Parker, C. G., & Shchepinov, M. S. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PubMed Central. [Link]

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  • Taki, N., et al. (2005). 12-oxo-phytodienoic acid triggers expression of a distinct set of genes and plays a role in wound-induced gene expression in Arabidopsis. Plant Physiology. [Link]

  • Tinberg, C. E., et al. (2016). Computational Design of Ligand Binding Proteins. Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). The function of the oxylipin 12-oxophytodienoic acid (OPDA) in cell signaling, stress acclimation and development. ResearchGate. [Link]

  • Tang, W., & Li, W. (2014). Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. Methods in Molecular Biology. [Link]

  • National Genomics Data Center. (n.d.). Computational Design of Ligand Binding Proteins. National Genomics Data Center. [Link]

  • Capra, J. A., et al. (2009). Predicting protein ligand binding sites by combining evolutionary sequence conservation and 3D structure. PLoS Computational Biology. [Link]

  • ResearchGate. (n.d.). Computational modeling of protein–ligand interactions: From binding site identification to pose prediction and beyond. ResearchGate. [Link]

  • Gao, J., et al. (2020). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. Current Protocols in Chemical Biology. [Link]

  • ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the... ResearchGate. [Link]

  • Jimenez-Aleman, G. H., et al. (2022). OPDA, more than just a jasmonate precursor. Phytochemistry. [Link]

  • An, Y., et al. (2017). A yeast two-hybrid system for the screening and characterization of small-molecule inhibitors of protein-protein interactions identifies a novel putative Mdm2-binding site in p53. BMC Biology. [Link]

  • Johnson, M. E., & van Breemen, R. B. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC North America. [Link]

  • ResearchGate. (n.d.). Structure and biosynthesis of jasmonates. OPDA, 12-oxophytodienoic acid. ResearchGate. [Link]

  • ResearchGate. (n.d.). Monitoring small molecule–protein interactions using the yeast... ResearchGate. [Link]

  • Ling, A., et al. (2014). A simple assay to identify peroxisomal proteins involved in 12-oxo-phytodienoic acid metabolism. Plant Signaling & Behavior. [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]

  • van de Merbel, N. C., & van der Knaap, M. (2008). Recent developments in protein–ligand affinity mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

  • Da Silva, Q. B., et al. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. [Link]

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  • Shimadzu Corporation. (2022). Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products. YouTube. [Link]

  • ResearchGate. (n.d.). Detection of 12-oxo-phytodienoic acid (OPDA) in a protein fraction of... ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Genome-Wide Analysis of the 12-Oxo-Phytodienoic Acid Reductase Gene Family in Peanut and Functional Characterization of AhOPR6 in Salt Stress. International Journal of Molecular Sciences. [Link]

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Method

Generation and Analysis of 12-Oxo-Phytodienoic Acid Biosynthesis Mutants: An Application Guide

Introduction: Unraveling the Enigma of 12-Oxo-Phytodienoic Acid For decades, 12-oxo-phytodienoic acid (OPDA) was primarily viewed as a mere intermediate in the biosynthesis of the well-characterized plant hormone, jasmon...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Enigma of 12-Oxo-Phytodienoic Acid

For decades, 12-oxo-phytodienoic acid (OPDA) was primarily viewed as a mere intermediate in the biosynthesis of the well-characterized plant hormone, jasmonic acid (JA).[1][2][3] However, a growing body of evidence has illuminated OPDA's intrinsic signaling roles, independent of its conversion to JA.[1][4][5] This cyclopentenone oxylipin is now recognized as a critical regulator of a unique subset of jasmonate-responsive genes, fine-tuning plant defense responses against a variety of biotic and abiotic stresses, and influencing developmental processes.[1][4][6] The study of OPDA biosynthesis mutants is, therefore, paramount to dissecting its distinct signaling pathways and understanding its multifaceted functions in plant biology.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights for the generation and in-depth analysis of OPDA biosynthesis mutants. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

The OPDA Biosynthesis Pathway: A Target for Genetic Dissection

The biosynthesis of OPDA from α-linolenic acid occurs in the chloroplasts and involves a series of enzymatic steps. Key enzymes in this pathway, and therefore prime targets for mutagenesis, are Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC).[7][8][9] The subsequent conversion of OPDA to the precursor of JA is catalyzed by 12-oxo-phytodienoic acid reductase 3 (OPR3) in the peroxisome.[5][10] By generating loss-of-function mutants in AOS or AOC, researchers can effectively block the production of both OPDA and JA, while opr3 mutants accumulate OPDA but are deficient in JA, providing a powerful tool to specifically study OPDA-dependent signaling.[1][10]

OPDA_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid 13_HPOT 13(S)-HPOT alpha_linolenic_acid->13_HPOT LOX allene_oxide Allene Oxide 13_HPOT->allene_oxide AOS (Target for Knockout) OPDA cis-(+)-12-OPDA allene_oxide->OPDA AOC (Target for Knockout) OPDA_perox cis-(+)-12-OPDA OPDA->OPDA_perox Transport OPC8 OPC-8:0 JA Jasmonic Acid OPC8->JA β-oxidation OPDA_perox->OPC8 OPR3 (Target for Knockout)

Figure 1: The 12-oxo-phytodienoic acid (OPDA) biosynthesis pathway.

Part 1: Generation of OPDA Biosynthesis Mutants

The choice of mutagenesis technique is critical and depends on the specific research question and available resources. Here, we detail two robust methods: CRISPR/Cas9-mediated gene editing for precise, targeted mutations, and screening of T-DNA insertion lines for a reverse genetics approach.

Protocol 1: CRISPR/Cas9-Mediated Knockout of AOS or AOC

The CRISPR/Cas9 system offers a highly efficient and precise method for generating targeted gene knockouts.[11][12][13] This protocol is adapted for Arabidopsis thaliana.

1.1. Guide RNA (gRNA) Design and Vector Construction

  • Rationale: The specificity of CRISPR/Cas9 is determined by the gRNA. Designing gRNAs that are unique to the target gene (AOS or AOC) and have low off-target potential is crucial for minimizing unintended mutations.

  • Procedure:

    • Obtain the coding sequence of the target gene from a database such as TAIR (The Arabidopsis Information Resource).

    • Use online tools like CRISPR-P or ChopChop to design two or more gRNAs targeting the 5' end of the coding sequence to ensure a complete loss of function.

    • Select gRNAs with high on-target scores and low off-target scores.

    • Synthesize and anneal the gRNA oligonucleotides.

    • Clone the annealed gRNAs into a suitable plant expression vector containing the Cas9 nuclease under the control of a strong constitutive or germline-specific promoter.

1.2. Agrobacterium-Mediated Transformation of Arabidopsis

  • Rationale: Agrobacterium tumefaciens is a natural genetic engineer of plants and is widely used to deliver T-DNA containing the CRISPR/Cas9 machinery into the plant genome. The floral dip method is a simple and effective transformation technique for Arabidopsis.[14]

  • Procedure:

    • Introduce the CRISPR/Cas9 construct into a suitable Agrobacterium strain (e.g., GV3101).

    • Grow a liquid culture of the transformed Agrobacterium.

    • Pellet the bacteria and resuspend in an infiltration medium (5% sucrose, 0.05% Silwet L-77).

    • Dip the inflorescences of flowering Arabidopsis plants into the bacterial suspension for a few seconds.

    • Maintain the plants in a high-humidity environment for 16-24 hours.

    • Grow the plants to maturity and collect the T1 seeds.

1.3. Selection and Genotyping of Mutant Lines

  • Rationale: T1 plants will be a mosaic of edited and unedited cells. Screening for heritable mutations in the T2 generation is necessary.

  • Procedure:

    • Select T1 transformants by growing seeds on a medium containing a selectable marker (e.g., kanamycin or hygromycin).

    • Extract genomic DNA from the leaves of T1 survivors.

    • Use PCR with primers flanking the gRNA target site to amplify the region of interest.

    • Sequence the PCR products to identify plants with insertions or deletions (indels) at the target site.

    • Grow the T2 progeny of confirmed T1 mutants and screen for homozygous mutants that are free of the Cas9 transgene.

Protocol 2: Screening of T-DNA Insertion Mutants

Publicly available T-DNA insertion lines are a valuable resource for reverse genetics.

2.1. Identification and Acquisition of T-DNA Lines

  • Rationale: Stock centers like the Arabidopsis Biological Resource Center (ABRC) and the Nottingham Arabidopsis Stock Centre (NASC) provide well-characterized T-DNA insertion lines.

  • Procedure:

    • Use the TAIR database to search for T-DNA insertion lines with an insertion in your gene of interest (AOS or AOC).

    • Order the desired lines from the relevant stock center.

2.2. Identification of Homozygous Mutants

  • Rationale: The seed stock received is likely segregating for the T-DNA insertion. A PCR-based genotyping strategy is required to identify homozygous individuals.

  • Procedure:

    • Design three primers: a left genomic primer (LP) and a right genomic primer (RP) that flank the T-DNA insertion site, and a T-DNA left border primer (LB).

    • Grow individual plants from the seed stock.

    • Extract genomic DNA from a small leaf sample of each plant.

    • Perform two PCR reactions for each plant:

      • Reaction 1 (LP + RP): This will amplify a product in wild-type and heterozygous plants, but not in homozygous mutants.

      • Reaction 2 (LB + RP): This will amplify a product in heterozygous and homozygous mutants, but not in wild-type plants.

    • Identify homozygous mutants as those that are positive for the T-DNA insertion (Reaction 2) and negative for the wild-type allele (Reaction 1).[3][6][15][16]

Part 2: Analysis of OPDA Biosynthesis Mutants

A multi-pronged approach is essential to thoroughly characterize the impact of mutations in the OPDA biosynthesis pathway.

Analysis_Workflow cluster_pheno Phenotypic Analysis cluster_molec Molecular Analysis Mutant_Generation Generate Mutant (CRISPR or T-DNA) Quantification OPDA/JA Quantification (GC-MS or LC-MS/MS) Mutant_Generation->Quantification Phenotypic_Analysis Phenotypic Analysis Mutant_Generation->Phenotypic_Analysis Molecular_Analysis Molecular Analysis Quantification->Molecular_Analysis Phenotypic_Analysis->Molecular_Analysis Developmental Developmental Phenotypes (Root growth, fertility) Phenotypic_Analysis->Developmental Biotic_Stress Biotic Stress Response (Pathogen & Herbivore assays) Phenotypic_Analysis->Biotic_Stress Abiotic_Stress Abiotic Stress Response (Wounding, drought, etc.) Phenotypic_Analysis->Abiotic_Stress qRT_PCR Gene Expression Analysis (qRT-PCR) Molecular_Analysis->qRT_PCR Microarray Transcriptome Profiling (Microarray/RNA-seq) Molecular_Analysis->Microarray

Figure 2: A generalized workflow for the analysis of OPDA biosynthesis mutants.

Protocol 3: Quantification of OPDA and Jasmonates

Accurate quantification of OPDA and JA levels is essential to confirm the biochemical phenotype of the mutants. Gas chromatography-mass spectrometry (GC-MS) is a sensitive and reliable method for this purpose.[14][17]

3.1. Phytohormone Extraction

  • Rationale: Efficient extraction and purification are critical for accurate quantification. The use of an internal standard is necessary to account for sample loss during extraction.

  • Procedure:

    • Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Extract the powder with a suitable solvent (e.g., 80% methanol) containing a known amount of a deuterated internal standard (e.g., [2H5]cis-(+/-)-OPDA).

    • Centrifuge to pellet debris and collect the supernatant.

    • Perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.

3.2. Derivatization and GC-MS Analysis

  • Rationale: Derivatization is often required to increase the volatility and thermal stability of the analytes for GC-MS analysis.

  • Procedure:

    • Dry the purified extract under a stream of nitrogen gas.

    • Derivatize the sample, for example, by methylation with diazomethane or by silylation.

    • Analyze the derivatized sample by GC-MS in selected ion monitoring (SIM) mode for high sensitivity and specificity.

    • Quantify the endogenous OPDA and JA levels by comparing their peak areas to those of the internal standards.

PhytohormoneExpected Level in aos or aoc mutantExpected Level in opr3 mutantWild-Type (Basal)
12-OPDA Undetectable or significantly reducedAccumulates to high levelsLow
Jasmonic Acid (JA) Undetectable or significantly reducedUndetectable or significantly reducedLow

Table 1: Expected phytohormone levels in OPDA biosynthesis mutants compared to wild-type plants.

Protocol 4: Phenotypic Analysis

Characterizing the phenotype of the mutants under various conditions can reveal the biological functions of OPDA.

4.1. Developmental Phenotypes

  • Rationale: OPDA and JA are known to be involved in various developmental processes.

  • Procedures:

    • Root Growth Analysis: Grow seedlings on vertical agar plates and measure primary root length and lateral root density over time.[1][18] Image analysis software can be used for high-throughput quantification.

    • Fertility Assessment: Observe flower development, anther dehiscence, and seed set. aos and opr3 mutants in Arabidopsis have been reported to be male sterile.[10][19]

4.2. Biotic Stress Assays

  • Rationale: OPDA plays a crucial role in plant defense against pathogens and herbivores.[1][20]

  • Procedures:

    • Pathogen Infection Assay: Inoculate plants with a pathogen (e.g., Pseudomonas syringae or a fungal pathogen) and monitor disease progression and symptom development. Quantify bacterial growth or fungal biomass.[21][22]

    • Insect Herbivory Assay: Perform no-choice or choice assays with a relevant insect herbivore (e.g., larvae of the cabbage white butterfly, Pieris rapae).[4][17][23][24][25] Measure insect weight gain, leaf area consumed, or oviposition preference.

4.3. Abiotic Stress Assays

  • Rationale: The OPDA pathway is activated in response to various abiotic stresses.

  • Procedures:

    • Wounding Response: Mechanically wound leaves and observe the plant's response. This can include monitoring the expression of wound-responsive genes.

    • Drought or Salt Stress: Subject plants to controlled drought or salt stress and measure physiological parameters such as survival rate, water content, and ion accumulation.

Protocol 5: Downstream Molecular Analysis

Investigating changes in gene expression can help to identify the downstream components of the OPDA signaling pathway.

5.1. Gene Expression Analysis by qRT-PCR

  • Rationale: Quantitative real-time PCR (qRT-PCR) is a sensitive method to measure the expression of specific target genes.

  • Procedure:

    • Extract total RNA from plant tissue using a suitable kit or protocol.[19][26][27][28][29]

    • Synthesize cDNA by reverse transcription.

    • Perform qPCR using primers specific for known OPDA-responsive genes (ORGs) or other genes of interest.

    • Normalize the expression data to a stably expressed reference gene.

5.2. Transcriptome Profiling

  • Rationale: Microarray or RNA-sequencing (RNA-seq) analysis can provide a global view of the genes regulated by OPDA.

  • Procedure:

    • Extract high-quality total RNA from mutant and wild-type plants under control and stress conditions.

    • Perform microarray hybridization or RNA-seq library preparation and sequencing.

    • Analyze the data to identify differentially expressed genes.[30][31][32][33][34] This can help to identify novel components of the OPDA signaling pathway.

Conclusion and Future Perspectives

The generation and meticulous analysis of OPDA biosynthesis mutants are indispensable for unraveling the complex and distinct signaling roles of this important oxylipin. The protocols outlined in this guide provide a robust framework for researchers to investigate the functions of OPDA in plant growth, development, and stress responses. By combining precise genetic manipulation with comprehensive biochemical, phenotypic, and molecular analyses, we can continue to shed light on the intricate signaling networks that govern plant life.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 12-oxo-phytodienoic acid (OPDA) Extraction

Welcome to the technical support center for the extraction of 12-oxo-phytodienoic acid (OPDA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of OPD...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction of 12-oxo-phytodienoic acid (OPDA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of OPDA analysis and improve recovery rates. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Common Issues in OPDA Extraction

This section addresses specific problems that can arise during the extraction of OPDA, providing explanations and actionable solutions to enhance the accuracy and reproducibility of your results.

Question 1: Why is my OPDA recovery consistently low?

Answer: Low recovery of OPDA is a frequent challenge and can be attributed to several factors throughout the extraction workflow. As an oxylipin, OPDA is susceptible to degradation and can be lost during various steps of the process. The primary culprits for low recovery are:

  • Oxidative Degradation: OPDA, with its reactive α,β-unsaturated carbonyl group, is prone to oxidation.[1] This can be exacerbated by exposure to air and enzymes released during tissue homogenization.

  • Suboptimal Extraction Solvent: The choice of solvent is critical for efficiently extracting OPDA from the sample matrix. An inappropriate solvent system can lead to incomplete extraction and consequently, low yields.

  • Inefficient Homogenization: Incomplete disruption of plant or animal tissue can leave OPDA trapped within the cellular matrix, preventing its release into the extraction solvent.[2]

  • Losses during Sample Cleanup: Solid-phase extraction (SPE) is a common method for purifying OPDA extracts. However, an unoptimized SPE protocol can result in the loss of the analyte during the loading, washing, or elution steps.[3]

To address low recovery, it is crucial to systematically evaluate each stage of your extraction procedure, from sample preparation to final analysis.

Question 2: How can I prevent the degradation of OPDA during extraction?

Answer: Preventing the degradation of OPDA is paramount for achieving accurate quantification. Several strategies can be employed to protect the integrity of your analyte:

  • Work at Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity and slow down oxidative reactions.[4]

  • Use Antioxidants: The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent can effectively quench free radicals and prevent the oxidative degradation of OPDA.[5][6]

  • Minimize Exposure to Air: Work quickly and consider using inert gas (e.g., nitrogen or argon) to flush sample tubes and vials, displacing oxygen and reducing the risk of oxidation.

  • Proper Sample Storage: Store tissue samples and extracts at -80°C to prevent degradation over time. Avoid repeated freeze-thaw cycles, which can damage the sample and degrade OPDA.

Question 3: What is the best solvent system for extracting OPDA?

Answer: The optimal solvent for OPDA extraction depends on the sample matrix. OPDA is a moderately polar lipid, and a solvent system that matches its polarity will provide the best results.

A commonly used and effective solvent system is a mixture of a polar and a non-polar solvent, such as:

  • Isopropanol/Ethyl Acetate: This combination is effective for extracting a broad range of lipids, including OPDA.

  • Methanol/Chloroform or Methanol/Dichloromethane: These are classic lipid extraction mixtures that can also be effective for OPDA.[7]

For plant tissues, a two-step extraction process is often beneficial. An initial extraction with a more polar solvent like methanol can help to disrupt the tissue and extract a wider range of compounds, followed by a second extraction with a less polar solvent to ensure complete recovery of OPDA. It is recommended to test a few different solvent systems to determine the most efficient one for your specific sample type.[8]

Question 4: I'm seeing high variability between my replicate samples. What could be the cause?

Answer: High variability in OPDA measurements across replicates can undermine the reliability of your data. The most common sources of variability include:

  • Inconsistent Homogenization: If the tissue is not homogenized uniformly across all samples, the amount of OPDA extracted will vary. Ensure a consistent and thorough homogenization method for all replicates.

  • Matrix Effects in LC-MS/MS Analysis: Co-eluting compounds from the sample matrix can interfere with the ionization of OPDA in the mass spectrometer, leading to either ion suppression or enhancement.[9][10][11][12][13] This can cause significant variability in the measured signal. The use of a deuterated internal standard can help to correct for these matrix effects.

  • Inconsistent Sample Handling: Variations in the time taken for each extraction step, temperature fluctuations, or differences in solvent volumes can all contribute to variability. Standardizing your workflow is crucial.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Ensure your pipettes are calibrated and use proper pipetting techniques.

Question 5: How do I choose and use an internal standard for OPDA quantification?

Answer: The use of an appropriate internal standard is essential for accurate and precise quantification of OPDA, as it helps to correct for sample loss during extraction and for matrix effects during LC-MS/MS analysis.

The ideal internal standard for OPDA is a stable isotope-labeled version of the molecule, such as deuterated OPDA (d5-OPDA) . This is because it has nearly identical chemical and physical properties to the unlabeled OPDA, meaning it will behave similarly during extraction, chromatography, and ionization.

Key considerations for using an internal standard:

  • Add it early: The internal standard should be added to the sample at the very beginning of the extraction process, before homogenization. This allows it to account for any losses that occur throughout the entire workflow.

  • Use an appropriate concentration: The concentration of the internal standard should be similar to the expected concentration of OPDA in your samples.

  • Ensure it is not naturally present: The internal standard should not be present in your samples.

Optimized OPDA Extraction Protocol

This protocol provides a detailed, step-by-step methodology for the extraction of OPDA from biological tissues, incorporating best practices to maximize recovery and minimize degradation.

Materials and Reagents
  • Extraction Solvent: 2-propanol/ethyl acetate (1:1, v/v) with 0.1% butylated hydroxytoluene (BHT)

  • Internal Standard: Deuterated OPDA (d5-OPDA) solution (concentration to be optimized based on expected sample concentrations)

  • Solid-Phase Extraction (SPE) Cartridges: C18 or mixed-mode cation exchange (MCX) cartridges

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Solvent: Water

  • SPE Wash Solvent: 10% Methanol in water

  • SPE Elution Solvent: Acetonitrile or Methanol

  • Sample Homogenizer (e.g., bead beater, rotor-stator homogenizer)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 50-100 mg of frozen tissue into a 2 mL microcentrifuge tube.

    • Keep samples on dry ice or in a cold rack throughout this process.

  • Internal Standard Spiking:

    • Add a known amount of d5-OPDA internal standard to each sample.

  • Homogenization:

    • Add 1 mL of ice-cold extraction solvent (with BHT) to each tube.

    • Add homogenization beads (if using a bead beater).

    • Homogenize the tissue thoroughly according to the manufacturer's instructions for your homogenizer. Ensure the sample does not heat up during this process.

  • Extraction:

    • Vortex the homogenate for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Sample Concentration:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Purification:

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

    • Equilibration: Pass 1 mL of water through the cartridge.

    • Loading: Reconstitute the dried extract in 1 mL of 10% methanol and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 10% methanol to remove polar impurities.

    • Elution: Elute the OPDA with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Final Concentration and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the sample in a small volume (e.g., 100 µL) of the initial LC mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizing the Workflow

OPDA Extraction Workflow Diagram

OPDA_Extraction_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Purification Purification & Analysis Sample 1. Frozen Tissue Sample Spike 2. Spike with d5-OPDA Internal Standard Sample->Spike Homogenize 3. Homogenize in Cold Solvent + BHT Spike->Homogenize Extract 4. Incubate & Centrifuge Homogenize->Extract Supernatant 5. Collect Supernatant Extract->Supernatant Dry1 6. Evaporate to Dryness Supernatant->Dry1 SPE 7. Solid-Phase Extraction (SPE) Dry1->SPE Dry2 8. Evaporate Eluate SPE->Dry2 Reconstitute 9. Reconstitute for LC-MS/MS Dry2->Reconstitute Analysis 10. LC-MS/MS Analysis Reconstitute->Analysis Troubleshooting_OPDA Start Low OPDA Recovery? Check_Degradation Potential Degradation? Start->Check_Degradation Yes Check_Extraction Inefficient Extraction? Start->Check_Extraction Check_Cleanup Loss During Cleanup? Start->Check_Cleanup Check_Analysis Analytical Issues? Start->Check_Analysis Check_Degradation->Check_Extraction No Sol_Degradation Implement Anti-Degradation Measures: - Work at 4°C - Add BHT to solvent - Use inert gas Check_Degradation->Sol_Degradation Yes Check_Extraction->Check_Cleanup No Sol_Extraction Optimize Extraction: - Ensure complete homogenization - Test alternative solvent systems - Verify pH of extraction buffer Check_Extraction->Sol_Extraction Yes Check_Cleanup->Check_Analysis No Sol_Cleanup Optimize SPE Protocol: - Check sorbent type - Optimize wash & elution solvents - Ensure proper conditioning Check_Cleanup->Sol_Cleanup Yes Sol_Analysis Address Analytical Problems: - Use deuterated internal standard - Check for matrix effects - Verify instrument parameters Check_Analysis->Sol_Analysis Yes

Caption: A decision tree for troubleshooting low OPDA recovery.

Data Summary Table

ParameterRecommendationRationale
Sample Storage -80°CMinimizes enzymatic degradation and oxidation of OPDA.
Homogenization Bead beater or rotor-statorEnsures efficient cell lysis and release of OPDA.
Extraction Solvent Isopropanol/ethyl acetate with 0.1% BHTEffective for moderately polar lipids and prevents oxidation. [5]
Extraction Temperature 4°C or on iceReduces enzymatic activity and slows degradation. [4]
Sample Cleanup Solid-Phase Extraction (C18 or MCX)Removes interfering compounds and concentrates the sample. [3]
Internal Standard Deuterated OPDA (d5-OPDA)Corrects for extraction loss and matrix effects in LC-MS/MS.
Final Analysis LC-MS/MSProvides high sensitivity and selectivity for OPDA quantification.

References

  • Metherel, A. H., Hogg, R. C., Buzikievich, L. M., & Stark, K. D. (2013). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature. Lipids in Health and Disease, 12(1), 22. [Link]

  • Kortz, L., Dorow, J., & Schober, Y. (2021). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. International Journal of Molecular Sciences, 22(16), 8863. [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc.[Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil Scientific.[Link]

  • Kao Corporation. (n.d.). BHT (Butylated Hydroxytoluene). Kao Worldwide.[Link]

  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 35(7), 444-453. [Link]

  • Metherel, A. H., et al. (2013). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature. Lipids in Health and Disease, 12, 22. [Link]

  • Li, W., et al. (2019). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 11(23), 2155–2158. [Link]

  • Metherel, A. H., et al. (2013). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature. Lipids in Health and Disease, 12, 22. [Link]

  • Bioanalysis. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-57. [Link]

  • Al-Masri, M., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, 6(3), 1000245. [Link]

  • OPS Diagnostics. (n.d.). Effect of homogenization method on DNA yield and fragment size. OPS Diagnostics.[Link]

  • ResearchGate. (n.d.). Comparison of extraction efficiency of different extraction solvents... [Link]

  • ResearchGate. (2024). Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. [Link]

  • MDPI. (2021). Methods of the Analysis of Oxylipins in Biological Samples. Metabolites, 11(9), 589. [Link]

  • Waters Corporation. (2025). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Waters Blog.[Link]

  • Agilent. (n.d.). Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. [Link]

  • The Journal of Molecular Diagnostics. (2018). Improving Yields in Multi-analyte Extractions by Utilizing Post-homogenized Tissue Debris. The Journal of Molecular Diagnostics, 20(6), 845-851. [Link]

  • Prostaglandins & Other Lipid Mediators. (2020). Targeting esterified oxylipins by LC-MS - Effect of sample preparation on oxylipin pattern. Prostaglandins & Other Lipid Mediators, 146, 106384. [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). [Link]

  • CABI Digital Library. (n.d.). Effects of storage conditions on phytochemical and stability of purple corn cob extract powder. [Link]

  • Fisher Scientific. (n.d.). SOLA Solid-Phase Extraction (SPE) method development guide. [Link]

  • Patsnap Eureka. (2025). How to Optimize Phospholipid Extraction Techniques? [Link]

  • ResearchGate. (n.d.). Optimal operation of high-pressure homogenization for intracellular product recovery. [Link]

  • Journal of Food Science and Technology. (2020). Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds. Journal of Food Science and Technology, 57(10), 3587–3601. [Link]

  • MDPI. (2023). Impact of High-Pressure Homogenization on Enhancing the Extractability of Phytochemicals from Agri-Food Residues. Foods, 12(15), 2873. [Link]

  • Journal of Oleo Science. (2025). Optimising Extraction Methods for Enhanced Lipid Recovery from Macroalgae. Journal of Oleo Science, 74(6), 419-429. [Link]

  • BMC Biotechnology. (2015). A fully automatable enzymatic method for DNA extraction from plant tissues. BMC Biotechnology, 15, 93. [Link]

  • ResearchGate. (n.d.). Optimization of an Analytical Procedure for Extraction of Lipids from Microalgae. [Link]

  • Frontiers in Plant Science. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? Frontiers in Plant Science, 12, 724079. [Link]

  • Journal of Cannabis Research. (2025). Comparative analysis of extraction technologies for plant extracts and absolutes. Journal of Cannabis Research, 7(1), 13. [Link]

  • Scientific Reports. (2021). Optimization of a novel lipid extraction process from microalgae. Scientific Reports, 11(1), 20268. [Link]

  • The Plant Cell. (2011). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell, 23(4), 1461–1475. [Link]

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  • ResearchGate. (2026). Optimising Extraction Methods for Enhanced Lipid Recovery from Macroalgae. [Link]

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  • ResearchGate. (n.d.). A fully automatable enzymatic method for DNA extraction from plant tissues. [Link]

Sources

Optimization

Technical Support Center: Accurate Quantification of Endogenous 12-oxo-phytodienoic Acid (OPDA)

Welcome to the technical support guide for the accurate quantification of endogenous 12-oxo-phytodienoic acid (OPDA). This resource is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the accurate quantification of endogenous 12-oxo-phytodienoic acid (OPDA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring this pivotal oxylipin. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the reliability and reproducibility of your experimental data.

Introduction: The Challenge of Quantifying OPDA

12-oxo-phytodienoic acid (OPDA) is a reactive signaling molecule and a key precursor in the biosynthesis of jasmonic acid (JA) and other jasmonates.[1][2][3] Its accurate quantification is crucial for understanding plant defense mechanisms, stress responses, and various developmental processes.[2][3] However, several intrinsic properties of OPDA present significant analytical hurdles:

  • Chemical Instability: OPDA contains a reactive α,β-unsaturated carbonyl group within a cyclopentenone ring, making it susceptible to isomerization and degradation.[4]

  • Stereoisomers: OPDA exists as four distinct stereoisomers, with the naturally occurring form being predominantly the cis-(+)-OPDA (9S,13S-OPDA).[5][6] These isomers can have different biological activities, and their separation is critical for accurate biological interpretation.[5][7]

  • Low Endogenous Concentrations: Like many signaling molecules, OPDA is present at very low levels in biological tissues, demanding highly sensitive analytical methods.[6][8]

  • Complex Biological Matrix: Extraction from complex biological samples introduces the risk of matrix effects, which can interfere with accurate quantification by liquid chromatography-mass spectrometry (LC-MS).[9][10]

This guide provides a structured approach to overcoming these challenges, organized into FAQs and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Sample Handling and Extraction

Q1: My OPDA levels are inconsistent across replicates. What could be causing this variability?

A1: Inconsistent OPDA levels often stem from pre-analytical variability. The primary culprits are enzymatic activity post-harvest and auto-oxidation. To mitigate this:

  • Rapid Freezing: Immediately after harvesting, flash-freeze your tissue samples in liquid nitrogen. This halts enzymatic activity that can alter OPDA concentrations. Store samples at -80°C until extraction.[11]

  • Antioxidant Addition: During homogenization and extraction, include antioxidants like butylated hydroxytoluene (BHT) and ethylenediaminetetraacetic acid (EDTA) in your extraction solvent. This minimizes non-enzymatic oxidation of OPDA and its precursors.

  • Internal Standard Spiking: Add a stable isotope-labeled internal standard (IS), such as [²H₅]cis-(+/-)-OPDA, at the very beginning of your sample preparation.[6] This is crucial as the IS will account for analyte loss during extraction, purification, and instrumental analysis, thereby improving precision.[8][12]

Q2: What is the most effective method for extracting OPDA from plant tissue?

A2: A liquid-liquid extraction following protein precipitation is a robust method. A common and effective approach involves:

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extraction Solvent: Extract the powdered tissue with a solvent mixture like 70:30 acetone:50 mM citric acid.[13] The acetone precipitates proteins, while the acidic aqueous phase helps to partition the acidic OPDA.

  • Phase Separation: After allowing the acetone to evaporate, perform a liquid-liquid extraction of the remaining aqueous phase with a non-polar solvent like diethyl ether or ethyl acetate to isolate the lipids, including OPDA.[13]

It is important to note that the optimal extraction solvent can be matrix-dependent. For plasma or serum samples, protein precipitation with acetonitrile or methanol is a common first step.[14]

Chromatography and Mass Spectrometry

Q3: I am having difficulty separating OPDA isomers. Why is this important and how can I improve it?

To improve separation:

  • Chiral Chromatography: The most reliable method for separating enantiomers is to use a chiral stationary phase. For example, capillary gas chromatography with a cyclodextrin-based stationary phase has been successfully used to separate OPDA enantiomers after derivatization.[5][15]

  • Reverse-Phase LC Optimization: For separating diastereomers (cis vs. trans), optimizing your reverse-phase liquid chromatography (LC) method is key. Experiment with different C18 columns, gradient slopes, and mobile phase compositions. A shallow gradient can often improve the resolution of closely eluting isomers.

Q4: My signal intensity is low and I'm struggling with sensitivity. How can I enhance my LC-MS/MS signal for OPDA?

A4: Low signal intensity is a common challenge due to the low endogenous concentrations of OPDA.[8] To boost your signal:

  • Derivatization: While not always necessary with modern mass spectrometers, derivatization can improve ionization efficiency. However, this adds an extra step to your workflow.

  • Mass Spectrometer Settings: Optimize your mass spectrometer parameters. For triple quadrupole instruments, use Multiple Reaction Monitoring (MRM) mode for its high sensitivity and selectivity.[8] Fine-tune parameters such as collision energy, declustering potential, and ion source settings for your specific OPDA transitions.

  • Sample Clean-up: Implement a solid-phase extraction (SPE) step after your initial liquid-liquid extraction. This will remove interfering matrix components that can cause ion suppression in the mass spectrometer source, thereby improving the signal-to-noise ratio.

Quantification and Data Interpretation

Q5: How do I accurately quantify endogenous OPDA when a "blank" matrix is unavailable?

A5: This is a classic challenge in the quantification of endogenous compounds.[9][10] The standard addition method or the use of a surrogate matrix are common strategies.

  • Standard Addition: This involves adding known amounts of a certified OPDA standard to several aliquots of your sample extract. By plotting the instrument response against the added concentration, you can extrapolate back to the x-intercept to determine the endogenous concentration.

  • Surrogate Matrix: If you can find a biological matrix that is free of OPDA (e.g., from a genetically modified organism that cannot synthesize OPDA or from a different species), you can use this to prepare your calibration curve. It is crucial to demonstrate that the matrix effects in the surrogate matrix are parallel to those in your actual samples.[9][10]

  • Stable Isotope-Labeled Internal Standard: The most robust approach is to use a stable isotope-labeled internal standard.[6][8][12] This standard is chemically identical to the analyte but has a different mass. By calculating the ratio of the analyte peak area to the internal standard peak area, you can correct for matrix effects and variations in instrument response, leading to more accurate quantification.

Troubleshooting Guides

Problem 1: Poor Recovery of OPDA
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Extraction Optimize your extraction solvent. Try different ratios of polar and non-polar solvents. Ensure thorough homogenization of the tissue.OPDA has intermediate polarity, and its extraction efficiency is highly dependent on the solvent system used.
Adsorption to Labware Use polypropylene or silanized glassware for all sample preparation steps.OPDA can adsorb to active sites on glass surfaces, leading to significant sample loss, especially at low concentrations.
Degradation during Evaporation Evaporate solvents under a gentle stream of nitrogen at a low temperature (e.g., < 30°C). Avoid prolonged exposure to air and heat.OPDA is susceptible to oxidation and heat-induced degradation.
Inefficient Phase Separation Ensure complete separation of the aqueous and organic layers during liquid-liquid extraction. Repeat the extraction of the aqueous phase 2-3 times.Incomplete partitioning will lead to loss of analyte.[13]
Problem 2: Isomerization of OPDA during Sample Preparation
Potential Cause Troubleshooting Step Scientific Rationale
Exposure to Basic Conditions Maintain a slightly acidic pH (e.g., by adding formic or acetic acid to solvents) throughout the sample preparation process.Basic conditions can catalyze the isomerization of the naturally occurring cis-OPDA to the more thermodynamically stable trans-OPDA.[5]
Exposure to High Temperatures Keep samples on ice or at 4°C whenever possible. Avoid high temperatures during solvent evaporation.Heat can provide the energy needed for isomerization.
Prolonged Sample Preparation Time Streamline your sample preparation workflow to minimize the time from extraction to analysis.The longer the sample is processed, the greater the opportunity for isomerization and degradation.

Experimental Protocols & Visualizations

Workflow for OPDA Extraction and Quantification

The following diagram illustrates a robust workflow for the accurate quantification of endogenous OPDA.

OPDA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 1. Tissue Homogenization (Liquid N2, +Antioxidants) Spike 2. Spike with [²H₅]-OPDA Internal Standard Sample->Spike Crucial for accuracy Extract 3. Liquid-Liquid Extraction (e.g., Acetone/Citric Acid then Diethyl Ether) Spike->Extract Clean 4. Solid-Phase Extraction (SPE Cleanup) Extract->Clean Reduces matrix effects Evap 5. Evaporation & Reconstitution Clean->Evap LCMS 6. LC-MS/MS Analysis (Chiral or Optimized RP Column) Evap->LCMS Quant 7. Data Processing & Quantification (Ratio to Internal Standard) LCMS->Quant

Caption: A generalized workflow for OPDA quantification.

OPDA Biosynthesis and Key Intermediates

Understanding the biosynthetic pathway of OPDA is essential for interpreting your results.

OPDA_Biosynthesis ALA α-Linolenic Acid HPOT 13(S)-HPOT ALA->HPOT 13-LOX AlleneOxide Allene Oxide HPOT->AlleneOxide AOS OPDA cis-(+)-OPDA AlleneOxide->OPDA AOC OPC8 OPC-8:0 OPDA->OPC8 OPR3 JA Jasmonic Acid OPC8->JA β-oxidation (3 cycles)

Caption: The octadecanoid pathway leading to JA biosynthesis.

Concluding Remarks

The accurate quantification of endogenous OPDA is a challenging but achievable goal. By implementing the strategies outlined in this guide—rigorous sample handling, the use of stable isotope-labeled internal standards, optimized chromatographic separation, and careful data analysis—researchers can obtain reliable and reproducible data. This will, in turn, enable a deeper understanding of the multifaceted roles of OPDA in plant biology and beyond. For further assistance, please consult the references provided below or contact our technical support team.

References

  • Important recommendations from the scientific community for the analysis of oxylipins. (2025). Vertex AI Search.
  • 12-Oxophytodienoate-10,11-Reductase: Occurrence of Two Isoenzymes of Different Specificity against Stereoisomers of 12-Oxophytodienoic Acid. (1998). Plant Physiology. [Link]

  • 12-Oxophytodienoate-10,11-reductase: occurrence of two isoenzymes of different specificity against stereoisomers of 12-oxophytodienoic acid. (1998). PubMed. [Link]

  • Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. (n.d.). Zenodo. [Link]

  • Mueller, M. J., Mène-Saffrané, L., Grun, C., Karg, K., & Farmer, E. E. (2006). Oxylipin analysis methods. The Plant Journal, 45(4), 472–489. [Link]

  • Dave, A., et al. (2011). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell, 23(1), 139-151. [Link]

  • Quantitation of the octadecanoid 12-oxo-phytodienoic acid, a signalling compound in plant mechanotransduction. (1998). PubMed. [Link]

  • Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. (2022). Molecules. [Link]

  • Analysis of 12-oxo-phytodienoic acid enantiomers in biological samples by capillary gas chromatography-mass spectrometry using cyclodextrin stationary phases. (1997). Analytical Biochemistry. [Link]

  • 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? (2021). Frontiers in Plant Science. [Link]

  • 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. (2011). The Plant Cell. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2019). Lirias. [Link]

  • Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. (2025). Frontiers in Plant Science. [Link]

  • Downstream metabolites of (+)-cis-12-oxo-phytodienoic acid function as noncanonical bioactive jasmonates in Arabidopsis thaliana. (2024). bioRxiv. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2019). LCGC International. [Link]

  • Physiological, Biochemical, and Transcriptome Analyses Reveal the Potential Role of ABA in Dufulin-Induced Tomato Resistance to Tomato Brown Rugose Fruit Virus (ToBRFV). (2023). MDPI. [Link]

  • Induction of 12-oxo-phytodienoic acid in wounded plants and elicited plant cell cultures. (1997). SciSpace. [Link]

  • Characterization of 12-Oxo-Phytodienoic Acid Reductase in Corn. (1985). Plant Physiology. [Link]

  • Preparative enzymatic solid phase synthesis of cis(+)-12-oxo-phytodienoic acid – physical interaction of AOS and AOC is not necessary. (2007). ResearchGate. [Link]

  • Characterization of 12-Oxo-phytodienoic Acid Signaling in Broad-spectrum Plant Defense Responses and Its Coordination with. (2023). Auburn University Electronic Theses and Dissertations. [Link]

  • 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis. (2005). Plant Physiology. [Link]

  • The In Vitro Interaction of 12-Oxophytodienoic Acid and Related Conjugated Carbonyl Compounds with Thiol Antioxidants. (2018). Antioxidants. [Link]

Sources

Troubleshooting

Technical Support Center: Preserving the Integrity of 12-oxo-phytodienoic Acid (OPDA) in Research Samples

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 12-oxo-phytodienoic acid (OPDA). This guide is designed to provide you with in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 12-oxo-phytodienoic acid (OPDA). This guide is designed to provide you with in-depth, field-proven insights into preventing the degradation of this crucial signaling molecule. As a cyclopentenone precursor to jasmonic acid, OPDA's inherent reactivity makes it susceptible to degradation, which can significantly impact experimental outcomes.[1][2] This resource will equip you with the knowledge and protocols to ensure the stability and integrity of your OPDA samples.

Frequently Asked Questions (FAQs)

Q1: What makes 12-oxo-phytodienoic acid so unstable?

A1: 12-oxo-phytodienoic acid's instability stems from its chemical structure. It contains a reactive electrophilic α,β-unsaturated carbonyl group within a cyclopentenone ring.[1] This feature makes it prone to isomerization, oxidation, and other reactions that can alter its structure and biological activity.

Q2: What are the primary signs of OPDA degradation in my samples?

A2: The most common indicators of OPDA degradation are the appearance of additional peaks during chromatographic analysis (e.g., LC-MS/MS), a decrease in the expected concentration of OPDA over time, and inconsistent results in bioassays. These can be due to the formation of isomers or degradation products.

Q3: Can I store my OPDA standard in the freezer?

A3: Yes, freezing is the recommended method for long-term storage. For OPDA standards, especially when dissolved in an organic solvent like ethanol, storage at -80°C is ideal for maintaining stability for two years or more.[3][4] For short-term storage, -20°C is acceptable. It is crucial to use tightly sealed containers to prevent solvent evaporation and the introduction of moisture.[5][6]

Q4: Is it necessary to use an internal standard when quantifying OPDA?

A4: Absolutely. Given the potential for degradation during sample preparation and analysis, using a stable isotope-labeled internal standard, such as [²H₅]cis-(+/-)-OPDA, is critical for accurate quantification.[7] This internal standard co-elutes with the analyte and experiences similar matrix effects and degradation, allowing for reliable correction of any sample loss.

Troubleshooting Guide: A Proactive Approach to OPDA Stability

This section provides a systematic approach to troubleshooting OPDA degradation at each stage of your experimental workflow.

Stage 1: Sample Collection and Handling

Issue: My OPDA levels are unexpectedly low, even in freshly collected samples.

Underlying Cause: Enzymatic activity and oxidative stress initiated during sample collection can rapidly degrade OPDA. Wounding of plant tissue, for example, triggers the octadecanoid pathway, leading to both the synthesis and rapid turnover of OPDA.[2][8]

Solution: Flash-Freezing and Inhibition of Enzymatic Activity

This protocol is designed to immediately halt biological processes that can degrade OPDA upon sample collection.

Step-by-Step Protocol:

  • Immediate Freezing: As soon as the biological sample (e.g., plant tissue) is collected, flash-freeze it in liquid nitrogen. This instantly stops all enzymatic activity.

  • Storage: Store the frozen samples at -80°C until you are ready for extraction. This ensures long-term stability.

  • Minimize Thawing: During handling, keep the samples on dry ice as much as possible to prevent thawing and subsequent enzymatic activity.

Stage 2: Extraction

Issue: I'm seeing multiple peaks around my OPDA peak in my chromatogram.

Underlying Cause: The extraction process itself can induce degradation if not optimized. The choice of solvent, temperature, and exposure to light and oxygen can all contribute to the formation of isomers and oxidation products.

Solution: Optimized Cold Extraction with Antioxidants

This protocol minimizes degradation during the extraction process by maintaining a cold environment and protecting the sample from oxidation.

Step-by-Step Protocol:

  • Homogenization: Grind the flash-frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Extraction Solvent: Immediately add an ice-cold extraction solvent. A common choice is ethyl acetate containing an antioxidant like butylated hydroxytoluene (BHT) at a concentration of 0.01% (w/v).[9]

  • Internal Standard: Spike your sample with the internal standard at the beginning of the extraction process to account for any losses during sample preparation.

  • Vortex and Centrifuge: Vortex the sample for 10 minutes at 4°C, followed by centrifugation at 13,000 x g for 15 minutes at 4°C.[9]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted lipids, including OPDA.

  • Drying: Dry the supernatant under a gentle stream of nitrogen gas. Avoid high temperatures, as this can cause degradation.

Data Presentation: Solvent Selection for OPDA Extraction

Solvent SystemAdvantagesDisadvantages
Ethyl Acetate Good extraction efficiency for oxylipins.Can co-extract interfering compounds.
Methanol/Water Efficient for a broad range of metabolites.May require further cleanup steps.
Hexane/Isopropanol Good for non-polar lipids.May have lower efficiency for OPDA.
Stage 3: Storage of Extracts

Issue: The concentration of my extracted OPDA is decreasing over time, even when stored in the freezer.

Underlying Cause: Even at low temperatures, slow degradation can occur, especially if the sample is not properly protected from air and light. The solvent used for storage can also impact stability.

Solution: Inert Gas Overlay and Appropriate Solvent

This protocol ensures the long-term stability of your extracted OPDA by creating an inert environment.

Step-by-Step Protocol:

  • Solvent Choice: Re-dissolve the dried extract in a suitable solvent for long-term storage, such as ethanol or acetonitrile. Commercial OPDA standards are often supplied in ethanol.[3][4]

  • Inert Atmosphere: Before sealing the vial, overlay the sample with an inert gas like argon or nitrogen to displace any oxygen.

  • Storage Conditions: Store the sealed vial at -80°C in the dark.[3]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your extracts into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Experimental Workflow: From Sample to Stable Extract

G cluster_collection Sample Collection cluster_extraction Extraction cluster_storage Storage Sample Biological Sample FlashFreeze Flash-Freeze in Liquid N2 Sample->FlashFreeze Grind Grind under Liquid N2 FlashFreeze->Grind Extract Add Cold Solvent (+ Antioxidant & IS) Grind->Extract Centrifuge Vortex & Centrifuge (4°C) Extract->Centrifuge Dry Dry under N2 Centrifuge->Dry Redissolve Redissolve in Ethanol/Acetonitrile Dry->Redissolve InertGas Overlay with Argon/Nitrogen Redissolve->InertGas Store Store at -80°C in Dark InertGas->Store G LinolenicAcid α-Linolenic Acid LOX 13-LOX LinolenicAcid->LOX HPOT 13-HPOT LOX->HPOT AOS AOS HPOT->AOS AlleneOxide Allene Oxide AOS->AlleneOxide AOC AOC AlleneOxide->AOC OPDA 12-oxo-phytodienoic acid (OPDA) AOC->OPDA OPR3 OPR3 OPDA->OPR3 Signaling Gene Expression (Defense, Growth) OPDA->Signaling JA-Independent Signaling BetaOx β-oxidation OPR3->BetaOx JA Jasmonic Acid (JA) BetaOx->JA JA_Ile JA-Isoleucine (JA-Ile) JA->JA_Ile JA_Ile->Signaling

Sources

Optimization

troubleshooting isomer separation of cis- and trans-12-oxo-phytodienoic acid

Welcome to the technical support center for the analysis of 12-oxo-phytodienoic acid (OPDA). This guide is designed for researchers, scientists, and drug development professionals who are facing challenges in the chromat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 12-oxo-phytodienoic acid (OPDA). This guide is designed for researchers, scientists, and drug development professionals who are facing challenges in the chromatographic separation of cis- and trans-12-OPDA isomers. As a critical signaling molecule in plant biology and a structural analog to mammalian prostaglandins, achieving clean, reproducible separation of these geometric isomers is paramount for accurate quantification and functional studies.[1][2][3]

This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, moving beyond simple procedural steps to explain the scientific principles behind each recommendation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing a logical path to identify and resolve common issues.

Question 1: Why am I seeing poor resolution or complete co-elution of my cis- and trans-OPDA peaks?

Answer: This is the most common challenge in OPDA analysis. Poor resolution stems from insufficient differential interaction between the two isomers and the stationary phase. The root cause can usually be traced to the mobile phase composition, the column chemistry, or the column temperature.

Underlying Principle: The cis and trans isomers of 12-OPDA have the same mass and elemental composition, differing only in the 3D arrangement around the double bond in the cyclopentenone ring. The trans isomer is generally a more linear, planar molecule, while the C9-C13 chain of the cis isomer creates a distinct "bend" or "kink". In reversed-phase chromatography, the more linear trans isomer can achieve a greater surface area contact with the non-polar stationary phase, typically leading to stronger retention.[4] The key to separation is to exploit this subtle structural difference.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Ratio: If using a typical reversed-phase solvent system (e.g., acetonitrile/water or methanol/water), systematically decrease the percentage of the organic modifier in 2-3% increments. This will increase the retention time of both isomers and often enhances the separation between them.

    • Switch Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol is a protic solvent and can engage in different hydrogen bonding interactions, potentially altering selectivity for the isomers.[5]

    • Control pH with an Acidic Additive: The carboxylic acid moiety on OPDA will be ionized at neutral pH, which can lead to peak tailing and poor retention on reversed-phase columns. Adding a small amount of acid (typically 0.1% formic acid or acetic acid) to the mobile phase will suppress this ionization.[6] This results in sharper peaks and more reproducible retention times.

  • Re-evaluate Your Column Choice:

    • Standard C18 Columns: While separation is possible on a high-quality, end-capped C18 column, success depends heavily on the column's specific bonding chemistry and particle size. A column with a high carbon load and smaller particle size (e.g., < 3 µm) will provide higher efficiency and a better chance of resolving these closely related isomers.

    • Consider a Chiral Stationary Phase (CSP): Although these are geometric isomers (diastereomers), not enantiomers, chiral columns can offer unique selectivity. The complex 3D environment of a CSP can interact differently with the distinct shapes of the cis and trans isomers. Polysaccharide-based phases (e.g., cellulose or amylose derivatives) or Pirkle-type columns have proven effective for separating structurally similar isomers and are worth evaluating.[7][8][9]

  • Adjust Column Temperature:

    • Lowering the column temperature (e.g., from 40°C to 25°C) increases mobile phase viscosity and can enhance the subtle intermolecular interactions that drive separation, often improving resolution at the cost of longer run times and higher backpressure. Conversely, for some methods, increasing the temperature can improve efficiency and sometimes alter selectivity in a favorable way.[10] It is an important parameter to screen.

Question 2: My OPDA peaks are tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing for an acidic compound like OPDA is a classic sign of undesirable secondary interactions with the stationary phase or issues with the mobile phase.

Underlying Principle: The silica backbone of most HPLC columns contains residual silanol groups (Si-OH). These sites are acidic and can engage in strong ionic interactions with the negatively charged carboxylate group of OPDA, especially if the mobile phase pH is not adequately controlled. This causes a portion of the analyte molecules to "stick" to the column, resulting in a tailed peak shape.

Troubleshooting Steps:

  • Ensure Proper Mobile Phase Acidity: As mentioned above, the single most effective solution is to add 0.1% formic acid or acetic acid to your mobile phase.[6] This ensures the OPDA is in its neutral, protonated form, minimizing interaction with silanol groups.

  • Use a High-Quality, End-Capped Column: Modern HPLC columns are "end-capped," meaning most of the residual silanol groups have been chemically blocked. If you are using an older or lower-quality column, switching to one with advanced end-capping can dramatically reduce tailing.

  • Reduce Sample Mass on Column: Injecting too much sample can overload the column, leading to peak distortion, including tailing. Try reducing the injection volume or diluting your sample.

  • Check for Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, creating active sites that cause tailing. Implement a robust column washing procedure after each analytical batch.

Question 3: I suspect my cis-OPDA is converting to trans-OPDA during sample preparation or analysis. How can I prevent this?

Answer: This is a valid concern. The cis isomer is biosynthetically produced but is less thermodynamically stable than the trans isomer. Isomerization can occur, particularly under exposure to heat, light, or non-optimal pH conditions, leading to an overestimation of the trans form.

Troubleshooting Steps:

  • Maintain Cold Chain: Perform all sample extraction and preparation steps on ice or at 4°C. Store extracts and standards at -20°C or preferably -80°C.

  • Use a Cooled Autosampler: Set your HPLC autosampler to a low temperature (e.g., 4-10°C) to prevent isomerization while samples are waiting in the queue.

  • Minimize Exposure to Light: Use amber vials or vials shielded from ambient light to prevent light-induced isomerization.

  • Work Quickly and Analyze Promptly: Prepare samples immediately before analysis. Avoid letting extracts sit at room temperature for extended periods.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common separation issues.

Caption: A flowchart for troubleshooting OPDA isomer separation.

Frequently Asked Questions (FAQs)

  • Q: What is the expected elution order for cis- and trans-OPDA on a reversed-phase C18 column?

    • A: Typically, the cis-OPDA isomer will elute slightly before the trans-OPDA isomer. The bent structure of the cis isomer reduces its hydrophobic interaction with the C18 stationary phase compared to the more linear trans isomer, which can align more effectively with the alkyl chains.[4]

  • Q: Should I use HPLC-UV or LC-MS for detection?

    • A: The choice depends on your experimental needs. The cyclopentenone ring in OPDA has a UV absorbance maximum around 220-230 nm, making HPLC-UV a viable and robust detection method for relatively clean samples or for purified standards. However, for complex biological matrices (e.g., plant extracts), LC-MS/MS is far superior due to its enhanced sensitivity and selectivity. Mass spectrometry provides mass confirmation and allows for the development of highly specific Selected Reaction Monitoring (SRM) methods to quantify OPDA even in the presence of co-eluting interferences.

  • Q: How should I prepare plant tissue extracts for OPDA analysis?

    • A: A common method involves flash-freezing the tissue in liquid nitrogen, grinding it to a fine powder, followed by extraction with an organic solvent (e.g., acetone or ethyl acetate) often acidified to improve recovery. The crude extract is then typically purified and concentrated using Solid-Phase Extraction (SPE) with a C18 or mixed-mode cartridge to remove interfering compounds like chlorophylls and lipids before LC analysis.

Recommended Analytical Protocol

This protocol provides a robust starting point for the separation of cis- and trans-12-OPDA using reversed-phase HPLC. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample & Standard Preparation

  • Accurately weigh and dissolve OPDA standards in a suitable organic solvent (e.g., ethanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Store stock solutions at -80°C in amber glass vials.

  • Prepare working standards by diluting the stock solution in the initial mobile phase composition (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

  • For extracted samples, ensure the final solvent is compatible with the initial mobile phase to avoid peak distortion.

2. HPLC-UV Method Parameters

ParameterRecommended ConditionRationale & Notes
Column High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µmSmall particle size enhances efficiency, crucial for resolving isomers.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of OPDA's carboxylic acid group.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides sharper peaks than methanol.
Gradient 50% B to 80% B over 15 minutesA shallow gradient is key to maximizing separation.
Flow Rate 0.3 mL/minAdjust as needed based on column dimensions and system pressure.
Column Temp. 30°CA controlled temperature ensures reproducible retention times.[10]
Injection Vol. 5 µLKeep volume low to prevent column overload.
Detection UV Diode Array Detector (DAD) at 225 nmProvides spectral information to confirm peak identity.

3. Data Analysis

  • Identify peaks based on retention times of authentic standards.

  • The cis isomer is expected to elute first.

  • Integrate peak areas for quantification against a standard curve.

References

  • Ziegler, J., Stenzel, I., & Wasternack, C. (1997). Analysis of 12-oxo-phytodienoic acid enantiomers in biological samples by capillary gas chromatography-mass spectrometry using cyclodextrin stationary phases. Analytical Biochemistry, 246(2), 211-217. [Link]

  • Koo, A. J. (2018). The function of the oxylipin 12-oxophytodienoic acid in cell signaling, stress acclimation, and development. Journal of Experimental Botany, 69(22), 5339-5355. [Link]

  • Ahmad, P., et al. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Plants, 10(8), 1641. [Link]

  • Phillips, D. R. (1975). U.S. Patent No. 3,880,925. Washington, DC: U.S.
  • Tömösközi-Farkas, R., & Vékey, K. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(11), 3328. [Link]

  • Monte, I., et al. (2024). Unraveling the Role of 12-cis-Oxo-Phytodienoic Acid in the Wound Response of Arabidopsis thaliana. bioRxiv. [Link]

  • Park, S. (2023). Characterization of 12-Oxo-phytodienoic Acid Signaling in Broad-spectrum Plant Defense Responses and Its Coordination with. Auburn University Electronic Theses and Dissertations. [Link]

  • Matusheski, N. V., & Jeffery, E. H. (2001). Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. Journal of agricultural and food chemistry, 49(4), 1967-1971. [Link]

  • Kumar, N., & Goel, N. (2019). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of pharmaceutical and biomedical analysis, 176, 112803. [Link]

  • Christie, W. W. (2012). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. [Link]

  • Wikipedia contributors. (2023). Chiral column chromatography. Wikipedia, The Free Encyclopedia. [Link]

  • Dave, A., et al. (2011). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell, 23(2), 583-599. [Link]

  • Kim, H., et al. (2025). HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 260, 116788. [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]

  • Cordero-Lumbreras, A., et al. (2021). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. Request PDF. [Link]

  • Gathungu, R. M., et al. (2013). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of the American Society for Mass Spectrometry, 24(11), 1774-1782. [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. [Link]

  • University of Wisconsin-Madison Chemistry Department. (n.d.). HPLC Analysis of Parabens & Phthalates. [Link]

  • Dave, A., et al. (2016). cis-12-oxo-phytodienoic acid represses Arabidopsis thaliana seed germination in shade light conditions. Plant Signaling & Behavior, 11(11), e1248106. [Link]

  • Shao, Y., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 33-38. [Link]

  • Shinya, T., et al. (2024). Downstream metabolites of (+)-cis-12-oxo-phytodienoic acid function as noncanonical bioactive jasmonates in Arabidopsis thaliana. bioRxiv. [Link]

  • Black, J. F. (1958). U.S. Patent No. 2,850,549. Washington, DC: U.S.

Sources

Troubleshooting

Technical Support Center: 12-Oxo-Phytodienoic Acid (OPDA) Analysis

Welcome to the technical support center for the analysis of 12-oxo-phytodienoic acid (OPDA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of OPDA...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 12-oxo-phytodienoic acid (OPDA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of OPDA quantification, with a specific focus on overcoming the pervasive challenge of matrix effects. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy, sensitivity, and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects in the context of OPDA analysis, providing a foundational understanding of the core challenges.

Q1: What exactly are "matrix effects" in the context of my 12-OPDA analysis?

A1: The "matrix" refers to all the components in your sample except for OPDA.[1] This includes a complex mixture of lipids, proteins, salts, and other endogenous plant metabolites.[1][2] Matrix effects occur when these co-eluting compounds interfere with the ionization of OPDA in the mass spectrometer's ion source.[3][4] This interference can either suppress the OPDA signal (ion suppression), making it appear as though there is less analyte than there actually is, or enhance the signal (ion enhancement).[4] Both phenomena can severely compromise the accuracy and reproducibility of your quantification.[5]

Q2: I suspect matrix effects are impacting my results. How can I definitively detect their presence?

A2: A widely used and effective method is the post-column infusion experiment .[6] This technique provides a qualitative assessment of where ion suppression or enhancement occurs during your chromatographic run. The procedure involves injecting a blank matrix extract (a sample prepared in the same manner as your study samples but without OPDA) while continuously infusing a standard solution of OPDA directly into the mass spectrometer, after the LC column.[6] A stable, continuous signal for OPDA is expected. Any deviation—a dip or a peak—in this baseline directly corresponds to a region of ion suppression or enhancement caused by co-eluting matrix components.[7]

Q3: Why is 12-OPDA particularly susceptible to matrix effects?

A3: As an oxylipin, 12-OPDA is derived from the oxidation of polyunsaturated fatty acids.[8] Plant extracts are rich in other lipids and secondary metabolites that have similar chemical properties to OPDA.[2][9] This chemical similarity makes it challenging to separate OPDA from these interfering compounds during both sample preparation and chromatographic analysis, leading to a high likelihood of co-elution and subsequent matrix effects.[3]

Q4: What is the single most critical step to mitigate matrix effects?

A4: While a multi-faceted approach is best, the most impactful step is rigorous and optimized sample preparation .[10] The goal is to selectively remove as many interfering matrix components as possible before injecting the sample into the LC-MS/MS system. Techniques like Solid-Phase Extraction (SPE) are particularly effective for purifying plant hormones like OPDA from complex matrices.[9][11][12]

Part 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your OPDA analysis, with a focus on resolving problems arising from matrix effects.

IssuePotential Cause(s) Related to Matrix EffectsRecommended Actions & Explanations
Low or No OPDA Signal (Poor Sensitivity) Severe Ion Suppression: Co-eluting matrix components, such as phospholipids or other fatty acids, are competing with OPDA for ionization in the MS source.[5][13] This is the most common cause of unexpectedly low signal intensity.1. Enhance Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) protocol. Mixed-mode SPE cartridges (combining reversed-phase and ion-exchange) can be particularly effective at removing a broad range of interferences.[10][14] 2. Optimize Chromatography: Adjust the LC gradient to improve the separation between OPDA and the interfering peaks identified in your post-column infusion experiment. 3. Sample Dilution: A simple, yet sometimes effective, strategy is to dilute the sample extract.[6][15] This reduces the concentration of interfering matrix components, although it also dilutes the OPDA. This is a viable option if your initial signal is well above the limit of detection.
Poor Reproducibility (High %RSD) Variable Matrix Effects: The composition of the matrix can vary significantly from sample to sample, leading to inconsistent levels of ion suppression or enhancement.[13][16]1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[17] A SIL-IS for OPDA (e.g., [2H5]cis-(+/-)-OPDA) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[17][18] By calculating the ratio of the analyte to the IS, you can achieve accurate and precise quantification despite matrix variability.[17] 2. Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix extract that is representative of your study samples. This ensures that your calibrators and samples experience similar matrix effects, leading to more accurate quantification.
Inaccurate Quantification (Poor Accuracy) Uncorrected Ion Suppression/Enhancement: If not properly accounted for, matrix effects will lead to a systematic under- or overestimation of the true OPDA concentration.[4]1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned above, this is the most robust way to ensure accuracy.[17] 2. Method of Standard Addition: This involves splitting a sample into several aliquots and spiking each with a known, increasing amount of OPDA standard. By plotting the instrument response against the added concentration, the endogenous concentration can be determined by extrapolating to the x-intercept. This method corrects for matrix effects on a per-sample basis but is more labor-intensive.[6]
Poor Peak Shape (Tailing, Fronting, or Splitting) Co-elution with Interfering Compounds: A heavily concentrated, co-eluting matrix component can overload the column or interfere with the peak shape of the analyte.1. Improve Sample Preparation: Utilize more selective extraction techniques like SPE to remove the interfering compounds.[10] 2. Chromatographic Optimization: Modify the mobile phase composition (e.g., pH, organic solvent ratio) or the gradient profile to achieve better separation of OPDA from the interfering peak.

Part 3: Experimental Protocols & Data

To provide a practical solution, a detailed protocol for Solid-Phase Extraction (SPE) is provided below. This technique is highly effective for cleaning up complex plant extracts prior to OPDA analysis.[11][19]

Protocol: Solid-Phase Extraction (SPE) for OPDA Purification

This protocol is designed for the purification of OPDA from a plant tissue homogenate using a mixed-mode polymeric SPE cartridge.

Materials:

  • Mixed-mode polymeric SPE cartridges (e.g., Oasis MAX or similar)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Plant tissue extract (previously homogenized and centrifuged)

  • Vacuum manifold

Step-by-Step Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Take your plant extract supernatant and adjust the pH to >9 with ammonium hydroxide. This ensures the acidic OPDA is in its anionic form to bind to the anion-exchange sorbent.

    • Load the pH-adjusted sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 drop/second).

  • Washing (Removal of Interferences):

    • Wash the cartridge with 5 mL of 5% ammonium hydroxide in water to remove neutral and basic interferences.

    • Wash the cartridge with 5 mL of methanol to remove lipids and other non-polar interferences.

  • Elution of OPDA:

    • Elute the OPDA from the cartridge using 5 mL of 2% formic acid in methanol. The formic acid neutralizes the anionic OPDA, releasing it from the sorbent.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known, small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

Data Presentation: Impact of Sample Preparation on Matrix Effects

The following table summarizes the typical effectiveness of different sample preparation techniques in reducing ion suppression for oxylipin analysis.

Sample Preparation MethodTypical Reduction in Ion SuppressionAdvantagesDisadvantages
Dilute and Shoot 10-30%Fast and simple.Minimal removal of interferences; only suitable for simple matrices or when analyte concentration is very high.[6]
Protein Precipitation 30-60%Effective at removing proteins.Ineffective at removing other common interferences like salts and phospholipids.[8][10]
Liquid-Liquid Extraction (LLE) 60-80%Can be selective based on solvent choice and pH.Can be labor-intensive and may have lower analyte recovery.[20]
Solid-Phase Extraction (SPE) 80-99%Highly selective and effective at removing a wide range of interferences.[10][11]Requires method development and can be more time-consuming than simpler methods.

Part 4: Visualizing the Workflow

Understanding the logic behind method development is crucial. The following diagrams illustrate key concepts and workflows.

Decision Tree for Mitigating Matrix Effects

This diagram outlines a logical approach to troubleshooting and resolving matrix effect issues in your OPDA analysis.

MatrixEffect_Workflow start Problem: Inaccurate or Irreproducible OPDA Results check_me Assess Matrix Effects (Post-Column Infusion) start->check_me me_present Matrix Effects Detected? check_me->me_present no_me No Significant Matrix Effects. Investigate other issues (e.g., instrument stability). me_present->no_me No use_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) me_present->use_is Yes is_sufficient Is Quantification Now Accurate and Precise? use_is->is_sufficient improve_cleanup Improve Sample Cleanup (e.g., Implement/Optimize SPE) is_sufficient->improve_cleanup No (Signal still too low) success Method Validated: Accurate, Precise, and Robust is_sufficient->success Yes cleanup_sufficient Is Signal Intensity and Peak Shape Adequate? improve_cleanup->cleanup_sufficient optimize_lc Optimize LC Method (e.g., Gradient, Column) cleanup_sufficient->optimize_lc No cleanup_sufficient->success Yes optimize_lc->improve_cleanup Re-evaluate

Caption: A workflow for diagnosing and mitigating matrix effects in OPDA analysis.

Mechanism of Ion Suppression in ESI

IonSuppression ESI_Tip LC Eluent from ESI Needle droplet1 droplet1 ESI_Tip->droplet1 droplet2 droplet2 ESI_Tip->droplet2 MS_Inlet Mass Spectrometer Inlet analyte_ions1 analyte_ions1 analyte_ions1->MS_Inlet analyte_ions2 analyte_ions2 analyte_ions2->MS_Inlet

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Optimization

protocol refinement for consistent application of exogenous OPDA.

Welcome to the technical support center for the application of exogenous 12-oxo-phytodienoic acid (OPDA). This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of exogenous 12-oxo-phytodienoic acid (OPDA). This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for protocol refinement and troubleshooting. Here, we synthesize technical accuracy with field-proven insights to ensure the consistent and effective application of OPDA in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns regarding the use of exogenous OPDA.

Q1: What is OPDA and why is it used in research?

A1: 12-oxo-phytodienoic acid (OPDA) is a lipid-derived signaling molecule, or oxylipin, found in plants.[1][2] It is a precursor to the well-known plant hormone jasmonic acid (JA) and also functions as a signaling molecule in its own right, regulating a unique set of genes involved in plant defense and development.[3][4] Researchers use exogenous OPDA to study its specific roles in these processes, often independently of JA, to understand its unique signaling pathways.[3][4][5][6]

Q2: What are the key differences between OPDA and Jasmonic Acid (JA) signaling?

A2: While OPDA is a precursor to JA, it also has distinct signaling activities.[3][7] OPDA can activate specific defense and developmental responses through pathways that are independent of the canonical JA receptor, COI1.[3][4][6][8] This has led to the understanding that OPDA is not just an intermediate in JA biosynthesis but a signaling molecule with its own set of target genes and physiological effects.[3][4] For instance, in some cases, OPDA has been shown to be sufficient for defense against certain pathogens and insects, even in the absence of JA.[5][6][9]

Q3: What is the general stability and solubility of OPDA?

A3: OPDA is commercially available, often as a solution in ethanol.[10] It has a molecular weight of 292.4 g/mol .[10] Its solubility is highest in ethanol (100 mg/ml) and lower in dimethylformamide (DMF) (25 mg/ml), dimethyl sulfoxide (DMSO) (10 mg/ml), and phosphate-buffered saline (PBS, pH 7.2) (1 mg/ml).[10] It is important to consider these solubility characteristics when preparing stock and working solutions. Information on the long-term stability of OPDA in different solvents and storage conditions is crucial for experimental consistency and should be carefully considered.

Q4: How do I prepare a stock solution of OPDA?

A4: To prepare a stock solution, it is recommended to use a solvent in which OPDA is highly soluble, such as ethanol.[10][11] For example, if you purchase OPDA as a 1 mg/ml solution in ethanol, this can serve as your primary stock.[10] If you have solid OPDA, dissolve it in ethanol to a desired concentration, for example, 10 mg/ml. Always use high-quality, sterile reagents and water.[11][12] Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. It is advisable to protect OPDA solutions from light.[11]

Q5: What is a typical working concentration for OPDA in plant-based experiments?

A5: The optimal working concentration of OPDA can vary significantly depending on the plant species, the biological process being investigated, and the application method. A common approach is to perform a dose-response curve to determine the most effective concentration for your specific experimental system. As a starting point, concentrations in the range of 10 µM to 100 µM are often used in published studies. For example, some studies have used concentrations around 50 µM for treating seedlings.[13]

Troubleshooting Guide

This section provides solutions to specific issues that may arise during your experiments with exogenous OPDA.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
No observable biological response after OPDA application. 1. Degraded OPDA: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. 2. Incorrect concentration: The concentration used may be too low to elicit a response. 3. Inefficient uptake: The method of application may not be allowing for sufficient uptake of OPDA by the plant tissue. 4. Insensitive biological system: The specific plant species or developmental stage may not be responsive to OPDA.1. Verify OPDA integrity: Use a fresh aliquot of your stock solution. If possible, verify the concentration and integrity of your OPDA stock using analytical methods like LC-MS.[14][15] 2. Optimize concentration: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM). 3. Refine application method: Consider alternative application methods such as leaf infiltration, spraying, or adding it to the growth media. The choice of method can significantly impact uptake. 4. Consult literature: Review literature for established protocols and responsive systems for your research question.
Inconsistent or variable results between experiments. 1. Inconsistent OPDA application: Variations in the volume, concentration, or timing of OPDA application. 2. Environmental fluctuations: Changes in light, temperature, or humidity between experiments can affect plant responses. 3. Biological variability: Natural variation between individual plants or batches of plants.1. Standardize protocol: Ensure precise and consistent application of OPDA in every experiment. Use calibrated pipettes and apply the treatment at the same time of day. 2. Control environmental conditions: Maintain consistent environmental conditions in your growth chambers or greenhouse. 3. Increase sample size: Use a larger number of plants per treatment group to account for biological variability and ensure statistical power.
Observed effects are different from published findings. 1. Different experimental conditions: Minor variations in protocol, plant ecotype, or growth conditions can lead to different outcomes. 2. OPDA isomerization: In certain biological systems, particularly in the gut of insects, cis-OPDA can be isomerized to iso-OPDA, which may have different biological activities.[16] 3. Metabolism of OPDA: The plant itself may metabolize the exogenously applied OPDA into other compounds, leading to varied effects.[2]1. Carefully compare protocols: Scrutinize your protocol against the published methods and identify any differences. 2. Consider OPDA metabolism: Be aware of the potential for OPDA to be altered in your experimental system. If feasible, analyze the metabolic fate of the applied OPDA. 3. Contact original authors: If discrepancies persist, consider respectfully contacting the authors of the original study for clarification on their methods.
Difficulty dissolving OPDA for aqueous working solutions. 1. Low aqueous solubility: OPDA has limited solubility in aqueous buffers like PBS.[10]1. Use a co-solvent: Prepare your working solution by first diluting your ethanol-based stock solution in a small volume of ethanol before adding it to the aqueous buffer. Ensure the final concentration of the co-solvent is low enough not to affect your biological system (typically <0.1%). 2. Test solvent effects: Always include a vehicle control (the same concentration of the solvent, e.g., ethanol, in your buffer without OPDA) in your experiments to account for any effects of the solvent itself.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments involving the application of exogenous OPDA.

Protocol 1: Preparation of OPDA Stock and Working Solutions

Objective: To prepare stable and accurate OPDA solutions for experimental use.

Materials:

  • 12-oxo-phytodienoic acid (solid or in ethanol)

  • Ethanol (200 proof, molecular biology grade)

  • Sterile, high-purity water

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

Procedure:

  • Stock Solution Preparation (from solid OPDA): a. Calculate the mass of OPDA needed to prepare a stock solution of a desired concentration (e.g., 10 mg/ml). b. Carefully weigh the OPDA in a sterile microcentrifuge tube. c. Add the calculated volume of ethanol to the tube. d. Vortex gently until the OPDA is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation: a. Thaw a single aliquot of the OPDA stock solution on ice. b. Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer (e.g., Murashige and Skoog medium, PBS). c. In a sterile tube, add the required volume of the experimental buffer. d. While vortexing gently, add the calculated volume of the OPDA stock solution to the buffer. e. Prepare a vehicle control solution by adding the same volume of ethanol to the same final volume of the experimental buffer. f. Use the working solution and vehicle control immediately.

Protocol 2: OPDA Treatment of Arabidopsis thaliana Seedlings in Liquid Culture

Objective: To apply exogenous OPDA to seedlings grown in a liquid medium to study its effects on gene expression or other physiological responses.

Materials:

  • Arabidopsis thaliana seeds

  • Sterile liquid growth medium (e.g., 1/2 MS with 1% sucrose)

  • Sterile petri dishes or multi-well plates

  • OPDA working solution

  • Vehicle control solution

  • Growth chamber with controlled light and temperature

Procedure:

  • Seedling Growth: a. Sterilize Arabidopsis seeds and sow them in petri dishes or multi-well plates containing sterile liquid growth medium. b. Stratify the seeds at 4°C for 2-3 days in the dark. c. Transfer the plates to a growth chamber with long-day conditions (16 h light / 8 h dark) at 22°C for 7-10 days.

  • OPDA Treatment: a. Prepare the OPDA working solution and vehicle control as described in Protocol 1. b. Carefully remove the existing growth medium from the seedlings. c. Add fresh growth medium containing the desired concentration of OPDA or the vehicle control to the respective plates. d. Return the plates to the growth chamber for the desired treatment duration (e.g., 1, 3, 6, 24 hours).

  • Sample Harvesting: a. At the end of the treatment period, harvest the seedlings by gently blotting them dry on filter paper. b. Immediately freeze the samples in liquid nitrogen and store them at -80°C for subsequent analysis (e.g., RNA extraction for gene expression analysis, or metabolite profiling).

Visualizations

OPDA Signaling Pathway

The following diagram illustrates the biosynthesis of OPDA and its subsequent role in both JA-dependent and independent signaling pathways.

OPDA_Signaling_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_nucleus Nucleus alpha_linolenic_acid α-Linolenic Acid lox LOX alpha_linolenic_acid->lox hpote 13-HPOT lox->hpote aos AOS hpote->aos allene_oxide Allene Oxide aos->allene_oxide aoc AOC allene_oxide->aoc opda cis-(+)-OPDA aoc->opda opda_peroxisome OPDA opda->opda_peroxisome transport opda_nucleus OPDA opda->opda_nucleus transport opr3 OPR3 beta_oxidation β-oxidation opr3->beta_oxidation ja Jasmonic Acid (JA) beta_oxidation->ja coi1_jaz COI1-JAZ Complex ja->coi1_jaz binds opda_peroxisome->opr3 myc2 MYC2 coi1_jaz->myc2 releases ja_responsive_genes JA-Responsive Genes myc2->ja_responsive_genes activates opda_responsive_genes OPDA-Responsive Genes cyp20_3 CYP20-3 cyp20_3->opda_responsive_genes activates (COI1-independent) opda_nucleus->cyp20_3 binds

Caption: Simplified overview of OPDA biosynthesis and its dual signaling roles.

Experimental Workflow for Exogenous OPDA Application

This workflow outlines the key steps from experimental design to data analysis when studying the effects of exogenous OPDA.

Experimental_Workflow start Experimental Design prep Prepare OPDA Stock & Working Solutions start->prep control Prepare Vehicle Control start->control treatment Apply OPDA & Vehicle Control to Biological System prep->treatment control->treatment incubation Incubate for Defined Period treatment->incubation harvest Harvest Samples incubation->harvest analysis Perform Downstream Analysis (e.g., qPCR, Metabolomics) harvest->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end Conclusion data_analysis->end

Caption: A generalized workflow for experiments involving exogenous OPDA application.

References

  • Akter, N., et al. (2022). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? Plants, 11(3), 392. [Link]

  • Yi, R., et al. (2024). OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling. Plant Cell Reports, 43(8), 206. [Link]

  • CoLab. (2024). OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling.
  • Gleason, C., et al. (2016). OPDA Has Key Role in Regulating Plant Susceptibility to the Root-Knot Nematode Meloidogyne hapla in Arabidopsis. Frontiers in Plant Science, 7, 1565. [Link]

  • Liu, H., et al. (2022). Insights into the Jasmonate Signaling in Basal Land Plant Revealed by the Multi-Omics Analysis of an Antarctic Moss Pohlia nutans Treated with OPDA. International Journal of Molecular Sciences, 23(22), 13909. [Link]

  • Forcat, S., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 428. [Link]

  • Stintzi, A., et al. (2001). Plant defense in the absence of jasmonic acid: The role of cyclopentenones. Proceedings of the National Academy of Sciences, 98(22), 12837-12842. [Link]

  • Bosch, M., et al. (2014). Jasmonic Acid and Its Precursor 12-Oxophytodienoic Acid Control Different Aspects of Constitutive and Induced Herbivore Defenses in Tomato. Plant Physiology, 166(1), 396-410. [Link]

  • Shapiguzov, A., et al. (2022). Jasmonic acid signaling and glutathione coordinate plant recovery from high light stress. Journal of Experimental Botany, 73(10), 3296-3312. [Link]

  • MDPI. (2023). Physiological, Biochemical, and Transcriptome Analyses Reveal the Potential Role of ABA in Dufulin-Induced Tomato Resistance to Tomato Brown Rugose Fruit Virus (ToBRFV). [Link]

  • Frontiers. (2016). OPDA Has Key Role in Regulating Plant Susceptibility to the Root-Knot Nematode Meloidogyne hapla in Arabidopsis. [Link]

  • MDPI. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. [Link]

  • ResearchGate. (2014). Validated method for phytohormone quantification in plants. [Link]

  • ResearchGate. (2019). Programmed induction of GSH by OPDA signaling plays a crucial role in plant defense responses. [Link]

  • PubMed. (2024). OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling. [Link]

  • PubMed. (2009). The phytohormone precursor OPDA is isomerized in the insect gut by a single, specific glutathione transferase. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. [Link]

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  • Dave, A., & Graham, I. A. (2012). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell, 24(2), 583-599. [Link]

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Troubleshooting

Technical Support Center: Maximizing Yield in the Enzymatic Synthesis of 12-oxo-phytodienoic acid (OPDA)

Welcome to the technical support center for the enzymatic synthesis of 12-oxo-phytodienoic acid (OPDA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of 12-oxo-phytodienoic acid (OPDA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions to enhance your experimental success and increase product yield.

Introduction to OPDA Synthesis

The enzymatic synthesis of (+)-cis-12-oxo-phytodienoic acid (OPDA), the biologically active enantiomer, is a multi-step process that mimics the initial stages of the jasmonate biosynthetic pathway in plants.[1][2][3] The core reaction cascade involves three key enzymes:

  • Lipoxygenase (LOX): Catalyzes the peroxidation of α-linolenic acid to (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[1]

  • Allene Oxide Synthase (AOS): Converts 13-HPOT into the unstable allene oxide intermediate, 12,13(S)-epoxyoctadecatrienoic acid (12,13-EOT).[1][2]

  • Allene Oxide Cyclase (AOC): Catalyzes the stereospecific cyclization of 12,13-EOT to (+)-cis-OPDA.[1][2][4]

The efficiency of this enzymatic cascade is paramount for achieving a high yield of the desired (+)-cis-OPDA isomer and minimizing the formation of side products.[5] This guide will address common challenges and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the enzymatic synthesis of OPDA.

Issue 1: Low Overall Yield of OPDA

Symptoms:

  • Significantly lower than expected concentration of OPDA in the final reaction mixture as determined by HPLC or GC-MS.

  • Incomplete consumption of the starting material, α-linolenic acid.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Suboptimal Enzyme Activity One or more enzymes in the cascade (LOX, AOS, AOC) may have reduced activity due to improper storage, handling, or reaction conditions.[6]1. Verify Enzyme Storage: Ensure enzymes are stored at the recommended temperature (typically -80°C) and have not undergone multiple freeze-thaw cycles. 2. Perform Activity Assays: Individually test the activity of each enzyme using a standard substrate and protocol to confirm their specific activity. 3. Optimize Reaction Buffer: Ensure the pH and ionic strength of the reaction buffer are optimal for all three enzymes. A compromise may be necessary if individual optima differ significantly.
Insufficient AOC Activity A deficiency in AOC activity is a common bottleneck, leading to the non-enzymatic conversion of the unstable 12,13-EOT intermediate into a racemic mixture of OPDA and other side products like α- and γ-ketols.[1][7][8]1. Supplement with Recombinant AOC: Add purified recombinant AOC to the reaction mixture. Studies have shown that this can increase the yield of (+)-cis-OPDA by up to 7-fold.[1][9][10] 2. Consider Enzyme Ratios: Optimize the molar ratio of AOC to AOS. A higher ratio of AOC can help to efficiently channel the unstable 12,13-EOT towards the desired product.[11]
Substrate Limitation or Degradation The α-linolenic acid substrate may be of poor quality, oxidized, or at a suboptimal concentration.1. Use High-Purity Substrate: Utilize α-linolenic acid of the highest possible purity. Store it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature to prevent oxidation. 2. Optimize Substrate Concentration: Perform a substrate titration to determine the optimal starting concentration of α-linolenic acid. High concentrations can sometimes lead to substrate inhibition.
Inadequate Reaction Time or Temperature The reaction may not have proceeded to completion, or the temperature may not be optimal for enzyme stability and activity.[6]1. Conduct a Time-Course Experiment: Collect aliquots at various time points (e.g., 1, 2, 4, 8, and 12 hours) and analyze for OPDA concentration to determine the optimal reaction time. 2. Optimize Temperature: While room temperature is often used, systematically test a range of temperatures (e.g., 15°C, 25°C, 37°C) to find the best balance between reaction rate and enzyme stability.
Issue 2: High Proportion of Racemic OPDA and Side Products

Symptoms:

  • Chromatographic analysis shows multiple peaks corresponding to OPDA isomers and/or α- and γ-ketols.

  • The desired (+)-cis-OPDA is a minor component of the product mixture.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Spontaneous Decomposition of 12,13-EOT The allene oxide intermediate (12,13-EOT) is highly unstable, with a short half-life in aqueous solutions.[7] In the absence of sufficient AOC, it will spontaneously hydrolyze to form α- and γ-ketols and a racemic mixture of OPDA.[7][8]1. Increase AOC Concentration: As with low yield, supplementing the reaction with a higher concentration of active, recombinant AOC is the most effective solution.[12] 2. Enzyme Immobilization: Consider co-immobilizing AOS and AOC on a solid support. This can facilitate substrate channeling, where the unstable intermediate is directly passed from AOS to AOC, minimizing its exposure to the aqueous environment and subsequent degradation.[8][13]
Lack of Stereospecificity The use of enzyme preparations with low AOC activity, such as some crude plant extracts, can lead to the non-enzymatic formation of racemic OPDA.[12]1. Utilize Recombinant Enzymes: Employing a system with purified, recombinant LOX, AOS, and particularly AOC ensures high stereospecificity.[5] 2. Source of Enzymes: If using plant extracts, select sources known to have high AOC activity. Flaxseed extract is a common source of LOX and AOS, but often requires supplementation with AOC for high yields of the desired stereoisomer.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best source for the enzymes required for OPDA synthesis?

A1: While crude enzyme preparations from sources like flaxseed can be used, they often have insufficient AOC activity, leading to lower yields and racemic products.[12] For optimal results, it is highly recommended to use a combination of commercially available or in-house purified recombinant enzymes. This allows for precise control over the concentration and ratio of each enzyme in the reaction.

Q2: How can I monitor the progress of my OPDA synthesis reaction?

A2: The most common and reliable method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector.[14][15] A reverse-phase C18 column is typically used. This allows for the separation and quantification of the substrate (α-linolenic acid), the product (OPDA), and any major side products.

Q3: What is a typical purification strategy for OPDA after the reaction is complete?

A3: A multi-step purification protocol is generally required:

  • Reaction Quenching: Stop the reaction by acidifying the mixture (e.g., with citric acid) to denature the enzymes.

  • Liquid-Liquid Extraction: Extract the lipids, including OPDA, from the aqueous reaction mixture using an organic solvent like ethyl acetate or diethyl ether.

  • Solid-Phase Extraction (SPE): Use a silica-based or C18 SPE cartridge to remove highly nonpolar lipids and other impurities.

  • Preparative HPLC: For high-purity OPDA, preparative reverse-phase HPLC is the method of choice. This allows for the separation of OPDA from any remaining side products and isomers.

Q4: How should I store purified OPDA?

A4: OPDA is susceptible to degradation. For short-term storage, keep it in an organic solvent (e.g., ethanol or acetonitrile) at -20°C. For long-term storage, it is best to store it as a dry film or in an inert solvent under an inert atmosphere at -80°C.

Q5: Can I use a different fatty acid substrate instead of α-linolenic acid?

A5: The enzymes in the OPDA synthesis pathway exhibit substrate specificity. While some analogs may be processed, using substrates other than α-linolenic acid will likely result in different products or no reaction at all. For example, using linoleic acid can lead to the formation of 10-oxo-phytoenoic acid (10-OPEA) if the appropriate 9-LOX, 9-AOS, and 9-AOC enzymes are present.[3]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (+)-cis-OPDA using a Combination of Flaxseed Extract and Recombinant AOC

This protocol is adapted from methodologies that have demonstrated a significant increase in OPDA yield.[1][9]

Materials:

  • Flaxseed acetone powder (as a source of LOX and AOS)

  • Recombinant Allene Oxide Cyclase (AOC)

  • α-linolenic acid

  • Reaction Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Ethyl acetate

  • Citric acid

Procedure:

  • Prepare a suspension of flaxseed acetone powder in the reaction buffer.

  • Centrifuge the suspension to pellet the insoluble material. The supernatant contains the active LOX and AOS enzymes.

  • Add the α-linolenic acid substrate to the enzyme-containing supernatant.

  • Add the purified recombinant AOC to the reaction mixture.

  • Incubate the reaction at room temperature with gentle agitation for 4-6 hours.

  • Stop the reaction by adding citric acid to lower the pH to approximately 3.0.

  • Extract the OPDA from the reaction mixture three times with an equal volume of ethyl acetate.

  • Pool the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • The resulting crude product can be further purified by SPE and/or preparative HPLC.

Protocol 2: Quantification of OPDA by RP-HPLC-DAD

Instrumentation and Columns:

  • HPLC system with a Diode Array Detector (DAD)

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.

Procedure:

  • Prepare a standard curve using a certified OPDA standard of known concentrations.

  • Dissolve the extracted and dried sample in the mobile phase.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • Inject the samples and standards onto the HPLC system.

  • Monitor the elution profile at a wavelength where OPDA has a strong absorbance (typically around 220-230 nm).

  • Quantify the OPDA in the samples by comparing the peak area to the standard curve.

Visualizations

Enzymatic Pathway for OPDA Synthesis

OPDA_Synthesis cluster_0 Chloroplast cluster_1 Side Reactions (Low AOC) alpha-Linolenic Acid alpha-Linolenic Acid 13-HPOT 13-HPOT alpha-Linolenic Acid->13-HPOT  LOX 12,13-EOT 12,13-EOT 13-HPOT->12,13-EOT  AOS cis-(+)-OPDA cis-(+)-OPDA 12,13-EOT->cis-(+)-OPDA  AOC Racemic OPDA Racemic OPDA alpha-ketol alpha-ketol gamma-ketol gamma-ketol 12,13-EOT_side 12,13-EOT 12,13-EOT_side->Racemic OPDA Spontaneous 12,13-EOT_side->alpha-ketol Spontaneous 12,13-EOT_side->gamma-ketol Spontaneous

Caption: Enzymatic cascade for the synthesis of cis-(+)-OPDA and competing side reactions.

Troubleshooting Workflow for Low OPDA Yield

Troubleshooting_Workflow start Low OPDA Yield Detected check_enzymes Check Enzyme Activity & Storage start->check_enzymes check_conditions Verify Reaction Conditions (pH, Temp, Time) start->check_conditions check_substrate Assess Substrate Quality & Concentration start->check_substrate is_racemic High Proportion of Side Products? check_enzymes->is_racemic check_conditions->is_racemic check_substrate->is_racemic add_aoc Supplement with Recombinant AOC is_racemic->add_aoc Yes re_run Re-run Optimized Reaction is_racemic->re_run No optimize_ratio Optimize AOS:AOC Ratio add_aoc->optimize_ratio optimize_ratio->re_run

Caption: A logical workflow for diagnosing and resolving low OPDA yield.

References

  • Kajiwara, A., Abe, T., Hashimoto, T., Matsuura, H., & Takahashi, K. (2012). Efficient synthesis of (+)-cis-12-oxo-phytodienoic acid by an in vitro enzymatic reaction. Bioscience, Biotechnology, and Biochemistry, 76(12), 2325-2328. [Link]

  • J-Stage. (n.d.). Efficient Synthesis of (+)-cis-12-Oxo-phytodienoic Acid by an in Vitro Enzymatic Reaction. [Link]

  • Efficient Synthesis of (+)-cis-12-Oxo-phytodienoic Acid by an in Vitro Enzymatic Reaction. (2012). Bioscience, Biotechnology, and Biochemistry, 76(12), 2325-2328. [Link]

  • Kajiwara, A., et al. (2012). Efficient Synthesis of (+)-cis-12-Oxo-phytodienoic Acid by an in Vitro Enzymatic Reaction. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Zerbe, P., et al. (2007). Preparative enzymatic solid phase synthesis of cis(+)-12-oxo-phytodienoic acid – physical interaction of AOS and AOC is not necessary. ResearchGate. [Link]

  • ResearchGate. (n.d.). LOX, 13-lipoxygenase; AOS, allene oxide synthase; AOC, Allene oxide cyclase; OPR3, OPDA reductase 3. [Link]

  • ResearchGate. (n.d.). Overview of the enzymatic synthesis of A, 12‐oxophytonoic acid... [Link]

  • ResearchGate. (n.d.). Biosynthetic pathway toward cis‐(+)‐12‐OPDA (4) and undesired side products. [Link]

  • Zhou, G., et al. (2018). Both Allene Oxide Synthases Genes Are Involved in the Biosynthesis of Herbivore-Induced Jasmonic Acid and Herbivore Resistance in Rice. MDPI. [Link]

  • Christensen, S. A., et al. (2021). A novel maize 9-allene oxide cyclase (9-AOC) is required for the biosynthesis of protective Death Acid (DA) defenses. eScholarship.org. [Link]

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Optimization

Technical Support Center: Overcoming Autofluorescence in Imaging of Jasmonate Reporters

Welcome to the technical support center for advanced fluorescence imaging in plant sciences. This guide is designed for researchers, scientists, and drug development professionals who are utilizing fluorescent reporters...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced fluorescence imaging in plant sciences. This guide is designed for researchers, scientists, and drug development professionals who are utilizing fluorescent reporters to study jasmonate signaling, including the activity of 12-oxo-phytodienoic acid (OPDA), and are encountering challenges with endogenous autofluorescence. Here, we provide in-depth troubleshooting strategies, detailed protocols, and expert insights to help you acquire clear, high-fidelity images.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a significant problem in plant imaging?

Autofluorescence is the natural emission of light by biological structures when they are excited by light, and it is not due to any introduced fluorescent marker.[1][2] In plants, this is a particularly prominent issue because of the abundance of endogenous fluorophores.[3][4] Molecules like chlorophyll, lignin, flavonoids, and various phenolic compounds emit a broad spectrum of light, often overlapping with the emission spectra of commonly used fluorescent reporters like Green Fluorescent Protein (GFP) and its derivatives.[3][5][6] This unwanted signal can obscure the specific signal from your reporter, leading to poor signal-to-noise ratios and making it difficult to detect and quantify the biological process you are studying.[3]

Q2: I am studying OPDA signaling. Are there direct fluorescent reporters for OPDA?

Currently, there are no widely available, direct fluorescent biosensors specifically for 12-oxo-phytodienoic acid (OPDA). However, the downstream effects of OPDA are studied by monitoring the levels of bioactive jasmonates (JAs). A well-established tool for this is the Jas9-VENUS reporter system.[7] This is a transcriptional reporter where the VENUS fluorescent protein is fused to a jasmonate-ZIM-domain (JAZ) protein. In the presence of bioactive JAs, this fusion protein is targeted for degradation, leading to a decrease in fluorescence.[2][7] Therefore, a reduction in VENUS signal is an indirect measure of active jasmonate signaling initiated by precursors like OPDA.

Q3: My images of a YFP-based reporter (like VENUS) in plant tissue are very noisy, with high background fluorescence. What is the first thing I should check?

The first step is to confirm that the background signal is indeed autofluorescence. To do this, you should image a wild-type (non-transgenic) plant of the same species and tissue type using the exact same microscope settings (laser power, gain, filter set) as you use for your reporter line.[8] If you observe significant signal in the wild-type sample, this confirms that autofluorescence is a major contributor to your background noise. This control is crucial for distinguishing between autofluorescence and other potential issues like non-specific antibody staining or reporter overexpression.[8]

Q4: What are the main sources of autofluorescence that could interfere with a YFP-based reporter like Jas9-VENUS?

Yellow Fluorescent Protein (YFP) variants like VENUS are typically excited by blue light (around 488-514 nm) and emit in the green-yellow range (around 520-550 nm). Several plant compounds can cause interference in this spectral region:

  • Lignin: A major component of cell walls, lignin fluoresces broadly in the blue and green regions.[3][5][6]

  • Flavonoids and Phenolics: These compounds are present in vacuoles and cell walls and often emit in the green to yellow spectrum.[4][9]

  • NADH: This coenzyme, found in mitochondria, has a broad emission in the blue-green range.[1][2]

Chlorophyll is another major source of autofluorescence, but its primary emission is in the far-red region (650-700 nm), so it is less likely to directly overlap with YFP emission if appropriate filter sets are used.[1][5][8] However, its broad absorption and emission tails can still contribute to background noise.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered when imaging jasmonate reporters in the presence of high autofluorescence.

Problem 1: High Background Signal Obscuring the Reporter

Cause: The emission from endogenous fluorophores in the plant tissue is spectrally overlapping with the emission of your fluorescent reporter (e.g., YFP, GFP).

Solution 1: Spectral Unmixing

This is a powerful computational technique that separates spectrally overlapping signals.[7][10][11] It treats autofluorescence as a distinct fluorescent signal with its own unique spectral signature.

  • Principle of Causality: Spectral unmixing works by acquiring a series of images at different emission wavelengths (a "lambda stack"). By providing the microscope software with the pure emission spectrum of your reporter (obtained from a sample with no autofluorescence) and the pure spectrum of the autofluorescence (from a wild-type plant), the software can mathematically calculate the contribution of each signal to every pixel in your image and separate them into different channels.[7][10][12]

  • Acquire Reference Spectra:

    • Reporter Spectrum: Image a sample expressing your reporter in a low-autofluorescence system (e.g., protoplasts or a specific cell type with known low background) to get a clean emission spectrum.

    • Autofluorescence Spectrum: Image a wild-type (non-transgenic) plant tissue under the same conditions as your experimental sample. This will provide the emission spectrum of the background autofluorescence.[10][12]

  • Acquire Experimental Image:

    • On your experimental sample (plant with the reporter), use the spectral detector on your confocal microscope to acquire a lambda stack. This involves collecting a series of images across a range of wavelengths (e.g., from 500 nm to 650 nm in 10 nm steps).

  • Perform Unmixing:

    • In the microscope software (e.g., Zeiss ZEN, Leica LAS X), open the linear unmixing tool.

    • Load the acquired lambda stack.

    • Assign the previously collected reference spectra for your reporter and the autofluorescence.

    • The software will then generate new images, one showing the calculated signal from your reporter and another showing the autofluorescence signal.[11][13]

SpectralUnmixing cluster_prep Step 1: Preparation cluster_acq Step 2: Acquisition cluster_proc Step 3: Processing cluster_out Step 4: Output WT Wild-Type Plant (Autofluorescence) Microscope Confocal Microscope with Spectral Detector WT->Microscope Acquire AF Spectrum ReporterSample Reporter-Expressing Sample ReporterSample->Microscope Acquire Reporter Spectrum & Experimental Lambda Stack Software Unmixing Software Microscope->Software Load Data & Spectra CleanImage Clean Reporter Image Software->CleanImage Unmix AFImage Autofluorescence Image Software->AFImage

Caption: Workflow for separating reporter signal from autofluorescence using linear unmixing.

Solution 2: Chemical Quenching

Certain chemicals can reduce autofluorescence by modifying the endogenous fluorophores.[14][15] This approach is suitable for fixed tissues.

  • Principle of Causality: Quenching agents work through various mechanisms, such as collisional quenching, where the agent facilitates non-radiative energy loss from the excited autofluorescent molecule, or by chemically modifying the fluorophore to a non-fluorescent form.[15] For example, sodium borohydride can reduce aldehydes and ketones that contribute to fixation-induced autofluorescence.[14][16]

  • Fix and Permeabilize: Follow your standard protocol for tissue fixation (e.g., with paraformaldehyde) and permeabilization.

  • Prepare Quenching Solution: Freshly prepare a 1 mg/mL solution of sodium borohydride (NaBH₄) in phosphate-buffered saline (PBS). Caution: NaBH₄ reacts with water to produce hydrogen gas; prepare in a well-ventilated area.

  • Incubate: Wash the tissue with PBS, then incubate in the NaBH₄ solution for 10-15 minutes at room temperature.

  • Wash: Thoroughly wash the tissue with PBS (3 times for 10 minutes each) to remove the quenching agent.

  • Proceed with Imaging: Mount the sample and proceed with fluorescence microscopy.

Problem 2: Weak Reporter Signal Compared to Autofluorescence

Cause: The expression of the reporter is low, or the autofluorescence is exceptionally bright, leading to a poor signal-to-noise ratio.

Solution 1: Time-Resolved Fluorescence Microscopy (TRFM) / Fluorescence Lifetime Imaging (FLIM)

This advanced technique separates signals based on their fluorescence lifetime (the time a fluorophore stays in its excited state) rather than their emission wavelength.[17][18]

  • Principle of Causality: Most endogenous autofluorescent molecules in plants have very short fluorescence lifetimes, typically in the sub-nanosecond to a few nanoseconds range.[18] If you use a reporter with a significantly longer lifetime (e.g., certain chemical dyes or specialized fluorescent proteins), you can use a pulsed laser and gated detection. The detector is turned on only after a short delay following the laser pulse. By this time, the short-lived autofluorescence has decayed, but the long-lived reporter is still emitting light, allowing for a clean signal to be detected.[17][18][19]

TRF_Principle cluster_emission cluster_detection A Laser Pulse (Excitation) C Autofluorescence (Short Lifetime) D Reporter Signal (Long Lifetime) B Time E Detection OFF F Detection ON decay_af decay_reporter time_axis Time (ns) -> intensity_axis Intensity -> pulse_node Pulse af_decay_start reporter_decay_start af_decay_end af_decay_start->af_decay_end AF Signal reporter_decay_end reporter_decay_start->reporter_decay_end Reporter Signal gate_start Gate Open gate_end Gate Close gate_box Signal Detected

Caption: Time-resolved detection captures the signal from a long-lifetime reporter after the short-lived autofluorescence has faded.

Solution 2: Photobleaching of Autofluorescence

This method involves intentionally destroying the autofluorescent molecules with high-intensity light before imaging your reporter.

  • Principle of Causality: Fluorophores are destroyed after a certain number of excitation-emission cycles. Many autofluorescent compounds are less photostable than modern fluorescent proteins or dyes. By exposing the sample to intense broad-spectrum or UV light before the specific imaging of your reporter, you can selectively photobleach the background fluorescence while preserving a significant portion of your more robust reporter signal.

  • Sample Preparation: Prepare your sample for imaging (e.g., on a microscope slide).

  • Bleaching: Before introducing your reporter-specific excitation laser, expose the sample to high-intensity light. This can be done using:

    • The full output of a mercury or xenon arc lamp for 5-10 minutes.

    • A high-power UV or blue laser on the confocal microscope, scanning the region of interest for several minutes.

  • Recovery: Allow the sample to rest for a few minutes.

  • Imaging: Proceed to image your specific fluorescent reporter using its designated laser line and detector settings. The background autofluorescence should be significantly reduced.

Data Summary Table

MethodPrincipleProsConsBest For
Spectral Unmixing Computational separation based on emission spectra.[7][10]Non-invasive; can be applied to live cells; separates multiple signals.Requires a spectral detector; computationally intensive; needs accurate reference spectra.Overlapping emission spectra in live-cell imaging.
Chemical Quenching Chemical modification to reduce fluorescence.[14][15]Easy to implement; effective for certain types of autofluorescence.Can only be used on fixed tissue; may affect reporter fluorescence or tissue integrity.Fixed tissues with high background from fixation or lipofuscin.
Time-Resolved (FLIM) Separation based on fluorescence lifetime.[17][18]Excellent signal-to-noise improvement; highly specific.Requires specialized and expensive equipment (pulsed lasers, gated detectors).Extremely low signal-to-noise situations; when spectral separation is impossible.
Photobleaching Selective destruction of autofluorescent molecules.No special reagents needed; can be done on most microscopes.Can potentially damage the sample or the reporter; effectiveness varies.Samples where autofluorescence is significantly less photostable than the reporter.

References

  • Connally, R., Veal, D., & Piper, J. (2004). Flash lamp-excited time-resolved fluorescence microscope suppresses autofluorescence in water concentrates to deliver an 11-fold increase in signal-to-noise ratio. Journal of Biomedical Optics, 9(4), 725-734. [Link]

  • Berezin, M. Y., & Achilefu, S. (2010). Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore. Journal of Biomedical Optics, 15(2), 027007. [Link]

  • KEYENCE America. (n.d.). Elimination of Autofluorescence Blurring in Plants. Retrieved from [Link]

  • Larson, E. R., & Christensen, D. R. (2015). A fluorescent hormone biosensor reveals the dynamics of jasmonate signalling in plants. Nature Communications, 6, 6043. [Link]

  • Mosquera, M. J., García, I., & Ortega, F. (2021). Autofluorescence Quenching in Decellularized Plant Scaffolds for Tissue Engineering. ACS Omega, 6(34), 22175–22185. [Link]

  • ZEISS Microscopy. (n.d.). Practical Considerations for Spectral Imaging. Retrieved from [Link]

  • SouthernBiotech. (n.d.). How to Reduce Autofluorescence. Retrieved from [Link]

  • Donaldson, L. (2020). Autofluorescence in Plants. Molecules, 25(10), 2393. [Link]

  • Donaldson, L. (2020). Autofluorescence in Plants. Molecules, 25(10), 2393. [Link]

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Labcompare. (2021). How to Reduce Autofluorescence. Retrieved from [Link]

  • Centre for Advanced Microscopy, ANU. (2017). Unmixing fluorescence signals - a powerful tool in the Life Sciences. Retrieved from [Link]

  • Nabavi, S. M., et al. (2015). Secondary Metabolite Localization by Autofluorescence in Living Plant Cells. International Journal of Molecular Sciences, 16(3), 5097–5109. [Link]

  • Czymmek, K., et al. (2023). Best practices in plant fluorescence imaging and reporting: A primer. The Plant Cell, 35(8), 2735-2761. [Link]

  • Cutler, S. R., & Ehrhardt, D. W. (2005). Evaluation of spectral imaging for plant cell analysis. Plant, Cell & Environment, 28(7), 844-853. [Link]

  • AZoLifeSciences. (2021). Photobleaching in Fluorescence Microscopy. Retrieved from [Link]

  • Zhang, T., et al. (2020). Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning. PLOS ONE, 15(10), e0240163. [Link]

  • ResearchGate. (n.d.). Fluorescence emission of common autofluorescent compounds found in plants. Retrieved from [Link]

  • Baker, R. L., & Pegg, T. J. (2021). Natural autofluorescence delivers stunning plant images. Wiley Analytical Science. [Link]

  • Donaldson, L. (2020). Autofluorescence in Plants. OUCI. [Link]

  • Thermo Fisher Scientific. (2018). Autofluorescence–Fixed cell imaging: 5 steps for publication-quality images. [Link]

  • Donaldson, L. (2020). Autofluorescence in Plants. Plants, 9(5), 634. [Link]

  • Stenzel, I., et al. (2011). Role of cis-12-Oxo-Phytodienoic Acid in Tomato Embryo Development. Plant Physiology, 155(4), 1783–1794. [Link]

  • Donaldson, L., & Williams, J. (2018). Imaging and Spectroscopy of Natural Fluorophores in Pine Needles. Plants, 7(1), 13. [Link]

  • Donaldson, L. (2020). Autofluorescence in Plants. Semantic Scholar. [Link]

  • Assay Genie. (2024). Time-Resolved Fluorescence (TRF): A Comprehensive Introduction. Retrieved from [Link]

  • Ahmad, P., et al. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? Frontiers in Plant Science, 12, 724079. [Link]

  • Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]

  • Johnson, M. P., et al. (2018). Utilising fluorescent reporters to probe the mode of action of norbornen-7-one CO releasing molecules. Dalton Transactions, 47(32), 10978-10986. [Link]

  • Taki, N., et al. (2005). 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis. Plant Physiology, 139(3), 1268–1283. [Link]

  • Ahmad, P., et al. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? Frontiers in Plant Science, 12, 724079. [Link]

Sources

Troubleshooting

Technical Support Center: Quality Control Measures for 12-oxo-phytodienoic Acid (OPDA) Standards

Welcome to the technical support center for 12-oxo-phytodienoic acid (OPDA) standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the quality, stability, and reliable...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 12-oxo-phytodienoic acid (OPDA) standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the quality, stability, and reliable performance of OPDA in your experiments. As a critical signaling molecule and a precursor to jasmonates, the integrity of your OPDA standard is paramount for obtaining accurate and reproducible results.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of working with this reactive lipid mediator.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, storage, and initial quality assessment of OPDA standards.

Q1: What is 12-oxo-phytodienoic acid (OPDA), and why is its quality as a standard important?

A1: 12-oxo-phytodienoic acid (OPDA) is an oxygenated fatty acid (oxylipin) that serves as a precursor for the plant hormone jasmonic acid (JA) and also functions as a signaling molecule in its own right.[1] It plays a crucial role in plant defense, growth, and development. In research and drug development, OPDA standards are essential for:

  • Accurate Quantification: To determine the concentration of endogenous OPDA in biological samples.

  • Bioactivity Studies: To investigate the physiological effects of OPDA in various experimental systems.

  • Enzyme Assays: To serve as a substrate for enzymes involved in the jasmonate biosynthetic pathway, such as 12-oxo-phytodienoic acid reductase.[2]

The quality of the OPDA standard is critical because impurities or degradation products can lead to erroneous quantification, misinterpretation of biological activity, and inconsistent experimental outcomes.

Q2: What are the primary stability concerns for OPDA standards?

A2: The main stability concern for OPDA is the isomerization of the naturally occurring cis isomer to the trans isomer (13-epi-12-oxo-PDA). This isomerization can occur during extraction, isolation, and storage. While both isomers may be present, the cis form is generally considered the more biologically relevant isomer in many plant species.[3] Additionally, as a polyunsaturated fatty acid derivative, OPDA is susceptible to oxidation.

Q3: How should I properly store my OPDA standard?

A3: Proper storage is crucial to maintain the integrity of your OPDA standard. Here are the recommended storage conditions:

ParameterRecommendationRationale
Temperature -80°CMinimizes enzymatic and chemical degradation, including isomerization and oxidation.
Solvent Ethanol or other organic solvents (e.g., acetonitrile)OPDA is more stable in organic solvents than in aqueous solutions.
Atmosphere Inert gas (e.g., argon or nitrogen)Reduces the risk of oxidation.
Light Amber vials or storage in the darkProtects against light-induced degradation.

Q4: What is the expected shelf-life of an OPDA standard?

A4: When stored as a solution in an organic solvent at -80°C, a high-quality OPDA standard should be stable for at least two years. However, it is crucial to periodically check the purity of the standard, especially if it is frequently warmed to room temperature for use.

Q5: How can I prepare a working solution of OPDA?

A5: To prepare a working solution, remove the stock vial from the -80°C freezer and allow it to warm to room temperature before opening to prevent condensation of water into the organic solvent. Dilute the stock solution with the appropriate solvent for your experiment. For aqueous buffers, it is recommended to prepare the solution fresh and use it the same day, as OPDA is less stable in aqueous environments.

Section 2: Troubleshooting Guide for Analytical QC

This section provides detailed troubleshooting for common issues encountered during the analytical quality control of OPDA standards using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

HPLC Analysis Troubleshooting

Q6: I am seeing a new, later-eluting peak in the chromatogram of my OPDA standard. What could this be?

A6: A later-eluting peak is often indicative of the formation of the trans isomer (13-epi-12-oxo-PDA) from the native cis isomer. The trans isomer is generally less polar and will have a longer retention time on a reversed-phase HPLC column.

Troubleshooting Steps:

  • Confirm Peak Identity: If you have a standard for the trans isomer, inject it to confirm the retention time. Alternatively, collect the fraction and analyze it by mass spectrometry to confirm the mass.

  • Assess Isomer Ratio: Integrate the peak areas of both the cis and trans isomers to determine their relative abundance. A significant increase in the trans isomer over time indicates degradation of your standard.

  • Review Storage and Handling: Ensure that your standard is being stored at -80°C and that you are minimizing the time it spends at room temperature. Avoid repeated freeze-thaw cycles.

Q7: My OPDA peak is tailing. What are the possible causes and solutions?

A7: Peak tailing in HPLC can be caused by several factors. The diagram below illustrates a logical workflow for troubleshooting this issue.

Caption: Troubleshooting workflow for OPDA peak tailing in HPLC.

  • Causality:

    • Column Health: Over time, the stationary phase of the column can degrade, or the column frit can become blocked, leading to poor peak shape.

    • Mobile Phase: An inappropriate mobile phase pH can affect the ionization state of OPDA's carboxylic acid group, leading to interactions with the stationary phase that cause tailing.

    • Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

Q8: I am experiencing a drifting retention time for my OPDA standard. What should I do?

A8: Retention time drift can be caused by issues with the HPLC system or the column.

Potential CauseTroubleshooting Action
Inconsistent Mobile Phase Composition Prepare fresh mobile phase and ensure accurate mixing of solvents.
Fluctuating Column Temperature Use a column oven to maintain a constant temperature.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each run.
Pump Malfunction Check the pump for leaks and ensure a consistent flow rate.
Mass Spectrometry (MS) Analysis Troubleshooting

Q9: I am not getting a good signal for OPDA in my LC-MS analysis. How can I improve sensitivity?

A9: Low sensitivity in MS analysis of OPDA can be due to several factors.

Troubleshooting Steps:

  • Ionization Mode: OPDA has a carboxylic acid group and is best detected in negative ion mode (ESI-). Ensure your mass spectrometer is set to the correct polarity.

  • Mobile Phase Additives: The addition of a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase can improve the deprotonation of OPDA and enhance the signal in negative ion mode.

  • Source Parameters: Optimize the MS source parameters, including capillary voltage, gas flow rates (nebulizing and drying gases), and source temperature, to maximize the ionization of OPDA.

  • Derivatization: For some applications, derivatization of the carboxylic acid group can improve ionization efficiency and chromatographic separation.[4]

Q10: I am observing multiple peaks with the same mass-to-charge ratio (m/z) as OPDA. What could be the reason?

A10: This could be due to the presence of isomers or in-source fragmentation.

  • cis/trans Isomers: As mentioned earlier, the cis and trans isomers of OPDA will have the same m/z but different retention times.

  • Other Isomers: Depending on the synthesis method, other structural isomers may be present.

  • In-source Fragmentation: If the source conditions are too harsh, the OPDA molecule may fragment in the ion source, leading to the appearance of fragment ions with the same m/z as potential isomers. Try reducing the source voltage and temperature.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the quality control analysis of OPDA standards.

Protocol 1: HPLC-UV Purity Assessment of OPDA Standards

This protocol is designed to assess the purity of an OPDA standard and quantify the relative amounts of the cis and trans isomers.

Materials:

  • OPDA standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of OPDA in ethanol.

    • Dilute the stock solution to a working concentration of 10 µg/mL in the initial mobile phase composition (e.g., 60% B).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm

    • Gradient:

      • 0-5 min: 60% B

      • 5-20 min: 60% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 60% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of all peaks in the chromatogram.

    • Calculate the purity of the OPDA standard as the percentage of the main peak area relative to the total peak area.

    • If a peak corresponding to the trans isomer is present, calculate the relative percentage of each isomer.

Protocol 2: LC-MS/MS Confirmation of OPDA Identity

This protocol is for the confirmation of the identity of an OPDA standard using tandem mass spectrometry.

Materials:

  • OPDA standard

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Solvents and column as described in Protocol 1

Procedure:

  • LC Conditions: Use the same LC conditions as in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Negative ESI

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350°C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • Scan Mode: Full scan (m/z 100-400) and product ion scan

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the m/z of the deprotonated OPDA molecule ([M-H]⁻, expected m/z 291.2).

    • Perform a product ion scan on the precursor ion at m/z 291.2 to obtain the fragmentation pattern.

  • Data Analysis:

    • Compare the obtained mass and fragmentation pattern with known values for OPDA. The fragmentation pattern can be used to confirm the structure of the molecule.

Caption: A comprehensive workflow for the quality control of new and in-use OPDA standards.

References

  • Laudert, D., Hennig, P., Stelmach, B. A., Müller, A., Andert, L., & Weiler, E. W. (1997). Analysis of 12-oxo-phytodienoic acid enantiomers in biological samples by capillary gas chromatography-mass spectrometry using cyclodextrin stationary phases. Analytical Biochemistry, 246(2), 211–217. [Link]

  • Vick, B. A., & Zimmerman, D. C. (1986). Characterization of 12-Oxo-Phytodienoic Acid Reductase in Corn. Plant Physiology, 80(1), 202–205. [Link]

  • Shibata, Y., Kariya, Y., & Nakano, T. (2018). Derivatization for detection of abscisic acid and 12-oxo-phytodienoic acid using matrix-assisted laser desorption/ionization imaging mass spectrometry. Rapid Communications in Mass Spectrometry, 32(17), 1431–1438. [Link]

  • mzCloud. (2020, August 18). 12 Oxo phytodienoic acid. [Link]

  • Crombie, L., & Mistry, K. M. (1991). Synthesis of 12-oxophytodienoic acid (12-oxoPDA) and the compounds of its enzymic degradation cascade in plants, OPC-8:0, -6:0, -4:0 and -2:0 (epi-jasmonic acid), as their methyl esters. Journal of the Chemical Society, Perkin Transactions 1, (7), 1981-1991. [Link]

  • SCIEX. (2024, July 12). Important parameters in mass spectrometry - Episode 4 | Introduction to LC-MS [Video]. YouTube. [Link]

  • Dave, A., Vaistij, F. E., Tjeertes, M. L., van der Krol, S., de Boer, A. H., & Ligterink, W. (2011). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell, 23(4), 1357–1371. [Link]

  • Kusaka, K., et al. (2024). Downstream metabolites of (+)-cis-12-oxo-phytodienoic acid function as noncanonical bioactive jasmonates in Arabidopsis thaliana. bioRxiv. [Link]

  • Park, S.-W., et al. (2020). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers in Plant Science, 11, 583838. [Link]

  • Alapati, D. (2023). Characterization of 12-Oxo-phytodienoic Acid Signaling in Broad-spectrum Plant Defense Responses and Its Coordination with. Auburn University. [Link]

Sources

Optimization

dealing with instability of 12-oxo-phytodienoic acid during derivatization

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the analysis of 12-oxo-phytodienoic acid (OPDA). As a Senior Application Scientist, I understand the uni...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of 12-oxo-phytodienoic acid (OPDA). As a Senior Application Scientist, I understand the unique challenges researchers face when working with this labile, yet biologically significant, oxylipin. OPDA's reactive structure, which is key to its function in plant defense and development, also makes it notoriously prone to degradation and isomerization during analytical sample preparation, particularly derivatization.[1][2][3]

This guide is designed to provide you with field-proven insights and robust methodologies to navigate these challenges. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring your experimental design is a self-validating system for generating reliable and reproducible data.

Troubleshooting Guide: Derivatization Instability

This section addresses specific issues encountered during the derivatization of OPDA for chromatographic analysis, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), which commonly requires a derivatization step.

Q1: I am observing a very low or completely absent signal for my OPDA derivative in the GC-MS analysis. What is the likely cause?

A1: This is a common and frustrating issue, typically rooted in analyte degradation either before or during the derivatization process. The primary culprits are heat, pH instability, and suboptimal reaction conditions.

Possible Causes & Solutions

Possible Cause Explanation Suggested Solution
Thermal Degradation OPDA, like many oxylipins, is thermolabile.[4] Standard derivatization protocols that require high heat (e.g., >70°C for extended periods) can cause significant degradation before the analyte is stabilized by derivatization.Optimize Reaction Conditions: Use the mildest effective temperature. For Pentafluorobenzyl (PFB) ester formation, a reaction at 60°C for 45-60 minutes is often sufficient.[5] Avoid prolonged heating.
Incomplete Derivatization The reaction may not have gone to completion, leaving a significant portion of the polar, non-volatile free acid, which will not perform well on a GC system.Verify Reagent Quality & Excess: Ensure your derivatizing agent (e.g., PFB-Br, diazomethane, or BSTFA) is fresh and not degraded. Use a sufficient molar excess of the reagent to drive the reaction to completion.
Analyte Degradation Pre-Derivatization OPDA can degrade during extraction and solvent evaporation steps. The α,β-unsaturated carbonyl group in the cyclopentenone ring is highly reactive.[1]Maintain Cold Chain: Keep samples on ice or at 4°C throughout the extraction process.[6][7] Use an Antioxidant: Add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent to prevent auto-oxidation.[6][7] Evaporate Solvents Gently: Use a stream of nitrogen gas at low temperatures rather than high-heat evaporators.
pH-Induced Isomerization/Degradation Extreme pH conditions during extraction or derivatization can catalyze isomerization of the cis double bond or degradation of the cyclopentenone ring.Control pH: Ensure the pH of your sample remains near neutral during workup. If using a catalyst for derivatization (e.g., a base for PFB esterification), use a mild, non-nucleophilic base and add it immediately before the reagent.
Q2: My chromatogram shows multiple peaks that could be OPDA, or the peak shape is very poor. How do I interpret this and fix it?

A2: Multiple peaks often indicate the presence of isomers or degradation products, while poor peak shape can result from on-column issues or incomplete derivatization.

Root Cause Analysis

Observation Probable Cause Corrective Action
Multiple, close-eluting peaks Cis/Trans Isomerization: The naturally occurring cis-(+)-OPDA can isomerize to the trans form.[8] This can be induced by heat, light, or pH extremes during sample processing.Minimize sample exposure to heat and light. Maintain neutral pH during extraction. If unavoidable, ensure your quantification method integrates both isomer peaks, or use a chromatographic method capable of resolving them for individual analysis.[8]
Broad, tailing peak Incomplete Derivatization: Underivatized OPDA is highly polar and will interact strongly with the GC column, leading to poor peak shape.Re-optimize the derivatization protocol as described in A1. Ensure complete dryness of the sample before adding derivatization reagents, as water can quench the reaction.
Unexpected, consistent extra peaks Side Reactions: The carbonyl group on the cyclopentenone ring can potentially react with certain derivatizing agents, especially those intended for hydroxyl groups if conditions are harsh.Use a derivatization strategy specific to the carboxylic acid, such as methylation or PFB esterification. If silylating to target other analytes, be aware of potential side reactions with OPDA.
Visualization of OPDA Instability

The following diagram illustrates the key molecular structures and potential transformation pathways that contribute to analytical challenges.

OPDA_Instability cluster_main 12-OPDA Analytical Challenges Native_OPDA cis-(+)-12-OPDA (Native Form) Isomer_OPDA trans-12-OPDA (Isomer) Native_OPDA->Isomer_OPDA Heat / pH / Light Isomerization Degraded_Product Degradation Products (Ring opening, oxidation, etc.) Native_OPDA->Degraded_Product Harsh Conditions (Heat, O₂, pH) Derivatized_OPDA Stable Derivative (e.g., PFB Ester) Native_OPDA->Derivatized_OPDA Derivatization (Stabilization) Isomer_OPDA->Native_OPDA Reversible?

Caption: Key instability pathways of 12-OPDA during analytical sample preparation.

Frequently Asked Questions (FAQs)

What makes 12-OPDA so chemically unstable?

12-OPDA's instability arises from its unique chemical structure. It contains a reactive α,β-unsaturated carbonyl group within a cyclopentenone ring.[1] This feature, known as a Michael acceptor, is susceptible to nucleophilic attack. Furthermore, the molecule contains double bonds that can be isomerized or oxidized, and a carboxylic acid group that requires derivatization for GC analysis.

What are the best practices for sample collection and storage to preserve OPDA?

The integrity of your final data begins at the point of collection. As OPDA biosynthesis can be triggered by stress like wounding, rapid and proper handling is critical.[3]

  • Immediate Freezing: Flash-freeze biological samples in liquid nitrogen immediately upon collection to halt all enzymatic activity.[9]

  • Long-Term Storage: Store samples at -80°C for long-term stability. Studies on other oxylipins confirm that -80°C is crucial for preventing degradation over time.[6][7][10]

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation.[10] Aliquot samples into single-use tubes after initial processing if multiple analyses are planned.

Is derivatization always necessary for OPDA analysis?

No. While essential for traditional GC-MS, derivatization can often be avoided by using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] LC-MS/MS is a powerful tool for analyzing small metabolites like jasmonates directly from a liquid extract, which minimizes sample handling and avoids the potential for thermal degradation associated with GC inlets.[9][11] However, GC-MS may still be preferred in some labs or for specific methods requiring chiral separation of enantiomers.[8]

Which derivatization method offers the best stability and sensitivity for GC-MS?

For GC-MS analysis of compounds with carboxylic acid groups, forming pentafluorobenzyl (PFB) esters is often superior to traditional methylation.

  • Mechanism: The carboxylic acid is reacted with pentafluorobenzyl bromide (PFB-Br) under mild basic conditions to form a PFB ester.[12]

  • Advantages:

    • High Sensitivity: PFB derivatives are strongly electron-capturing, making them ideal for highly sensitive detection using electron capture negative ion chemical ionization (ECNI-MS).[5][12]

    • Thermal Stability: PFB esters are generally more thermally stable than silyl derivatives and perform well under GC conditions.

    • Mild Reaction Conditions: The reaction can typically be performed at a moderate temperature (e.g., 60°C), minimizing the risk of thermal degradation of the parent OPDA molecule.[5]

Protocol: Pentafluorobenzyl (PFB) Esterification of OPDA for GC-MS Analysis

This protocol is designed to maximize the stability of OPDA during derivatization, providing a robust workflow for sensitive quantification.

Experimental Workflow Diagram

PFB_Workflow Start Start: Lyophilized Sample Extract Dryness Ensure Absolute Dryness (N₂ stream) Start->Dryness Reconstitute Reconstitute in Acetonitrile Dryness->Reconstitute Add_Reagents Add DIPEA (catalyst) & PFB-Br (reagent) Reconstitute->Add_Reagents Incubate Incubate at 60°C for 60 minutes Add_Reagents->Incubate Evaporate Evaporate to Dryness (N₂ stream) Incubate->Evaporate Reconstitute_Final Reconstitute in Hexane (or suitable solvent) Evaporate->Reconstitute_Final Analyze Analyze by GC-ECNI-MS Reconstitute_Final->Analyze

Caption: Workflow for the PFB derivatization of 12-OPDA.

Step-by-Step Methodology
  • Sample Preparation:

    • Start with a purified lipid extract containing OPDA that has been dried completely (e.g., by lyophilization or under a gentle stream of nitrogen). It is critical that no water is present.

    • To the dry extract in a 2 mL glass vial with a PTFE-lined cap, add 100 µL of acetonitrile. Vortex briefly to dissolve the residue.

  • Derivatization Reaction:

    • Add 10 µL of a 1% solution of N,N-Diisopropylethylamine (DIPEA) in acetonitrile. DIPEA acts as a non-nucleophilic base to catalyze the reaction.

    • Add 10 µL of a 10% solution of O-(2,3,4,5,6-Pentafluorobenzyl) bromide (PFB-Br) in acetonitrile.

    • Cap the vial tightly, vortex for 30 seconds, and place it in a heating block or oven at 60°C for 60 minutes .

  • Post-Reaction Workup:

    • After incubation, remove the vial and allow it to cool to room temperature.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This removes excess reagents.

    • Reconstitute the dry residue in 100 µL of hexane (or another GC-compatible solvent like iso-octane). Vortex thoroughly.

    • Transfer the solution to a GC-MS autosampler vial with an insert.

  • Analysis:

    • Analyze the sample using GC-MS, preferably with a system capable of Electron Capture Negative Ionization (ECNI) for maximum sensitivity. Monitor for the characteristic ions of the OPDA-PFB derivative.

This protocol provides a robust starting point. Optimization of reagent concentrations and incubation times may be necessary depending on the sample matrix and concentration of OPDA. Always run a standard curve of derivatized authentic OPDA to confirm reaction efficiency and for accurate quantification.

References
  • Ramsden, C. E., et al. (2019). Temperature and time-dependent effects of delayed blood processing on oxylipin concentrations in human plasma. Prostaglandins, Leukotrienes and Essential Fatty Acids, 151, 102027. [Link]

  • Dave, A., et al. (2011). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. Plant Cell, 23(11), 4216-4231. [Link]

  • Maynard, D., et al. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers in Plant Science, 12, 680883. [Link]

  • Acreman, J. C., et al. (1998). Synthesis of 12-oxophytodienoic acid (12-oxoPDA) and the compounds of its enzymic degradation cascade in plants, OPC-8:0, -6:0, -4:0 and -2:0 (epi-jasmonic acid), as their methyl esters. Journal of the Chemical Society, Perkin Transactions 1, (22), 3677-3686. [Link]

  • Newman, J. W., et al. (2021). Collection and Storage of Human Plasma for Measurement of Oxylipins. Metabolites, 11(11), 776. [Link]

  • Koch, M. A., et al. (2020). Stability of oxylipins during plasma generation and long-term storage. Talanta, 219, 121074. [Link]

  • Koch, M. A., et al. (2020). Stability of oxylipins during plasma generation and long-term storage. ResearchGate. [Link]

  • Mekkaoui, K., et al. (2024). Downstream metabolites of (+)-cis-12-oxo-phytodienoic acid function as noncanonical bioactive jasmonates in Arabidopsis thaliana. bioRxiv. [Link]

  • Maynard, D., et al. (2018). The function of the oxylipin 12-oxophytodienoic acid in cell signaling, stress acclimation, and development. Journal of Experimental Botany, 69(22), 5343-5355. [Link]

  • Laudert, D., et al. (1997). Analysis of 12-oxo-phytodienoic acid enantiomers in biological samples by capillary gas chromatography-mass spectrometry using cyclodextrin stationary phases. Analytical Biochemistry, 246(2), 211-217. [Link]

  • Herrfurth, C., et al. (2020). Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method. Springer Protocols. [Link]

  • Liu, Y., & Park, S. W. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers in Plant Science, 12, 680883. [Link]

  • Shrestha, B., et al. (2018). Derivatization for detection of abscisic acid and 12-oxo-phytodienoic acid using matrix-assisted laser desorption/ionization imaging mass spectrometry. Rapid Communications in Mass Spectrometry, 32(18), 1571-1579. [Link]

  • Schmedes, A., et al. (2016). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. PMC. [Link]

  • Burczyńska-Skałecka, U., & Skałecki, P. (2021). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 26(16), 4849. [Link]

  • Fuhrman, B. J., et al. (2011). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. PubMed. [Link]

  • Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. Journal of Chromatography B, 1043, 187-201. [Link]

  • Tsikas, D. (2017). Pentafluorobenzyl bromide—A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. OUCI. [Link]

  • Taki, N., et al. (2005). 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis. Plant Physiology, 139(3), 1268-1283. [Link]

  • Park, S. W. (2023). Characterization of 12-Oxo-phytodienoic Acid Signaling in Broad-spectrum Plant Defense Responses and Its Coordination with. Auburn University Electronic Theses and Dissertations. [Link]

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Troubleshooting

Technical Support Center: Optimization of Sample Preparation for Diverse Plant Tissues

Welcome to the Technical Support Center dedicated to overcoming the complexities of plant sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide expert gu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to overcoming the complexities of plant sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and field-proven solutions for obtaining high-quality nucleic acids, proteins, and metabolites from a wide array of plant tissues. Our goal is to empower you with the knowledge to troubleshoot common issues and optimize your workflows for reproducible, high-fidelity results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and hurdles encountered during plant sample preparation.

Q1: My DNA/RNA yield is consistently low. What are the likely causes and how can I improve it?

Low nucleic acid yield is a frequent issue stemming from several factors. Incomplete cell lysis is a primary culprit, as the rigid plant cell wall requires thorough disruption.[1][2][3] Additionally, using suboptimal or degraded reagents, or an inappropriate sample-to-buffer ratio can lead to inefficient extraction.[2] For instance, using too much starting material can overwhelm the lysis buffer's capacity, leading to incomplete lysis and lower yields.[1]

To improve your yield:

  • Ensure complete tissue disruption: Homogenize your sample to a fine powder, preferably using cryogenic grinding with liquid nitrogen to make the tissue brittle and inhibit nuclease activity.[4][5][6]

  • Optimize your lysis buffer: Ensure the buffer is fresh and appropriate for your plant species. For tissues rich in polysaccharides, a high-salt CTAB buffer can be effective.[7][8]

  • Check your sample input: A general guideline is to use 0.1-1 gram of fresh tissue, but this may need optimization depending on the plant and method.[1]

  • Verify reagent quality: Use molecular-grade reagents and ensure they have not expired.[2]

Q2: My nucleic acid samples are contaminated with a viscous, gel-like substance. What is it and how can I remove it?

This common issue is typically due to co-precipitation of polysaccharides with your nucleic acids.[9][10] Polysaccharides have similar chemical properties to nucleic acids and can be carried through the extraction process, resulting in a viscous pellet that is difficult to dissolve.[10] This contamination can inhibit downstream enzymatic reactions like PCR and sequencing.[9][11]

To address polysaccharide contamination:

  • Use a high-salt buffer: Incorporating a high concentration of NaCl (e.g., 1.4 M) in your extraction buffer can help to selectively precipitate polysaccharides.[8][12]

  • Employ a CTAB-based method: Cetyltrimethylammonium bromide (CTAB) is effective at separating polysaccharides from nucleic acids.[7][13]

  • Selective precipitation: Using reagents like lithium chloride (LiCl) can selectively precipitate RNA, leaving most polysaccharides in the supernatant.[10]

Q3: My DNA/RNA is degraded. How can I prevent this?

DNA and RNA are susceptible to degradation by endogenous nucleases released during cell lysis.[1][13] Preventing degradation is critical for downstream applications that require high-integrity nucleic acids.

Key prevention strategies include:

  • Immediate processing or flash-freezing: Process fresh plant material immediately after harvesting.[1][7] If not possible, flash-freeze the tissue in liquid nitrogen and store it at -80°C to halt nuclease activity.[5][7]

  • Maintain cold temperatures: Perform all extraction steps on ice or in a cold room to minimize enzymatic activity.[5][14] Cryogenic grinding is highly recommended.[4][7]

  • Use nuclease inhibitors: Incorporate EDTA in your buffers to chelate Mg2+ ions, which are cofactors for many nucleases. Commercial RNase inhibitors can also be added to your lysis buffer.

Q4: My protein extracts have low yields and show signs of degradation. What can I do?

Low protein yield and degradation are often caused by inefficient cell lysis, protease activity, and interference from secondary metabolites.[5][15]

To optimize protein extraction:

  • Thorough homogenization: Cryogenic grinding is highly effective for breaking tough plant cell walls and releasing proteins.[5][14]

  • Use protease inhibitors: Add a protease inhibitor cocktail to your extraction buffer to inactivate proteases released during lysis.[5][16] Phenylmethylsulfonylfluoride (PMSF) is a commonly used serine protease inhibitor.[16]

  • Work quickly and at low temperatures: Keep samples on ice throughout the extraction process to minimize protease activity.[5][14]

  • Consider a TCA/acetone precipitation: This method can effectively precipitate proteins while removing many interfering compounds.[15][17]

Q5: My extracts are discolored (brown or green). Is this a problem?

Discoloration often indicates the presence of pigments (like chlorophyll) or oxidized polyphenols.[7] While some discoloration might be unavoidable, high levels of these compounds can interfere with downstream applications. Oxidized polyphenols, in particular, can irreversibly bind to nucleic acids and proteins, inhibiting enzymatic reactions.[7][13]

To minimize this interference:

  • Add antioxidants to your lysis buffer: Including reagents like β-mercaptoethanol or polyvinylpyrrolidone (PVP) in your extraction buffer can prevent the oxidation of phenolic compounds.[5][13]

  • Perform a chloroform extraction: This step helps to remove pigments and lipids from your aqueous lysate.[8]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific challenges and tissue types.

Guide 1: Overcoming High Levels of Secondary Metabolites (Polyphenols and Tannins)

Plant tissues, especially woody stems, bark, and some leaves, are rich in secondary metabolites that can interfere with molecular extractions.[13][18][19]

Troubleshooting_Secondary_Metabolites Start Start: Sample with High Secondary Metabolites Pretreatment Pre-treat Sample: - Use young tissue if possible - Flash-freeze in liquid nitrogen Start->Pretreatment Homogenization Homogenization: - Cryogenic grinding to a fine powder Pretreatment->Homogenization Lysis Lysis Buffer Additives: - Add PVP or β-mercaptoethanol - Use a CTAB-based buffer Homogenization->Lysis Extraction Extraction: - Perform multiple chloroform extractions Lysis->Extraction Precipitation Precipitation: - Use isopropanol or ethanol - Wash pellet with 70% ethanol Extraction->Precipitation End End: Purified Sample Precipitation->End

Caption: Workflow for samples high in secondary metabolites.

Detailed Steps & Rationale:

  • Sample Selection: Whenever possible, use young, actively growing tissues as they generally contain lower concentrations of secondary metabolites compared to older, senescent tissues.[1]

  • Cryogenic Grinding: Immediately flash-freeze your sample in liquid nitrogen and grind it to a fine powder.[4] This prevents the oxidation of phenolic compounds that occurs when tissues are damaged at room temperature.[7]

  • Lysis Buffer Formulation:

    • CTAB Buffer: This is often the buffer of choice for plants with high levels of interfering compounds.[8][20]

    • Additives:

      • Polyvinylpyrrolidone (PVP): This polymer binds to polyphenols, preventing them from interacting with your target molecules.[5][13]

      • β-mercaptoethanol: This reducing agent helps to prevent the oxidation of phenols.[8]

  • Purification:

    • Chloroform Extractions: Perform at least two extractions with chloroform:isoamyl alcohol (24:1) to remove polyphenols and other contaminants.[8]

    • Selective Precipitation: For RNA, precipitation with lithium chloride can be effective in separating RNA from co-precipitating contaminants.[10]

Guide 2: Sample Preparation from Recalcitrant Tissues (Seeds and Roots)

Seeds and roots present unique challenges due to their tough physical nature and often high content of starches, lipids, and other storage compounds.[21]

Troubleshooting_Recalcitrant_Tissues Start Start: Seeds or Roots Pretreatment Pre-treatment: - Seeds: Soak to soften, remove coat - Roots: Thoroughly wash to remove soil Start->Pretreatment Homogenization Mechanical Disruption: - Bead beating with steel or tungsten carbide beads - Cryogenic grinding Pretreatment->Homogenization Lysis Optimized Lysis: - Use a robust lysis buffer (e.g., SDS-based for some applications) - Increase incubation time if needed Homogenization->Lysis Purification Purification: - Centrifuge to pellet debris - Use spin columns for cleaner separation Lysis->Purification End End: Purified Sample Purification->End Metabolite_Extraction_Workflow Start Start: Fresh Plant Tissue Quenching Metabolic Quenching: - Immediately flash-freeze in liquid nitrogen Start->Quenching Homogenization Homogenization: - Grind to a fine powder under cryogenic conditions Quenching->Homogenization Extraction Solvent Extraction: - Add pre-chilled solvent (e.g., 80% methanol) - Vortex vigorously Homogenization->Extraction Separation Phase Separation & Clarification: - Centrifuge at high speed and low temperature - Collect supernatant Extraction->Separation End End: Metabolite Extract Separation->End

Caption: General workflow for plant metabolite extraction.

Detailed Steps & Rationale:

  • Quenching: The most critical step is to halt all enzymatic activity immediately upon harvesting. This is achieved by flash-freezing the tissue in liquid nitrogen. [22][23]2. Homogenization: The frozen tissue should be ground to a fine powder while still frozen to ensure that metabolic processes do not restart. [22]3. Extraction:

    • A pre-chilled solvent, typically a methanol/water mixture, is added to the powdered tissue to extract the metabolites. [22][23] * Vigorous vortexing ensures thorough mixing and efficient extraction. [23]4. Clarification: Centrifugation at high speed and low temperature is used to pellet cell debris and proteins, leaving the metabolites in the supernatant. [23]The supernatant is then carefully collected for analysis.

Data Summary Tables

Table 1: Common Additives for Lysis/Extraction Buffers

AdditivePurposeTarget ProblemTypical Concentration
β-mercaptoethanol Reducing agentPrevents oxidation of polyphenols0.2% - 5%
PVP (Polyvinylpyrrolidone) Binds polyphenolsPolyphenol contamination1% - 4%
NaCl (Sodium Chloride) Helps remove polysaccharidesPolysaccharide contamination1.4 M - 2.5 M
EDTA (Ethylenediaminetetraacetic acid) Chelates Mg2+, inhibits nucleasesNucleic acid degradation20 mM - 50 mM
Protease Inhibitor Cocktail Inhibits proteasesProtein degradationVaries by manufacturer

Table 2: Comparison of Homogenization Techniques

TechniqueProsConsBest For
Mortar and Pestle (Cryogenic) Low cost, effective for small samples, preserves molecular integrity. [4][24]Low throughput, can be labor-intensive. High-quality DNA/RNA, temperature-sensitive molecules.
Bead Beating High throughput, effective for tough tissues. [7][25]Can generate heat, may shear large DNA molecules. Recalcitrant tissues (seeds, roots), large sample numbers.
Rotor-Stator Homogenizer Fast, efficient for soft to medium-tough tissues.Can cause shearing, may not be effective for very tough tissues.Leaves, soft stems.

References

  • MP Biomedicals. (n.d.). Plant Tissue Homogenization Best Practices. Retrieved from [Link]

  • Wikipedia. (2023). Cryogenic grinding. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). General Plant Homogenization. Retrieved from [Link]

  • (2024, August 16). Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges.
  • GreenskyBio. (2024, August 15). Optimizing Protein Extraction from Plant Tissues: A Comprehensive Protocol.
  • CD Genomics. (2025, June 30). Advances in DNA Extraction: Methods, Improvement and Troubleshooting.
  • OPS Diagnostics. (n.d.). Homogenization Options of Leaf Tissue for Nucleic Acid Isolation. Retrieved from [Link]

  • Ramos, H. J. O., et al. (2019). METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS). Protocols.io. Retrieved from [Link]

  • National Plant Diagnostic Network. (n.d.). Tissue Homogenization for Nucleic Acid Extraction Tips.
  • Lifeasible. (n.d.). Removal of Unwanted Secondary Metabolites in Plants.
  • Pion Inc. (n.d.). 4 Techniques in Cell Homogenization.
  • (n.d.). Extraction and Purification of RNA from Plant Tissue Enriched in Polysaccharides.
  • Scribd. (n.d.). Plant Tissue Homogenization Methods.
  • Retsch. (n.d.). Cryogenic preparation of sample materials.
  • Lexogen. (2024, July 30). Plant RNA Extraction: Challenges, Methods, and Tips to Improve.
  • ResearchGate. (2024, July 11). What are the common mistakes occur during DNA isolation in plants?.
  • G-Biosciences. (2017, March 21). Specific plant tissue sample preparation & protein extraction methods.
  • AI CONCEPT LIMITED. (2025, October 7). Troubleshooting DNA Extraction: Tips for Reliable Results.
  • Liu, L., et al. (2018). A method for extracting high-quality total RNA from plant rich in polysaccharides and polyphenols using Dendrobium huoshanense. PLOS One. Retrieved from [Link]

  • Reddit. (2018, July 24). Protein extraction-Problems with deactivation of plant proteases.
  • Retsch. (2015, June 1). Cryogenic preparation of sample materials.
  • ResearchGate. (2025, August 7). RNA isolation from plant tissues rich in polysaccharides.
  • Bioss Antibodies. (2023, March 5). How to rapidly extract proteins from recalcitrant plant tissues.
  • Springer Nature Experiments. (n.d.). Protein Extraction from Plant Tissues.
  • (2017, January 19). Extraction of Metabolome From Tissue/Organ.
  • MP Biomedicals. (n.d.). Best Practices: Plant Sample Preparation.
  • (n.d.). Plant Tissue Sample Selection and Handling Protocols for Proteomics and Metabolomics.
  • CUTM Courseware. (n.d.). Extraction of Plant Protein.
  • Forage Lab. (n.d.). Plant Tissue Analysis – Sampling Guidelines.
  • ResearchGate. (2025, August 7). Isolation of total RNA from tissues rich in polyphenols and polysaccharides of mangrove plants.
  • Waypoint Analytical. (n.d.). Plant Tissue Sampling.
  • PMC - NIH. (2023, April 17). Optimization of Targeted Plant Proteomics Using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
  • PubMed. (n.d.). Extraction of plant secondary metabolites.
  • Genetic Education. (2022, July 20). Why is DNA Extraction From Plants Difficult? (With Possible Solutions).
  • The Ohio State University. (n.d.). Extraction of plant secondary metabolites.
  • Springer Nature Experiments. (n.d.). Plant Tissue Extraction for Metabolomics.
  • PubMed Central. (2024, February 11). Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures.
  • Ag PhD. (n.d.). Sampling Guide For Plant Tissue Analysis 0510.
  • Motic Microscopes. (2023, March 14). Rapid Preparation & Examination of Plant Sections with Microscopy.
  • Journal of Plant Ecology | Oxford Academic. (2017, January 30). Preservation of nucleic acids by freeze-drying for next generation sequencing analyses of soil microbial communities.
  • (n.d.). An efficient protocol for isolation of inhibitor-free nucleic acids even from recalcitrant plants.
  • Journal of Pharmacognosy and Phytochemistry. (2019, April 6). Advanced method of secondary metabolite extraction and quality analysis.
  • ResearchGate. (2019, January 16). How can I prevent the degradation of the DNA?.
  • (2023, January 5). Plant secondary metabolites: Extraction, screening, analysis and their bioactivity.
  • G-Biosciences. (2012, August 24). 4 Simple Steps To Prevent Genomic DNA Samples from Degrading Quickly.
  • Zymo Research Europe. (2018, June 7). Prevent Nucleic Acid Degradation Before Extraction.

Sources

Optimization

Technical Support Center: Enhancing the Resolution of OPDA Isomers on Chiral Columns

Welcome to the technical support center dedicated to the challenging yet critical task of separating 12-oxo-phytodienoic acid (OPDA) isomers. As researchers and professionals in drug development and scientific research,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the challenging yet critical task of separating 12-oxo-phytodienoic acid (OPDA) isomers. As researchers and professionals in drug development and scientific research, achieving high-resolution separation of these stereoisomers is paramount for accurate quantification and characterization. This guide is structured to provide both foundational knowledge and in-depth troubleshooting advice to help you navigate the complexities of chiral chromatography for OPDA analysis.

Understanding the Challenge: The Nature of OPDA Isomers

12-oxo-phytodienoic acid (OPDA) possesses multiple chiral centers, leading to the existence of several stereoisomers, including enantiomers and diastereomers. These isomers, which include the naturally occurring cis-(+)-OPDA and its enantiomer, as well as their trans counterparts, often exhibit different biological activities. Consequently, their accurate separation is crucial. The subtle differences in the three-dimensional arrangement of atoms in these isomers make their separation a complex chromatographic challenge. Molecules that are non-superimposable mirror images of each other are known as chiral.[1] Stereoisomers, which have the same connectivity but different spatial arrangements of atoms, can be categorized as either geometric isomers or optical isomers (enantiomers).[1]

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of OPDA isomers.

Q1: What is the most critical factor for successfully separating OPDA isomers?

A1: The selection of the Chiral Stationary Phase (CSP) is undoubtedly the most critical factor.[2] The underlying principle of chiral separation is the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. The stability of these complexes differs for each isomer, leading to different retention times and, thus, separation.

Q2: Which type of chiral column is generally most effective for OPDA isomers?

A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamates, have demonstrated broad applicability for separating a wide range of chiral compounds, including acidic molecules like OPDA.[2][3][4] These columns offer a variety of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for chiral recognition.[4][5]

Q3: Can I use a standard reversed-phase C18 column to separate OPDA diastereomers?

A3: While some slight separation of diastereomers can occasionally be observed on achiral columns like C18, achieving baseline resolution is highly unlikely.[6] Chiral columns are specifically designed for this purpose and are strongly recommended for reliable and robust separation of all OPDA stereoisomers.[7][8]

Q4: Is it necessary to derivatize OPDA before chiral analysis?

A4: Not necessarily. Direct separation of enantiomers on a CSP is often achievable and is the preferred method to avoid the complexities and potential for side reactions associated with derivatization.[9] However, if direct methods fail, derivatization with a chiral reagent to form diastereomers that can be separated on an achiral column is an alternative, though less common, approach.[9]

Troubleshooting Guide: From Poor Resolution to Peak Tailing

This guide provides a systematic approach to resolving common issues encountered during the chiral separation of OPDA isomers.

Issue 1: Poor or No Resolution Between Isomer Peaks

Poor resolution is a frequent challenge in chiral separations. The following workflow can help diagnose and resolve this issue.

Troubleshooting Workflow for Poor Resolution

Caption: A systematic workflow for troubleshooting poor resolution.

In-Depth Explanations and Actions:

  • Inappropriate Chiral Stationary Phase (CSP): The interaction between the OPDA isomers and the CSP is highly specific. A column that works well for one class of compounds may not be suitable for another.

    • Action: Screen at least two to three different polysaccharide-based chiral columns (e.g., cellulose-based vs. amylose-based) to find the one with the best selectivity for your specific OPDA isomers.[2][10]

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences the interactions between the analyte and the stationary phase, thereby affecting selectivity.[10]

    • Action (Normal Phase): In normal-phase chromatography (e.g., hexane/alcohol), systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol). Decreasing the alcohol percentage generally increases retention and can improve resolution.[11] The type of alcohol used can also impact selectivity.[12]

    • Action (Reversed Phase): In reversed-phase chromatography (e.g., acetonitrile/water or methanol/water), adjust the ratio of the organic modifier.

  • Temperature Effects: Temperature can have a profound and sometimes non-linear effect on chiral separations.[13] It can alter the conformation of the chiral selector and the thermodynamics of the analyte-CSP interaction.[14][15][16]

    • Action: Use a column oven for precise temperature control. Methodically evaluate a range of temperatures (e.g., 10°C to 40°C). Both increasing and decreasing the temperature can potentially improve resolution, and in some cases, even reverse the elution order of enantiomers.[10][14][17]

  • Flow Rate: Chiral separations often benefit from lower flow rates compared to achiral methods.

    • Action: Reduce the flow rate to increase the interaction time between the OPDA isomers and the CSP, which can enhance resolution.[11]

Issue 2: Peak Tailing, Especially for the Acidic OPDA Molecule

Peak tailing for acidic compounds like OPDA is a common problem, often caused by undesirable secondary interactions.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
Secondary Interactions with Silica The carboxylic acid group of OPDA can interact with active silanol groups on the silica support of the column, leading to tailing.Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid (TFA) or acetic acid) to the mobile phase.[11][18] This suppresses the ionization of the carboxylic acid and masks the active sites on the silica.[18]
Column Overload Injecting too much sample can saturate the stationary phase, causing peak distortion.Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH (Reversed Phase) In reversed-phase mode, the pH of the mobile phase can affect the ionization state of OPDA and influence peak shape.Adjust the mobile phase pH with a suitable buffer to ensure a consistent ionization state of the analyte.
Issue 3: Irreproducible Retention Times

Fluctuating retention times can compromise the reliability of your analytical method.

Troubleshooting Steps for Retention Time Instability:

  • Ensure Column Equilibration: Chiral separations may require longer equilibration times than achiral methods. Ensure the column is fully equilibrated with the mobile phase before each injection.[2]

  • Mobile Phase Stability: Prepare fresh mobile phase daily. If using a mixture of solvents, ensure they are thoroughly mixed and degassed to prevent changes in composition due to evaporation of volatile components.[2]

  • Temperature Control: Maintain a constant and controlled column temperature using a column oven. Even small fluctuations in ambient temperature can affect retention times.

  • Pump Performance: Check for leaks and ensure the pump is delivering a consistent and accurate flow rate.

Experimental Protocols

Protocol 1: Systematic Chiral Column Screening

This protocol outlines a generalized approach for screening chiral columns to identify the optimal stationary phase for OPDA isomer separation.

  • Prepare a Standard Solution: Create a solution containing a mixture of the OPDA isomers of interest in a suitable solvent (e.g., ethanol or mobile phase).

  • Select Columns for Screening: Choose a minimum of three polysaccharide-based chiral columns with different selectors (e.g., a cellulose-based and two different amylose-based columns).

  • Initial Mobile Phase Conditions:

    • Normal Phase: Start with a mobile phase of hexane/isopropanol (90:10, v/v) with 0.1% TFA.

    • Reversed Phase: Begin with acetonitrile/water (50:50, v/v) with 0.1% formic acid.

  • Screening Run: Inject the standard solution onto each column under the initial mobile phase conditions.

  • Evaluation: Compare the chromatograms for each column. Look for the column that provides the best selectivity (separation between the peaks) and resolution.

  • Optimization: Select the most promising column and proceed with method optimization by adjusting the mobile phase composition, temperature, and flow rate as described in the troubleshooting section.

Column Screening Logic

Caption: A logical flow for chiral column screening.

Final Recommendations from the Scientist's Bench

  • Patience and a Systematic Approach are Key: Chiral method development is often an iterative process. Avoid making multiple changes simultaneously, as this can make it difficult to determine the effect of each parameter.[6]

  • Document Everything: Keep detailed records of all experimental conditions and results. This will be invaluable for troubleshooting and for future method development.

  • Consult Column Manufacturer's Guidelines: Always refer to the specific guidelines provided by the column manufacturer for recommended mobile phases, pH ranges, and operating pressures.

By understanding the principles of chiral separation and adopting a methodical approach to troubleshooting, you can significantly enhance the resolution of OPDA isomers on chiral columns, leading to more accurate and reliable scientific data.

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed. (2019).
  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns | Journal of Chromatographic Science | Oxford Academic. (n.d.). Oxford Academic.
  • Polysaccharide-based CSPs - Chiralpedia. (n.d.). Chiralpedia.
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. (n.d.).
  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC - PubMed Central. (2020). Molecules, 25(23), 5637.
  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors - ResearchGate. (n.d.).
  • Technical Support Center: Refining HPLC Methods for Better Separation of OPDA Stereoisomers - Benchchem. (n.d.). Benchchem.
  • Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies. (2023, September 25). Regis Technologies.
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... - ResearchGate. (n.d.).
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF - ResearchGate. (n.d.).
  • Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase. | Semantic Scholar. (n.d.). Semantic Scholar.
  • Technical Support Center: Optimizing HPLC Parameters for (S)
  • How to separate the diastereomer peak from main peak? - ResearchGate. (2019, June 18).
  • Separation of diastereomers - Chromatography Forum. (2008, January 23).
  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023, January 19).
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. (2024, November 18).
  • 24.2 Isomers of Organic Compounds. (n.d.). LibreTexts.

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Troubleshooting

Technical Support Center: Strategies to Improve Signal-to-Noise Ratio for Low-Abundance OPDA

Welcome to the technical support center for the analysis of 12-oxo-phytodienoic acid (OPDA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of det...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 12-oxo-phytodienoic acid (OPDA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of detecting and quantifying this low-abundance, yet crucial, signaling molecule. As a Senior Application Scientist, I have curated this resource to provide not only step-by-step protocols but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design and troubleshooting efforts. Our goal is to equip you with the expertise to enhance your signal-to-noise ratio and achieve reliable, reproducible results.

Understanding the Challenge: The Nature of OPDA

12-oxo-phytodienoic acid (OPDA) is a pivotal oxylipin in plants, serving as a precursor to the well-known phytohormone jasmonic acid (JA) and as a signaling molecule in its own right.[1][2] OPDA is involved in a wide array of plant defense and developmental processes.[1][3] However, its analysis is often hampered by its low physiological concentrations and its susceptibility to degradation, making it a challenging analyte.[4][5] This guide will provide you with strategies to overcome these analytical hurdles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns regarding OPDA analysis.

Q1: My OPDA signal is very low or undetectable. What are the most likely causes?

A1: Low or absent OPDA signal is a frequent issue. The primary culprits are often inefficient extraction from the complex plant matrix, degradation of the analyte during sample preparation, or poor ionization efficiency in the mass spectrometer. It is also possible that the physiological concentration in your specific sample is below the detection limit of your current method.

Q2: How can I prevent OPDA degradation during sample preparation?

A2: OPDA, like many oxylipins, is sensitive to oxidation and enzymatic degradation. To minimize this, it is crucial to flash-freeze your plant tissue in liquid nitrogen immediately after harvesting.[6] All extraction and processing steps should be performed at low temperatures (e.g., on ice or at 4°C).[5] The addition of antioxidants, such as butylated hydroxytoluene (BHT), to your extraction solvents is also highly recommended.[7]

Q3: What is the best internal standard to use for OPDA quantification?

A3: The gold standard for quantification in mass spectrometry is the use of a stable isotope-labeled internal standard. For OPDA, a deuterated or ¹³C-labeled OPDA standard would be ideal. This is because it will have nearly identical chemical and physical properties to the endogenous OPDA, co-eluting chromatographically and experiencing similar ionization effects, thus correcting for matrix effects and sample loss during preparation. If a labeled OPDA is unavailable, a structurally similar oxylipin not present in your sample can be used, but this will provide less accurate quantification.

Q4: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my samples?

A4: Both LLE and SPE can be effective for OPDA extraction. LLE, often using a modified Folch or Bligh-Dyer method, is a classic technique for lipid extraction.[5] However, it can be less selective and may co-extract a large number of interfering lipids.[5] SPE, on the other hand, offers greater selectivity and can provide a cleaner sample, which is highly beneficial for reducing matrix effects in LC-MS analysis.[6] The choice often depends on the complexity of your sample matrix and the level of cleanup required. For low-abundance analytes like OPDA, SPE is often the preferred method.

Troubleshooting Guides: A Deeper Dive

This section provides more detailed troubleshooting advice for specific issues you may encounter during your experiments.

Issue 1: High Background Noise in the Chromatogram

High background noise can obscure your low-abundance OPDA peak, leading to a poor signal-to-noise ratio.

Potential Cause Explanation Recommended Solution
Matrix Effects Co-eluting compounds from the sample matrix can interfere with the ionization of OPDA, leading to ion suppression or enhancement and a noisy baseline.[8][9]Implement a more rigorous sample cleanup protocol, such as Solid-Phase Extraction (SPE).[10] You can also try diluting your sample, though this may not be feasible for very low-abundance analytes. Optimizing your chromatographic separation to resolve OPDA from interfering compounds is also crucial.
Contaminated Solvents or Reagents Impurities in your LC-MS grade solvents, water, or additives can contribute to high background noise.[11]Always use high-purity, MS-grade solvents and freshly prepared mobile phases.[11] Filter all solvents and samples before use.
Instrument Contamination The LC-MS system itself can become contaminated over time, leading to a persistent high background.Perform a thorough cleaning of the ion source and transfer optics. Flush the LC system with a strong solvent wash to remove any accumulated contaminants.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Asymmetrical peak shapes can compromise both the identification and accurate quantification of OPDA.

Potential Cause Explanation Recommended Solution
Column Overload Injecting too much sample or too high a concentration of the analyte can lead to peak fronting.While less common for low-abundance analytes, this can occur if the sample extract is highly concentrated in other compounds. Try diluting your sample or reducing the injection volume.
Secondary Interactions The acidic nature of OPDA can lead to interactions with active sites on the column or in the LC system, causing peak tailing.Use a high-quality, end-capped C18 column. The addition of a small amount of a weak acid, such as formic acid, to the mobile phase can help to improve peak shape for acidic analytes.
Inappropriate Injection Solvent If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion and splitting.Whenever possible, dissolve your final extract in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Experimental Protocols: Step-by-Step Methodologies

Here, we provide detailed protocols for the extraction and analysis of OPDA. These should be considered as a starting point and may require optimization for your specific plant tissue and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) for OPDA from Plant Tissue

This protocol is adapted from methods for the extraction of oxylipins and is designed to provide a clean extract for LC-MS analysis.[7][12]

Materials:

  • Plant tissue (100-500 mg)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 80% methanol with 1% acetic acid and 0.01% BHT

  • Internal standard (e.g., deuterated OPDA)

  • SPE cartridges (e.g., C18, 60 mg)

  • SPE manifold

  • Conditioning solvent: 100% methanol

  • Equilibration solvent: 1% acetic acid in water

  • Wash solvent: 1% acetic acid in water

  • Elution solvent: 80% acetonitrile with 1% acetic acid

  • Nitrogen evaporator

Procedure:

  • Sample Homogenization:

    • Weigh the frozen plant tissue.

    • Immediately grind the tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

  • Extraction:

    • Transfer the powdered tissue to a tube and add 1 mL of ice-cold extraction solvent containing the internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction:

    • Conditioning: Pass 1 mL of 100% methanol through the SPE cartridge. Do not allow the sorbent to dry.

    • Equilibration: Pass 1 mL of 1% acetic acid in water through the cartridge.

    • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 1% acetic acid in water to remove polar impurities.

    • Elution: Elute the OPDA and other oxylipins with 1 mL of 80% acetonitrile with 1% acetic acid.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Derivatization of OPDA for Enhanced MS Sensitivity

For analytes with poor ionization efficiency, chemical derivatization can significantly improve the signal intensity. This protocol describes a general method for derivatizing carboxylic acids like OPDA.

Derivatization Reagent: 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) can be used to derivatize carboxylic acids for enhanced detection in positive ion mode LC-MS/MS.[4][13]

Materials:

  • Dried OPDA extract

  • 4-APEBA derivatization reagent

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Reaction buffer (e.g., pH 5.7)

  • Quenching solution

Procedure:

  • Reagent Preparation: Prepare fresh solutions of 4-APEBA and EDC in the reaction buffer.

  • Derivatization Reaction:

    • To the dried OPDA extract, add the 4-APEBA solution.

    • Initiate the reaction by adding the EDC solution.

    • Incubate the reaction mixture under optimized conditions (e.g., 10°C for a specified time).

  • Reaction Quenching: Stop the reaction by adding a quenching solution.

  • Sample Cleanup: A further solid-phase extraction or liquid-liquid extraction step may be necessary to remove excess derivatization reagents before LC-MS analysis.

  • LC-MS Analysis: Analyze the derivatized sample using a suitable reversed-phase LC method and positive ion mode ESI-MS/MS.

Advanced Analytical Strategies

To further enhance the signal-to-noise ratio for low-abundance OPDA, consider implementing these advanced mass spectrometry techniques.

Multiple Reaction Monitoring (MRM)

MRM is a highly sensitive and selective technique available on triple quadrupole mass spectrometers.[14][15] It involves monitoring specific precursor-to-product ion transitions for your analyte of interest. This targeted approach significantly reduces background noise and enhances specificity, making it ideal for quantifying low-abundance compounds in complex matrices.[16]

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Orbitrap or TOF analyzers, provide high mass accuracy and resolution.[17][18] This allows for the confident identification of OPDA based on its accurate mass, even in the presence of isobaric interferences. The high resolution also helps to distinguish the analyte signal from the chemical noise, thereby improving the signal-to-noise ratio.

Visualizing the Context: Jasmonate Signaling and Experimental Workflow

To provide a clearer understanding of OPDA's biological role and the analytical process, the following diagrams have been created.

Jasmonate_Signaling_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alpha-Linolenic_Acid Alpha-Linolenic_Acid OPDA OPDA Alpha-Linolenic_Acid->OPDA LOX, AOS, AOC OPDA_transported OPDA OPDA->OPDA_transported Gene_Expression Gene_Expression OPDA->Gene_Expression COI1-independent signaling JA JA JA_cyto JA JA->JA_cyto OPDA_transported->JA OPR3, Beta-oxidation JA_Ile JA_Ile COI1 COI1 JA_Ile->COI1 JA_cyto->JA_Ile JAR1 JAZ JAZ COI1->JAZ promotes degradation MYC2 MYC2 JAZ->MYC2 represses MYC2->Gene_Expression activates

Caption: The Jasmonate Signaling Pathway, highlighting OPDA's dual role.

OPDA_Analysis_Workflow Plant_Tissue Plant_Tissue Homogenization Homogenization Plant_Tissue->Homogenization Liquid Nitrogen Extraction Extraction Homogenization->Extraction Solvent + Internal Standard SPE_Cleanup Solid-Phase Extraction (SPE) Extraction->SPE_Cleanup Derivatization Derivatization (Optional) SPE_Cleanup->Derivatization LC_MS_Analysis LC-MS/MS Analysis SPE_Cleanup->LC_MS_Analysis Direct Analysis Derivatization->LC_MS_Analysis Data_Analysis Data_Analysis LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for improving OPDA signal-to-noise ratio.

References

  • Böttcher, C., & Pollmann, S. (2009). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Plant Signaling & Behavior, 4(8), 746-748. [Link]

  • Eggink, M., Wijtmans, M., Kretschmer, A., Kool, J., de Koster, C. G., & Niessen, W. M. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 665-675. [Link]

  • Higashi, T., & Ogawa, S. (2017). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 130, 253-267. [Link]

  • Jimenez Aleman, G., Machado, R. A. R., & Baldwin, I. T. (2022). OPDA, more than just a jasmonate precursor. Plant, Cell & Environment, 45(3), 675-687. [Link]

  • Kool, J., Eggink, M., & Niessen, W. M. A. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Vrije Universiteit Amsterdam. [Link]

  • Kortz, L., Dorow, J., Riemer, S., & Schebb, N. H. (2020). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Metabolites, 10(9), 359. [Link]

  • Lupo, C. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 634-643. [Link]

  • Miyashita, M., Yamashita, K., & Hayakawa, K. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(7), 1266-1274. [Link]

  • Stintzi, A., & Browse, J. (2000). The Arabidopsis thaliana mutant opr3 is deficient in 12-oxophytodienoate-10,11-reductase, a key enzyme in jasmonic acid synthesis. Proceedings of the National Academy of Sciences, 97(19), 10625-10630. [Link]

  • Harvey, F. C., Collao, V., & Bhattacharya, S. K. (2023). High-Resolution Liquid Chromatography-Mass Spectrometry for Lipidomics. Methods in Molecular Biology, 2625, 57-63. [Link]

  • Liu, Y., Zhang, P., Li, J., & Zhu, T. (2020). Analytical Strategy for Oxylipin Annotation by Combining Chemical Derivatization-Based Retention Index Algorithm and Feature Tandem Mass Spectrometric Fragmentation as a Biomarker Discovery Tool. Analytical Chemistry, 92(15), 10476-10484. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Chromedia. (2025). Troubleshooting ion suppression in LC–MS analysis. Chromedia. [Link]

  • Yang, J., et al. (2020). Optimization of a Method for the Simultaneous Extraction of Polar and Non-Polar Oxylipin Metabolites, DNA, RNA, Small RNA, and Protein from a Single Small Tissue Sample. Methods and Protocols, 3(3), 61. [Link]

  • Kortz, L., et al. (2020). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Metabolites, 10(9), 359. [Link]

  • Al-Masri, M., et al. (2022). Physiological, Biochemical, and Transcriptome Analyses Reveal the Potential Role of ABA in Dufulin-Induced Tomato Resistance to Tomato Brown Rugose Fruit Virus (ToBRFV). International Journal of Molecular Sciences, 23(19), 11883. [Link]

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  • Yang, J., et al. (2020). Optimization of a Method for the Simultaneous Extraction of Polar and Non-Polar Oxylipin Metabolites, DNA, RNA, Small RNA, and Protein from a Single Small Tissue Sample. ResearchGate. [Link]

  • Kortz, L., et al. (2020). Methods of the Analysis of Oxylipins in Biological Samples. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Signaling Pathways of 12-oxo-phytodienoic Acid and Jasmonic Acid

Authored for Researchers, Scientists, and Drug Development Professionals In the intricate world of plant signaling, the jasmonate family of oxylipins stands out as a critical regulator of growth, development, and defense...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant signaling, the jasmonate family of oxylipins stands out as a critical regulator of growth, development, and defense. For decades, jasmonic acid (JA) and its isoleucine conjugate, JA-Ile, have been recognized as the primary bioactive hormones orchestrating responses to herbivory and necrotrophic pathogens. However, mounting evidence has unveiled a more complex narrative, establishing its precursor, 12-oxo-phytodienoic acid (OPDA), as a potent signaling molecule with distinct, JA-independent functions. This guide provides an in-depth comparison of the canonical JA-Ile signaling pathway and the emergent, independent signaling cascades of OPDA, supported by experimental data and detailed methodologies to empower further research in this evolving field.

Section 1: The Canonical Jasmonic Acid (JA-Ile) Signaling Pathway

The jasmonic acid signaling pathway is a well-elucidated cascade crucial for plant defense against a wide range of biotic stresses.[1][2] The true bioactive form of the hormone is not JA itself, but its amino acid conjugate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[3] This pathway operates through a sophisticated receptor-repressor system, enabling a rapid and robust transcriptional response to threats.

Core Mechanism:

The central hub of JA-Ile perception is the co-receptor complex formed by the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE-ZIM DOMAIN (JAZ) proteins.[1][4] In the absence of a stimulus, JAZ proteins act as transcriptional repressors by binding to and inhibiting various transcription factors, most notably MYC2 .

Upon insect attack or pathogen infection, JA-Ile levels rise. JA-Ile then acts as a molecular glue, facilitating the interaction between COI1 and JAZ proteins.[4] As a component of an SCF (Skp1/Cul1/F-box) E3 ubiquitin ligase complex, SCFCOI1 targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1] The removal of these JAZ repressors liberates MYC2 and other transcription factors, which can then activate the expression of a vast suite of JA-responsive genes, including those involved in producing defense compounds and proteinase inhibitors.[4]

JA_Signaling cluster_stress Biotic Stress (e.g., Herbivory) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Wounding / Pathogen Attack JA_Ile JA-Ile Synthesis Stress->JA_Ile triggers COI1 SCF-COI1 Complex JA_Ile->COI1 binds & activates JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2_inactive MYC2 (Inactive) JAZ->MYC2_inactive represses MYC2_active MYC2 (Active) MYC2_inactive->MYC2_active JAZ degradation leads to activation Genes JA-Responsive Genes MYC2_active->Genes activates transcription Response Defense Response Genes->Response

Caption: Canonical JA-Ile signaling pathway.

Section 2: The Independent Signaling Pathways of OPDA

For years, OPDA was considered merely an intermediate in JA biosynthesis. However, studies using mutants like opr3, which is deficient in the conversion of OPDA to JA, revealed that OPDA itself can trigger a unique set of defense and developmental responses.[5] This indicates that OPDA has signaling functions that are independent of JA-Ile and the canonical COI1-mediated pathway.[6][7] OPDA signaling is now understood to be a crucial, ancient pathway, with evidence suggesting its role in thermotolerance predates the evolution of the COI1-dependent system.[8]

Core Mechanism (COI1-Independent):

A significant portion of OPDA's activity is COI1-independent and originates in the chloroplast, where it is synthesized.[7][9] This pathway is closely linked to the cellular redox state.

  • Perception: OPDA binds to the plastidial cyclophilin CYP20-3 .[9]

  • Signal Transduction: The OPDA-CYP20-3 complex is thought to act as a redox sensor. It can transfer electrons from thioredoxins to target proteins, influencing the thiol redox state of the cell.[9] This redox signal is then transduced from the chloroplast to the nucleus.

  • Transcriptional Activation: In the nucleus, this signaling cascade activates a specific group of TGA transcription factors (a subclass of bZIP transcription factors).[4][10] These TGA factors then induce the expression of "OPDA-specific Response Genes" (ORGs), which are distinct from the genes typically activated by JA-Ile.[6] These genes often include heat shock proteins (HSPs) and detoxification enzymes like glutathione-S-transferases (GSTs), highlighting OPDA's role in abiotic stress tolerance.[4][10]

It is important to note that some OPDA-induced responses have been found to still require COI1, suggesting a complex interplay and potential branching of the pathways rather than two entirely separate systems.[4][11]

OPDA_Signaling cluster_stress Abiotic Stress (e.g., Heat) cluster_chloroplast Chloroplast cluster_nucleus Nucleus Stress Heat / Oxidative Stress OPDA OPDA Synthesis Stress->OPDA triggers CYP20_3 CYP20-3 OPDA->CYP20_3 binds to TGA TGA Factors (Active) CYP20_3->TGA activates via redox signaling ORGs OPDA-Responsive Genes (ORGs) TGA->ORGs activates transcription Response Stress Tolerance Response ORGs->Response

Caption: COI1-independent OPDA signaling pathway.

Section 3: Head-to-Head Comparison of Signaling Cascades

The distinct components and mechanisms of the JA-Ile and OPDA signaling pathways underscore their specialized roles in plant biology.

FeatureJasmonic Acid (JA-Ile) Pathway12-oxo-phytodienoic Acid (OPDA) Pathway
Bioactive Molecule (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile)cis-(+)-12-oxo-phytodienoic acid (OPDA)
Primary Receptor COI1 (F-box protein)[1]CYP20-3 (Cyclophilin)[9]
Signaling Location NucleusChloroplast (initiation), Nucleus
Key Repressors JAZ Proteins[4]Not well-defined; regulation is redox-based.
Key TFs MYC2, other bHLH TFs[4]TGA Factors (bZIP TFs)[4][10]
COI1 Dependency Strictly COI1-dependent[3]Primarily COI1-independent, some responses require COI1[4][5]
Primary Roles Defense against necrotrophic pathogens & insects[12]Abiotic stress tolerance (heat), detoxification, specific defense responses[4][8]

Section 4: Comparative Analysis of Gene Expression and Physiological Outputs

The divergence in the signaling pathways of OPDA and JA-Ile results in the activation of largely non-overlapping sets of genes and, consequently, distinct physiological outcomes.

Differential Gene Expression

Microarray analyses have been instrumental in distinguishing the transcriptomes regulated by OPDA and JA. A landmark study identified a group of "OPDA-specific Response Genes" (ORGs) that respond to OPDA but not to JA or methyl jasmonate (MeJA).[6] These ORGs predominantly encode signaling components, transcription factors, and stress-response proteins.[6]

Gene ClassUpregulated by JA-IleUpregulated by OPDASupporting Evidence
Defense Proteins Vegetative Storage Proteins (VSPs), Proteinase Inhibitors (PIs)
Detoxification Glutathione-S-Transferases (GSTs), Cytochrome P450s
Heat Stress Heat Shock Proteins (HSPs)
Secondary Metabolism Genes for alkaloid, terpenoid biosynthesis
Physiological Response to Stress

The accumulation and activity of OPDA versus JA differ depending on the nature of the environmental stress, providing a rationale for the existence of these two parallel pathways.

Stress ConditionDominant Accumulated OxylipinResulting Physiological ResponseSupporting Evidence
Mechanical Wounding High levels of both OPDA and JA/JA-IleOPDA acts locally, while JA/JA-Ile is required for systemic signaling and full defense activation.[13]
Heat Stress Primarily OPDA accumulationActivation of thermotolerance pathways, induction of HSPs.[4][8]
Drought/Osmotic Stress Transient increase in both, with OPDA often preceding JA.Complex interaction; both contribute to stomatal regulation and stress adaptation.[14][15]

Section 5: Key Experimental Protocols

To aid researchers in dissecting these pathways, we provide methodologies for core experimental approaches.

Protocol 1: Comparative Gene Expression Analysis using Mutant Lines

This protocol uses Arabidopsis thaliana mutants to differentiate gene expression responses specific to OPDA or JA-Ile signaling. The key mutants are opr3 (cannot convert OPDA to JA, thus accumulating OPDA) and coi1 (insensitive to JA-Ile).[5][6]

Methodology:

  • Plant Growth: Grow wild-type (Col-0), opr3, and coi1 seedlings under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).

  • Treatment: At the 4-leaf stage, treat plants with either 50 µM OPDA, 50 µM MeJA, or a mock solution (e.g., 0.1% ethanol).

  • Tissue Harvest: Harvest rosette leaves at time points post-treatment (e.g., 0, 1, 3, 6 hours). Immediately flash-freeze in liquid nitrogen and store at -80°C.

  • RNA Extraction & cDNA Synthesis: Extract total RNA using a standard kit (e.g., RNeasy Plant Mini Kit) and synthesize cDNA using a reverse transcriptase kit.

  • Quantitative RT-PCR (qRT-PCR):

    • Design primers for target genes of interest (e.g., a known JA-responsive gene like VSP2 and a known ORG like a specific GST or HSP). Use a housekeeping gene (e.g., ACTIN2) for normalization.

    • Perform qRT-PCR using a SYBR Green-based master mix.

  • Data Analysis:

    • Calculate relative gene expression using the ΔΔCt method.

    • Interpretation: A gene induced by MeJA in wild-type but not in coi1 is JA-Ile/COI1-dependent. A gene induced by OPDA in both wild-type and coi1 is an OPDA-specific, COI1-independent gene.

Protocol 2: In Vitro Ligand-Receptor Binding Assay

This protocol describes a method to test the direct binding of a ligand (OPDA or JA-Ile) to a putative receptor protein (CYP20-3 or COI1). Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose.[16]

Methodology:

  • Protein Expression: Express and purify recombinant receptor proteins (e.g., His-tagged AtCYP20-3 and the AtCOI1-ASK1 complex) from E. coli or another suitable system.

  • SPR Chip Preparation: Immobilize the purified protein onto a sensor chip (e.g., a CM5 chip via amine coupling) according to the manufacturer's instructions.

  • Binding Analysis:

    • Prepare a dilution series of the ligand (OPDA or JA-Ile) in a suitable running buffer.

    • Inject the ligand solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index in real-time, which corresponds to the binding of the ligand to the immobilized protein.

    • After each injection, regenerate the chip surface with a mild buffer to remove the bound ligand.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

    • Interpretation: A low KD value indicates high binding affinity. This experiment can directly test the hypothesis that OPDA binds to CYP20-3 but not the COI1 complex, and vice-versa for JA-Ile.[3]

Conclusion

The distinction between 12-oxo-phytodienoic acid and jasmonic acid signaling represents a paradigm of functional specialization within a single biosynthetic pathway. While the JA-Ile/COI1/JAZ cascade remains the canonical pathway for defense against biotic aggressors, OPDA has unequivocally emerged as a versatile signaling molecule in its own right.[7] Its COI1-independent, redox-sensitive pathway, originating in the chloroplast, provides plants with a distinct mechanism to respond primarily to abiotic stresses and to fine-tune defense signaling. Understanding the crosstalk and unique outputs of these two pathways is paramount for developing novel strategies to enhance crop resilience in a changing global climate.

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  • Stintzi, A., et al. (2001). The Arabidopsis thaliana OPR3 gene encodes an oxophytodienoate reductase that is essential for jasmonate synthesis and plays a role in plant defense and development. The Plant Cell, 13(7), 1729-1743. [Link]

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Sources

Comparative

A Comparative Guide to Validating the COI1-Independent Signaling of 12-Oxo-Phytodienoic Acid

For researchers, scientists, and professionals in drug development, understanding the nuances of plant signaling pathways is paramount for innovation. This guide provides an in-depth, objective comparison of experimental...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuances of plant signaling pathways is paramount for innovation. This guide provides an in-depth, objective comparison of experimental approaches to validate the COI1-independent signaling of 12-oxo-phytodienoic acid (OPDA), a critical oxylipin in plant defense and development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: Beyond a Precursor - The Emergence of OPDA as a Signaling Molecule

The jasmonate signaling pathway is a cornerstone of plant responses to biotic and abiotic stress. For decades, jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) were considered the primary bioactive hormones. This canonical pathway is mediated by the F-box protein CORONATINE INSENSITIVE 1 (COI1), which, upon binding JA-Ile, targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for degradation, thereby activating downstream gene expression.[1][2]

However, a growing body of evidence has revealed that the precursor to JA, 12-oxo-phytodienoic acid (OPDA), is not merely an intermediate but a signaling molecule in its own right.[3][4] OPDA can trigger a unique set of physiological and transcriptional responses that are independent of COI1 and the downstream JA-Ile signaling cascade.[1][5][6] Validating this COI1-independent signaling is crucial for a comprehensive understanding of plant immunity and for the development of novel agrochemicals or therapeutics that can specifically modulate these pathways.

Conceptual Framework: Delineating COI1-Dependent and -Independent Pathways

The central hypothesis to be tested is that OPDA can elicit biological responses in the absence of a functional COI1 protein. This necessitates experimental designs that can effectively uncouple OPDA signaling from the canonical JA/JA-Ile pathway. The key is to compare the effects of exogenous OPDA application on wild-type plants with those on mutants defective in the JA-Ile signaling pathway, most notably coi1 mutants.

Signaling Pathway Diagrams

To visualize these distinct pathways, we can use the following diagrams:

COI1-Dependent JA-Ile Signaling cluster_0 Canonical Jasmonate Pathway OPDA OPDA JA JA OPDA->JA Biosynthesis JA-Ile JA-Ile JA->JA-Ile Biosynthesis COI1-JAZ Complex COI1-JAZ Complex JA-Ile->COI1-JAZ Complex Binding JAZ Degradation JAZ Degradation COI1-JAZ Complex->JAZ Degradation Ubiquitination TF Activation (e.g., MYC2) TF Activation (e.g., MYC2) JAZ Degradation->TF Activation (e.g., MYC2) Derepression JA-Responsive Gene Expression JA-Responsive Gene Expression TF Activation (e.g., MYC2)->JA-Responsive Gene Expression COI1-Independent OPDA Signaling cluster_1 COI1-Independent Pathway OPDA OPDA Unknown Receptor(s) Unknown Receptor(s) OPDA->Unknown Receptor(s) Perception Downstream Signaling Cascades Downstream Signaling Cascades Unknown Receptor(s)->Downstream Signaling Cascades TF Activation (e.g., TGAs) TF Activation (e.g., TGAs) Downstream Signaling Cascades->TF Activation (e.g., TGAs) Regulation OPDA-Responsive Gene Expression OPDA-Responsive Gene Expression TF Activation (e.g., TGAs)->OPDA-Responsive Gene Expression

Caption: Postulated COI1-Independent OPDA Signaling Pathway.

Experimental Validation Strategies: A Comparative Analysis

The validation of COI1-independent OPDA signaling hinges on a multi-pronged approach, primarily leveraging genetics and transcriptomics. Below, we compare the core experimental strategies.

Experimental Strategy Description Advantages Limitations
Genetic Analysis using Mutants Comparison of wild-type, coi1, and JA biosynthesis mutants (e.g., opr3) in response to exogenous OPDA.Directly tests the necessity of COI1. Provides strong genetic evidence.Mutant backgrounds can have pleiotropic effects. Potential for genetic redundancy.
Transcriptomic Profiling (RNA-seq/Microarray) Global gene expression analysis of wild-type and coi1 mutants treated with OPDA versus a mock control.Unbiased, genome-wide view of OPDA-responsive genes. Allows for the identification of OPDA-specific markers.Requires bioinformatics expertise for data analysis. Validation of key genes by qPCR is necessary.
Phenotypic Bioassays Measurement of physiological responses such as root growth inhibition, seed germination, or defense against pathogens.Provides a tangible link between molecular signaling and a biological outcome.Can be influenced by factors other than the signaling pathway of interest.
Core Experimental Workflow

A robust validation workflow integrates these strategies.

Experimental_Workflow start Hypothesis: OPDA has COI1-independent activity plant_prep Plant Material Preparation: Wild-Type (e.g., Col-0) coi1 mutant opr3 mutant (optional) start->plant_prep treatment Treatment: Exogenous OPDA application Mock control (solvent) plant_prep->treatment sampling Sample Collection for: 1. RNA Extraction 2. Phenotypic Analysis treatment->sampling rna_seq Transcriptomic Analysis (RNA-seq) sampling->rna_seq phenotype Phenotypic Bioassays: Root growth, germination assays sampling->phenotype data_analysis Bioinformatic Analysis: Identify Differentially Expressed Genes (DEGs) rna_seq->data_analysis venn Venn Diagram Analysis: Identify OPDA-responsive genes (ORGs) in WT vs. coi1 data_analysis->venn qprc Validation of ORGs by qPCR venn->qprc conclusion Conclusion: Validation of COI1-independent OPDA signaling qprc->conclusion phenotype->conclusion

Sources

Validation

comparative analysis of gene expression profiles induced by OPDA and JA.

For researchers in plant biology, stress physiology, and drug development, understanding the nuanced signaling roles of oxylipins is paramount. This guide provides an in-depth comparative analysis of the gene expression...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in plant biology, stress physiology, and drug development, understanding the nuanced signaling roles of oxylipins is paramount. This guide provides an in-depth comparative analysis of the gene expression profiles induced by two key jasmonates: 12-oxo-phytodienoic acid (OPDA) and jasmonic acid (JA). We will delve into the distinct and overlapping signaling pathways these molecules trigger, offering a framework for designing and interpreting experiments aimed at dissecting their unique contributions to plant defense and development.

Introduction: Beyond a Simple Precursor-Product Relationship

Jasmonic acid (JA) is a well-established plant hormone crucial for regulating responses to both biotic and abiotic stresses, as well as various developmental processes.[1][2][3][4] For years, its precursor, OPDA, was largely viewed as an intermediate in the octadecanoid pathway.[2][5] However, a growing body of evidence reveals that OPDA is not merely a precursor but a signaling molecule in its own right, capable of triggering autonomous signaling pathways and regulating a unique subset of jasmonate-responsive genes.[6][7][8]

This realization has profound implications. It suggests that plants possess a more sophisticated signaling network than previously understood, where OPDA and JA, along with its bioactive conjugate JA-isoleucine (JA-Ile), fine-tune responses to specific stimuli.[9] Notably, OPDA can activate gene expression independently of the F-box protein CORONATINE INSENSITIVE 1 (COI1), the receptor for JA-Ile, highlighting a clear mechanistic divergence in their signaling pathways.[8][10][11][12] This guide will equip you with the foundational knowledge and practical methodologies to explore these differences.

Signaling Pathways: A Tale of Two Branches

The differential effects of OPDA and JA on gene expression are rooted in their distinct signaling cascades. While both are synthesized from linolenic acid, their downstream signaling diverges significantly.[2][13]

  • JA Signaling: The canonical JA signaling pathway is COI1-dependent. In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors such as MYC2. Upon stress, the accumulation of JA-Ile promotes the formation of a co-receptor complex with COI1 and JAZ proteins, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. This liberates transcription factors to activate the expression of JA-responsive genes.[14][15]

  • OPDA Signaling: OPDA can activate gene expression through both COI1-dependent and, more critically, COI1-independent pathways.[8][10][11] The COI1-independent signaling is particularly important for responses to certain stresses like heat and wounding.[8][16] While the precise receptors for COI1-independent OPDA signaling are still under investigation, it is known to involve different sets of transcription factors, leading to the expression of OPDA-specific responsive genes (ORGs).[11][17]

The following diagram illustrates the divergence of these signaling pathways:

OPDA_JA_Signaling cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytosol_nucleus Cytosol/Nucleus Linolenic Acid Linolenic Acid OPDA OPDA Linolenic Acid->OPDA LOX, AOS, AOC OPDA_perox OPDA OPDA->OPDA_perox OPDA_signal OPDA JA JA JA_Ile JA_Ile JA->JA_Ile JAR1 OPDA_perox->JA OPR3, β-oxidation COI1 COI1 JA_Ile->COI1 JAZ JAZ COI1->JAZ promotes degradation TF_JA Transcription Factors (e.g., MYC2) JAZ->TF_JA represses JA_Genes JA-Responsive Genes TF_JA->JA_Genes activates TF_OPDA Transcription Factors (e.g., TGA) OPDA_signal->TF_OPDA COI1-independent pathway OPDA_Genes OPDA-Responsive Genes TF_OPDA->OPDA_Genes activates

Caption: Divergent signaling pathways of OPDA and JA.

Experimental Design for Comparative Transcriptomics

A robust experimental design is critical for generating reliable and interpretable data. Here, we outline a comprehensive workflow for comparing the transcriptomic responses to OPDA and JA treatment in a model plant system like Arabidopsis thaliana.

Plant Material and Growth Conditions
  • Genotypes: To dissect the signaling pathways, it is advisable to use not only the wild-type (e.g., Col-0) but also mutants deficient in JA biosynthesis or signaling.

    • opr3 : Deficient in OPDA reductase 3, this mutant accumulates OPDA but is deficient in JA. It is invaluable for studying OPDA-specific responses.[9][13]

    • coi1 : Insensitive to JA-Ile, this mutant is essential for identifying COI1-independent gene expression.[8][10][12]

  • Growth: Grow plants under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C) to minimize environmental variability.

Chemical Treatments
  • Chemicals: Use high-purity OPDA and JA. Prepare stock solutions in a suitable solvent (e.g., ethanol) and dilute to the final concentration with sterile water.

  • Application: Apply the treatments (e.g., 50 µM OPDA, 50 µM JA, and a mock control with the solvent) to mature leaves by spraying or infiltration.

  • Time Course: Collect samples at multiple time points (e.g., 0, 1, 3, 6, and 24 hours) to capture both early and late transcriptional responses.

  • Replication: For each treatment, genotype, and time point, collect at least three biological replicates.[18]

The following diagram outlines the experimental workflow:

Experimental_Workflow Plant_Growth Plant Growth (WT, opr3, coi1) Treatment Chemical Treatment (Mock, OPDA, JA) Plant_Growth->Treatment Sampling Time-Course Sampling (0, 1, 3, 6, 24h) Treatment->Sampling RNA_Extraction RNA Extraction Sampling->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatics Analysis Sequencing->Data_Analysis

Caption: Experimental workflow for comparative transcriptomics.

Step-by-Step Methodologies

RNA Extraction and Quality Control
  • Harvest leaf tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

  • Extract total RNA using a commercially available kit or a TRIzol-based method.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for sequencing.

RNA-Seq Library Preparation and Sequencing
  • Prepare RNA-seq libraries from total RNA using a standard protocol, such as one that includes poly(A) selection for mRNA enrichment.[18]

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million).[18]

Bioinformatics Pipeline for Data Analysis

A robust bioinformatics pipeline is essential for processing the raw sequencing data and identifying differentially expressed genes.[19][20][21][22][23][24][25][26]

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

  • Alignment to a Reference Genome: Align the trimmed reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like HISAT2 or STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between different conditions (e.g., OPDA vs. mock, JA vs. mock) using R packages like DESeq2 or edgeR, which are well-suited for RNA-seq data.[19]

  • Functional Enrichment Analysis: To understand the biological functions of the DEGs, perform Gene Ontology (GO) enrichment analysis and pathway analysis (e.g., KEGG) using tools like clusterProfiler in R or web-based tools like PANTHER.[27][28][29][30][31]

Interpreting the Results: A Comparative Framework

The power of this experimental design lies in the ability to compare the gene expression profiles across different genotypes and treatments.

Identifying OPDA- and JA-Specific Gene Sets

By comparing the lists of DEGs from each treatment in the wild-type background, you can identify:

  • JA-specific genes: Upregulated by JA but not by OPDA.

  • OPDA-specific genes: Upregulated by OPDA but not by JA.

  • Commonly regulated genes: Upregulated by both OPDA and JA.

Elucidating Signaling Pathways with Mutant Analysis

The use of the opr3 and coi1 mutants allows for a deeper understanding of the underlying signaling mechanisms:

  • In the opr3 mutant , genes that are still induced by OPDA are truly OPDA-responsive and do not require its conversion to JA.

  • In the coi1 mutant , genes that are still induced by OPDA or JA are regulated through a COI1-independent pathway.

Data Visualization and Interpretation

The results can be visualized using various plots to facilitate interpretation:

  • Venn diagrams: To show the overlap of DEGs between different treatments.

  • Heatmaps: To visualize the expression patterns of DEGs across all samples.

  • GO enrichment plots: To display the over-represented biological processes, molecular functions, and cellular components for each gene set.

The following table provides a hypothetical summary of expected results from a GO enrichment analysis of OPDA- and JA-specific upregulated genes.

Gene SetEnriched GO Term (Biological Process)Putative Function
JA-Specific Response to woundingDefense against herbivores[2]
Defense response to necrotrophic fungusPathogen defense[4]
Regulation of flower developmentDevelopmental processes[3]
OPDA-Specific Response to heatThermotolerance[8][32]
Glutathione metabolic processRedox homeostasis and detoxification[14]
Regulation of seed germinationDevelopmental control[5][33]
Commonly Regulated Response to water deprivationDrought tolerance[1]
Salicylic acid mediated signaling pathwayCrosstalk with other hormone pathways[4]
Regulation of stomatal closureWater loss prevention[1]

Conclusion: A Powerful Tool for Discovery

The comparative analysis of gene expression profiles induced by OPDA and JA offers a powerful approach to unravel the complexities of plant signaling networks. By employing the experimental design and methodologies outlined in this guide, researchers can identify novel OPDA- and JA-responsive genes, elucidate their roles in plant defense and development, and pave the way for the development of new strategies to enhance crop resilience and productivity. The distinct signaling roles of these two jasmonates underscore the elegance and intricacy of plant responses to their environment, a field ripe for further exploration.

References

  • Functions of Jasmonic Acid in Plant Regulation and Response to Abiotic Stress - PMC. (n.d.).
  • Jasmonic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? (n.d.). Retrieved from [Link]

  • OPDA-Ile – a new JA-Ile-independent signal? - PMC - NIH. (n.d.). Retrieved from [Link]

  • Transcriptomics / GO Enrichment Analysis / Hands-on - Galaxy Training! (2019-01-23). Retrieved from [Link]

  • How to Perform Gene Ontology (GO) Enrichment Analysis - MetwareBio. (n.d.). Retrieved from [Link]

  • The function of the oxylipin 12-oxophytodienoic acid in cell signaling, stress acclimation, and development - Oxford Academic. (n.d.). Retrieved from [Link]

  • Role of Jasmonic acid in plant development and defense responses | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Jasmonate - Wikipedia. (n.d.). Retrieved from [Link]

  • Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PubMed Central. (n.d.). Retrieved from [Link]

  • 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - Frontiers. (n.d.). Retrieved from [Link]

  • RNA-Seq Analysis in Plant Stress Memory: A Bioinformatics Protocol. (n.d.). Retrieved from [Link]

  • Another JA/COI1-independent role of OPDA detected in tomato embryo development - NIH. (n.d.). Retrieved from [Link]

  • OPDA Regulates Plant Defense Fitness - Frontiers. (2021-08-17). Retrieved from [Link]

  • Oxylipin Signaling: A Distinct Role for the Jasmonic Acid Precursor cis-(+)-12-Oxo-Phytodienoic Acid (cis-OPDA) - Frontiers. (n.d.). Retrieved from [Link]

  • 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PubMed Central. (n.d.). Retrieved from [Link]

  • Insights into the Jasmonate Signaling in Basal Land Plant Revealed by the Multi-Omics Analysis of an Antarctic Moss Pohlia nutans Treated with OPDA - PMC - PubMed Central. (2022-11-04). Retrieved from [Link]

  • Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. (n.d.). Retrieved from [Link]

  • Gene Ontology (GO) & Enrichment Analysis Tutorial | Complete Beginner's Guide With Example - YouTube. (2025-11-27). Retrieved from [Link]

  • Plant Abiotic Stress RNA-Seq Experimental Design Guide - CD Genomics. (n.d.). Retrieved from [Link]

  • GO enrichment analysis - Gene Ontology. (n.d.). Retrieved from [Link]

  • 12-oxo-phytodienoic acid triggers expression of a distinct set of genes and plays a role in wound-induced gene expression in Arabidopsis - PubMed. (n.d.). Retrieved from [Link]

  • Gene ontology and pathway analysis - Bioinformatics for Beginners 2022. (n.d.). Retrieved from [Link]

  • RNAflow: An Effective and Simple RNA-Seq Differential Gene Expression Pipeline Using Nextflow - MDPI. (n.d.). Retrieved from [Link]

  • RNA-Seq differential expression analysis: An extended review and a software tool. (n.d.). Retrieved from [Link]

  • TGA Transcription Factors and Jasmonate-Independent COI1 Signalling Regulate Specific Plant Responses to Reactive Oxylipins - PubMed. (2013-01-23). Retrieved from [Link]

  • A Bioinformatics Pipeline for the Identification of CHO Cell Differential Gene Expression from RNA-Seq Data. (n.d.). Retrieved from [Link]

  • RNA-Seq Analysis in Plant Stress Memory: A Bioinformatics Protocol - PubMed. (n.d.). Retrieved from [Link]

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  • OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling - ResearchGate. (2024-08-02). Retrieved from [Link]

  • Jasmonic Acid and Its Precursor 12-Oxophytodienoic Acid Control Different Aspects of Constitutive and Induced Herbivore Defenses in Tomato - PubMed Central. (n.d.). Retrieved from [Link]

  • RNA-Seq Analysis in Plant Stress Memory: A Bioinformatics Protocol - ResearchGate. (2025-10-09). Retrieved from [Link]

  • An Ancient COI1-Independent Function for Reactive Electrophilic Oxylipins in Thermotolerance - PubMed. (2020-03-23). Retrieved from [Link]

  • Another JA/COI1-independent role of OPDA detected in tomato embryo development. (2012-08-20). Retrieved from [Link]

  • TGA transcription factors and jasmonate-independent COI1 signalling regulate specific plant responses to reactive oxylipins - PMC. (2013-01-23). Retrieved from [Link]

  • OPDA, JA and SA accumulation and expression analysis of defense-related... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

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Comparative

A Guide to the Functional Dichotomy of Plant Oxylipins: 12-oxo-phytodienoic Acid (OPDA) vs. Methyl Jasmonate (MeJA)

This guide provides an in-depth comparison of 12-oxo-phytodienoic acid (OPDA) and methyl jasmonate (MeJA), two critical oxylipin signaling molecules in plants. We will dissect their distinct roles, from biosynthesis and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 12-oxo-phytodienoic acid (OPDA) and methyl jasmonate (MeJA), two critical oxylipin signaling molecules in plants. We will dissect their distinct roles, from biosynthesis and molecular signaling to their divergent functions in plant defense and development, supported by experimental frameworks for their characterization.

Introduction: Precursor and Derivative in a Shared Pathway

The jasmonate signaling pathway is central to a plant's ability to respond to environmental stress and regulate developmental processes. Within this pathway, 12-oxo-phytodienoic acid (OPDA) and methyl jasmonate (MeJA) represent two key molecules with a fascinating functional divergence. OPDA is a cyclopentenone precursor to jasmonic acid (JA)[1]. MeJA, a volatile methyl ester of JA, is often used experimentally as a proxy for JA and is a critical signal in its own right[2]. For decades, OPDA was viewed merely as an intermediate. However, compelling evidence now establishes it as a potent signaling molecule with functions independent of its conversion to JA and its derivatives[3][4][5]. Understanding their differences is paramount for researchers targeting specific stress-response or developmental pathways.

Biosynthesis: A Tale of Two Compartments

The synthesis of OPDA and MeJA occurs in different subcellular locations, a spatial separation that hints at their distinct regulatory roles. The initial steps of the octadecanoid pathway, leading to the formation of OPDA from α-linolenic acid, occur in the chloroplast .[6][7] OPDA is then transported to the peroxisome , where it is reduced by the enzyme 12-oxo-phytodienoic acid reductase 3 (OPR3) and undergoes three cycles of β-oxidation to produce jasmonic acid (JA)[6][8]. Finally, JA can be transported to the cytoplasm and methylated by S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase (JMT) to form the volatile compound MeJA[9].

Jasmonate Biosynthesis Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm a_linolenic α-Linolenic Acid hpote 13-HPOT a_linolenic->hpote LOX opda 12-oxo-phytodienoic acid (OPDA) hpote->opda AOS/AOC opda_p OPDA opda->opda_p Transport opc8 OPC-8:0 ja Jasmonic Acid (JA) opc8->ja β-oxidation ja_c JA ja->ja_c Transport opda_p->opc8 OPR3 meja Methyl Jasmonate (MeJA) ja_c->meja JMT ja_ile JA-Isoleucine (JA-Ile) ja_c->ja_ile JAR1

Caption: Simplified Jasmonate Biosynthesis Pathway.

Divergent Signaling Mechanisms

The fundamental functional differences between OPDA and MeJA stem from their distinct modes of perception and signal transduction.

MeJA and the Canonical COI1-JAZ Pathway

MeJA's activity is mediated through the canonical jasmonate pathway. It is often converted to JA, which is then conjugated with the amino acid isoleucine by the enzyme JAR1 to form the biologically active hormone, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[8][10] JA-Ile acts as a molecular glue, promoting the interaction between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[11][12] This interaction targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of JAZ repressors liberates transcription factors, such as MYC2, allowing them to activate the expression of a wide array of JA-responsive genes involved in defense and development.[13][14]

MeJA Signaling Pathway cluster_nucleus Nucleus MeJA MeJA / JA-Ile COI1 SCF-COI1 Complex MeJA->COI1 Binds & Activates JAZ JAZ Repressor COI1->JAZ Targets for Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation Gene JA-Responsive Genes MYC2->Gene Activates Transcription Response Defense & Development Gene->Response

Caption: The canonical COI1-JAZ signaling pathway for MeJA/JA-Ile.

OPDA: A COI1-Independent Signaling Hub

OPDA carves its own niche by primarily acting through a COI1-independent signaling pathway.[15][16] While some OPDA-induced responses may require COI1, many of its most distinct functions do not.[7][8] The signaling activity of OPDA is attributed to the electrophilic nature of its α,β-unsaturated carbonyl group within the cyclopentenone ring. This allows OPDA to act as a reactive electrophile species (RES), covalently modifying specific cysteine residues on target proteins.

A key target identified is the chloroplast-localized cyclophilin 20-3 (CYP20-3) . Binding of OPDA to CYP20-3 alters its conformation, which in turn modulates cellular redox homeostasis and activates TGA transcription factors. This leads to the expression of a unique set of OPDA-responsive genes (ORGs) that are not induced by JA or MeJA, including detoxification enzymes and heat shock proteins.[6][17]

OPDA Signaling Pathway cluster_chloroplast Chloroplast / Nucleus OPDA OPDA CYP20 Cyclophilin 20-3 (CYP20-3) OPDA->CYP20 Binds & Modifies Redox Altered Redox State (e.g., GSH levels) CYP20->Redox Modulates TGA TGA Transcription Factors Gene OPDA-Responsive Genes (ORGs) TGA->Gene Activates Transcription Redox->TGA Activates Response Stress Acclimation & Defense Gene->Response

Caption: A simplified COI1-independent signaling pathway for OPDA.

Comparative Analysis of Biological Functions

The distinct signaling mechanisms of OPDA and MeJA translate into both unique and overlapping roles in plant physiology. The use of mutants is critical for dissecting these roles. For instance, the opr3 mutant, which accumulates OPDA but cannot synthesize JA, has been instrumental in identifying OPDA-specific functions.[18]

Feature12-oxo-phytodienoic acid (OPDA) Methyl Jasmonate (MeJA)
Primary Signaling COI1-independent; acts as a reactive electrophile.[15][16]COI1-dependent; acts via the JA-Ile co-receptor.[13][14]
Plant Defense Effective against specific insects and fungal pathogens; involved in induced systemic resistance.[8][15][18] Regulates a distinct set of defense genes.[17]Broad-spectrum defense against necrotrophic pathogens and chewing insects.[9][19] Induces proteinase inhibitors, defense volatiles.[2]
Wounding Response A key signaling molecule in the immediate wound response.[16][17]Also induced by wounding, but involved in later, systemic responses.[19]
Abiotic Stress Crucial for tolerance to heat stress; induces Heat Shock Proteins (HSPs).[1][15]Implicated in responses to drought, salinity, and UV stress.[20][21]
Plant Development Represses seed germination, particularly in conjunction with abscisic acid (ABA).[8][22]Regulates root growth, senescence, fruit ripening, flowering, and tendril coiling.[2][10]
Fertility Cannot restore fertility in male-sterile mutants.[6][8]Essential for anther and pollen development; can restore fertility.[6]

Experimental Protocols for Functional Differentiation

To empirically validate the distinct functions of OPDA and MeJA, rigorous and controlled experimental designs are necessary.

Protocol: Comparative Transcriptomic Analysis via RNA-Seq

This protocol aims to identify the unique sets of genes regulated by OPDA versus MeJA.

Rationale: By comparing the gene expression profiles of wild-type plants with mutants in the jasmonate pathway (opr3 and coi1), we can isolate the COI1-dependent and -independent gene networks activated by each compound.

Step-by-Step Methodology:

  • Plant Material: Grow Arabidopsis thaliana seedlings (wild-type Col-0, opr3-1, and coi1-1 mutants) under sterile conditions on ½ MS agar plates for 10-14 days.

  • Treatment: Prepare treatment solutions of 50 µM OPDA, 50 µM MeJA, and a mock control (containing the solvent, e.g., 0.1% ethanol). Flood the plates with the respective solutions and incubate for a defined time course (e.g., 1, 3, and 6 hours).

  • Tissue Harvest: At each time point, harvest whole seedlings, blot dry, and immediately flash-freeze in liquid nitrogen. Store at -80°C.

  • RNA Extraction: Extract total RNA from 3-4 biological replicates per condition using a reputable plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

  • Library Preparation & Sequencing: Assess RNA quality and quantity. Prepare stranded mRNA-Seq libraries and perform high-throughput sequencing (e.g., Illumina NovaSeq) to generate >20 million reads per sample.

  • Bioinformatic Analysis:

    • Perform quality control on raw reads and trim adapters.

    • Align reads to the reference genome (A. thaliana TAIR10).

    • Quantify gene expression levels.

    • Identify differentially expressed genes (DEGs) for each comparison (e.g., MeJA vs. Mock in WT; OPDA vs. Mock in opr3). A fold change >2 and an adjusted p-value <0.05 are standard cutoffs.

    • Data Interpretation:

      • Genes induced by MeJA in WT but not in coi1 are COI1-dependent.

      • Genes induced by OPDA in both WT and coi1 mutants are OPDA-specific and COI1-independent.

      • Genes induced by OPDA only in the opr3 background confirm their independence from downstream JA/MeJA conversion.

Protocol: Herbivory Defense Bioassay

This experiment tests the protective capacity of each molecule against a chewing insect.

Rationale: While both compounds induce defense, their efficacy can vary against different attackers. This assay quantifies their ability to deter herbivory.

Step-by-Step Methodology:

  • Plant Growth: Grow 4-week-old Arabidopsis thaliana (WT and opr3-1) plants in individual pots in a controlled growth chamber.

  • Chemical Treatment: Prepare 100 µM MeJA and 100 µM OPDA solutions with 0.02% Silwet L-77 as a surfactant. Spray plants until runoff. Spray a control group with a mock solution. Allow plants to dry for 24-48 hours to induce defense gene expression.

  • Herbivore Challenge: Place two third-instar larvae of a generalist herbivore, such as Spodoptera littoralis (cabbage leafworm), onto the rosette of each plant.

  • Damage Quantification: After 48 hours, remove the larvae. Scan or photograph all leaves from each plant. Use image analysis software (e.g., ImageJ) to calculate the total leaf area consumed.

  • Statistical Analysis: Perform a one-way ANOVA followed by a Tukey's post-hoc test to compare the leaf area consumed between treatment groups.

  • Expected Outcome: MeJA treatment in WT plants is expected to significantly reduce herbivory compared to the mock control. OPDA treatment in both WT and opr3 plants will also likely reduce herbivory, and comparing the extent of this reduction to MeJA's effect provides direct evidence of their relative defensive roles.

Conclusion and Future Directions

The evidence is clear: 12-oxo-phytodienoic acid is not merely a precursor but a distinct signaling molecule that operates in parallel with the canonical jasmonate pathway.[3][4][15] While MeJA (acting via JA-Ile) orchestrates a broad range of defense and developmental programs through the COI1-JAZ co-receptor complex, OPDA utilizes a COI1-independent mechanism, likely involving direct protein modification, to regulate a more specialized suite of stress-acclimation and defense responses.[1][17]

Future research must focus on identifying the full complement of OPDA's protein targets to elucidate its complete mechanism of action. Unraveling the crosstalk between the OPDA- and JA-Ile-dependent pathways will provide a more holistic understanding of how plants integrate diverse signals to fine-tune their responses to a complex and ever-changing environment.

References

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Validation

comparing the bioactivity of cis- and trans-12-oxo-phytodienoic acid

An In-Depth Comparative Guide to the Bioactivity of cis- and trans-12-oxo-phytodienoic Acid For researchers in plant biology, stress physiology, and chemical biology, understanding the nuanced roles of signaling molecule...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Bioactivity of cis- and trans-12-oxo-phytodienoic Acid

For researchers in plant biology, stress physiology, and chemical biology, understanding the nuanced roles of signaling molecules is paramount. Within the jasmonate family of oxylipins, 12-oxo-phytodienoic acid (OPDA) stands out. While its role as the precursor to the well-known phytohormone jasmonic acid (JA) is established, OPDA itself is a potent signaling molecule with functions independent of its conversion to JA.[1][2][3] This guide provides a detailed comparison of the bioactivity of the naturally occurring cis-(+)-OPDA and its stereoisomer, trans-OPDA, grounded in experimental data and mechanistic insights.

The Stereochemical Distinction: More Than a Simple Twist

At a molecular level, the distinction between cis- and trans-OPDA lies in the spatial arrangement of the two carbon side chains attached to the five-membered cyclopentenone ring. In the biologically synthesized cis-OPDA, the octanoic acid and pentenyl side chains are positioned on the same side of the ring. The trans isomer has these chains on opposite sides. This seemingly subtle difference has profound implications for molecular recognition by cellular targets and, consequently, for biological activity.

The cyclopentenone ring in both isomers contains a chemically reactive α,β-unsaturated carbonyl group.[1] This electrophilic center is a key feature, enabling OPDA to react with nucleophilic residues in proteins, such as cysteine, a mechanism central to its JA-independent signaling functions.[2][4]

Biosynthesis: Nature's Preference for the cis Configuration

The octadecanoid pathway, responsible for jasmonate synthesis, exclusively produces cis-(+)-OPDA.[5][6] The process begins in the chloroplast with the oxidation of α-linolenic acid by 13-lipoxygenase (13-LOX), followed by the actions of allene oxide synthase (AOS) and allene oxide cyclase (AOC), which masterfully sets the cis stereochemistry.[6][7][8] This naturally produced cis-OPDA can then be transported to the peroxisome for enzymatic reduction by 12-oxophytodienoate reductase 3 (OPR3) and subsequent β-oxidation steps to yield jasmonic acid.[7][8]

Trans-OPDA is not a direct product of this primary biosynthetic pathway. Instead, it can form through the non-enzymatic epimerization of the more stable cis form.[9] Interestingly, this isomerization is exploited by certain herbivorous insects. The gut of the Egyptian cotton leafworm (Spodoptera littoralis), for example, contains glutathione S-transferases (GSTs) that efficiently catalyze the conversion of ingested cis-OPDA to inactive forms, including trans-OPDA, as a detoxification mechanism.[9] This ecological evidence provides a strong initial clue that the trans form lacks the bioactivity of its cis counterpart.

Diagram: Biosynthesis of cis-OPDA

cis-OPDA Biosynthesis cluster_peroxisome Peroxisome alpha_linolenic α-Linolenic Acid hpote 13(S)-HPOT alpha_linolenic->hpote 13-LOX allene_oxide Allene Oxide hpote->allene_oxide AOS cis_opda cis-(+)-12-OPDA allene_oxide->cis_opda AOC ja Jasmonic Acid (JA) cis_opda->ja OPR3 + β-oxidation

Caption: The enzymatic cascade in the chloroplast exclusively produces cis-(+)-12-OPDA.

A Head-to-Head Comparison of Bioactivity

Experimental evidence overwhelmingly points to cis-OPDA as the biologically active isomer, while trans-OPDA is considered largely inactive. The primary functions of cis-OPDA can be broadly categorized into its role as a JA precursor and its direct, JA-independent signaling activities.

The Potent Signaling Hub: cis-12-oxo-phytodienoic Acid
  • JA-Independent Gene Regulation: Studies using the Arabidopsis thaliana opr3 mutant, which cannot convert OPDA to JA, have been pivotal. In these plants, wounding still induces a specific set of defense genes, an effect that can be powerfully replicated by applying exogenous cis-OPDA but not JA.[4] This demonstrates that cis-OPDA operates a signaling pathway parallel to the canonical JA pathway. This pathway regulates genes involved in responses to pathogens, insects, and abiotic stresses like heat and wounding.[1][4]

  • Electrophilic Signaling: The α,β-unsaturated carbonyl group allows cis-OPDA to act as an electrophile, covalently modifying and regulating the function of target proteins.[4] This mode of action is independent of the COI1 receptor required for JA signaling and is crucial for activating genes like glutathione S-transferases and other detoxification enzymes.[4]

  • Redox Signaling Integration: In the chloroplast, cis-OPDA binds to cyclophilin 20-3 (CYP20-3), a protein that links stress signaling with cellular redox homeostasis and photosynthesis, providing a mechanism to balance growth and defense responses.[1][10]

  • Developmental Roles: Beyond defense, cis-OPDA is a key regulator of developmental processes. It inhibits primary root growth and plays a critical role in repressing seed germination and maintaining dormancy, often in synergy with abscisic acid (ABA).[1][3][7][11]

The Inactive Stereoisomer: trans-12-oxo-phytodienoic Acid

Direct experimental evidence for any significant bioactivity of trans-OPDA is sparse to non-existent in the current body of scientific literature. Its formation as a detoxification product in insects is the most compelling evidence for its biological inertness.[9] While the absence of evidence is not conclusive proof of inactivity, the scientific consensus holds that the specific cis stereochemistry is essential for recognition by the molecular machinery that executes OPDA's diverse signaling functions.

Quantitative Data Summary
Featurecis-12-oxo-phytodienoic acidtrans-12-oxo-phytodienoic acidKey References
Natural Biosynthesis Exclusively synthesized via the octadecanoid pathway.Not a direct biosynthetic product; formed via isomerization.[5][7][9]
Role as JA Precursor The sole, direct precursor for jasmonic acid.Not a substrate for OPR3; cannot be converted to JA.[4][8]
JA-Independent Signaling Potent activity; regulates a unique set of stress-response genes.Generally considered inactive or significantly less active.[1][4][12]
Defense Gene Induction Strong inducer of defense genes (e.g., against fungi and insects).No significant induction reported.[1][4]
Root Growth Inhibition Potent inhibitor of primary root growth.No significant inhibition reported.[1]
Seed Germination Strong inhibitor; promotes dormancy.No significant activity reported.[3][7][11]
Primary Mechanism Electrophilic signaling; binding to target proteins (e.g., CYP20-3).Lacks specific recognition by cellular targets.[1][4][10]
Diagram: Dual Signaling Pathways of cis-OPDA

OPDA_Signaling cluster_JA_dependent JA-Dependent Pathway cluster_JA_independent JA-Independent Pathway cis_OPDA cis-OPDA JA Jasmonic Acid (JA) cis_OPDA->JA OPR3 (Peroxisome) Electrophile Electrophilic Signaling (Protein Modification) cis_OPDA->Electrophile CYP20_3 Binding to CYP20-3 (Chloroplast) cis_OPDA->CYP20_3 JA_Ile JA-Isoleucine (JA-Ile) JA->JA_Ile COI1_JAZ COI1-JAZ Receptor Complex JA_Ile->COI1_JAZ JA_Genes JA-Responsive Genes (e.g., VSP2, PDF1.2) COI1_JAZ->JA_Genes OPDA_Genes OPDA-Responsive Genes (e.g., GST1, ZAT10) Electrophile->OPDA_Genes Redox Redox Homeostasis CYP20_3->Redox

Caption: cis-OPDA signals via two distinct routes: conversion to JA or direct action.

Experimental Protocol: Root Growth Inhibition Assay in Arabidopsis thaliana

To empirically validate the differential activity of cis- and trans-OPDA, a root growth inhibition assay is a robust and quantitative method. The rationale is that many phytohormones, including jasmonates, impact cell division and elongation in the root apical meristem, making root length a sensitive and easily measurable indicator of bioactivity.

Experimental Workflow Diagram

G A 1. Seed Sterilization (e.g., Chlorine Gas) D 4. Plate Seeds (Arrange seeds on agar surface) A->D B 2. Media Preparation (MS Agar + Sucrose) C 3. Add Treatments (cis-OPDA, trans-OPDA, Solvent Control) B->C C->D E 5. Stratification (4°C for 2-3 days) D->E F 6. Incubation (Vertical plates, controlled light/temp) E->F G 7. Measurement (Scan plates, measure primary root length) F->G H 8. Data Analysis (% Inhibition vs Control, IC50) G->H

Caption: Workflow for the Arabidopsis root growth inhibition bioassay.

Step-by-Step Methodology
  • Materials:

    • Arabidopsis thaliana seeds (Col-0 ecotype).

    • cis-(+)-12-OPDA and trans-12-OPDA.

    • Ethanol (or DMSO) for stock solutions.

    • Murashige and Skoog (MS) basal salt medium, sucrose, and plant agar.

    • Petri dishes (square, 100x100 mm).

    • Sterile water.

  • Seed Sterilization: Surface sterilize Arabidopsis seeds to prevent contamination. A common method is exposure to chlorine gas (generated from bleach and HCl) for 2-4 hours, followed by aeration in a sterile hood.

  • Preparation of Media and Treatments:

    • Prepare 0.5X MS medium with 1% (w/v) sucrose and adjust the pH to 5.7. Add 0.8% (w/v) plant agar and autoclave.

    • Prepare 10 mM stock solutions of cis-OPDA and trans-OPDA in 100% ethanol. Store at -20°C.

    • Cool the autoclaved MS agar to ~55°C. Aliquot the medium into sterile containers.

    • Add the OPDA stock solutions to the molten agar to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM). Crucially, prepare a "solvent control" plate containing only the equivalent volume of ethanol.

    • Immediately pour the medium into sterile square Petri dishes and allow them to solidify in a laminar flow hood.

  • Plating and Stratification:

    • Under sterile conditions, carefully place 10-15 sterilized seeds in a line on the surface of the agar, approximately 1 cm from the top edge of each plate.

    • Seal the plates with breathable tape (e.g., Micropore™).

    • Wrap the plates in aluminum foil and stratify at 4°C for 2-3 days to synchronize germination.

  • Incubation and Growth:

    • Transfer the plates to a growth chamber with controlled conditions (e.g., 22°C, 16h light/8h dark cycle).

    • Crucially, orient the plates vertically so that the roots grow downwards along the surface of the agar. This simplifies measurement and prevents roots from growing into the medium.

  • Data Collection and Analysis:

    • After 7-10 days of growth, remove the plates and place them on a flatbed scanner to capture high-resolution images.

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the length of the primary root for each seedling from the root-shoot junction to the root tip.

    • For each treatment, calculate the average root length and standard deviation.

    • Express the data as a percentage of the average root length of the solvent control. Plot the percent inhibition against the concentration of each isomer to visualize the dose-response relationship.

Conclusion and Future Perspectives

For researchers in drug development and crop science, this distinction is critical. Efforts to modulate plant stress responses should focus on the metabolism and perception of cis-OPDA. Future research will likely focus on identifying the full spectrum of proteins targeted by cis-OPDA's electrophilic action and further unraveling the complex crosstalk between its signaling pathway and those of other phytohormones.

References

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Comparative

A Researcher's Guide to the Validation of OPDA-Specific Target Genes in Diverse Plant Species

This guide provides an in-depth comparison of methodologies for validating target genes specific to 12-oxo-phytodienoic acid (OPDA) across different plant species. We will delve into the rationale behind experimental des...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for validating target genes specific to 12-oxo-phytodienoic acid (OPDA) across different plant species. We will delve into the rationale behind experimental designs, provide detailed protocols for key validation techniques, and present comparative data to aid researchers in selecting the most appropriate strategies for their work.

The Dichotomy of Jasmonate Signaling: OPDA as an Independent Signaling Molecule

The jasmonate signaling pathway is pivotal for plant growth, development, and defense.[1][2][3] While jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) are well-established key signaling molecules, their precursor, OPDA, has emerged as a signaling entity in its own right.[1][4][5] OPDA can trigger a unique subset of jasmonate-responsive genes, activating and fine-tuning defense and growth processes independently of JA/JA-Ile.[1][4] This guide focuses on the critical task of dissecting these OPDA-specific responses from the broader jasmonate signaling cascade.

A key player in the canonical JA signaling pathway is the F-box protein CORONATINE INSENSITIVE1 (COI1), which forms part of the SCFCOI1 E3 ubiquitin ligase complex.[3][6][7] This complex perceives JA-Ile, leading to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins and the subsequent activation of transcription factors like MYC2 to regulate a wide array of defense-related genes.[7][8] Compelling evidence demonstrates that OPDA can mediate responses independently of COI1.[4][9][10] This distinction forms the foundation of our validation strategies.

The biosynthesis of JA from OPDA is catalyzed by 12-oxophytodienoate reductase 3 (OPR3).[2][11][12] Consequently, mutants lacking a functional OPR3 gene, such as the opr3 mutant in Arabidopsis thaliana, are instrumental in studying OPDA-specific signaling as they accumulate OPDA but are deficient in JA biosynthesis.[1][2][13] However, it is important to note that some studies have shown the existence of an OPR3-independent pathway for JA biosynthesis, which needs to be considered during experimental design.[14]

Core Experimental Strategy for Validating OPDA-Specific Target Genes

A robust validation workflow is essential to unequivocally identify genes that are specifically regulated by OPDA. This typically involves a multi-pronged approach that combines genetic, molecular, and biochemical techniques. The central principle is to differentiate between OPDA- and JA/JA-Ile-induced gene expression.

Experimental Workflow cluster_0 Phase 1: Identification of Candidate Genes cluster_1 Phase 2: Genetic Validation cluster_2 Phase 3: Molecular and Biochemical Characterization Transcriptomic_Analysis Transcriptomic Analysis (e.g., RNA-Seq, Microarray) Mutant_Analysis Mutant Analysis (e.g., opr3, coi1) Transcriptomic_Analysis->Mutant_Analysis Candidate Genes Gene_Expression_Quantification Gene Expression Quantification (RT-qPCR) Mutant_Analysis->Gene_Expression_Quantification Exogenous_Application Exogenous Hormone Application (OPDA vs. MeJA) Exogenous_Application->Gene_Expression_Quantification Promoter_Analysis Promoter-Reporter Assays (e.g., GUS) Gene_Expression_Quantification->Promoter_Analysis Confirmed Targets Protein_DNA_Interaction Protein-DNA Interaction (Yeast One-Hybrid) Promoter_Analysis->Protein_DNA_Interaction Regulatory Elements

Figure 1. A generalized experimental workflow for the validation of OPDA-specific target genes.

Comparative Analysis of Key Validation Methodologies

The selection of appropriate methods is critical for the successful validation of OPDA-specific target genes. Below is a comparative overview of essential techniques, followed by detailed protocols.

Methodology Principle Strengths Limitations Application in OPDA-Target Validation
Transcriptome Profiling (RNA-Seq/Microarray) High-throughput analysis of global gene expression changes in response to stimuli.[15][16]Unbiased identification of candidate OPDA-responsive genes.[4]Requires sophisticated data analysis; does not inherently distinguish between direct and indirect targets.Comparing wild-type, opr3, and coi1 mutants treated with OPDA or MeJA to identify genes specifically induced by OPDA in a COI1-independent manner.[4]
Reverse Transcription-Quantitative PCR (RT-qPCR) Sensitive and specific quantification of the expression levels of selected genes.[17][18]High sensitivity and specificity; gold standard for validating transcriptomic data.Limited to a small number of genes per experiment.Precise quantification of candidate gene expression in different genetic backgrounds (WT, opr3, coi1) and under various treatments (mock, OPDA, MeJA).
Promoter-Reporter Assays (e.g., GUS) Fusing a candidate gene's promoter to a reporter gene (e.g., β-glucuronidase) to visualize and quantify promoter activity.[19][20]Provides spatial and temporal information on gene expression; allows for the identification of cis-regulatory elements.Can be influenced by the position of insertion in the genome; may not fully recapitulate endogenous gene regulation.Determining which regions of a target gene's promoter are responsive to OPDA by creating promoter deletions fused to the GUS reporter.
Yeast One-Hybrid (Y1H) Assay A genetic method to identify physical interactions between a DNA sequence (bait) and DNA-binding proteins (prey).[21][22][23]Enables the identification of transcription factors that bind to the promoter of an OPDA-responsive gene.[21]Interactions occur in a heterologous system (yeast) and require in vivo confirmation.Screening a cDNA library for transcription factors that bind to the OPDA-responsive elements identified in the promoter of a target gene.

Experimental Protocols

Gene Expression Analysis via RT-qPCR

This protocol outlines the steps for quantifying the expression of candidate OPDA-specific target genes. The experimental design should include wild-type plants and relevant mutants (e.g., opr3 and coi1) treated with OPDA, MeJA (as a control for JA-dependent signaling), and a mock solution.

Step-by-Step Methodology:

  • Plant Growth and Treatment:

    • Grow seedlings of the desired plant species (e.g., Arabidopsis thaliana, Solanum lycopersicum) under controlled conditions.

    • Apply OPDA (typically 50 µM), MeJA (50 µM), or a mock solution to the seedlings.

    • Harvest tissue at various time points (e.g., 0, 1, 3, 6, 12, 24 hours) post-treatment and immediately freeze in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the harvested tissue using a reputable kit or a standard protocol.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Design and validate primers for your target genes and at least two stable reference genes.

    • Prepare the qPCR reaction mix containing cDNA, primers, and a suitable SYBR Green master mix.

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Causality Behind Experimental Choices:

  • Use of Mutants: The opr3 mutant allows for the assessment of gene expression in the presence of OPDA but absence of JA, while the coi1 mutant helps determine if the response is independent of the canonical JA receptor.[1][2][13]

  • Hormone Treatments: Comparing the effects of OPDA and MeJA is crucial to distinguish between OPDA-specific and general jasmonate responses.

  • Time-Course Analysis: This reveals the dynamics of gene induction and helps to differentiate between early (potentially direct) and late (potentially indirect) response genes.

Promoter Analysis using GUS Reporter Gene Fusions

This protocol describes how to investigate the transcriptional regulation of an OPDA-specific target gene by analyzing its promoter activity.

Step-by-Step Methodology:

  • Promoter Cloning and Vector Construction:

    • Isolate the promoter region (typically 1-2 kb upstream of the start codon) of the candidate gene from genomic DNA.

    • Clone the promoter fragment into a plant transformation vector containing a promoterless GUS reporter gene.

    • Generate a series of promoter deletions to identify specific OPDA-responsive regions.

  • Plant Transformation:

    • Introduce the promoter-GUS constructs into the desired plant species using a suitable transformation method (e.g., Agrobacterium tumefaciens-mediated floral dip for Arabidopsis).

    • Select and propagate transgenic lines.

  • GUS Histochemical Staining:

    • Treat transgenic seedlings with OPDA, MeJA, or a mock solution.

    • Incubate the seedlings in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).[19][24]

    • The GUS enzyme will cleave X-Gluc, producing a blue precipitate at the site of gene expression.[20][25]

    • Clear the chlorophyll from the tissue with ethanol to visualize the blue staining.

  • Fluorometric GUS Assay (for quantification):

    • Homogenize treated plant tissue and extract proteins.

    • Incubate the protein extract with a fluorogenic substrate like 4-methylumbelliferyl-β-D-glucuronide (MUG).[20]

    • Measure the resulting fluorescence to quantify GUS activity.

Causality Behind Experimental Choices:

  • Promoter Deletions: This systematic approach allows for the fine-mapping of cis-regulatory elements within the promoter that are necessary for the OPDA response.

  • Histochemical vs. Fluorometric Assay: The histochemical assay provides qualitative, spatial information on promoter activity[26], while the fluorometric assay offers a quantitative measure of expression levels.[20]

Identification of Interacting Transcription Factors using Yeast One-Hybrid (Y1H)

This protocol enables the identification of transcription factors that bind to the promoter of an OPDA-responsive gene.

Step-by-Step Methodology:

  • Bait and Prey Construction:

    • Bait: Clone the identified OPDA-responsive promoter element(s) upstream of a reporter gene (e.g., AUR1-C, an antibiotic resistance gene) in a yeast expression vector.[27]

    • Prey: Prepare a cDNA library from OPDA-treated plant tissue. This library should be cloned into a prey vector that expresses the cDNAs as fusion proteins with a transcriptional activation domain (AD).

  • Yeast Transformation and Screening:

    • Transform the bait construct into a suitable yeast strain and select for transformants.

    • Transform the prey cDNA library into the bait-containing yeast strain.

    • Plate the transformed yeast on a selective medium containing the antibiotic (e.g., Aureobasidin A).

  • Identification and Validation of Positive Clones:

    • Only yeast cells expressing an interacting prey protein (transcription factor) that binds to the bait DNA sequence will activate the reporter gene and grow on the selective medium.

    • Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA inserts to identify the interacting transcription factors.

    • Validate the interaction through re-transformation and one-on-one Y1H assays.

Causality Behind Experimental Choices:

  • OPDA-Treated cDNA Library: Using a library from OPDA-treated tissue increases the likelihood of identifying transcription factors that are themselves induced or activated by OPDA.

  • Selective Medium: This is the core of the screening process, as it only allows the survival of yeast where a protein-DNA interaction has occurred, thereby activating the resistance gene.

Visualizing the Signaling Pathway

OPDA_JA_Signaling cluster_0 Chloroplast cluster_1 Peroxisome cluster_2 Cytoplasm/Nucleus Linolenic_Acid α-Linolenic Acid OPDA OPDA Linolenic_Acid->OPDA LOX, AOS, AOC OPDA_p OPDA OPDA->OPDA_p Unknown_Receptor Unknown Receptor(s)/ Targets (e.g., CYP20-3) OPDA->Unknown_Receptor JA JA OPDA_p->JA OPR3 (Blocked in opr3 mutant) JA_Ile JA-Ile JA->JA_Ile JAR1 COI1 SCF-COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Promotes degradation TF Transcription Factors (e.g., MYC2) JAZ->TF Represses JA_Responsive_Genes JA-Responsive Genes TF->JA_Responsive_Genes Activates OPDA_Responsive_Genes OPDA-Specific Genes Unknown_Receptor->OPDA_Responsive_Genes Activates (COI1-independent)

Figure 2. Simplified diagram of the OPDA and JA signaling pathways, highlighting the divergence of OPDA-specific, COI1-independent signaling.

Conclusion

The validation of OPDA-specific target genes requires a meticulous and multi-faceted experimental approach. By leveraging genetic mutants, comparative transcriptomics, and targeted molecular assays, researchers can effectively dissect the unique contributions of OPDA to plant signaling networks. The methodologies and comparative data presented in this guide provide a robust framework for designing and executing experiments aimed at unraveling the complexities of OPDA-mediated gene regulation in a variety of plant species. This knowledge is not only fundamental to our understanding of plant biology but also holds potential for the development of novel strategies in crop improvement and disease resistance.

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  • Maynard, D., et al. (2021). OPDA-dependent regulation of wound-responsive transcripts and defense response against A. brassicicola infection. ResearchGate. Retrieved from [Link]

  • Bömer, M., et al. (2017). COI1-dependent jasmonate signalling affects growth, metabolite production and cell wall protein composition in arabidopsis. Annals of Botany. Retrieved from [Link]

  • CoLab. (2024). OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling.
  • Casassola, A., et al. (2013). Gene Expression: A Review on Methods for the Study of Defense-Related Gene Differential Expression in Plants. Scientific Research Publishing. Retrieved from [Link]

  • Powers, C. M., et al. (2016). OPDA Has Key Role in Regulating Plant Susceptibility to the Root-Knot Nematode Meloidogyne hapla in Arabidopsis. Frontiers in Plant Science. Retrieved from [Link]

  • Fuxman Bass, J. I., et al. (2016). Gene-Centered Yeast One-Hybrid Assays. Cold Spring Harbor Protocols. Retrieved from [Link]

  • Wang, S., et al. (2022). Insights into the Jasmonate Signaling in Basal Land Plant Revealed by the Multi-Omics Analysis of an Antarctic Moss Pohlia nutans Treated with OPDA. International Journal of Molecular Sciences. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Yeast One-hybrid Analysis. Retrieved from [Link]

  • Unspecified. (n.d.). Y1HGold Yeast One-Hybrid Screening and Validation Experiment Protocol. Retrieved from [Link]

  • Chini, A., et al. (2018). An OPR3-independent pathway uses 4,5-didehydrojasmonate for jasmonate synthesis. Nature Chemical Biology. Retrieved from [Link]

  • Casassola, A., et al. (2013). Gene Expression: A Review on Methods for the Study of Defense-Related Gene Differential Expression in Plants. ResearchGate. Retrieved from [Link]

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  • Wasternack, C., et al. (2012). Another JA/COI1-independent role of OPDA detected in tomato embryo development. Plant Signaling & Behavior. Retrieved from [Link]

  • Wasternack, C., et al. (2012). Another JA/COI1-independent role of OPDA detected in tomato embryo development. Taylor & Francis Online. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Comparative Metabolomics of Wild-Type vs. OPDA-Biosynthesis Mutants

Introduction: Beyond the Precursor - Unveiling the Unique Metabolic Landscape Shaped by OPDA In the intricate world of plant signaling, the oxylipin pathway stands as a central hub for orchestrating responses to a myriad...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Precursor - Unveiling the Unique Metabolic Landscape Shaped by OPDA

In the intricate world of plant signaling, the oxylipin pathway stands as a central hub for orchestrating responses to a myriad of developmental cues and environmental stresses. Within this pathway, 12-oxo-phytodienoic acid (OPDA) has long been recognized as the crucial precursor to the phytohormone jasmonic acid (JA).[1][2] However, a growing body of evidence has recast OPDA as a potent signaling molecule in its own right, with distinct, JA-independent functions in plant defense, stress acclimation, and development.[3][4][5] This dual role makes OPDA a fascinating subject of study.

Plants deficient in OPDA biosynthesis, such as mutants in ALLENE OXIDE CYCLASE (AOC) or unable to convert OPDA to JA, like 12-OXOPHYTODIENOATE REDUCTASE 3 (opr3) mutants, provide powerful genetic tools to dissect these intertwined signaling pathways.[6][7] By comparing the global metabolite profiles of these mutants against their wild-type (WT) counterparts, we can uncover the specific metabolic networks governed by OPDA. This guide provides a comprehensive framework for designing, executing, and interpreting such a comparative metabolomics study, grounded in established methodologies and field-proven insights. We will delve into the causality behind experimental choices, present robust protocols, and explore the expected metabolic perturbations, offering researchers a validated roadmap to understanding the metabolic footprint of OPDA signaling.

The OPDA Biosynthesis Pathway: A Visual Overview

The synthesis of OPDA begins in the chloroplast with the release of α-linolenic acid from membrane lipids.[2][8] A series of enzymatic reactions, catalyzed by Lipoxygenase (LOX), Allene Oxide Synthase (AOS), and Allene Oxide Cyclase (AOC), converts it into cis-(+)-12-OPDA.[8][9] This OPDA can then be transported to the peroxisome and reduced by OPR3 to begin the final steps of JA biosynthesis.[9] Mutants in genes like AOC or OPR3 create specific blocks in this pathway, which are foundational to the comparative approach.

OPDA_Biosynthesis alpha_Linolenic_Acid α-Linolenic Acid (from membrane lipids) HPOT 13(S)-HPOT alpha_Linolenic_Acid->HPOT LOX Allene_Oxide Allene Oxide HPOT->Allene_Oxide AOS OPDA cis-(+)-12-OPDA Allene_Oxide->OPDA AOC OPC OPC-8:0 OPDA->OPC OPR3 OPDA_Signal JA-Independent Signaling OPDA->OPDA_Signal JA Jasmonic Acid (JA) OPC->JA JA_Signal JA-Dependent Signaling JA->JA_Signal

Caption: The OPDA biosynthesis pathway and its signaling outputs.

Experimental Design and Workflow: A Self-Validating System

A robust experimental design is the cornerstone of trustworthy metabolomics. The goal is to minimize experimental variation to ensure that observed metabolic differences are biologically significant.

Core Principles of the Design
  • Plant Material: Utilize a well-characterized mutant line (e.g., opr3 or aoc) and its corresponding wild-type (WT) background. Ensure plants are genetically stable and propagated under identical conditions.

  • Growth Conditions: Grow WT and mutant plants in a randomized design within a controlled environment (growth chamber). This minimizes position effects and variability in light, temperature, and humidity.

  • Biological Replicates: A minimum of 5-6 biological replicates per group (WT and mutant) is essential for sufficient statistical power to detect significant metabolic changes.[10]

  • Sampling: Harvest tissue at the same developmental stage and time of day to avoid metabolic fluctuations due to circadian rhythms. Immediately flash-freeze the tissue in liquid nitrogen to quench all metabolic activity and store at -80°C.

Visualizing the Experimental Workflow

The following diagram outlines the comprehensive workflow for a comparative metabolomics experiment, from sample acquisition to biological interpretation.

Metabolomics_Workflow cluster_sample_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Analytical Measurement cluster_data Phase 3: Data Processing & Analysis cluster_interpretation Phase 4: Biological Interpretation Plant_Growth 1. Plant Growth (WT vs. Mutant) - Randomized Design - Controlled Environment Harvest 2. Tissue Harvest - Flash Freeze in Liquid N₂ - Store at -80°C Plant_Growth->Harvest Grinding 3. Homogenization - Cryogenic Grinding Harvest->Grinding Extraction 4. Metabolite Extraction - Biphasic Solvent System Grinding->Extraction QC_Pool Create Pooled QC Sample Extraction->QC_Pool LCMS 5a. LC-MS Analysis (Polar & Semi-polar Metabolites) QC_Pool->LCMS Inject periodically GCMS 5b. GC-MS Analysis (Primary & Volatile Metabolites) QC_Pool->GCMS Inject periodically Processing 6. Data Pre-processing - Peak Picking, Alignment, Normalization LCMS->Processing GCMS->Processing Stats 7. Statistical Analysis - Univariate (t-test) - Multivariate (PCA, PLS-DA) Processing->Stats Identification 8. Metabolite Identification - MS/MS, Spectral Libraries Stats->Identification Pathway 9. Pathway Analysis Identification->Pathway Conclusion 10. Biological Conclusion Pathway->Conclusion

Caption: A comprehensive workflow for comparative metabolomics analysis.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a self-validating framework for analysis.

Protocol 1: Metabolite Extraction

Rationale: A biphasic extraction using a methanol/chloroform/water system is employed to comprehensively capture metabolites across a wide polarity range, from hydrophilic primary metabolites to lipophilic oxylipins, in a single extraction.[11][12]

Step-by-Step Methodology:

  • Preparation: Pre-cool all solvents and tubes on dry ice. Work quickly to minimize metabolite degradation.

  • Homogenization: Weigh 50-100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.

  • Extraction Solvent Addition: Add 1 mL of an ice-cold extraction solvent mixture of Methanol:Chloroform:Water (2.5:1:1 v/v/v). Include an internal standard (e.g., a stable isotope-labeled compound not endogenous to the plant) to monitor extraction efficiency.

  • Vortexing: Vortex vigorously for 30 seconds.

  • Incubation: Incubate on a shaker at 4°C for 20 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Phase Separation: Carefully transfer the supernatant to a new 2 mL tube. Add 500 µL of chloroform and 500 µL of ultrapure water. Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.

  • Fraction Collection: Three phases will form.

    • Upper Aqueous Phase (Polar): Contains amino acids, sugars, organic acids. Transfer this phase to a new tube for LC-MS and/or GC-MS analysis.

    • Lower Organic Phase (Non-polar): Contains lipids, oxylipins (including OPDA/JA). Transfer to a separate tube for LC-MS analysis.

  • Drying: Dry the collected fractions completely in a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried polar extracts in a suitable solvent for injection (e.g., 50% methanol in water for reverse-phase LC-MS). Reconstitute the non-polar extracts in a solvent like 90% acetonitrile.

Protocol 2: LC-MS Based Metabolomic Analysis

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier tool for analyzing non-volatile and semi-polar secondary metabolites like oxylipins, phenolics, and flavonoids due to its high sensitivity and separation efficiency.[11][13][14][15]

Step-by-Step Methodology:

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) coupled to a UPLC/HPLC system.

  • Chromatography (Polar Metabolites):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is ideal for separating highly polar compounds.

    • Mobile Phases: Typically a gradient of acetonitrile and water, both containing a buffer like ammonium formate.

  • Chromatography (Non-polar Metabolites):

    • Column: A C18 reverse-phase column.

    • Mobile Phases: A gradient of water and acetonitrile/methanol, often with 0.1% formic acid to improve ionization.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI), acquiring data in both positive and negative modes to maximize metabolite coverage.[15]

    • Acquisition: Perform a full scan (e.g., m/z 70-1000) to capture all ionizable compounds. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS fragmentation data for metabolite identification.

  • Sample Queue: Randomize the injection order of WT and mutant samples. Inject a pooled QC sample (created by mixing a small aliquot from every sample) every 10-12 injections to monitor system stability and for data normalization.

Protocol 3: GC-MS Based Metabolomic Analysis

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile compounds and non-volatile primary metabolites (sugars, amino acids) after chemical derivatization to make them volatile.[16][17][18]

Step-by-Step Methodology:

  • Derivatization (for polar fraction):

    • To the dried polar extract, add 50 µL of methoxyamine hydrochloride in pyridine. Incubate at 37°C for 90 minutes. This step protects carbonyl groups.

    • Add 80 µL of MSTFA + 1% TMCS. Incubate at 60°C for 30 minutes. This silylates hydroxyl and amine groups, increasing volatility.

  • Instrumentation: Use a GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or TOF).

  • Chromatography:

    • Column: A non-polar column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the derivatized sample.

    • Temperature Program: Use a temperature gradient (e.g., starting at 70°C, ramping to 300°C) to separate compounds based on their boiling points.

  • Mass Spectrometry:

    • Ionization: Use Electron Ionization (EI) at 70 eV, which creates reproducible fragmentation patterns for library matching.

    • Acquisition: Scan a mass range of m/z 40-600.

Data Analysis and Interpretation

Rationale: Rigorous statistical analysis is critical to distinguish true biological changes from experimental noise. A combination of univariate and multivariate methods provides the most comprehensive view of the data.[19][20]

Step-by-Step Workflow:

  • Pre-processing: Use software (e.g., XCMS, MS-DIAL) for peak detection, retention time correction, and peak alignment across all samples. Normalize the data to the pooled QC samples or an internal standard to correct for instrument drift.[21]

  • Univariate Analysis: Perform a Student's t-test or ANOVA for each metabolic feature to identify those that are significantly different between WT and mutant groups (e.g., p-value < 0.05 and fold change > 1.5).

  • Multivariate Analysis:

    • Principal Component Analysis (PCA): Use this unsupervised method as a first pass to visualize overall trends and identify outliers in the data.[19][20] A clear separation between WT and mutant clusters indicates a strong metabolic phenotype.

    • Partial Least Squares-Discriminant Analysis (PLS-DA): This supervised method can be used to build a model that maximizes the separation between groups and helps identify the most influential metabolites driving this separation (e.g., via a VIP score > 1).

  • Metabolite Identification: Identify significantly altered metabolites by comparing their mass, retention time, and MS/MS fragmentation patterns to authentic standards, online databases (e.g., METLIN, MassBank), and in-house libraries.

  • Pathway Analysis: Use tools like MetaboAnalyst or KEGG to map the significantly altered metabolites onto biochemical pathways. This provides a systems-level view of how the mutation impacts overall plant metabolism.

Expected Metabolic Differences: A Comparative Overview

Based on the known functions of OPDA and the consequences of blocking its biosynthesis, we can predict several key metabolic shifts in an OPDA-biosynthesis mutant compared to its wild-type. The following table summarizes these anticipated changes, providing a hypothetical yet evidence-based comparison.

Metabolite ClassSpecific MetabolitesExpected Change in Mutant (vs. WT)Rationale / Biological Significance
Oxylipins cis-(+)-12-OPDA↓↓↓ (Strongly Decreased/Absent)Direct result of the genetic block in the biosynthesis pathway (e.g., aoc or opr3).[7]
Jasmonic Acid (JA) & JA-Ile↓↓↓ (Strongly Decreased)OPDA is the obligate precursor for JA biosynthesis.[2][6]
α-Linolenic Acid & 13-HPOT (Increased)Upstream precursors may accumulate due to the downstream enzymatic block.
Phenolics & Flavonoids Anthocyanins, Flavonols (e.g., Kaempferol, Quercetin) (Decreased)Jasmonate signaling is known to induce the flavonoid and anthocyanin biosynthesis pathways as a defense mechanism.[22][23] A lack of JA/OPDA signaling may reduce this induction.
Phenylpropanoids (e.g., Cinnamic acid derivatives) (Decreased)These are precursors for flavonoid biosynthesis and are often co-regulated.[22]
Glucosinolates Indolic & Aliphatic Glucosinolates (Decreased)Jasmonate signaling is a primary activator of glucosinolate biosynthesis, a key chemical defense in Brassicales.[24][25]
Primary Metabolism Sucrose, Glucose, Fructose (Increased)Defense responses are energetically costly. A dampened defense state in the mutant may lead to less consumption of primary sugars.[26]
Specific Amino Acids (e.g., Tryptophan, Phenylalanine) (Increased)These are precursors for major secondary defense metabolite pathways (indole glucosinolates, phenolics). Reduced flux into these pathways could lead to precursor accumulation.[27]
Glutathione (GSH) (Decreased)OPDA can directly stimulate glutathione synthesis as part of its role in redox signaling and detoxification.[8]

Conclusion

The comparative metabolomic analysis of wild-type and OPDA-biosynthesis mutants is a powerful strategy for elucidating the specific roles of this critical signaling molecule. By decoupling OPDA's activity from that of its well-known derivative, jasmonic acid, researchers can uncover novel regulatory networks. The workflows and protocols detailed in this guide provide a robust, integrity-driven framework for generating high-quality, interpretable data. The expected metabolic shifts—from the direct depletion of oxylipins to downstream effects on phenylpropanoids, glucosinolates, and primary metabolism—offer a clear blueprint of what to look for. Ultimately, these analyses will continue to illuminate how plants fine-tune their metabolic machinery to balance growth, development, and defense, with OPDA acting as a key switch in this intricate system.

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Comparative

A Tale of Two Oxylipins: Contrasting the Roles of 12-oxo-phytodienoic Acid and its Precursor 13-HPOT

A Technical Guide for Researchers In the intricate world of plant signaling, few pathways are as pivotal as the one governing the production of jasmonates, a class of lipid-derived hormones that orchestrate plant defense...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

In the intricate world of plant signaling, few pathways are as pivotal as the one governing the production of jasmonates, a class of lipid-derived hormones that orchestrate plant defense, growth, and development.[1][2] Within this biochemical cascade, two molecules, 12-oxo-phytodienoic acid (OPDA) and its immediate precursor, 13-hydroperoxy-9,11,13-octadecatrienoic acid (13-HPOT), stand out not merely as sequential intermediates but as signaling molecules with distinct and contrasting roles. This guide provides an in-depth comparison of OPDA and 13-HPOT, offering insights into their unique biosynthesis, signaling mechanisms, and physiological functions, supported by experimental frameworks for their investigation.

The Biosynthetic Nexus: From a Transient Peroxide to a Cyclized Signaling Hub

The journey from fatty acid to potent hormone begins in the chloroplasts. Here, α-linolenic acid, released from plastidial membranes, undergoes dioxygenation by 13-lipoxygenase (13-LOX) to form 13-HPOT.[3][4] This initial step is a critical branching point, as 13-HPOT is a highly reactive and transient molecule, poised to be shuttled down several enzymatic routes.[5] One of the most significant of these is its conversion to OPDA. This transformation is a two-step process catalyzed sequentially by allene oxide synthase (AOS) and allene oxide cyclase (AOC), which together craft the characteristic cyclopentenone ring structure of OPDA.[2][6][7]

While both are oxylipins, their chemical nature and stability differ significantly. 13-HPOT, a hydroperoxy fatty acid, is inherently unstable and can be readily converted into a variety of other bioactive compounds, including aldehydes and divinyl ethers, or undergo non-enzymatic reactions.[5][8] In contrast, the cyclized structure of OPDA lends it greater stability, allowing it to act as a longer-range signaling molecule.

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_other_pathways Other Pathways alpha_Linolenic_Acid α-Linolenic Acid 13_HPOT 13-HPOT alpha_Linolenic_Acid->13_HPOT 13-LOX AOS_AOC AOS & AOC 13_HPOT->AOS_AOC Other_Oxylipins Other Oxylipins (e.g., aldehydes) 13_HPOT->Other_Oxylipins Hydroperoxide Lyase, etc. OPDA 12-oxo-phytodienoic acid (OPDA) OPR3_beta_oxidation OPR3 & β-oxidation OPDA->OPR3_beta_oxidation Transport AOS_AOC->OPDA JA Jasmonic Acid (JA) OPR3_beta_oxidation->JA

Figure 1: Simplified overview of the initial steps of the jasmonate biosynthesis pathway, highlighting the sequential formation of 13-HPOT and OPDA.

Contrasting Signaling Paradigms: Independent Pathways to Defense

A growing body of evidence reveals that OPDA is more than just a precursor to jasmonic acid (JA); it is a signaling molecule in its own right, capable of activating gene expression and physiological responses independently of JA.[9][10][11] This independent signaling is a key point of contrast with the canonical jasmonate pathway, which relies on the bioactive conjugate jasmonoyl-isoleucine (JA-Ile) and the F-box protein CORONATINE INSENSITIVE 1 (COI1).[12]

OPDA signaling is often COI1-independent and is thought to be mediated by different cellular machinery.[13][14][15] It has been shown to regulate a unique subset of genes involved in plant defense and stress responses.[13][15] For instance, OPDA can trigger defense responses against certain pathogens and insects in mutants unable to convert it to JA.[16] Furthermore, OPDA has been implicated in regulating processes such as seed germination and root growth, often in crosstalk with other hormone signaling pathways like that of abscisic acid (ABA).[4][16]

The signaling roles of 13-HPOT are less defined but equally intriguing. As a reactive oxygen species (ROS) and a lipid hydroperoxide, it can directly participate in redox signaling.[17] There is evidence to suggest that 13-HPOT can act as a biocide against plant pathogenic bacteria, potentially by interacting with and disrupting bacterial membranes.[18] Its high reactivity means it can also serve as a precursor to a diverse array of other signaling molecules, including "green leaf volatiles," which are important in plant-insect communication and indirect defense.[5]

Signaling_Pathways cluster_13HPOT 13-HPOT Signaling cluster_OPDA OPDA Signaling Stimulus Wounding / Pathogen Attack 13_HPOT 13-HPOT Stimulus->13_HPOT OPDA OPDA Stimulus->OPDA Direct_Effects Direct Antibacterial Activity Redox Signaling 13_HPOT->Direct_Effects Other_Molecules Precursor to other signaling molecules (e.g., Green Leaf Volatiles) 13_HPOT->Other_Molecules COI1_Independent COI1-Independent Pathway OPDA->COI1_Independent Crosstalk Crosstalk with other hormones (e.g., ABA) OPDA->Crosstalk Gene_Expression Regulation of specific defense genes COI1_Independent->Gene_Expression

Figure 2: Conceptual diagram contrasting the distinct signaling roles of 13-HPOT and OPDA.

Comparative Data Summary

Feature13-hydroperoxy-9,11,13-octadecatrienoic acid (13-HPOT)12-oxo-phytodienoic acid (OPDA)
Position in Pathway Early intermediate, formed from α-linolenic acid by 13-LOX.[3][4]Later intermediate, formed from 13-HPOT by AOS and AOC.[2][6][7]
Chemical Nature Unstable hydroperoxy fatty acid.[5]More stable cyclopentenone fatty acid.[19]
Primary Signaling Mechanism Direct antibacterial action, redox signaling, precursor to other signaling molecules.[18]Primarily through COI1-independent pathways, regulating specific gene expression.[13][14][15]
Key Functions Direct defense against pathogens, initiation of downstream signaling cascades.[17][18]Fine-tuning of defense responses, regulation of growth and development (e.g., seed germination).[4][13][16]
Interaction with Canonical JA Pathway An obligate precursor for the canonical pathway.Can act independently of the canonical JA pathway.[9][10][11]

Experimental Protocols for Functional Analysis

To dissect the distinct roles of 13-HPOT and OPDA, a combination of genetic, biochemical, and analytical approaches is required. Below are foundational protocols that can be adapted for specific research questions.

Protocol 1: Quantification of 13-HPOT and OPDA in Plant Tissues

This protocol outlines a general method for the extraction and quantification of oxylipins using liquid chromatography-mass spectrometry (LC-MS), a widely adopted and sensitive technique.[20][21][22]

1. Sample Preparation: a. Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder under liquid nitrogen.

2. Extraction: a. To the powdered tissue, add a pre-chilled extraction solvent (e.g., 2-propanol/water/HCl). b. Include internal standards for both 13-HPOT and OPDA to correct for extraction efficiency and instrument variability. c. Shake or vortex the mixture at 4°C for 30 minutes. d. Add dichloromethane and shake for a further 30 minutes at 4°C. e. Centrifuge to separate the phases and collect the lower organic phase. f. Dry the organic phase under a stream of nitrogen gas.

3. Analysis by LC-MS/MS: a. Reconstitute the dried extract in a suitable solvent (e.g., methanol). b. Inject the sample into a reverse-phase C18 column coupled to a tandem mass spectrometer. c. Develop a multiple reaction monitoring (MRM) method for the specific parent-to-daughter ion transitions of 13-HPOT and OPDA and their respective internal standards. d. Quantify the endogenous levels by comparing the peak areas to those of the internal standards.

Protocol 2: Comparative Gene Expression Analysis using Mutant Lines

This experiment utilizes Arabidopsis thaliana mutants to differentiate the signaling outputs of OPDA from the canonical JA pathway.

1. Plant Material: a. Wild-type (e.g., Col-0). b. opr3 mutant: deficient in OPDA reductase 3, unable to convert OPDA to the precursor of JA. This line accumulates OPDA.[3] c. coi1 mutant: insensitive to JA-Ile, blocking the canonical JA signaling pathway.

2. Treatment: a. Grow plants to the desired developmental stage. b. Apply a stimulus (e.g., wounding, application of a pathogen elicitor) or treat with exogenous 13-HPOT or OPDA. c. Harvest tissue at various time points post-treatment.

3. RNA Extraction and qRT-PCR/RNA-seq: a. Extract total RNA from the harvested tissues. b. Synthesize cDNA. c. Perform quantitative real-time PCR (qRT-PCR) on known target genes or conduct a global transcriptomic analysis using RNA-sequencing.

4. Data Analysis: a. Compare the gene expression profiles between the wild-type and mutant lines. Genes that are induced in the opr3 mutant upon stimulation are likely regulated by OPDA independently of its conversion to JA. Genes whose expression is altered in the coi1 mutant will delineate the scope of the canonical JA pathway.

Experimental_Workflow Plant_Material Select Plant Lines (WT, opr3, coi1) Treatment Apply Stimulus (Wounding, Elicitor, or Exogenous Compounds) Plant_Material->Treatment Harvesting Harvest Tissue at Time Points Treatment->Harvesting Extraction RNA Extraction & cDNA Synthesis Harvesting->Extraction Analysis qRT-PCR or RNA-seq Extraction->Analysis Data_Interpretation Compare Gene Expression Profiles Identify OPDA-specific and COI1-dependent genes Analysis->Data_Interpretation

Figure 3: A generalized workflow for comparative gene expression analysis to dissect OPDA and JA signaling pathways.

Conclusion

The distinction between 12-oxo-phytodienoic acid and its precursor, 13-HPOT, extends far beyond their sequential appearance in the jasmonate biosynthesis pathway. 13-HPOT acts as a reactive and immediate first responder, with direct antimicrobial properties and as a source for a variety of other signaling molecules. OPDA, in contrast, functions as a more stable and specific signaling molecule, activating a distinct, COI1-independent pathway that fine-tunes plant defense and developmental programs. Understanding these contrasting roles is crucial for a comprehensive appreciation of the complexity and robustness of plant stress responses. The experimental frameworks provided here offer a starting point for researchers to further unravel the intricate signaling networks governed by these two pivotal oxylipins.

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Validation

Untangling Plant Defense: A Comparative Guide to Validating OPDA's Role Using opr3 Mutants

For decades, jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) have been cast as the lead actors in the theater of plant defense against herbivores and necrotrophic pathogens. However, a growing body of evidence s...

Author: BenchChem Technical Support Team. Date: January 2026

For decades, jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) have been cast as the lead actors in the theater of plant defense against herbivores and necrotrophic pathogens. However, a growing body of evidence suggests that their precursor, 12-oxo-phytodienoic acid (OPDA), is not merely a supporting character but a potent signaling molecule in its own right, orchestrating a distinct suite of defense responses. This guide provides a comprehensive comparison of experimental strategies to validate the specific roles of OPDA in plant immunity, with a central focus on the use of opr3 mutants—a powerful genetic tool that has revolutionized our understanding of this critical branch of the jasmonate signaling pathway.

The Jasmonate Signaling Nexus: Where OPDA Takes a Different Path

The biosynthesis of jasmonates begins in the chloroplast with the conversion of α-linolenic acid to OPDA. From there, the pathway reaches a critical juncture. The enzyme 12-oxophytodienoate reductase 3 (OPR3) reduces OPDA in the peroxisome, committing it to the downstream synthesis of JA and ultimately the bioactive JA-Ile.[1][2] The canonical JA-Ile signaling cascade involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), which, upon binding JA-Ile, targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for degradation, thereby activating transcription factors like MYC2 and inducing JA-responsive genes.[3]

However, the story is not that simple. OPDA can also signal independently of its conversion to JA-Ile, often in a COI1-independent manner, to regulate a unique set of genes, aptly named OPDA-responsive genes (ORGs).[4][5] This discovery has been largely facilitated by the characterization of Arabidopsis thaliana and Solanum lycopersicum (tomato) mutants lacking a functional OPR3 enzyme.[6][7][8] These opr3 mutants accumulate OPDA but are deficient in JA and JA-Ile production, providing a unique genetic window into the specific functions of OPDA.

Jasmonate_Signaling_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm_nucleus Cytoplasm & Nucleus alpha_linolenic_acid α-Linolenic Acid OPDA OPDA alpha_linolenic_acid->OPDA LOX, AOS, AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPDA_signaling OPDA-Specific Signaling OPDA->OPDA_signaling OPDA->OPDA_signaling JA JA OPDA_perox->JA OPR3 (blocked in opr3 mutants) JA_Ile JA-Ile JA->JA_Ile β-oxidation COI1 COI1 JA_Ile->COI1 binds JAZ JAZ (Repressor) COI1->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JA_responsive_genes JA-Responsive Genes MYC2->JA_responsive_genes activates ORG OPDA-Responsive Genes OPDA_signaling->ORG activates

Caption: The Jasmonate Signaling Pathway Highlighting the Role of OPR3.

The Power of Genetics: opr3 Mutants as a Discovery Tool

The primary advantage of using opr3 mutants is the ability to genetically uncouple OPDA accumulation from JA/JA-Ile production. This allows researchers to attribute observed phenotypes, particularly defense responses, to the specific action of OPDA.

Comparative Performance of opr3 Mutants in Plant Defense

A critical aspect of validating OPDA's role is to compare the defense performance of opr3 mutants with other relevant genotypes, including wild-type (WT), JA-biosynthesis mutants that lack both OPDA and JA (e.g., allene oxide synthase, aos), and JA-perception mutants that produce jasmonates but cannot signal through the canonical pathway (e.g., coi1).

GenotypeKey Genetic TraitPhenotype vs. Necrotrophic Fungi (e.g., Botrytis cinerea)Phenotype vs. Chewing Insects (e.g., Spodoptera littoralis)Interpretation
Wild-Type (WT) Fully functional JA pathwayResistantResistantBaseline defense response mediated by both OPDA and JA/JA-Ile.
aos Lacks both OPDA and JA/JA-IleHighly SusceptibleHighly SusceptibleDemonstrates the essential role of the overall jasmonate pathway in defense.
opr3 Accumulates OPDA, deficient in JA/JA-IleResistant or partially resistant[8][9][10]Susceptible[9][10]Indicates that OPDA is sufficient for defense against certain necrotrophs but not against some chewing insects, highlighting pathogen-specific roles. However, some studies suggest that certain opr3 alleles can produce low levels of JA under specific conditions, which may contribute to resistance.[9][10]
coi1 Produces OPDA and JA/JA-Ile, but cannot perceive JA-IleHighly SusceptibleHighly SusceptibleHighlights the importance of the canonical JA-Ile signaling pathway for defense against a broad range of attackers. The susceptibility of coi1 also suggests that some of OPDA's defense functions may still require COI1, pointing to a complex interplay between the two signaling branches.[8]

Experimental Validation: Protocols for Assessing Defense in opr3 Mutants

To rigorously validate the role of OPDA, controlled bioassays are essential. Below are detailed protocols for assessing resistance to a necrotrophic fungus and a chewing herbivore.

Protocol 1: Botrytis cinerea Infection Assay

This protocol is adapted from established methods to quantify fungal growth on Arabidopsis leaves.[11][12]

1. Fungal Culture and Spore Preparation: a. Culture Botrytis cinerea on potato dextrose agar (PDA) plates for 10-14 days in the dark at 22°C. b. Flood the plates with sterile water and gently scrape the surface to release conidia. c. Filter the spore suspension through two layers of Miracloth to remove mycelial fragments. d. Determine the spore concentration using a hemocytometer and adjust to 5 x 10^5 spores/mL in sterile potato dextrose broth (PDB). e. Incubate the spore suspension for 2-3 hours at room temperature to encourage germination.

2. Plant Inoculation: a. Use 4-5 week-old Arabidopsis plants (WT, opr3, aos, coi1). b. Pipette a 5 µL droplet of the germinated spore suspension onto the center of mature rosette leaves. c. Place the inoculated plants in a high-humidity chamber (covered with a transparent lid) at 22°C under a 12h light/12h dark cycle.

3. Disease Quantification: a. At 72 hours post-inoculation (hpi), photograph the inoculated leaves. b. Measure the diameter of the necrotic lesions using image analysis software (e.g., ImageJ). c. Statistically compare the lesion sizes between the different genotypes. Smaller lesion sizes in opr3 mutants compared to aos and coi1 would support an OPDA-mediated defense role.

Protocol 2: Insect Feeding Bioassay

This protocol outlines a no-choice feeding assay to assess herbivore performance.[13]

1. Insect Rearing: a. Rear Spodoptera littoralis (or another relevant herbivore) larvae on an artificial diet in a controlled environment (e.g., 25°C, 16h light/8h dark). b. Use synchronized, pre-weighed third-instar larvae for the bioassay.

2. Feeding Assay: a. Excise a single mature leaf from 4-5 week-old plants of each genotype (WT, opr3, aos, coi1). b. Place each leaf in a separate Petri dish containing a moist filter paper to prevent desiccation. c. Place one pre-weighed larva in each Petri dish. d. Seal the Petri dishes with a ventilated lid and place them in a growth chamber under the same conditions as the plants.

3. Performance Measurement: a. After 48-72 hours, remove the larvae and record their final weight. b. Calculate the larval weight gain for each genotype. c. Statistically compare the weight gain across genotypes. Significantly higher weight gain on opr3 and aos plants compared to WT would indicate that the jasmonate pathway, and potentially OPDA's conversion to JA, is crucial for anti-herbivore defense.

Experimental_Workflow cluster_plant_prep Plant Preparation cluster_pathogen_assay Pathogen Assay (Botrytis cinerea) cluster_insect_assay Insect Assay (Spodoptera littoralis) cluster_analysis Data Analysis & Interpretation grow_plants Grow WT, opr3, aos, coi1 mutants (4-5 weeks) inoculate_pathogen Inoculate leaves with spore droplets grow_plants->inoculate_pathogen setup_feeding Set up no-choice feeding assay grow_plants->setup_feeding culture_fungus Culture B. cinerea and prepare spore suspension culture_fungus->inoculate_pathogen incubate_pathogen Incubate in high humidity (72 hours) inoculate_pathogen->incubate_pathogen measure_lesions Measure lesion size incubate_pathogen->measure_lesions analyze_data Statistical analysis of lesion size and weight gain measure_lesions->analyze_data rear_insects Rear and synchronize insect larvae rear_insects->setup_feeding incubate_insect Incubate (48-72 hours) setup_feeding->incubate_insect measure_weight Measure larval weight gain incubate_insect->measure_weight measure_weight->analyze_data interpret_results Interpret OPDA's role in defense analyze_data->interpret_results

Caption: Experimental Workflow for Validating OPDA's Role in Defense.

Beyond opr3: Alternative Approaches to Interrogate OPDA Signaling

While opr3 mutants are invaluable, a multi-faceted approach provides a more robust validation of OPDA's functions.

  • Chemical Biology: The use of small molecules that can either mimic or inhibit OPDA signaling can provide temporal and dose-dependent control over the pathway. For instance, screening for compounds that specifically induce ORGs in a JA-deficient background could identify novel agonists of OPDA signaling.[6] Conversely, inhibitors could help to dissect the downstream components of the OPDA signaling cascade.

  • Transcriptomics: Comparative RNA-sequencing of wild-type, opr3, and coi1 plants in response to various stresses can provide a global view of OPDA-dependent gene regulation.[5] This approach can identify novel ORGs and reveal the extent of crosstalk between the OPDA and JA-Ile signaling pathways.

  • Promoter-Reporter Systems: Fusing the promoter regions of known ORGs to reporter genes like GUS or luciferase allows for a sensitive and quantitative readout of OPDA signaling activity in vivo.[14] These reporter lines can be used in genetic screens to identify new components of the OPDA signaling pathway.

  • Utilizing Other Mutants: The analysis of double mutants, such as opr3 coi1, can help to elucidate the genetic interaction between OPDA and the canonical JA signaling pathway. Additionally, mutants in genes encoding potential OPDA receptors or downstream signaling components, identified through transcriptomic or genetic screens, are crucial for building a complete picture of OPDA-mediated defense.

Conclusion: A New Era in Jasmonate Research

The use of opr3 mutants has been instrumental in shifting the paradigm of jasmonate signaling, establishing OPDA as a key player in plant defense. By employing a combination of genetic, molecular, and chemical biology approaches, researchers can continue to unravel the complexities of OPDA signaling. This knowledge is not only fundamental to our understanding of plant immunity but also holds significant potential for developing novel strategies to enhance crop resilience against pests and diseases. The once-overlooked precursor has firmly taken center stage, promising a new and exciting chapter in the study of plant defense.

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Comparative

The Jasmonate Mimic Showdown: A Comparative Guide to 12-oxo-phytodienoic Acid (OPDA) and Coronatine in Gene Expression

For researchers in plant biology, drug development, and agricultural science, understanding the nuanced ways in which signaling molecules modulate gene expression is paramount. Within the intricate web of plant defense a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in plant biology, drug development, and agricultural science, understanding the nuanced ways in which signaling molecules modulate gene expression is paramount. Within the intricate web of plant defense and development, the jasmonate signaling pathway plays a central role. This guide provides an in-depth comparison of two key players that interact with this pathway: 12-oxo-phytodienoic acid (OPDA), an endogenous precursor to jasmonic acid (JA), and coronatine (COR), a potent bacterial phytotoxin. While both are considered jasmonate analogues, their downstream effects on gene expression are remarkably distinct, a direct consequence of their divergent signaling mechanisms. This guide will dissect these differences, providing experimental context and actionable protocols for their study.

Introduction: Two Faces of Jasmonate Signaling

12-oxo-phytodienoic acid (OPDA) is a cyclopentenone oxylipin and a natural precursor to jasmonic acid in higher plants.[1][2] Beyond its role as a biosynthetic intermediate, OPDA has emerged as a signaling molecule in its own right, capable of triggering a unique subset of gene expression responses, many of which are independent of the canonical JA signaling pathway.[1][2][3] This dual functionality makes OPDA a fascinating subject for studying the intricacies of plant stress responses.

Coronatine (COR), in contrast, is a virulent phytotoxin produced by several pathovars of Pseudomonas syringae.[4][5] It is a structural and functional mimic of the biologically active form of jasmonic acid, JA-isoleucine (JA-Ile).[6] This mimicry allows COR to hijack the host plant's jasmonate signaling machinery, often to the detriment of the plant's defense against the pathogen.[6] Understanding how COR manipulates gene expression is crucial for developing strategies to combat bacterial pathogenesis.

Divergent Signaling Pathways: The COI1 Nexus

The differential effects of OPDA and coronatine on gene expression are rooted in their distinct interactions with the F-box protein CORONATINE INSENSITIVE 1 (COI1), a key receptor in jasmonate signaling.[7][8]

Coronatine: The COI1-Dependent Pathway

Coronatine functions as a potent agonist of the COI1 receptor.[9] In the canonical JA signaling pathway, the binding of JA-Ile (or in this case, its mimic, COR) to COI1 facilitates the formation of a co-receptor complex with JAZ (Jasmonate ZIM-domain) repressor proteins.[7][8] This interaction targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors, most notably MYC2, which can then activate the expression of a wide array of early and late JA-responsive genes.[7][8][10] These genes are typically involved in defense against necrotrophic pathogens and insect herbivores.

G COR Coronatine (COR) COI1_JAZ COI1-JAZ Complex COR->COI1_JAZ Binds to Ub Ubiquitination COI1_JAZ->Ub Promotes Proteasome 26S Proteasome Ub->Proteasome Targets JAZ for Degradation MYC2_inactive MYC2 (inactive) Proteasome->MYC2_inactive Releases MYC2_active MYC2 (active) MYC2_inactive->MYC2_active Activation JA_genes JA-Responsive Genes MYC2_active->JA_genes Activates Transcription Defense Defense Responses JA_genes->Defense

Caption: Coronatine's COI1-dependent signaling pathway.

OPDA: A Bifurcated Signaling Model

OPDA's signaling is more complex, involving both COI1-dependent and, more significantly, COI1-independent pathways. While some effects of OPDA can be mediated through the COI1 receptor, a distinct and substantial set of OPDA-responsive genes are regulated independently of COI1.[1][2] This COI1-independent pathway is crucial for responses to certain abiotic stresses and involves a different class of transcription factors.

The COI1-independent signaling of OPDA is mediated, at least in part, by TGA transcription factors, specifically TGA2, TGA5, and TGA6.[11] These bZIP transcription factors are involved in regulating genes associated with detoxification and stress responses.[11] OPDA, as a reactive electrophile species (RES), is thought to activate these pathways, leading to the expression of a unique gene set not induced by coronatine or JA-Ile.

G cluster_coi1_dep COI1-Dependent cluster_coi1_indep COI1-Independent OPDA_COI1 OPDA COI1_JAZ_OPDA COI1-JAZ Complex OPDA_COI1->COI1_JAZ_OPDA JA_genes_OPDA Subset of JA-Responsive Genes COI1_JAZ_OPDA->JA_genes_OPDA OPDA_indep OPDA TGA_inactive TGA Factors (TGA2, TGA5, TGA6) inactive OPDA_indep->TGA_inactive Activates TGA_active TGA Factors (active) TGA_inactive->TGA_active OPDA_genes OPDA-Specific Genes (e.g., GSTs, CYPs) TGA_active->OPDA_genes Activate Transcription Stress_response Stress Responses & Detoxification OPDA_genes->Stress_response

Caption: OPDA's dual signaling pathways.

Comparative Analysis of Gene Expression

The divergent signaling pathways of OPDA and coronatine result in markedly different transcriptomic profiles. While there is some overlap in the genes they regulate, the most significant insights come from the genes that are differentially expressed.

Gene Sets Regulated by Coronatine

As a potent JA-Ile mimic, coronatine robustly induces the expression of a broad range of JA-responsive genes. These include:

  • Defense-related genes: Such as those encoding proteinase inhibitors, thionins, and enzymes involved in the biosynthesis of defense compounds.

  • JAZ and MYC transcription factors: As part of a negative feedback loop and amplification of the signal.[10]

  • Genes involved in the suppression of salicylic acid (SA) signaling: This antagonistic crosstalk is a key virulence strategy for Pseudomonas syringae.[6]

Gene Sets Specifically Regulated by OPDA

Microarray and RNA-seq analyses have identified a set of "OPDA-specific response genes" (ORGs) that are not significantly induced by JA or coronatine.[1][2] These genes are often involved in:

  • Detoxification: Including glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs).[11]

  • Abiotic stress responses: Such as heat shock proteins (HSPs).

  • Signaling and transcriptional regulation: A number of transcription factors and signaling components are uniquely induced by OPDA.[1][2]

Quantitative Comparison of Gene Expression

The following table provides a representative, though not exhaustive, list of genes differentially regulated by OPDA and coronatine, compiled from various studies on Arabidopsis thaliana. The fold-change values are indicative and can vary based on experimental conditions.

GeneFunctionTypical Response to OPDATypical Response to CoronatineSignaling Pathway
OPDA-Specific
GST25Glutathione S-transferase (Detoxification)UpregulatedNo significant changeCOI1-independent (TGA-dependent)[11]
CYP81D11Cytochrome P450 (Detoxification)UpregulatedNo significant changeCOI1-independent (TGA-dependent)[11]
OPR112-oxophytodienoate reductase 1UpregulatedNo significant changeCOI1-independent (TGA-dependent)[11]
Coronatine-Responsive
VSP2Vegetative Storage Protein (Defense)Minor or no changeStrongly UpregulatedCOI1-dependent (MYC2-dependent)[4]
JAZ7Jasmonate ZIM-domain protein (Repressor)Minor or no changeStrongly UpregulatedCOI1-dependent (MYC2-dependent)[10]
ANAC019/055/072NAC Transcription Factors (SA suppression)No significant changeStrongly UpregulatedCOI1-dependent (MYC2-dependent)[6]
Shared Targets
PDF1.2Plant Defensin (Defense)UpregulatedUpregulatedCOI1-dependent

Experimental Protocols: A Guide to Comparative Transcriptomics

To reliably compare the effects of OPDA and coronatine on gene expression, a carefully designed and executed experimental workflow is essential. The following provides a general protocol for such a study in Arabidopsis thaliana.

Plant Material and Growth Conditions
  • Plant line: Arabidopsis thaliana ecotype Columbia (Col-0) is a commonly used wild-type. For mechanistic studies, mutants such as coi1, myc2, and tga knockouts are invaluable.

  • Growth: Grow seedlings on Murashige and Skoog (MS) medium under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C). 10- to 14-day-old seedlings are typically used for chemical treatments.

Chemical Treatments
  • Prepare stock solutions: Dissolve OPDA and coronatine in a suitable solvent (e.g., ethanol or DMSO) to create concentrated stock solutions.

  • Working solutions: Dilute the stock solutions in sterile water or liquid MS medium to the final desired concentration. A typical concentration range for in vitro treatments is 1-50 µM. It is crucial to include a mock treatment with the same concentration of the solvent as a control.

  • Treatment application: Gently transfer seedlings into a multi-well plate containing the treatment solutions. Ensure the entire seedling is submerged.

  • Incubation: Incubate the seedlings for the desired time. Time-course experiments (e.g., 1, 3, 6, 12, 24 hours) are highly recommended to capture both early and late gene expression responses.

RNA Extraction and Sequencing
  • Harvesting: After treatment, quickly blot the seedlings dry and flash-freeze them in liquid nitrogen to halt any changes in gene expression.

  • RNA extraction: Extract total RNA using a reputable kit or a standard Trizol-based method.

  • Quality control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check for integrity using a bioanalyzer.

  • Library preparation and sequencing: Prepare RNA-seq libraries from high-quality RNA samples and perform sequencing on a platform such as Illumina.

Data Analysis
  • Quality control of reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read mapping: Align the reads to the Arabidopsis thaliana reference genome.

  • Differential gene expression analysis: Use software packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated in response to OPDA and coronatine treatments compared to the mock control.

  • Functional analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to understand the biological functions of the differentially expressed genes.

G Plant_growth Plant Growth (e.g., Arabidopsis seedlings) Treatment Chemical Treatment (OPDA, COR, Mock) Plant_growth->Treatment Harvest Harvest & Flash Freeze Treatment->Harvest RNA_extraction RNA Extraction & QC Harvest->RNA_extraction RNA_seq RNA-seq Library Prep & Sequencing RNA_extraction->RNA_seq Data_analysis Bioinformatic Analysis (Mapping, DEG, GO) RNA_seq->Data_analysis Results Comparative Gene Expression Profiles Data_analysis->Results

Caption: A general workflow for comparative transcriptomic analysis.

Conclusion and Future Directions

The comparative analysis of OPDA and coronatine reveals a fascinating dichotomy in jasmonate-related signaling. Coronatine, the bacterial mimic, powerfully co-opts the canonical COI1-dependent pathway to promote virulence. In contrast, the endogenous precursor OPDA activates a distinct, largely COI1-independent signaling cascade that fine-tunes stress responses and detoxification.

For researchers, the choice between using OPDA and coronatine depends on the specific biological question. To study the canonical JA defense pathway, coronatine is an excellent and potent tool. To investigate alternative, COI1-independent oxylipin signaling and its role in abiotic stress, OPDA is the compound of choice.

Future research should focus on identifying the direct receptors for OPDA in its COI1-independent signaling and further elucidating the downstream components of this pathway. A deeper understanding of the crosstalk between OPDA and other hormone signaling pathways will also provide a more complete picture of how plants integrate various signals to mount appropriate responses to their environment.

References

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  • Song, S., Qi, T., Huang, H., Ren, Q., Wu, D., Chang, C., ... & Xie, D. (2014). MYC2 Regulates the Termination of Jasmonate Signaling via an Autoregulatory Negative Feedback Loop. The Plant Cell, 26(12), 4874-4889.
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  • Park, S. W., Li, W., Viehhauser, A., He, B., Kim, S., Nilsson, A. K., ... & Dietz, K. J. (2013). Cyclophilin 20-3 relays a 12-oxo-phytodienoic acid signal during stress responsive regulation of cellular redox homeostasis. Proceedings of the National Academy of Sciences, 110(23), 9559-9564.
  • Wang, L., Wang, M., Wang, Y., Wu, J., & Wu, Y. (2020). Transcriptome Analysis Identified Gene Regulation Networks in Soybean Leaves Perturbed by the Coronatine Toxin. Frontiers in genetics, 11, 583.
  • Shoji, T., & Yuan, L. (2021). The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms. Plants, 10(4), 748.
  • Benedetti, C. E., Xie, D., & Kado, C. I. (1995). Differential Expression of a Novel Gene in Response to Coronatine, Methyl Jasmonate, and Wounding in the Coi1 Mutant of Arabidopsis. Plant molecular biology, 27(5), 1037-1042.
  • Zhang, Y., Tessaro, M. J., Lassner, M., & Li, X. (2003). Genetic Interactions of TGA Transcription Factors in the Regulation of Pathogenesis-Related Genes and Disease Resistance in Arabidopsis. The Plant Cell, 15(11), 2647-2653.
  • Zander, M., La Camera, S., Lamkemeyer, T., Lincoln, J. E., Garten, W., & Gatz, C. (2010). TGA Transcription Factors Activate the Salicylic Acid-Suppressible Branch of the Ethylene-Induced Defense Program by Regulating ORA59 Expression. The Plant cell, 22(11), 3785-3802.
  • Scholz, S. S., Reichelt, M., Vadassery, J., Mithöfer, A., & Boland, W. (2015). CORONATINE INSENSITIVE 1-mediated repression of immunity-related genes in Arabidopsis roots is lifted upon infection with Verticillium longisporum. Journal of experimental botany, 66(13), 3931-3942.
  • Miersch, O., & Wasternack, C. (2012). Another JA/COI1-independent role of OPDA detected in tomato embryo development. Plant signaling & behavior, 7(7), 896-898.
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Validation

A Comparative Guide to the Oxylipin Signaling Molecules: 12-oxo-phytodienoic Acid (OPDA) and dinor-oxo-phytodienoic Acid (dn-OPDA)

Introduction: Beyond Jasmonic Acid – The Diverse World of Cyclopentenone Signaling For decades, jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) have been the central focus of research into oxylipin signaling in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Jasmonic Acid – The Diverse World of Cyclopentenone Signaling

For decades, jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) have been the central focus of research into oxylipin signaling in plants, governing a vast array of developmental and defense responses. However, this focus has often overshadowed the significant and distinct roles of their cyclopentenone precursors, notably 12-oxo-phytodienoic acid (OPDA) and its C16 analog, dinor-oxo-phytodienoic acid (dn-OPDA).[1][2] These molecules are not merely metabolic intermediates but are potent signaling molecules in their own right, with functions that are both complementary and, in some contexts, independent of the canonical JA-Ile signaling pathway.[1][2]

This guide provides an in-depth functional comparison of OPDA and dn-OPDA, moving beyond a simple catalog of their effects to explore the causal relationships between their structural differences, their evolutionary origins, and their distinct roles in plant physiology. We will delve into their biosynthesis, their divergent signaling mechanisms, and provide experimental frameworks for their study, aimed at researchers, scientists, and professionals in drug development seeking to understand and harness the subtleties of oxylipin signaling.

Biosynthesis: Two Parallel Pathways from Different Precursors

The fundamental difference between OPDA and dn-OPDA originates from their distinct biosynthetic pathways, which utilize different fatty acid precursors.[3] This initial divergence in their synthesis is a critical determinant of their subsequent biological activities.

  • 12-oxo-phytodienoic acid (OPDA): OPDA is synthesized from α-linolenic acid (18:3), an 18-carbon fatty acid. This process, known as the octadecanoid pathway, is initiated in the chloroplasts by the enzyme 13-lipoxygenase (13-LOX), followed by the action of allene oxide synthase (AOS) and allene oxide cyclase (AOC).[3]

  • dinor-oxo-phytodienoic acid (dn-OPDA): In contrast, dn-OPDA is derived from hexadecatrienoic acid (16:3), a 16-carbon fatty acid, via the parallel hexadecanoid pathway.[3] This pathway also involves the sequential action of LOX, AOS, and AOC.[3]

The choice of fatty acid precursor not only dictates the length of the carboxylic acid side chain but also influences the evolutionary context in which these molecules act as primary signals.

Signaling Mechanisms: An Evolutionary Divergence

The functional divergence of OPDA and dn-OPDA is most evident in their signaling mechanisms, particularly in their interaction with the core jasmonate receptor complex, COI1-JAZ.

COI1-JAZ Dependent Signaling: A Tale of Two Ligands

The CORONATINE INSENSITIVE 1 (COI1)-JASMONATE ZIM-DOMAIN (JAZ) co-receptor complex is the central hub of jasmonate signaling. The binding of a jasmonate molecule to this complex triggers the ubiquitination and subsequent degradation of the JAZ repressor proteins, leading to the activation of downstream transcription factors and gene expression.

  • dn-OPDA: The Ancestral Ligand: In basal land plants such as the bryophytes (e.g., Marchantia polymorpha), dn-OPDA and its isomers are the primary bioactive ligands for the COI1-JAZ co-receptor.[1][2] These organisms often lack the enzymes necessary to produce JA-Ile, and their COI1 protein is structurally adapted to bind the smaller C16 molecule, dn-OPDA.[3]

  • OPDA: A Precursor in Vascular Plants: In vascular plants, the role of OPDA as a direct ligand for the COI1-JAZ complex is minimal. Instead, the primary ligand is JA-Ile.[3] OPDA functions predominantly as a precursor to JA, which is then converted to the bioactive JA-Ile.[4] While some studies suggest that OPDA can interact with the COI1-JAZ complex, its affinity is significantly lower than that of JA-Ile, and its primary signaling roles in this context are often attributed to its conversion to JA-Ile.[4]

This evolutionary shift in ligand preference of the COI1-JAZ co-receptor from dn-OPDA in early land plants to JA-Ile in vascular plants represents a key innovation in the jasmonate signaling pathway.

COI1-Independent Signaling: The Role of Electrophilicity

Both OPDA and dn-OPDA possess an α,β-unsaturated carbonyl group in their cyclopentenone ring, making them reactive electrophilic species (RES).[3][4] This chemical property allows them to interact with and modify cellular proteins, particularly on cysteine residues, through a process known as Michael addition. This mode of action is independent of the COI1-JAZ co-receptor and constitutes a distinct signaling pathway.

This COI1-independent signaling is implicated in responses to abiotic stresses, such as heat stress, and the activation of specific sets of genes that are not responsive to JA-Ile.[5][6] For example, OPDA has been shown to regulate the expression of various transcription factors and stress-related genes independently of COI1.[5] While direct comparative studies on the electrophilic reactivity of OPDA and dn-OPDA are limited, it is plausible that their different side-chain lengths could influence their reactivity and target specificity.

Comparative Functional Overview

The structural and signaling differences between OPDA and dn-OPDA translate into a nuanced spectrum of biological functions.

Feature12-oxo-phytodienoic acid (OPDA)dinor-oxo-phytodienoic acid (dn-OPDA)
Precursor α-linolenic acid (18:3)Hexadecatrienoic acid (16:3)
Carbon Chain C18C16
Primary Role Precursor to JA-Ile in vascular plants; signaling molecule.[4]Bioactive jasmonate in bryophytes and lycophytes.[1][2]
COI1-JAZ Binding Low affinity in vascular plants.[4]High affinity in bryophytes and lycophytes.[3]
COI1-Independent Signaling Yes, via electrophilic properties.[6]Yes, via electrophilic properties.[3]
Key Functions Plant defense against necrotrophic fungi and insects, wound response, regulation of seed germination, abiotic stress tolerance.[4][6]Regulation of growth, development, and defense responses in basal land plants.[1][2]

Experimental Protocols for the Comparative Study of OPDA and dn-OPDA

To facilitate further research into the distinct roles of these fascinating molecules, we provide the following validated experimental protocols.

Protocol 1: Quantification of OPDA and dn-OPDA by LC-MS/MS

This protocol outlines a robust method for the simultaneous extraction and quantification of OPDA and dn-OPDA from plant tissues.

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • Extraction solvent: 2-propanol/H2O/concentrated HCl (2:1:0.002, v/v/v)

  • Dichloromethane (CH2Cl2)

  • Internal standards (e.g., [^2 H5]-OPDA, [^2 H5]-dn-OPDA)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Homogenization: Homogenize 50-100 mg of plant tissue in a 2 mL microcentrifuge tube with a steel bead.

  • Extraction: Add 1 mL of extraction solvent and the internal standards. Shake vigorously for 30 minutes at 4°C.

  • Phase Separation: Add 1 mL of CH2Cl2 and shake for 30 minutes at 4°C. Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Sample Collection: Transfer the lower organic phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of methanol/water (1:1, v/v).

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). Monitor the specific precursor-to-product ion transitions for OPDA, dn-OPDA, and their internal standards in multiple reaction monitoring (MRM) mode.

Protocol 2: In Vitro Competitive COI1-JAZ Binding Assay

This fluorescence anisotropy-based assay can be adapted to compare the binding affinities of OPDA and dn-OPDA to their respective COI1-JAZ complexes.

Materials:

  • Purified recombinant COI1 protein (from the species of interest)

  • Purified recombinant JAZ protein (or a peptide containing the Jas motif)

  • Fluorescently labeled JAZ peptide (e.g., with fluorescein)

  • OPDA and dn-OPDA standards

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Microplate reader capable of measuring fluorescence anisotropy

Procedure:

  • Assay Setup: In a 384-well microplate, prepare a reaction mixture containing the fluorescently labeled JAZ peptide and the COI1 protein in the assay buffer.

  • Ligand Addition: Add serial dilutions of the unlabeled competitor ligand (OPDA or dn-OPDA).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence anisotropy using the microplate reader.

  • Data Analysis: Plot the fluorescence anisotropy values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of dn-OPDA and OPDA.

dn-OPDA Signaling in Bryophytes

dn_OPDA_Signaling cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis (Chloroplast) cluster_signaling COI1-Dependent Signaling (Nucleus) Wounding/\nHerbivory Wounding/ Herbivory 16:3 16:3 Wounding/\nHerbivory->16:3 dn-OPDA dn-OPDA 16:3->dn-OPDA LOX, AOS, AOC COI1-JAZ COI1-JAZ dn-OPDA->COI1-JAZ Binds dn-OPDA->COI1-JAZ JAZ Degradation JAZ Degradation COI1-JAZ->JAZ Degradation Promotes TF Activation TF Activation JAZ Degradation->TF Activation Leads to Gene Expression Gene Expression TF Activation->Gene Expression Induces OPDA_Signaling cluster_biosynthesis Biosynthesis (Chloroplast) cluster_peroxisome Metabolism (Peroxisome) cluster_cytoplasm Activation (Cytoplasm) cluster_coi1_dependent COI1-Dependent Signaling (Nucleus) cluster_coi1_independent COI1-Independent Signaling 18:3 18:3 OPDA OPDA 18:3->OPDA LOX, AOS, AOC 18:3->OPDA JA JA OPDA->JA OPR3, β-oxidation OPDA->JA Protein Modification Protein Modification OPDA->Protein Modification Electrophilic Activity OPDA->Protein Modification JA-Ile JA-Ile JA->JA-Ile JAR1 JA->JA-Ile COI1-JAZ COI1-JAZ JA-Ile->COI1-JAZ Binds JA-Ile->COI1-JAZ JAZ Degradation JAZ Degradation COI1-JAZ->JAZ Degradation Promotes TF Activation TF Activation JAZ Degradation->TF Activation Leads to JA-responsive\nGene Expression JA-responsive Gene Expression TF Activation->JA-responsive\nGene Expression OPDA-responsive\nGene Expression OPDA-responsive Gene Expression Protein Modification->OPDA-responsive\nGene Expression

Caption: Dual signaling pathways of OPDA in vascular plants.

Future Perspectives and Potential in Drug Development

The distinct biological activities of OPDA and dn-OPDA, particularly their COI1-independent signaling through electrophilic interactions, present intriguing possibilities for therapeutic applications. The structural similarity of these plant oxylipins to mammalian prostaglandins, which are key mediators of inflammation, suggests potential for cross-kingdom bioactivity.

While research in this area is still in its infancy, the ability of OPDA and related compounds to modulate cellular redox status and interact with specific protein targets opens avenues for the development of novel anti-inflammatory or anti-cancer agents. [4][6]Further investigation into the specific protein targets of OPDA and dn-OPDA in both plant and animal systems is a critical next step. The rational design of analogs with enhanced specificity and potency could lead to the development of a new class of drugs derived from these ancient plant signaling molecules. [4]

Conclusion

12-oxo-phytodienoic acid and dinor-oxo-phytodienoic acid are far more than simple precursors in the jasmonate biosynthesis pathway. They are sophisticated signaling molecules with a rich evolutionary history that has shaped their distinct functional roles. From the primary jasmonate signal in early land plants to a multifaceted regulator of both COI1-dependent and -independent pathways in vascular plants, OPDA and dn-OPDA exemplify the complexity and adaptability of plant signaling networks. A deeper understanding of their comparative functions, facilitated by the experimental approaches outlined in this guide, will undoubtedly uncover new layers of regulation in plant biology and may provide novel leads for therapeutic development.

References

  • Yi, M., et al. (2024). OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling. Plant Cell Reports, 43(8), 206. [Link]

  • Monte, E., et al. (2018). Ligand-receptor co-evolution shaped the jasmonate pathway in land plants. Nature Chemical Biology, 14(5), 480–485. [Link]

  • Wasternack, C., & Feussner, I. (2018). The oxylipin pathways: biochemistry and function. Annual Review of Plant Biology, 69, 363-386. [Link]

  • Liu, N., & Park, S. W. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? Frontiers in Plant Science, 12, 638217. [Link]

  • Taki, N., et al. (2005). 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis. Plant Physiology, 139(3), 1268–1283. [Link]

  • Monte, E., et al. (2020). OPDA and dn-OPDA confer thermotolerance in a COI1-independent manner in streptophyte plants. The Plant Cell, 32(7), 2306–2321. [Link]

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Comparative

validating the interaction of 12-oxo-phytodienoic acid with specific protein targets

Introduction 12-oxo-phytodienoic acid (OPDA) is a crucial lipid-derived signaling molecule in plants, acting as a precursor to jasmonic acid (JA) and also functioning independently in various stress responses and develop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

12-oxo-phytodienoic acid (OPDA) is a crucial lipid-derived signaling molecule in plants, acting as a precursor to jasmonic acid (JA) and also functioning independently in various stress responses and developmental processes.[1][2][3] Unlike the well-characterized JA signaling pathway, which involves the COI1 receptor, OPDA exerts many of its effects through COI1-independent mechanisms.[3][4] This has led to significant interest in identifying and validating its specific protein targets to unravel its distinct signaling cascades.[1][5] This guide provides a comprehensive comparison of key methodologies for validating the interaction between OPDA and its putative protein targets, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate techniques for their specific research questions.

The electrophilic nature of OPDA allows it to potentially interact with proteins through covalent modification of nucleophilic residues like cysteine.[1] One of the best-characterized direct targets of OPDA is the chloroplast-localized cyclophilin 20-3 (CYP20-3), and their interaction is a key aspect of retrograde signaling.[1][5] Beyond CYP20-3, identifying other direct protein interactors is fundamental to understanding the full spectrum of OPDA's biological functions, which range from defense against pathogens and insects to tolerance to abiotic stresses.[1][6] In mammalian systems, OPDA has also shown potential as an anti-inflammatory and anti-proliferative agent, for instance by targeting cyclin D1 in breast cancer cells, further expanding the importance of validating its protein targets for potential therapeutic applications.[7][8]

This guide will delve into three distinct yet complementary approaches for validating OPDA-protein interactions: in-silico molecular docking for predictive analysis, Surface Plasmon Resonance (SPR) for quantitative biophysical characterization, and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular context.

The OPDA Signaling Landscape

Understanding the broader context of OPDA signaling is crucial for designing meaningful validation experiments. OPDA biosynthesis begins in the chloroplast and can then be transported to the peroxisome for conversion to JA or act directly as a signaling molecule.[2][6] Its independent signaling pathways are known to regulate a unique subset of genes involved in both growth and defense.[1][4]

OPDA_Signaling_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_nucleus Nucleus Linolenic_Acid Linolenic_Acid OPDA_Biosynthesis OPDA_Biosynthesis Linolenic_Acid->OPDA_Biosynthesis LOX, AOS, AOC OPDA OPDA OPDA_Biosynthesis->OPDA CYP20_3 CYP20-3 OPDA->CYP20_3 Direct Binding JA_Biosynthesis JA_Biosynthesis OPDA->JA_Biosynthesis OPR3 Gene_Expression_OPDA OPDA-responsive Gene Expression OPDA->Gene_Expression_OPDA COI1-independent CYP20_3->Gene_Expression_OPDA Retrograde Signaling JA JA JA_Biosynthesis->JA COI1_JAZ COI1-JAZ Complex JA->COI1_JAZ Binding Gene_Expression_JA JA-responsive Gene Expression COI1_JAZ->Gene_Expression_JA Degradation of JAZ repressors

Caption: Simplified OPDA signaling pathway.

I. In-Silico Approach: Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] It is an invaluable first step in assessing the potential interaction between OPDA and a protein target, providing insights into binding modes and energies before embarking on resource-intensive experimental work.

Causality Behind Experimental Choices

The primary goal of using molecular docking is to generate a structural hypothesis for the interaction. By predicting the binding affinity (docking score) and identifying the specific amino acid residues involved in the interaction, researchers can prioritize protein candidates for experimental validation and design site-directed mutagenesis experiments to test the predicted binding sites.

Experimental Protocol: Molecular Docking of OPDA
  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or generate a homology model if a crystal structure is unavailable.[9]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Obtain the 3D structure of OPDA and optimize its geometry using computational chemistry software.

  • Docking Simulation:

    • Define the binding site on the target protein. This can be done by identifying known active sites or by performing a "blind docking" where the entire protein surface is searched.

    • Utilize a docking program (e.g., AutoDock Vina) to simulate the binding of OPDA to the defined binding site.[10][11] The software will generate multiple possible binding poses.

  • Analysis of Results:

    • Rank the generated poses based on their docking scores, which estimate the binding free energy.[10]

    • Visualize the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between OPDA and the protein's amino acid residues.

Molecular_Docking_Workflow Input 3D Structures (Protein & OPDA) Preparation Prepare Protein (Remove water, add hydrogens) Prepare Ligand (Optimize geometry) Input->Preparation Docking Define Binding Site Run Docking Simulation (e.g., AutoDock Vina) Preparation->Docking Analysis Rank Poses by Score Visualize Interactions (H-bonds, hydrophobic) Docking->Analysis Output Predicted Binding Mode & Affinity Score Analysis->Output SPR_Workflow Immobilization Immobilize Protein on Sensor Chip Injection Inject OPDA at Varying Concentrations Immobilization->Injection Detection Measure SPR Signal (Resonance Units) Injection->Detection Analysis Generate Sensorgrams Fit to Binding Model Detection->Analysis Output Determine ka, kd, KD Analysis->Output

Caption: Surface Plasmon Resonance workflow.

III. In-Cellulo Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying the engagement of a ligand with its target protein within the complex environment of a living cell. [12][13]The principle is that a protein's thermal stability is altered upon ligand binding; ligand-bound proteins are typically more resistant to heat-induced denaturation and aggregation. [12][14]

Causality Behind Experimental Choices

The primary reason for employing CETSA is to confirm that the interaction observed in-silico and in-vitro also occurs in a physiological context. This method bridges the gap between biophysical characterization and cellular function, providing evidence of target engagement under conditions where all cellular components, potential co-factors, and competing interactions are present. [15][16]

Experimental Protocol: CETSA for OPDA Target Validation
  • Cell Treatment:

    • Culture cells of interest and treat them with either OPDA at a specific concentration or a vehicle control.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions and heat them at a range of different temperatures. [16]

  • Lysis and Fractionation:

    • Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation. [12][14]

  • Protein Detection and Analysis:

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using a protein detection method such as Western blotting. [14] * Plot the relative amount of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the OPDA-treated samples compared to the control indicates that OPDA binding stabilizes the target protein.

CETSA_Workflow Treatment Treat Cells with OPDA or Vehicle Heating Heat Cell Aliquots at Different Temperatures Treatment->Heating Lysis Lyse Cells & Separate Soluble Fraction Heating->Lysis Detection Quantify Soluble Target Protein (e.g., Western Blot) Lysis->Detection Analysis Plot Melting Curves (Soluble Protein vs. Temp) Detection->Analysis Output Observe Thermal Shift (ΔTm) Analysis->Output

Caption: Cellular Thermal Shift Assay workflow.

Comparative Analysis of Methodologies

FeatureMolecular DockingSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)
Principle Computational prediction of binding mode and affinityReal-time, label-free measurement of binding kineticsLigand-induced thermal stabilization of the target protein
Environment In-silicoIn-vitro (purified components)In-cellulo (intact cells)
Key Output Binding pose, docking score (estimated affinity)ka, kd, KD (quantitative kinetics & affinity)Thermal shift (ΔTm), evidence of target engagement
Throughput HighMediumMedium to High (with modifications)
Strengths - Fast and cost-effective- Generates structural hypotheses- High throughput screening- Highly quantitative- Provides kinetic data- Label-free- Confirms binding in a cellular context- No need for protein purification- Can be adapted for tissue samples
Limitations - Predictive, requires experimental validation- Accuracy depends on the quality of the protein structure- Requires purified, active protein- Protein immobilization can affect activity- Potential for non-specific binding- Indirect measure of binding- Not all proteins show a thermal shift- Less quantitative than SPR

Conclusion

Validating the interaction of 12-oxo-phytodienoic acid with its protein targets requires a multi-faceted approach that combines predictive, quantitative, and cellular methods. Beginning with in-silico molecular docking allows for the efficient screening of potential targets and the generation of testable hypotheses. Surface Plasmon Resonance then provides rigorous, quantitative biophysical data on the direct interaction, defining its kinetics and affinity. Finally, the Cellular Thermal Shift Assay confirms that this interaction is relevant in the complex milieu of a living cell. By integrating these complementary techniques, researchers can build a robust and comprehensive understanding of how OPDA executes its diverse signaling roles, paving the way for new discoveries in plant biology and potential therapeutic interventions.

References

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  • Xing, C., et al. (2014). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in molecular biology (Clifton, N.J.), 1149, 347–365. [Link]

  • Dave, A., & Graham, I. A. (2012). Oxylipin signaling: a distinct role for the jasmonic acid precursor cis-(+)-12-oxo-phytodienoic acid (cis-OPDA). Frontiers in plant science, 3, 42. [Link]

  • Reichert. (2024). Characterization of Small Molecule–Protein Interactions Using SPR Method. Reichert Technologies. [Link]

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  • Liu, Y., et al. (2022). Insights into the Jasmonate Signaling in Basal Land Plant Revealed by the Multi-Omics Analysis of an Antarctic Moss Pohlia nutans Treated with OPDA. International Journal of Molecular Sciences, 23(22), 13919. [Link]

  • Yi, D., et al. (2024). OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling. Planta, 259(4), 81. [Link]

  • Maynes, J. T., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 345(1), 50–59. [Link]

  • La-Borde, A. (2023). A beginner’s guide to surface plasmon resonance. The Biochemist, 45(1), 48-51. [Link]

  • Hartshorn, M. J., et al. (2002). A new test set for validating predictions of protein-ligand interaction. Journal of medicinal chemistry, 45(20), 4337–4349. [Link]

  • Dang, T. D., et al. (2008). A plant oxylipin, 12-oxo-phytodienoic acid, inhibits proliferation of human breast cancer cells by targeting cyclin D1. Breast cancer research and treatment, 109(2), 315–323. [Link]

  • Taki, N., et al. (2005). 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis. Plant physiology, 139(3), 1268–1283. [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2212-2227. [Link]

  • Lukan, T., & Lemic, E. (2013). 12-oxo-phytodienoic acid interaction with cyclophilin CYP20-3 is a benchmark for understanding retrograde signaling in plants. Proceedings of the National Academy of Sciences of the United States of America, 110(46), 18521–18522. [Link]

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  • Abdullahi, M., et al. (2020). In-silico activity prediction and docking studies of some 2, 9-disubstituted 8-phenylthio/phenylsulfinyl-9h-purine derivatives as Anti-proliferative agents. Scientific reports, 10(1), 13320. [Link]

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Validation

The Divergent Worlds of OPDA Signaling: A Cross-Species Comparative Guide

For researchers, scientists, and professionals in drug development, understanding the nuanced signaling pathways of bioactive molecules is paramount. 12-oxo-phytodienoic acid (OPDA), a cyclopentenone oxylipin, stands as...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced signaling pathways of bioactive molecules is paramount. 12-oxo-phytodienoic acid (OPDA), a cyclopentenone oxylipin, stands as a fascinating case study in the evolution of hormone signaling. Once considered merely an intermediate in the biosynthesis of jasmonic acid (JA), OPDA has emerged as a potent signaling molecule in its own right, with functions that are deeply conserved, yet strikingly divergent across the plant kingdom.[1][2] This guide provides an in-depth, objective comparison of OPDA signaling mechanisms across different species, supported by experimental data and detailed protocols to empower your research.

The Evolutionary Dichotomy of Jasmonate Signaling: OPDA as the Ancestral Signal

The jasmonate signaling pathway is a cornerstone of plant defense and development.[3][4] Its evolutionary trajectory reveals a fascinating shift in the primary signaling molecule. While vascular plants predominantly utilize jasmonoyl-L-isoleucine (JA-Ile) as the active ligand for the F-box protein CORONATINE INSENSITIVE 1 (COI1), a key component of the SCFCOI1 E3 ubiquitin ligase complex, evidence from lower plants points to OPDA and its derivatives as the ancestral signaling molecules.[5][6][7]

In the liverwort Marchantia polymorpha and the moss Calohypnum plumiforme, it is not JA-Ile, but rather dinor-OPDA (dn-OPDA) and its isomers, that accumulate upon wounding and are recognized by the COI1-JAZ co-receptor complex to initiate downstream signaling.[8][9] This suggests that the core COI1-JAZ signaling module predates the evolution of JA-Ile as the dominant ligand and was originally tuned to perceive OPDA-like molecules.[10][11] Bryophytes, for the most part, synthesize OPDA but not JA or JA-Ile, further underscoring the ancient role of OPDA in signaling.[6][12]

The Two Faces of OPDA Signaling: COI1-Dependent and Independent Pathways

A key aspect of OPDA signaling is its ability to act through at least two distinct pathways: one that is dependent on the canonical COI1-JAZ co-receptor complex and another that is independent of it.[13][14][15] This duality adds a layer of complexity and versatility to OPDA's regulatory functions.

The COI1-Dependent Pathway: An Evolutionary Hand-off

In lower plants, as mentioned, dn-OPDA and its isomers are the bona fide ligands for COI1.[8][9] In vascular plants, while JA-Ile is the primary ligand, OPDA can still influence COI1-dependent responses, although it does not directly bind to the COI1-JAZ complex with high affinity.[5] This suggests a more indirect role or the activity of a yet-to-be-identified derivative. The discovery of OPDA conjugated to isoleucine (OPDA-Ile) in Arabidopsis presents an intriguing candidate for a bioactive signal in a JA/JA-Ile-independent, yet potentially COI1-related, pathway.[16][17]

The COI1-Independent Pathway: A Role for Electrophilicity

OPDA possesses an α,β-unsaturated carbonyl group within its cyclopentenone ring, making it a reactive electrophilic species (RES).[10] This chemical feature underpins its ability to signal independently of COI1. This pathway is particularly important for responses to abiotic stresses like heat.[16] In Arabidopsis, OPDA, but not JA, accumulates during heat stress and induces the expression of heat shock proteins (HSPs) in a COI1-independent manner.[16] This COI1-independent signaling often involves the activation of TGA transcription factors.[1][16]

The ability of OPDA to covalently modify proteins via Michael addition to cysteine residues is a likely mechanism for its COI1-independent signaling. This mode of action is analogous to how some reactive oxygen species (ROS) and other electrophiles transmit signals.

Visualizing the Divergence: OPDA Signaling Pathways

To illustrate the core differences in OPDA signaling, the following diagrams, generated using Graphviz, depict the pathways in a representative bryophyte (Marchantia polymorpha) and a vascular plant (Arabidopsis thaliana).

G cluster_bryophyte OPDA Signaling in Bryophytes (e.g., Marchantia polymorpha) cluster_vascular OPDA Signaling in Vascular Plants (e.g., Arabidopsis thaliana) Wounding Wounding dn_OPDA dn-OPDA/iso-dn-OPDA Wounding->dn_OPDA Biosynthesis COI1_JAZ_B MpCOI1-MpJAZ dn_OPDA->COI1_JAZ_B Binding & Degradation MYC_B MpMYC COI1_JAZ_B->MYC_B Repression Defense_Genes_B Defense Gene Expression (e.g., Momilactone Biosynthesis) MYC_B->Defense_Genes_B Activation Wounding_V Wounding / Stress OPDA OPDA Wounding_V->OPDA Biosynthesis JA_Ile JA-Ile OPDA->JA_Ile Biosynthesis TGA TGA TFs OPDA->TGA COI1-independent (Electrophilic Signaling) COI1_JAZ_V AtCOI1-AtJAZ JA_Ile->COI1_JAZ_V Binding & Degradation MYC_V AtMYC2 COI1_JAZ_V->MYC_V Repression JA_Genes JA-Responsive Genes MYC_V->JA_Genes Activation OPDA_Genes OPDA-Responsive Genes (ORGs) TGA->OPDA_Genes Activation

Caption: Comparative OPDA signaling pathways in bryophytes and vascular plants.

Comparative Analysis of OPDA-Responsive Gene Expression

A powerful approach to dissecting signaling pathways is to compare the transcriptomic responses to different signaling molecules. In Arabidopsis, microarray and RNA-seq analyses have identified a set of "OPDA-responsive genes" (ORGs) that are induced by OPDA but not by JA or MeJA.[13][15] These genes often encode signaling components, transcription factors, and stress-related proteins.[13]

Table 1: Comparison of Gene Expression in Response to Jasmonates

GeneFunctionInduction by OPDAInduction by JA/JA-IleCOI1 DependenceSpeciesReference
PDF1.2DefensinYesYesDependentA. thaliana[14]
VSP2Vegetative Storage ProteinYesYesDependentA. thaliana[14]
GRX480GlutaredoxinYesNoIndependentA. thaliana[16][17]
ZAT10Zinc Finger ProteinYesNoIndependentA. thaliana[16][17]
CpJAZ1JAZ RepressorYes (by OPDA/dn-OPDA)NoDependentC. plumiforme[9]

This differential gene expression provides a molecular fingerprint for the distinct signaling activities of OPDA and JA. The induction of defense genes like PDF1.2 and VSP2 by both OPDA and JA in a COI1-dependent manner in opr3 mutants (which accumulate OPDA but not JA) highlights that in the absence of JA, OPDA can partially fulfill its defensive signaling role through the canonical pathway.[14] Conversely, the specific induction of genes like GRX480 and ZAT10 by OPDA independently of COI1 underscores the existence of a separate signaling branch.[16][17]

Experimental Protocols for Cross-Species Comparison

To facilitate robust cross-species comparisons, standardized and validated protocols are essential. The following sections provide detailed methodologies for key experiments in OPDA signaling research.

Quantification of OPDA and Other Oxylipins by LC-MS/MS

Rationale: Accurate quantification of endogenous oxylipin levels is fundamental to understanding their roles in response to various stimuli. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for this purpose.

Protocol:

  • Sample Collection and Freezing: Harvest plant tissue (e.g., leaves, roots) at designated time points after treatment (e.g., wounding, pathogen infection). Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Homogenization and Extraction:

    • Grind the frozen tissue to a fine powder in liquid nitrogen.

    • Transfer ~100 mg of powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of extraction solvent (e.g., 80% methanol, 1% acetic acid) containing a mixture of deuterated internal standards (e.g., d5-OPDA, d6-JA).

    • Homogenize using a bead beater or vortex thoroughly.

    • Incubate at 4°C for 1 hour with gentle shaking.

  • Centrifugation and Supernatant Collection: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):

    • Use a C18 SPE cartridge.

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant.

    • Wash with 1 mL of water.

    • Elute the oxylipins with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) for targeted quantification. Use specific precursor-to-product ion transitions for each analyte and internal standard.

  • Data Analysis: Quantify the endogenous oxylipins by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve.[18]

Gene Expression Analysis by RT-qPCR

Rationale: Reverse transcription-quantitative PCR (RT-qPCR) is a sensitive and widely used method to measure the expression levels of target genes in response to OPDA or other treatments.

Protocol:

  • RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a TRIzol-based method. Ensure high-quality RNA with A260/280 ratios between 1.8 and 2.1.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., ACTIN, UBIQUITIN), and a SYBR Green-based qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR cycler.

    • Include no-template controls to check for contamination.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[19]

Visualizing the Workflow: From Plant to Data

The following diagram illustrates the experimental workflow for studying OPDA signaling.

G cluster_experiment Experimental Workflow for OPDA Signaling Analysis Plant_Treatment Plant Treatment (Wounding, Pathogen, OPDA/JA application) Tissue_Harvesting Tissue Harvesting & Flash Freezing Plant_Treatment->Tissue_Harvesting RNA_Extraction RNA Extraction Tissue_Harvesting->RNA_Extraction Oxylipin_Extraction Oxylipin Extraction Tissue_Harvesting->Oxylipin_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_qPCR RT-qPCR Analysis cDNA_Synthesis->RT_qPCR Gene_Expression_Data Relative Gene Expression Data RT_qPCR->Gene_Expression_Data Data_Integration Data Integration & Biological Interpretation Gene_Expression_Data->Data_Integration LC_MSMS LC-MS/MS Analysis Oxylipin_Extraction->LC_MSMS Oxylipin_Quant_Data Oxylipin Concentration Data LC_MSMS->Oxylipin_Quant_Data Oxylipin_Quant_Data->Data_Integration

Caption: A generalized experimental workflow for comparative OPDA signaling studies.

Concluding Remarks and Future Directions

The study of 12-oxo-phytodienoic acid has unveiled a fascinating narrative of evolutionary adaptation and molecular diversification in plant signaling. It is now clear that OPDA is not just a precursor to JA but a crucial signaling molecule with both conserved and species-specific roles.[1][2] The divergence in the primary ligand for the COI1-JAZ co-receptor between lower and higher plants is a testament to the evolutionary plasticity of hormone signaling pathways. Furthermore, the existence of a COI1-independent signaling mechanism mediated by OPDA's electrophilic nature adds another dimension to its regulatory capabilities.

For researchers in basic science and applied fields like drug development, these distinctions are critical. Understanding which signaling pathway is dominant in a particular species or context can inform the design of more effective and targeted strategies for crop protection or the development of novel therapeutics that modulate oxylipin signaling.

Future research should focus on:

  • Identifying the direct protein targets of OPDA in its COI1-independent signaling pathway across different species.

  • Elucidating the biological relevance of OPDA-amino acid conjugates and their potential receptors.

  • Exploring the OPDA signaling network in a wider range of plant species to gain a more complete picture of its evolutionary history and functional diversification.

By continuing to explore the multifaceted world of OPDA signaling, we can unlock new insights into the intricate communication networks that govern life.

References

  • Casey, F. M., et al. (2020). Origin and evolution of jasmonate signaling. PubMed. [Link]

  • Liu, N. and Park, S.W. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. MDPI. [Link]

  • Han, G. Z. (2017). Evolution of jasmonate biosynthesis and signaling mechanisms. Journal of Experimental Botany, 68(6), 1323-1331. [Link]

  • Jiménez-Aleman, G. H., et al. (2022). OPDA, more than just a jasmonate precursor. PubMed. [Link]

  • Han, G. Z. (2017). Evolution of jasmonate biosynthesis and signaling mechanisms. PubMed. [Link]

  • Ueda, M. (2021). Evolution of biosynthesis and signaling pathway of jasmonates. J-Stage. [Link]

  • Yi, R., et al. (2024). OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling. ResearchGate. [Link]

  • He, Y., et al. (2021). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. MDPI. [Link]

  • Dave, A., & Graham, I. A. (2012). Oxylipin signaling: a distinct role for the jasmonic acid precursor cis-(+)-12-oxo-phytodienoic acid (cis-OPDA). Frontiers in Plant Science, 3, 42. [Link]

  • Taki, N., et al. (2005). 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis. Plant Physiology, 139(3), 1268–1283. [Link]

  • Stintzi, A., et al. (2001). Plant defense in the absence of jasmonic acid: The role of cyclopentenones. PNAS, 98(22), 12837-12842. [Link]

  • Wasternack, C., & Hause, B. (2016). OPDA-Ile – a new JA-Ile-independent signal?. Plant Signaling & Behavior, 11(11), e1254316. [Link]

  • Nojiri, H., et al. (2022). Deciphering OPDA Signaling Components in the Momilactone-Producing Moss Calohypnum plumiforme. Frontiers in Plant Science, 13, 888819. [Link]

  • Kourtchenko, O., et al. (2007). Oxo-Phytodienoic Acid-Containing Galactolipids in Arabidopsis: Jasmonate Signaling Dependence. Plant Physiology, 145(4), 1658–1669. [Link]

  • Taki, N., et al. (2005). 12-oxo-phytodienoic acid triggers expression of a distinct set of genes and plays a role in wound-induced gene expression in Arabidopsis. PubMed. [Link]

  • Nojiri, H., et al. (2022). Deciphering OPDA Signaling Components in the Momilactone-Producing Moss Calohypnum plumiforme. Frontiers in Plant Science. [Link]

  • Jiménez-Aleman, G. H., et al. (2022). OPDA, more than just a jasmonate precursor. NSF Public Access Repository. [Link]

  • Dave, A., & Graham, I. A. (2012). Oxylipin Signaling: A Distinct Role for the Jasmonic Acid Precursor cis-(+)-12-Oxo-Phytodienoic Acid (cis-OPDA). ResearchGate. [Link]

  • Gleason, C., et al. (2016). OPDA Has Key Role in Regulating Plant Susceptibility to the Root-Knot Nematode Meloidogyne hapla in Arabidopsis. Frontiers in Plant Science, 7, 1796. [Link]

  • Liu, H., et al. (2022). Insights into the Jasmonate Signaling in Basal Land Plant Revealed by the Multi-Omics Analysis of an Antarctic Moss Pohlia nutans Treated with OPDA. International Journal of Molecular Sciences, 23(21), 13507. [Link]

  • Liu, N., & Park, S. W. (2021). Important roles of OPDA signaling in root morphogenesis. OPDA signaling... ResearchGate. [Link]

  • Park, S. W., et al. (2013). OPDA-dependent regulation of wound-responsive transcripts and defense... ResearchGate. [Link]

  • Scalschi, L., et al. (2023). The induction of gene expression by cis-OPDA, tn-cis-OPDA, and... ResearchGate. [Link]

  • Wasternack, C., et al. (2000). Octadecanoid-Derived Alteration of Gene Expression and the “Oxylipin Signature” in Stressed Barley Leaves. Implications for Different Signaling Pathways. Plant Physiology, 124(2), 629–642. [Link]

  • Schmelz, E. A., et al. (2003). Quantification of jasmonic acid (JA), 12-oxo-phytodienoic acid (OPDA),... ResearchGate. [Link]

  • Yi, R., et al. (2024). OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling. PubMed. [Link]

  • Turner, J. G., et al. (2002). The Jasmonate Signal Pathway. The Plant Cell, 14(Suppl), S153–S164. [Link]

  • Yi, R., et al. (2024). OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling. CoLab.
  • Liu, H., et al. (2022). Insights into the Jasmonate Signaling in Basal Land Plant Revealed by the Multi-Omics Analysis of an Antarctic Moss Pohlia nutans Treated with OPDA. PubMed. [Link]

  • He, Y., et al. (2021). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. MDPI. [Link]

  • Jiménez-Aleman, G. H., et al. (2022). OPDA, more than just a jasmonate precursor | Request PDF. ResearchGate. [Link]

  • Floková, K., et al. (2023). Conjugation of cis-OPDA with amino acids is a conserved pathway affecting cis-OPDA homeostasis upon stress responses. bioRxiv. [Link]

  • Zhang, T., et al. (2023). Physiological, Biochemical, and Transcriptome Analyses Reveal the Potential Role of ABA in Dufulin-Induced Tomato Resistance to Tomato Brown Rugose Fruit Virus (ToBRFV). MDPI. [Link]

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  • Chini, A., et al. (2007). The JAZ family of repressors is the missing link in jasmonate signalling. Nature, 448(7154), 666–671. [Link]

  • Paschold, A., et al. (2007). Quantitative analysis of (a) OPDA, (b) JA and (c) JA-Ile in WT (filled... ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 12-Oxo-phytodienoic Acid (OPDA)

Introduction: Beyond the Benchtop As researchers dedicated to advancing science, our responsibilities extend beyond the successful execution of experiments. The lifecycle of every chemical we use, from procurement to dis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

As researchers dedicated to advancing science, our responsibilities extend beyond the successful execution of experiments. The lifecycle of every chemical we use, from procurement to disposal, falls under our purview. 12-Oxo-phytodienoic acid (OPDA), a pivotal precursor in the biosynthesis of jasmonates, is a compound of significant interest in plant biology and drug development.[1][2] However, its handling requires a comprehensive understanding of safe disposal practices.

This guide provides a procedural framework for the proper disposal of OPDA. It is designed to empower researchers with the knowledge to manage this chemical waste stream safely, efficiently, and in full compliance with regulatory standards. The core principle of our approach is that every chemical must be considered hazardous until proven otherwise.[1][3] Given that the toxicological properties of OPDA have not been fully elucidated, a cautious and systematic approach to its disposal is not just recommended—it is imperative.

Part 1: Hazard Identification and Risk Assessment

Effective disposal begins with a thorough understanding of the risks. OPDA is most commonly supplied as a solution in ethanol.[1] Therefore, the primary, immediate hazards are often dictated by the solvent.

Hazard ClassificationDescriptionAssociated Risk(s)Primary Source
Flammable Liquid The ethanol solvent is highly flammable.[4][5][6][7] Vapors can form explosive mixtures with air.Fire, ExplosionEthanol Solvent
Eye Irritant The ethanol solution can cause serious eye irritation upon contact.[4][5][7]Eye DamageEthanol Solvent
Unknown Toxicity The specific toxicological properties of 12-Oxo-phytodienoic acid are not fully characterized.[1][3]Potential Health EffectsOPDA Compound

Causality Insight: The immediate and most prominent risk when handling a new bottle of OPDA is the flammability of the ethanol solvent. All handling and disposal procedures must be conducted away from ignition sources, and appropriate grounding measures should be taken to prevent static discharge.

Part 2: The Foundational Workflow: Satellite Accumulation

Proper chemical waste management is an active process, not a passive one. The cornerstone of this process in the laboratory is the designated Satellite Accumulation Area (SAA).[8][9][10] This is the designated space where hazardous waste is stored at or near its point of generation before being collected by Environmental Health & Safety (EH&S) personnel.

SAASetup cluster_0 SAA Setup & Maintenance Workflow A 1. Designate Location - Near point of generation - Away from heat/traffic B 2. Obtain Containers - Chemically compatible - Leak-proof with screw cap A->B Select appropriate C 3. Label Container - 'Hazardous Waste' - Full chemical names - Accumulation start date B->C Before adding waste D 4. Segregate Waste - Use secondary containment - Separate incompatibles (e.g., flammables, acids) C->D Upon first use E 5. Maintain & Secure - Keep containers closed - Inspect weekly for leaks D->E Ongoing process F 6. Schedule Pickup - Contact EH&S when full - Adhere to quantity limits E->F When limits reached

Caption: Workflow for establishing and maintaining a compliant Satellite Accumulation Area (SAA).

Part 3: Step-by-Step Disposal Protocols

All chemical waste must be treated as hazardous.[11] Evaporation is not an acceptable method of disposal.[12] The following protocols detail the correct procedures for different OPDA-related waste streams.

Protocol 3.1: Disposal of OPDA in Flammable Solvent (e.g., Ethanol)

This is the most common waste stream. It must be collected as a flammable liquid waste.

  • Container Selection: Obtain a designated, properly labeled hazardous waste container for flammable organic solvents. The container must be made of a compatible material and have a secure, screw-top lid.[13]

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Waste Transfer: In a chemical fume hood, carefully decant the OPDA solution into the flammable waste container. Use a funnel to prevent spills.

  • Closure: Securely cap the waste container immediately after adding the waste. It is a regulatory requirement to keep waste containers closed except when actively adding material.[8][14][15]

  • Storage: Place the container in your designated SAA, ensuring it is stored in secondary containment away from incompatible materials like oxidizers.[10][14]

Protocol 3.2: Disposal of Contaminated Solid Waste (PPE, Labware)

This category includes items like gloves, absorbent wipes, and pipette tips that have come into contact with OPDA.

  • Segregation: Do not mix solid waste with liquid waste.[16]

  • Containerization: Place all contaminated solid waste into a clear plastic bag designated for solid chemical waste.[14]

  • Packaging: Once the bag is full, seal it securely. Double-bagging is a recommended best practice.[14]

  • Labeling and Disposal: Place the sealed bag into a larger, rigid container (e.g., a labeled bucket or box) designated for solid chemical waste within your SAA. Ensure the outer container is clearly labeled as "Hazardous Waste" with a description of the contents.

Protocol 3.3: Decontamination and Disposal of Empty OPDA Containers

An "empty" container that once held a hazardous chemical is still considered hazardous waste until properly decontaminated.[10]

  • Triple Rinsing: The standard procedure is to triple-rinse the empty container.[10][13]

    • Rinse 1: Add a small amount of a suitable solvent (e.g., ethanol) to the original container. Cap it and shake thoroughly to ensure the solvent contacts all interior surfaces.

    • Rinsate Collection: Decant the solvent (now called "rinsate") into your flammable liquid hazardous waste container. This rinsate is itself hazardous waste.[13]

    • Repeat: Perform this rinse procedure two more times.

  • Drying: Allow the container to air-dry completely in a well-ventilated area, such as the back of a fume hood.[10]

  • Final Disposal: Once the container is fully dry and free of residue, deface or remove the original manufacturer's label.[10] The clean, dry container can now be disposed of in the appropriate regular trash or glass recycling bin.

Part 4: Emergency Procedures: Spill Management

Chemical spills must be cleaned up immediately.[11] All materials used for spill cleanup should be treated as hazardous waste.[11]

SpillResponse cluster_spill Small-Scale Spill Response Workflow A 1. Alert & Isolate - Alert personnel nearby - Isolate the area B 2. Don PPE - Lab coat, goggles, double gloves A->B C 3. Control Ignition Sources - Turn off nearby equipment (if flammable solvent) B->C D 4. Contain & Absorb - Cover with absorbent pads - Work from outside in C->D E 5. Collect Waste - Place used absorbents in a hazardous waste bag D->E F 6. Clean & Decontaminate - Wipe area with appropriate solvent - Dispose of wipes as waste E->F G 7. Report - Inform Lab Supervisor and EH&S F->G

Caption: A procedural flowchart for responding to a small-scale laboratory spill of OPDA.

Spill Cleanup Protocol:

  • Alert & Secure: Immediately alert others in the lab. If the spill involves a flammable solvent, turn off any nearby ignition sources if it is safe to do so.[17]

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: Use a spill kit or absorbent material (e.g., pads or vermiculite) to surround and cover the spill.

  • Collection: Carefully collect the absorbed material and place it into a designated hazardous waste bag.

  • Decontaminate: Clean the spill area with a suitable solvent and paper towels. Dispose of these cleaning materials as hazardous solid waste.

  • Disposal & Reporting: Seal the waste bag and place it in the solid chemical waste container in your SAA. Report the spill to your laboratory supervisor and your institution's EH&S department.

Conclusion

The proper management and disposal of 12-Oxo-phytodienoic acid is a non-negotiable aspect of responsible research. By adhering to the principles of hazard identification, waste segregation, proper containment, and institutional guidelines, we ensure the safety of ourselves, our colleagues, and the environment. Always remember the guiding hierarchy of waste management: Segregate, Label, Contain, and Consult EH&S. When in doubt, the most valuable resource is your institution's Environmental Health & Safety department.

References

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Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 12-Oxo-phytodienoic Acid (OPDA)

As a pivotal signaling molecule in plant biology, 12-Oxo-phytodienoic acid (OPDA) is increasingly central to research in plant defense, growth regulation, and stress response.[1][2] While it is a primary precursor to Jas...

Author: BenchChem Technical Support Team. Date: January 2026

As a pivotal signaling molecule in plant biology, 12-Oxo-phytodienoic acid (OPDA) is increasingly central to research in plant defense, growth regulation, and stress response.[1][2] While it is a primary precursor to Jasmonic Acid (JA), OPDA also triggers its own distinct, COI1-independent signaling pathways, making it a unique tool for dissecting plant physiological processes.[3][4]

However, the focused biological activity of OPDA necessitates a robust and informed approach to laboratory safety. Comprehensive toxicological data for OPDA is not widely available. Therefore, this guide adopts the precautionary principle, providing a framework for safe handling based on the compound's chemical structure, the properties of its common solvents, and established best practices for analogous compounds. Our objective is to empower researchers to handle this valuable molecule with the highest degree of safety, ensuring both personal protection and experimental integrity.

Hazard Assessment: A Proactive Analysis

A thorough risk assessment is the foundation of safe laboratory practice. For OPDA, this involves evaluating hazards from the molecule itself and its typical solvent, ethanol. The supplier Cayman Chemical advises that the material "should be considered hazardous until further information becomes available," a directive we take as a starting point for our safety protocol.[5]

  • Cyclopentenone Moiety: OPDA contains a reactive α,β-unsaturated ketone (a cyclopentenone), a functional group known for potential biological reactivity. As a proxy, the safety profile for cyclopentanone indicates risks of severe skin and eye irritation.[6][7] Inhalation can also lead to respiratory tract irritation.[6]

  • Fatty Acid Nature: As a fatty acid derivative, OPDA may cause skin and eye irritation upon direct contact, a common characteristic of this chemical class.[8]

  • Ethanol Solvent: OPDA is most commonly supplied and handled in an ethanol solution.[5][9] Ethanol is a highly flammable liquid, and its vapor can form explosive mixtures with air.[10] It is also a known eye irritant.[10] Therefore, the flammability of the solution is a primary and immediate hazard that must be controlled.

Table 1: Summary of Potential Hazards
Hazard TypeBasis of AssessmentRecommended Mitigation
Serious Eye Irritation Analog data (Cyclopentanone), Solvent properties (Ethanol), and related compound SDS.[7][10]Use of chemical splash goggles and/or a full-face shield.
Skin Irritation/Contact Dermatitis Analog data (Cyclopentanone, Fatty Acids).[6][8]Wear appropriate chemical-resistant gloves (e.g., Nitrile) and a lab coat.
Respiratory Tract Irritation Inhalation of aerosols or vapors from the solvent or compound.[6]Handle exclusively within a certified chemical fume hood.
Flammability OPDA is typically dissolved in ethanol, a flammable liquid.[10]Eliminate all ignition sources, use non-sparking tools, and ensure proper grounding.[6][11]

The Core PPE Protocol: A Multi-Layered Defense

Safe handling of OPDA is achieved through a combination of engineering controls and a tiered personal protective equipment strategy. The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations to contain vapors and prevent inhalation exposure.

Tier 1: Minimum PPE for Handling OPDA

This level of protection is required for all tasks involving OPDA, including simple transfers of closed containers.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields.

  • Hand Protection: Standard-thickness nitrile gloves. These must be inspected for tears or holes before each use.[8]

  • Body Protection: A long-sleeved laboratory coat, fully fastened.

Tier 2: Enhanced PPE for High-Risk Procedures

This elevated level of protection is mandatory for any procedure with an increased risk of splashes, aerosol generation, or exposure to larger quantities. Such tasks include:

  • Preparing or aliquoting stock solutions.

  • Changing the solvent from the original formulation.[5]

  • Any sonication or vortexing steps.

  • Handling volumes greater than 1 mL.

  • Eye and Face Protection: Chemical splash goggles. For maximum protection, a full-face shield should be worn over the safety goggles.[12]

  • Hand Protection: Double-gloving with nitrile gloves or the use of thicker, chemical-resistant gloves such as neoprene.[13][14]

  • Body Protection: A chemical-resistant apron worn over the laboratory coat.[8]

PPE Decision Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow start Begin Task with OPDA decision1 Is the task limited to handling sealed containers? start->decision1 tier1 Tier 1 PPE Required: - Safety Glasses - Single Nitrile Gloves - Lab Coat decision1->tier1 Yes decision2 Does the procedure involve open solutions, splashes, or aerosol generation? decision1->decision2 No end Proceed with Caution tier1->end decision2->tier1 No tier2 Tier 2 PPE Required: - Chemical Goggles + Face Shield - Double Nitrile/Neoprene Gloves - Chemical Apron over Lab Coat decision2->tier2 Yes tier2->end

Caption: PPE selection flowchart for OPDA handling.

Operational and Disposal Plans

A proactive operational plan minimizes risk during handling and ensures proper response in case of an emergency.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Remove all flammable materials and potential ignition sources from the area.[6] Ensure an eyewash station and safety shower are accessible.[6]

  • PPE Donning: Put on the appropriate level of PPE as determined by the workflow diagram above.

  • Handling the Solution: When working with the OPDA-ethanol solution, use non-sparking tools and ground/bond metal containers during transfers to prevent static discharge.[6][11] Keep the container tightly closed when not in use.[15]

  • Solvent Exchange: If changing the solvent, perform the evaporation of ethanol under a gentle stream of nitrogen within the fume hood, as recommended by suppliers.[5]

  • Decontamination: After handling, wipe down the work area with an appropriate solvent. Remove gloves and any other disposable PPE, turning them inside out to avoid contaminating skin, and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[5][15]

Spill Management Plan

In the event of a spill, immediate and correct action is critical.

  • Alert: Immediately alert all personnel in the laboratory.

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Control Vapors & Ignition: Extinguish all nearby flames and turn off spark-producing equipment.[16]

  • Assess and Protect: If the spill is small and you are trained to handle it, don Tier 2 PPE, including respiratory protection if necessary.

  • Contain & Absorb: Use a spill kit with absorbent material (e.g., Chemizorb®) to contain and absorb the liquid.[11] Work from the outside of the spill inward.

  • Collect & Dispose: Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Spill Response Workflow

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel spill->alert control Remove Ignition Sources alert->control ppe Don Enhanced (Tier 2) PPE control->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Waste into Sealed Container contain->collect clean Decontaminate Area collect->clean report Report to EHS clean->report

Caption: Step-by-step workflow for responding to an OPDA spill.

Waste Disposal

All materials contaminated with OPDA, including unused solutions, pipette tips, gloves, and absorbent materials, must be treated as hazardous chemical waste.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour OPDA waste down the drain.[11]

  • Solid Waste: Collect all contaminated solids (gloves, wipes, tubes) in a separate, sealed, and labeled hazardous waste container.

  • Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidelines.

By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the scientific potential of 12-Oxo-phytodienoic acid.

References

  • CYCLOPENTANONE Safety Data Sheet. (2016). Cdnscientific.com. Retrieved from [Link]

  • What are the safety precautions when handling Refined Soya Fatty Acid? (2025). Wilsonlau.com. Retrieved from [Link]

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  • Material Safety Data Sheet Cyclopentanone. (n.d.). Indenta Chemicals. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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